molecular formula C4H5N3 B1222590 4-Aminopyrimidine CAS No. 591-54-8

4-Aminopyrimidine

Número de catálogo: B1222590
Número CAS: 591-54-8
Peso molecular: 95.1 g/mol
Clave InChI: OYRRZWATULMEPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The consequences of one-electron oxidation and one-electron reduction were studied for 4-aminopyrimidine.>Pyrimidin-4-amine is an aminopyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-54-8
Record name 4-Aminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Aminopyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminopyrimidine: Structure, Properties, and Applications

Introduction

This compound, a canonical heterocyclic amine, stands as a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1][2] Characterized by a pyrimidine ring substituted with an amino group at the C4 position, its structure is deceptively simple.[1] This arrangement imparts a unique set of electronic and steric properties, establishing it as a privileged pharmacophore that adeptly mimics the purine bases of ATP, enabling potent interactions with the hinge region of various protein kinases.[3] Consequently, this compound and its derivatives are integral to the development of targeted therapeutics, particularly in oncology.[3][4]

This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical properties and structure, delve into its synthesis and reactivity, and survey its critical applications in modern drug discovery. The narrative is grounded in established scientific principles, supported by detailed experimental protocols and authoritative references to provide a trusted resource for laboratory application.

Molecular Structure and Physicochemical Properties

The utility of this compound in chemical synthesis and drug design is a direct consequence of its distinct structural and electronic features.

Chemical Structure and Tautomerism

This compound (C₄H₅N₃) consists of a diazine core with an exocyclic amino group.[5] This structure facilitates its role as both a hydrogen bond donor (via the amino group) and acceptor (via the ring nitrogens).[6] A critical aspect of its chemistry is the existence of tautomeric forms. The molecule primarily exists in the aromatic amino form, but it can undergo tautomerization to the non-aromatic imino form (3,4-dihydro-4-iminopyrimidine).[7][8][9] This equilibrium is influenced by the solvent environment and is crucial for its biological activity, particularly in enzymatic catalysis where the imino tautomer can act as an intramolecular trigger.[7][8][10]

Caption: Amino-imino tautomeric equilibrium of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions for synthesis, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₄H₅N₃[5][11]
Molecular Weight 95.11 g/mol [6][12]
Appearance White to slightly beige crystals or powder[11][13]
Melting Point 154-156 °C[11][13]
pKa 5.71 (at 20 °C)[11][13]
Solubility Slightly soluble in water; soluble in hot ethyl acetate[1][11][13]
UV λmax 273 nm (in Ethanol)[11][13]
CAS Number 591-54-8[11][12]
Spectroscopic Data Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic protons and the amino group protons. In a solvent like DMSO-d₆, the pyrimidine ring protons typically appear as distinct multiplets in the aromatic region, while the amino protons appear as a broader singlet.[14]

  • ¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework of the molecule. The three unique carbons of the pyrimidine ring will have characteristic shifts, with the carbon atom bonded to the amino group (C4) being significantly influenced by its electron-donating effect.[15]

  • Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the key functional groups. Characteristic peaks include N-H stretching vibrations for the amino group (typically in the 3100-3500 cm⁻¹ region) and C=N and C=C stretching vibrations from the aromatic ring (around 1500-1650 cm⁻¹).[16]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 95, corresponding to its monoisotopic mass.[5]

Synthesis and Reactivity

Synthesis Methods

Industrially scalable synthesis of 4-aminopyrimidines can be achieved through a Lewis acid-catalyzed condensation reaction starting from acrylonitrile, which avoids the use of carcinogenic chemicals.[17] For laboratory-scale synthesis, a common approach involves the construction of the pyrimidine ring from appropriate precursors. One established method is the reaction of an amidine with a β-dicarbonyl compound or its equivalent.[18]

Chemical Reactivity

The reactivity of this compound is dominated by two features: the nucleophilicity of the exocyclic amino group and the electrophilic nature of the pyrimidine ring, which is considered an electron-deficient heterocycle.

  • Reactions at the Amino Group : The amino group readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[19] This reactivity is a cornerstone of its use as a building block, allowing for the facile introduction of diverse substituents.[2][3]

  • Reactions on the Pyrimidine Ring : The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activating groups are present or if the ring is quaternized. It can also react with electrophiles like halogens, though the conditions can lead to complex product mixtures, including protonation of the ring nitrogen.[20][21]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a highly valued pharmacophore in drug discovery, primarily for its role in the development of protein kinase inhibitors.

Kinase Inhibition

The pyrimidine core, along with the 4-amino substituent, effectively mimics the adenine portion of ATP. The ring nitrogens can act as hydrogen bond acceptors, anchoring the molecule into the hinge region of the kinase ATP-binding pocket, while the amino group can serve as a hydrogen bond donor.[3] This binding mode is a common feature of many successful kinase inhibitors. By modifying the substituents attached to the this compound core, medicinal chemists can achieve high potency and selectivity for specific kinase targets, including:

  • Epidermal Growth Factor Receptor (EGFR) [3]

  • Bruton's Tyrosine Kinase (BTK) [4]

  • Fibroblast Growth Factor Receptors (FGFRs) [4]

  • Cyclin-Dependent Kinases (CDKs) [3]

The 4-aminopyrazolopyrimidine scaffold, a fused bicyclic system derived from this compound, is another prominent structure found in numerous clinical kinase inhibitors.[4]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Inhibitor hinge Hinge Region pocket Hydrophobic Pocket pyrimidine_core Pyrimidine Core (H-bond Acceptor) pyrimidine_core->hinge H-bonds amino_group 4-Amino Group (H-bond Donor) amino_group->hinge H-bond substituent Side Chain substituent->pocket Van der Waals Interactions caption Interaction of a this compound inhibitor with a kinase active site.

Caption: Interaction of a this compound inhibitor with a kinase active site.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and analysis of this compound.

Protocol: Synthesis of a this compound Derivative

This protocol describes a general three-component reaction for synthesizing this compound-5-carbonitrile derivatives, a common synthetic workflow.[22]

Materials:

  • Desired aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine the aldehyde (2 mmol), malononitrile (2 mmol), the appropriate amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[22]

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude this compound derivative.

Protocol: Purification by Recrystallization

This protocol is a standard method for purifying solid organic compounds like this compound.[11]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Erlenmeyer flasks, hotplate, Buchner funnel

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid. The key is to create a saturated solution at the solvent's boiling point.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, the solubility of the this compound will decrease, and pure crystals will form.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals in a vacuum oven to remove residual solvent.

start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter dry Dry Crystals filter->dry end Pure Product dry->end

Sources

A Technical Guide to the Synthesis of 4-Aminopyrimidine from Pyrimidine: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore in a multitude of clinically significant molecules, particularly protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding sites of enzymes makes it an invaluable building block for drug discovery professionals.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways for obtaining this compound, starting from the parent pyrimidine heterocycle. We will dissect two principal strategies: the direct C-H functionalization via nucleophilic substitution of hydrogen, and the more prevalent two-step approach involving the synthesis of an activated 4-substituted pyrimidine intermediate followed by nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, detailed mechanistic insights, step-by-step protocols, and comparative data are presented to equip researchers and process chemists with a thorough understanding of these essential transformations.

Part 1: The Strategic Importance of the this compound Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, its synthetic analogues have yielded a wealth of therapeutic agents.[3] The this compound moiety, in particular, has emerged as a "hinge-binding" motif of exceptional importance. The arrangement of its ring nitrogens and exocyclic amino group allows it to act as both a hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP.[2] This property has been exploited in the design of potent and selective inhibitors for various protein kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2] Mastering the synthesis of this core structure from its fundamental parent ring is, therefore, a critical skill for chemists in the pharmaceutical industry.

Part 2: Synthetic Pathways from Pyrimidine

The synthesis of this compound from the pyrimidine ring is primarily approached via two distinct strategies. The choice between them depends on factors such as required scale, tolerance for harsh reagents, and the need for subsequent derivatization.

Pathway A: Direct C-H Amination via Nucleophilic Substitution of Hydrogen

This approach involves the direct replacement of a hydrogen atom on the electron-deficient pyrimidine ring with an amino group. The most classic transformation in this category is the Chichibabin reaction.

First reported in 1914, the Chichibabin reaction facilitates the direct amination of nitrogen-containing heterocycles using strong amide bases.[4][5]

Mechanism and Rationale: The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, making it susceptible to attack by potent nucleophiles. The mechanism proceeds via an addition-elimination sequence:

  • Nucleophilic Attack: The powerful amide anion (NH₂⁻), typically generated from sodium amide (NaNH₂), attacks an electron-poor carbon atom (C2, C4, or C6) of the pyrimidine ring.[6][7]

  • Formation of a σ-Adduct: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer or σ-adduct.[7]

  • Elimination of Hydride: Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group. This step is the energetic bottleneck and is driven forward by the formation of stable dihydrogen gas (H₂) as the hydride reacts with an available proton source (e.g., ammonia or the product amine).[6]

For pyrimidine, the reaction can be complex. Nucleophilic attack by the amide ion can occur at C-2, C-4, or C-6. While attack at C-2 is kinetically favored due to the strong inductive effect of both adjacent nitrogens, the resulting σ-adduct may be less stable. Attack at C-4 leads to the desired product. In some cases, complex ring-opening and closing sequences, known as the SN(ANRORC) mechanism, can occur, particularly when using potassium amide in liquid ammonia.[8]

Causality of Experimental Choices:

  • Reagent: Sodium amide (NaNH₂) is the classic reagent, providing a highly potent nucleophile (NH₂⁻). Its handling requires caution due to its reactivity.[7]

  • Solvent: High-boiling, inert aprotic solvents like xylene or toluene are often used to achieve the high temperatures (100–130°C) necessary to overcome the activation barrier for hydride elimination.[4] Alternatively, liquid ammonia can be used as a solvent, often with potassium amide.[8]

  • Workup: An acidic workup is required to protonate the resulting sodium salt of the aminopyrimidine to yield the neutral product.[7]

Diagram of the Chichibabin Reaction Pathway

G pyrimidine Pyrimidine adduct σ-Adduct (Meisenheimer-type) pyrimidine->adduct Nucleophilic Attack product_salt Sodium 4-aminopyrimidinate adduct->product_salt Hydride Elimination product This compound product_salt->product Protonation reagent1 + NaNH₂ reagent2 - H₂ (gas) reagent3 H₃O⁺ Workup

Caption: The Chichibabin reaction mechanism for the direct amination of pyrimidine.

Pathway B: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the most versatile and widely employed strategy. It is a two-step process that involves first activating the 4-position with a good leaving group, followed by its displacement with an amine.

The key to the SNAr strategy is the installation of a leaving group, typically a halogen, at the target position. 4-Bromopyrimidines and 4-chloropyrimidines are common intermediates. A one-pot method for synthesizing 4-bromopyrimidines has been reported, offering an efficient route to these key precursors.[9] The synthesis often proceeds from pyrimidin-4-one (a tautomer of 4-hydroxypyrimidine), which is then halogenated using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis of 4-Chloropyrimidine from Pyrimidin-4-one

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place pyrimidin-4-one (1.0 eq.).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~3.0 eq.) to the flask with cooling in an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) for 2-3 hours. The reaction should be monitored by TLC or LC-MS.

  • Quenching: After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then very cautiously poured onto crushed ice.

  • Extraction: The aqueous solution is neutralized with a solid base (e.g., sodium carbonate) and extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

With a 4-halopyrimidine in hand, the amino group can be installed via an SNAr reaction. This mechanism is highly efficient on electron-deficient rings like pyrimidine.[10][11]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (ammonia or an amine) attacks the carbon atom bearing the leaving group (the C4 halogen). This is typically the rate-determining step.[12] The high electronegativity of the halogen (F > Cl > Br > I) makes the attached carbon more electrophilic and thus more susceptible to attack, which is why the reactivity order in SNAr is often the reverse of that seen in SN2 reactions.[11][12]

  • Intermediate Stabilization: The attack forms a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized onto the electronegative ring nitrogen atoms, which provides a low-energy pathway for the reaction.[11] Resonance structures show that attack at C4 (or C2/C6) allows for this stabilization, whereas attack at C5 does not, explaining the high regioselectivity.[12]

  • Elimination of Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored to yield the final this compound product.

Causality of Experimental Choices:

  • Nucleophile: Anhydrous ammonia, aqueous ammonium hydroxide, or an amine can be used.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the charged intermediate without interfering with the nucleophile.[12]

  • Base: When using a neutral amine nucleophile, a non-nucleophilic "scavenger" base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added. This base neutralizes the acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.[12]

  • Catalyst: Unlike many C-N bond-forming reactions, SNAr on an activated ring like a halopyrimidine is typically a thermal, catalyst-free reaction. Palladium catalysts are generally not required.[12]

Diagram of the SNAr Pathway

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Amination (SNAr) pyrimidinone Pyrimidin-4-one halopyrimidine 4-Chloropyrimidine pyrimidinone->halopyrimidine POCl₃, Δ meisenheimer Meisenheimer Complex halopyrimidine->meisenheimer + NH₃ aminopyrimidine This compound meisenheimer->aminopyrimidine - Cl⁻

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Aminopyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the 4-Aminopyrimidine Core in Drug Discovery

The this compound moiety is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its inherent ability to form crucial hydrogen bond interactions with biological targets, coupled with the synthetic tractability of the pyrimidine ring, has rendered it an invaluable building block for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights. The this compound scaffold is a key pharmacophore in the design of small-molecule inhibitors for various diseases[1][2].

I. The Epicenter of Activity: Kinase Inhibition

A predominant role of this compound derivatives in pharmacology is their function as potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The this compound core effectively mimics the adenine base of ATP, enabling competitive binding to the kinase ATP-binding pocket.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression and mutation of EGFR are central to the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC)[3]. This compound derivatives have been extensively developed as EGFR inhibitors, including those targeting resistance mutations like T790M and C797S[3].

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the hinge region of the EGFR kinase domain. Covalent inhibitors, often incorporating a reactive group like an acrylamide moiety, form an irreversible bond with a cysteine residue (e.g., Cys797) in the active site, leading to sustained inhibition.

Structure-Activity Relationship (SAR):

  • Core Scaffold: The this compound core is essential for hinge-binding interactions.

  • Substitutions at the 2- and 5-positions: Modifications at these positions are crucial for optimizing potency and selectivity. For instance, incorporating a 2-phenyl group can enhance binding affinity[3].

  • Solubilizing Groups: The addition of polar groups is often necessary to improve the physicochemical properties and bioavailability of the compounds.

Exemplary Compounds: A series of 2-phenyl-4-aminopyrimidine derivatives have been designed to overcome resistance mediated by T790M/C797S mutations in EGFR[3]. Similarly, pyrazolo[3,4-d]pyrimidin-4-amine based compounds have shown significant potency against EGFR[1].

II. Broadening the Horizon: Diverse Biological Activities

Beyond kinase inhibition, the this compound scaffold has demonstrated a remarkable breadth of biological activities, highlighting its versatility in addressing a wide range of therapeutic needs.

A. Anti-inflammatory Properties

Chronic inflammation is a key contributor to a multitude of diseases. This compound derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8)[4]. Some derivatives also exhibit inhibitory activity against enzymes like lipoxygenase[5]. The parent compound, 4-aminopyridine (4-AP), has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and TNFα while promoting anti-inflammatory markers[6][7].

Structure-Activity Relationship (SAR): For 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the 4-position of the phenyl ring significantly impact anti-inflammatory activity. For instance, open-chain aliphatic amines have shown that activity increases with chain length[4].

Exemplary Compounds: Compounds 6c and 6h from a series of 4-indolyl-2-arylaminopyrimidine derivatives demonstrated superior inhibition of IL-6 and IL-8 release, with inhibition rates ranging from 62% to 77% and 65% to 72%, respectively[4].

B. Antimicrobial and Antiviral Potential

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promise in this arena.

Antimicrobial Activity: Certain 4-aminopyrimido[4,5-b]quinoline derivatives have been found to possess in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[8] The presence of a thio-function in these derivatives appears to be crucial for their activity[8]. Novel amino-pyrimidine derivatives synthesized from chalcones have also demonstrated significant activity against Candida albicans and Aspergillus niger[9].

Antiviral Activity: While some simple 4-amino-2,6-dichloropyrimidine derivatives have shown limited direct antiviral activity, the broader pyrimidine class is being investigated for its potential to inhibit host cell kinases that are essential for viral replication[10]. This approach may offer a higher barrier to the development of viral drug resistance[10]. However, other studies have reported that 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives exhibit potent anti-influenza virus activity, with EC50 values in the range of 0.01-0.1 µM for both type A and B influenza viruses[11].

C. Neurological Applications: Potassium Channel Blockade

4-Aminopyridine (4-AP) is a well-known blocker of voltage-gated potassium (K+) channels and is clinically approved for the symptomatic treatment of multiple sclerosis[12].

Mechanism of Action: By blocking K+ channels, 4-AP enhances the conduction of action potentials in demyelinated axons, thereby improving neurological function. In the context of cancer, 4-AP has been shown to induce apoptosis in malignant astrocytoma and acute myeloid leukemia cells[13][14].

Structure-Activity Relationship (SAR): Studies on 4-aminopyridine derivatives have shown that substitutions at the 2 and 3 positions can significantly alter their potency as K+ channel blockers. For example, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-AP[12].

III. Experimental Protocols and Methodologies

To rigorously assess the biological activity of this compound derivatives, a suite of well-defined experimental protocols is essential. The following sections detail key methodologies.

A. Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control is critical for validating the assay results.

B. Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Self-Validation: A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are essential for validating the assay's performance.

IV. Visualizing the Science: Diagrams and Workflows

A. Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis a Serial Dilution of This compound Derivative c Incubation of Kinase, Substrate, and Compound a->c b Preparation of Kinase and Substrate Solution b->c d Initiation with ATP c->d e Incubation d->e f Addition of Detection Reagent e->f g Luminescence Reading f->g h Calculation of % Inhibition g->h i IC50 Determination h->i G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade.

V. Quantitative Data Summary

Compound Class/DerivativeTargetActivity (IC50/EC50)Reference
Pyrazolo[3,4-d]pyrimidineBTK0.17 nM[1]
Pyrazolo[3,4-d]pyrimidineEGFR0.21 nM[1]
4-indolyl-2-arylaminopyrimidine (6c)IL-6 Release62-77% inhibition[4]
4-indolyl-2-arylaminopyrimidine (6h)IL-8 Release65-72% inhibition[4]
2-amino-4-(ω-hydroxyalkylamino)pyrimidineInfluenza A/B0.01-0.1 µM[11]
3-methyl-4-aminopyridineK+ Channel~7x more potent than 4-AP[12]
This compound analog 37p70S6K/AktSingle-digit nM[15]

Conclusion: The Future is Bright for this compound Derivatives

The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its chemical versatility and proven track record in targeting a wide array of biological entities, from kinases to ion channels, underscore its enduring importance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of new this compound derivatives, guided by detailed structure-activity relationship studies and robust experimental validation, will undoubtedly lead to the development of next-generation therapies for a multitude of human ailments.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. ([Link])
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. ([Link])
  • Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. ([Link])
  • Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. ([Link])
  • Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents. ([Link])
  • 4-Aminopyrazolo[3,4-d]pyrimidine. ([Link])
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. ([Link])
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. ([Link])
  • Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. ([Link])
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Deriv
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regener
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. ([Link])
  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
  • Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFR inhibitors for the treatment of non-small cell lung cancer. ([Link])
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis and anti-influenza virus activity of novel pyrimidine deriv
  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p
  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Deriv
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. ([Link])
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. ([Link])
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. ([Link])
  • Recent Advances in Pyrimidine-Based Drugs. ([Link])
  • Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. ([Link])
  • Structure of our previously reported anticancer aminopyrimidine deriv
  • 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines. ([Link])
  • Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. ([Link])
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
  • Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. ([Link])
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ([Link])
  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ([Link])
  • (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
  • Chemical structures of the most active antiviral pyrimidine deriv
  • Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. ([Link])
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ([Link])
  • aminopyridine inhibits cell proliferation and affects anti-tumor activ. ([Link])

Sources

The Versatility of the 4-Aminopyrimidine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrimidine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design and discovery of a multitude of therapeutic agents. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions with biological targets, its synthetic tractability, and its favorable physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role as a critical building block. We will delve into its fundamental properties, explore robust synthetic strategies, dissect its mechanism of action as a pharmacophore, particularly in the context of kinase inhibition, and provide a detailed experimental protocol for the synthesis of a representative derivative.

Introduction: The Significance of the this compound Moiety

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] The introduction of an amino group at the C4 position dramatically enhances its utility in medicinal chemistry, transforming it into a potent pharmacophore. The this compound motif is prevalent in numerous FDA-approved drugs, particularly in the realm of oncology, where it forms the core of many successful kinase inhibitors.[2][3] Its success can be attributed to its role as a bioisostere for other aromatic systems, like the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[1][4] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor, allowing for a characteristic "hinge-binding" interaction with the backbone of many protein kinases.[5]

This guide will explore the key attributes that make this compound an indispensable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Bioisosteric Considerations

The this compound scaffold possesses a unique set of physicochemical properties that contribute to its success in drug design. Its aromatic nature provides a rigid framework for the precise orientation of substituents, while the presence of nitrogen atoms influences its polarity and solubility.

Bioisosterism: A key strategy in medicinal chemistry is the replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosteric replacement.[6][7] The this compound moiety is an excellent bioisostere for a variety of functional groups, most notably the amide bond.[8] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles. For instance, replacing a labile amide linkage with the more robust this compound ring can prevent enzymatic degradation, leading to a longer in vivo half-life.

Synthetic Strategies for this compound Derivatives

The synthetic accessibility of the this compound core allows for extensive structural diversification. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern cross-coupling methodologies.

Classical Synthesis: Condensation Reactions

One of the most common and established methods for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine or urea derivative. Modifications of this approach allow for the direct incorporation of the 4-amino group.

Modern Synthetic Methods

Modern organic synthesis has provided a plethora of tools for the functionalization of the pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl substituents at various positions on the pyrimidine ring.[9] Furthermore, C-H activation and amination reactions offer direct and efficient ways to install the desired functionalities.[10][11]

A particularly interesting transformation is the Dimroth rearrangement , an isomerization of N-substituted 2-imino-1,2-dihydropyrimidines to 2-(substituted amino)pyrimidines, which can be a useful tool in the synthesis of certain this compound derivatives.[12][13][14]

Below is a generalized workflow for the synthesis of this compound derivatives, highlighting key synthetic transformations.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Guanidine/Urea Derivative B->C D This compound Core C->D E Halogenation (e.g., POCl3) D->E H Direct C-H Amination D->H F Halogenated this compound E->F G Cross-Coupling (e.g., Suzuki) F->G I Functionalized this compound Derivatives G->I H->I

Caption: Generalized synthetic workflow for this compound derivatives.

Mechanism of Action: The Hinge-Binding Pharmacophore in Kinase Inhibition

A primary reason for the prevalence of the this compound scaffold in drug discovery is its remarkable ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[5] Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[15]

The ATP-binding site of kinases is comprised of a hinge region, a sugar pocket, and a phosphate-binding region. The this compound core of an inhibitor typically forms two or three crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the hinge region residues. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the binding of the natural substrate and inhibiting the kinase's catalytic activity.

G cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Inhibitor Kinase Hinge Region NH C=O Sugar Pocket Phosphate Pocket Inhibitor N NH2 R1 R2 Inhibitor:N1->Kinase:O H-bond Inhibitor:NH2->Kinase:N H-bond

Caption: Hinge-binding interaction of a this compound inhibitor.

The substituents on the this compound core (R1 and R2 in the diagram) are then strategically designed to occupy the adjacent hydrophobic pockets, further enhancing binding affinity and selectivity for the target kinase.

Case Study: this compound in PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[16][17] Consequently, inhibitors targeting key kinases in this pathway are of significant therapeutic interest. The this compound scaffold has been successfully employed in the development of potent and selective inhibitors of kinases within this pathway, such as Akt and mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor This compound Inhibitor Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a this compound inhibitor targeting Akt.[18][19]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has led to a deep understanding of the structure-activity relationships (SAR) governing its inhibitory activity against various kinases. The following table summarizes key SAR insights for a hypothetical series of this compound-based kinase inhibitors.

CompoundR1R2IC50 (nM)Key Observations
1a HPhenyl500Baseline activity with a simple phenyl substituent.
1b H4-Methoxyphenyl250Electron-donating group improves potency.
1c H4-Chlorophenyl750Electron-withdrawing group is detrimental.
2a MethylPhenyl100Small alkyl group at R1 enhances activity, likely by occupying a small hydrophobic pocket.
2b Methyl4-Methoxyphenyl50Combination of favorable substituents at R1 and R2 leads to a significant increase in potency.
3a HPyridyl150Heteroaromatic ring at R2 can improve properties such as solubility and introduce additional interactions.

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Synthesis of a 4-Aryl-2-aminopyrimidine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 4-aryl-2-aminopyrimidine derivative, a common structural motif in kinase inhibitors.

Workflow:

G A Start with 2-Amino-4-chloropyrimidine B Prepare Reaction Mixture: - 2-Amino-4-chloropyrimidine - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) A->B C Heat Reaction Mixture under Inert Atmosphere (e.g., 80-100 °C, 4-12 h) B->C D Monitor Reaction Progress by TLC or LC-MS C->D E Work-up: - Cool to room temperature - Partition between organic solvent and water - Separate organic layer D->E F Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography E->F G Characterization: - 1H NMR, 13C NMR, Mass Spectrometry F->G H Final Product: 4-Aryl-2-aminopyrimidine G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its ability to act as a hinge-binding pharmacophore, coupled with its synthetic tractability, ensures its continued prominence in the development of novel therapeutics, particularly in the field of kinase inhibition. Future research will likely focus on the development of more complex and diverse this compound derivatives through innovative synthetic methodologies, including late-stage functionalization techniques. Furthermore, the exploration of this scaffold in targeting other enzyme families and protein-protein interactions represents an exciting avenue for future drug discovery efforts. The foundational principles and practical guidance provided in this technical guide are intended to empower researchers to fully leverage the potential of the this compound core in their quest for new and improved medicines.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Thiamine. Wikipedia. [Link]
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
  • Neuroprotective Properties of 4-Aminopyridine.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. [Link]
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology. [Link]
  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
  • Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives.
  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. PubMed. [Link]
  • Effects of 4-aminopyridine in experimental CNS demyelin
  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]
  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]
  • Recent Advances in Pyrimidine-Based Drugs.
  • PI3K/AKT/mTOR signaling p
  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175.
  • Application of Bioisosteres in Drug Design. The University of Tokyo. [Link]
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
  • Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.
  • PI3K/AKT/mTOR p
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]
  • Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches.
  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
  • The target landscape of clinical kinase drugs.

Sources

Discovery and history of 4-Aminopyrimidine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Aminopyrimidine in Organic Synthesis

Abstract

This compound stands as a cornerstone scaffold in modern medicinal chemistry and drug development. Its structural resemblance to the purine bases of nucleic acids allows it to function as a privileged pharmacophore, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound. We will trace the progression from foundational condensation reactions to the development of highly efficient, scalable industrial processes. This narrative emphasizes the underlying chemical principles, mechanistic insights, and the causal relationships behind key experimental choices, offering researchers and drug development professionals a comprehensive understanding of this vital heterocyclic compound.

Introduction: The Enduring Significance of the this compound Scaffold

The pyrimidine ring system is a fundamental motif in biological chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] The strategic placement of an amino group at the C4 position creates this compound, a molecule with profound implications for therapeutic design.[2] This compound serves as a critical building block and a key intermediate in the synthesis of a multitude of biologically active molecules.[2]

Its primary value lies in its role as an "ATP mimic." The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3] This bioisosteric relationship has led to the extensive exploration of this compound derivatives as potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4] The versatility and proven track record of this scaffold ensure its continued relevance in the quest for novel therapeutics.[3][5][6]

Foundational Synthetic Strategies: The Prinzbach and Related Condensations

The history of this compound synthesis is intrinsically linked to the broader history of pyrimidine chemistry. The most classical and widely utilized approach for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) dielectrophilic fragment with an N-C-N fragment, such as an amidine, urea, or guanidine.[7] This fundamental strategy, often referred to as the Prinzbach synthesis, laid the groundwork for early preparations of substituted pyrimidines.

The core principle involves the reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and formamidine. The reaction proceeds through a sequence of condensation and cyclization steps to furnish the pyrimidine ring.

Mechanism of the General Prinzbach Synthesis

The reaction is typically base-catalyzed, initiating the formation of an enolate from the 1,3-dicarbonyl compound. This nucleophilic enolate attacks one of the electrophilic carbons of the amidine. A subsequent intramolecular condensation and dehydration event leads to the formation of the aromatic pyrimidine ring.

G cluster_0 General Pyrimidine Synthesis Workflow 1,3-Dicarbonyl 1,3-Dicarbonyl (or equivalent) Intermediate Acyclic Condensation Intermediate 1,3-Dicarbonyl->Intermediate + Base Amidine Amidine (e.g., Formamidine) Amidine->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Dehydration

Caption: General workflow for classical pyrimidine synthesis.

While versatile for many pyrimidine derivatives, the direct synthesis of unsubstituted this compound via this classic route can be challenging due to the stability and availability of the precise three-carbon precursors required.

Key Breakthroughs: Synthesis from Malononitrile and Acrylonitrile

The development of more efficient and direct routes to this compound hinged on the use of more reactive and strategically functionalized starting materials. Malononitrile and acrylonitrile emerged as pivotal precursors, enabling more streamlined and higher-yielding syntheses.

The Malononitrile Pathway

Malononitrile (CH₂(CN)₂) is an inexpensive and highly reactive starting material. Its acidic methylene protons and the two nitrile groups provide multiple reaction sites for building the pyrimidine core. A common strategy involves a multi-step process beginning with the formation of an activated enamine intermediate, followed by cyclization.[8]

A plausible and well-documented pathway proceeds as follows:

  • Formation of Aminomethylenemalononitrile: Malononitrile reacts with a formamidine salt (e.g., formamidine acetate) to form the key enamine intermediate.[8]

  • Cyclization to 4-Amino-5-cyanopyrimidine: This intermediate then undergoes cyclization with another equivalent of a formamidine source to construct the pyrimidine ring, yielding 4-amino-5-cyanopyrimidine.[8]

  • Conversion to 4,5-Diaminopyrimidine and subsequent deamination: While this route often leads to 4,5-diaminopyrimidine, subsequent chemical steps can be employed to selectively remove the 5-amino group if only this compound is desired.[8] However, more direct routes have since been developed.

G cluster_1 Synthesis Pathway from Malononitrile Malononitrile Malononitrile CH₂(CN)₂ Intermediate1 Aminomethylenemalononitrile Malononitrile->Intermediate1 Step 1: + Formamidine Salt Intermediate2 4-Amino-5-cyanopyrimidine Intermediate1->Intermediate2 Step 2: Cyclization Product This compound Intermediate2->Product Step 3: Decyanation/Reduction (Simplified)

Caption: A key synthetic pathway starting from malononitrile.

The Acrylonitrile Pathway: A Scalable Industrial Process

A significant advancement, particularly for industrial-scale production, was the development of a Lewis acid-catalyzed process starting from the bulk chemical acrylonitrile.[9] This method avoids the use of more hazardous reagents and costly derivatization steps, offering yields of up to 90%.[9]

This process leverages the reactivity of acrylonitrile in a condensation reaction, demonstrating a shift towards more atom-economical and scalable synthetic designs. While the specific proprietary details of the industrial process are often protected, the strategy represents a cornerstone of modern, efficient synthesis of this vital intermediate.[9]

Experimental Protocols: A Comparative Look

To provide a practical perspective, this section details two distinct experimental approaches: a classical condensation method and a more modern, solvent-free approach for a related derivative that illustrates contemporary principles.

Protocol 1: Classical Synthesis of a Substituted this compound

This protocol describes a general method for synthesizing a substituted pyrimidine, which is the foundational chemistry from which specific this compound syntheses evolved. It involves the condensation of a β-ketoester with guanidine.

Parameter Description
Reactants Ethyl acetoacetate (1.0 eq), Guanidine hydrochloride (1.1 eq), Sodium ethoxide (1.1 eq)
Solvent Anhydrous Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Workup 1. Cool the reaction mixture. 2. Neutralize with acetic acid. 3. Reduce solvent volume under vacuum. 4. Cool to induce crystallization. 5. Filter the solid product and wash with cold ethanol.
Expected Yield 60-75%

Step-by-Step Methodology:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 20 minutes.

  • Ethyl acetoacetate is added dropwise to the mixture.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with glacial acetic acid.

  • The solvent is partially removed using a rotary evaporator.

  • The concentrated solution is cooled in an ice bath to precipitate the product.

  • The solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Causality Insight: The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine hydrochloride in situ to the free guanidine base and also to catalyze the condensation by forming the enolate of the β-ketoester.

Protocol 2: Modern Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

This protocol illustrates a modern, environmentally conscious approach for synthesizing substituted 2-aminopyrimidines. The principles of nucleophilic substitution on a pre-formed pyrimidine ring are central to many modern strategies.[10]

Parameter Description
Reactants 2-Amino-4,6-dichloropyrimidine (1.0 eq), Substituted amine (1.0 eq), Triethylamine (2.0 eq)
Solvent None (Solvent-free condition)
Temperature 80–90 °C
Reaction Time 4-12 hours
Workup 1. Add distilled water to the reaction mixture. 2. Filter the resulting precipitate. 3. Recrystallize the solid from ethanol.
Expected Yield Good to Excellent (as reported)[10]

Step-by-Step Methodology:

  • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.[10]

  • The mixture is heated to 80–90 °C under solvent-free conditions.[10]

  • The reaction is monitored by TLC until the starting material is consumed.[10]

  • After completion, the reaction mixture is cooled and distilled water is added.[10]

  • The precipitate that forms is collected by filtration.[10]

  • The crude product is purified by recrystallization from ethanol to yield the pure aminopyrimidine derivative.[10]

Causality Insight: This method leverages the high reactivity of the chloro-substituents on the pyrimidine ring towards nucleophilic aromatic substitution. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The solvent-free condition is a hallmark of green chemistry, reducing waste and often increasing reaction rates.

Conclusion and Future Outlook

The synthetic history of this compound is a compelling narrative of chemical innovation. From its roots in classical heterocyclic chemistry, the field has progressed to highly sophisticated and efficient methodologies driven by the compound's immense value in drug discovery. Early, often low-yielding, multi-step syntheses have been supplanted by streamlined, atom-economical, and industrially scalable processes utilizing readily available feedstocks like acrylonitrile.

Looking ahead, the synthesis of this compound and its derivatives will likely continue to evolve. The principles of green chemistry will drive further innovation in catalytic methods, potentially using earth-abundant metals and exploring flow chemistry for continuous, safe, and efficient production. As our understanding of medicinal chemistry deepens, the demand for novel, diverse, and efficiently synthesized this compound derivatives will undoubtedly grow, ensuring this humble scaffold remains at the forefront of therapeutic innovation.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

A Technical Guide to 4-Aminopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are fundamental mediators of cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] Small-molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by competitively binding to the ATP-binding site of these enzymes, thereby blocking their catalytic function.[3][4]

Within the expansive chemical space of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds." These structures, such as the 4-aminopyrimidine core, exhibit a remarkable versatility, allowing them to bind to the highly conserved ATP-binding site of numerous kinases with high affinity.[2][4] This guide provides an in-depth technical overview of this compound derivatives, exploring their mechanism of action, structure-activity relationships (SAR), and the experimental workflows essential for their development as potent and selective kinase inhibitors.

The this compound Scaffold: A Bioisostere for ATP

The efficacy of the this compound scaffold lies in its ability to mimic the adenine base of ATP.[4] This bioisosteric relationship enables it to form critical hydrogen bond interactions with the "hinge" region of the kinase active site, a short sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain.[1][2] The 4-amino group and one of the pyrimidine ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the active site and providing a stable foundation for further chemical modifications to enhance potency and selectivity.[1]

Mechanism of Action: Competitive ATP Inhibition

This compound derivatives function as ATP-competitive inhibitors. They bind reversibly to the catalytic site of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the target protein, thereby interrupting the downstream signaling cascade. The core scaffold's interaction with the hinge region is the primary determinant of this inhibitory mechanism.[1][3]

Below is a conceptual diagram illustrating this key interaction within the kinase ATP-binding pocket.

Binding Mode of this compound Core cluster_kinase Kinase ATP-Binding Site hinge_region Hinge Region Residues hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region inhibitor This compound Scaffold inhibitor->hinge_region Key H-Bonds inhibitor->hydrophobic_pocket R1 Group Interaction inhibitor->solvent_front R2 Group for Selectivity/Solubility

Caption: General binding mode of a this compound inhibitor.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective this compound-based inhibitors is driven by systematic SAR studies. Modifications at various positions of the pyrimidine ring can dramatically influence a compound's affinity for the target kinase, its selectivity over other kinases, and its pharmacokinetic properties.

  • Substitutions at the 2- and 6-positions: These positions are often modified to introduce groups that can interact with the hydrophobic regions of the ATP-binding site or extend into the solvent-exposed region to improve solubility and selectivity.

  • Fused Ring Systems: The this compound core is frequently part of a larger, fused heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine or a pyrrolo[2,3-d]pyrimidine.[1] These fused rings can enhance binding affinity by increasing the surface area of interaction and introducing additional points for hydrogen bonding or hydrophobic interactions.[1][4] For example, the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully used to develop inhibitors for targets like FGFR and BTK.[1]

The following table summarizes representative SAR data for a hypothetical series of this compound derivatives targeting a generic kinase, illustrating common trends observed in inhibitor optimization.

Compound IDR1 (at C2)R2 (at C6)Kinase IC50 (nM)
1a -H-Phenyl550
1b -Methyl-Phenyl275
1c -NH2-Phenyl120
1d -NH2-(3-methoxyphenyl)45
1e -NH2-(3-pyridyl)15

Data is illustrative and not from a specific publication.

Case Studies: Clinically Relevant Inhibitors

The versatility of the this compound scaffold is evident in the number of successful drug candidates that have emerged. While some well-known kinase inhibitors like Imatinib and Dasatinib contain related nitrogen-containing heterocyclic cores, the broader class of aminopyrimidine derivatives has led to numerous potent inhibitors targeting a wide range of kinases.[3] For instance, derivatives of the 4-aminopyrazolopyrimidine scaffold have shown significant potency against Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[1]

Synthetic Strategies: A General Overview

The synthesis of this compound derivatives often starts from readily available pyrimidine precursors. A common approach involves the construction of a purine-like scaffold from a 4,5-diaminopyrimidine starting material.[5] This precursor is versatile, allowing for cyclization reactions to form the fused imidazole ring characteristic of many potent kinase inhibitors.[5] The general workflow involves cyclization to form the core, followed by functionalization to introduce substituents that confer potency and selectivity.[6]

Below is a simplified workflow for the synthesis of a generic this compound-based kinase inhibitor.

General Synthetic Workflow A Start: 4,5-Diaminopyrimidine B Step 1: Cyclization (e.g., with Orthoester) A->B C Intermediate: Fused Pyrimidine Core B->C D Step 2: Functionalization (e.g., Cross-Coupling) C->D E Final Product: Substituted Inhibitor D->E F Purification & Analysis (HPLC, NMR, MS) E->F

Caption: A simplified workflow for kinase inhibitor synthesis.

Experimental Protocols: In Vitro Kinase Inhibition Assay

Evaluating the potency of newly synthesized compounds is a critical step in the drug discovery process. A standard method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system)

  • Test compound (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well plates

  • Plate reader (scintillation counter or fluorescence reader)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase enzyme, and the specific substrate.

  • Inhibitor Addition: Add a small volume of the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibition) and wells with a known potent inhibitor (positive control).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

  • Detection: Measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity or by using an antibody-based method like ELISA or a fluorescence polarization assay.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound and Controls A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Measure Substrate Phosphorylation F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Future Directions and Challenges

The field of this compound-based kinase inhibitors continues to evolve. Key challenges and future directions include:

  • Overcoming Drug Resistance: The emergence of resistance mutations in the target kinase is a major clinical challenge. The design of next-generation inhibitors that are effective against these mutants is a high priority.

  • Improving Selectivity: Many early kinase inhibitors target multiple kinases, which can lead to off-target effects.[3] A major focus is the design of more selective inhibitors to minimize toxicity.

  • Targeting Novel Kinases: With over 500 kinases in the human kinome, many remain underexplored as drug targets. The this compound scaffold will undoubtedly be a valuable tool in developing inhibitors for these novel targets.[3]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,5-Diaminopyrimidine.
  • Gao, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.
  • Royal Society of Chemistry. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • El-Damasy, D. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals.
  • Royal Society of Chemistry. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer.
  • Xiao, Y., et al. (2021). Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Oh, U., et al. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Proceedings of the National Academy of Sciences.
  • BenchChem. The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.
  • PubMed. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules.
  • ResearchGate. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors.
  • Rueda, C., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.
  • Sharma, A., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
  • PubMed. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.
  • ClinicalTrials.gov. 4-aminopyridine Treatment for Nerve Injury.
  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Dove Press. Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury.
  • MDPI. From Molecular Alterations to the Targeted Therapy: Treatment of Thalamic Glioma in Pediatric Patients.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.

Sources

A Spectroscopic Guide to 4-Aminopyrimidine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-aminopyrimidine (C₄H₅N₃), a crucial heterocyclic building block in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Beyond a simple presentation of data, this guide delves into the causal relationships behind experimental choices, provides validated protocols for data acquisition, and visually represents key structural information. Our objective is to furnish a practical and authoritative resource that enhances the understanding and application of spectroscopic techniques in the structural elucidation of this important molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic amine that serves as a fundamental scaffold in a vast array of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, including antivirals, anticancer agents, and kinase inhibitors. The precise characterization of this molecule is paramount for ensuring the identity, purity, and quality of starting materials and intermediates in drug discovery and development pipelines.

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture of this compound. This guide will systematically explore the insights gleaned from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, offering a holistic view of its structural features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the chemical shifts of the ring protons, causing them to resonate at a lower field (higher ppm) than those of benzene.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ) ppm (DMSO-d₆)MultiplicityCoupling Constant (J) HzIntegration
H2~8.6Singlet-1H
H6~8.1Doublet~5.51H
H5~6.6Doublet~5.51H
-NH₂~6.9Broad Singlet-2H

Data synthesized from publicly available spectra.[2]

Insight into the Spectrum:

  • H2: The proton at the C2 position is adjacent to two electronegative nitrogen atoms, resulting in the most downfield chemical shift. It appears as a singlet as it has no adjacent protons to couple with.

  • H6 and H5: These two protons form a coupled system. H6 is deshielded by the adjacent N1 and resonates at a lower field than H5. The coupling between them results in two doublets with a typical ortho-coupling constant of approximately 5.5 Hz.

  • -NH₂: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are also significantly influenced by the electronegative nitrogen atoms.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (DMSO-d₆)
C4~163
C2~157
C6~151
C5~107

Data synthesized from publicly available spectra.[3]

Insight into the Spectrum:

  • C4, C2, and C6: These carbons are directly bonded to nitrogen atoms, leading to their downfield chemical shifts. C4, being attached to the exocyclic amino group, often shows the most downfield shift.

  • C5: This carbon is the most shielded of the ring carbons, resulting in its upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for this compound and its residual proton signal does not overlap with the analyte signals.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 180 ppm is appropriate.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300-3500N-H stretch (amino group)Medium-Strong
3000-3100C-H stretch (aromatic)Medium-Weak
1600-1680N-H bend (amino group)Strong
1400-1600C=C and C=N stretch (ring)Medium-Strong
1000-1300C-N stretchMedium
650-900C-H out-of-plane bendStrong

Data synthesized from publicly available spectra.[4]

Insight into the Spectrum:

  • N-H Stretching: The presence of a primary amine is clearly indicated by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Often, two bands are observed, corresponding to the symmetric and asymmetric stretching modes.

  • Aromatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring.

  • N-H Bending: The strong absorption in the 1600-1680 cm⁻¹ region is due to the scissoring vibration of the -NH₂ group.

  • Ring Vibrations: The complex pattern of absorptions in the 1400-1600 cm⁻¹ region arises from the C=C and C=N stretching vibrations within the pyrimidine ring.

  • C-H Out-of-Plane Bending: The strong bands in the fingerprint region (650-900 cm⁻¹) are characteristic of the out-of-plane bending of the aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the ring.

Experimental Protocol for FTIR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Apodization: Happ-Genzel is a common and suitable function.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

For a volatile and thermally stable compound like this compound, EI-MS is a common technique.

Table 4: Key Mass Spectrometry Data for this compound (EI)

m/zRelative Intensity (%)Proposed Fragment
95100[M]⁺˙ (Molecular Ion)
68~50[M - HCN]⁺˙
41~20[C₂H₃N]⁺˙

Data synthesized from publicly available spectra.[1]

Insight into the Spectrum:

  • Molecular Ion Peak: The peak at m/z 95 corresponds to the molecular weight of this compound (95.10 g/mol ), confirming its elemental formula of C₄H₅N₃.[1][5] This is typically the base peak (most intense peak) in the spectrum.

  • Fragmentation Pattern: A characteristic fragmentation pathway for pyrimidines is the loss of hydrogen cyanide (HCN). The peak at m/z 68 represents the loss of an HCN molecule from the molecular ion. Further fragmentation can lead to smaller ions, such as the one observed at m/z 41.

G M [C₄H₅N₃]⁺˙ m/z = 95 M_HCN [C₃H₄N₂]⁺˙ m/z = 68 M->M_HCN - HCN Fragment Further Fragments M_HCN->Fragment

Figure 2. Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100-1000 µg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

GC Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments revealed by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pathways determined by MS. The protocols and interpretations presented in this guide are intended to serve as a robust resource for scientists engaged in the synthesis, quality control, and application of this vital chemical entity.

References

  • This compound. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • This compound. PubChem.
  • This compound IR Spectrum. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • This compound 13C NMR Spectrum. SpectraBase. [Link]
  • This compound 1H NMR Spectrum. SpectraBase. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Aminopyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrimidine is a foundational heterocyclic amine that serves as a critical scaffold in the development of a diverse array of pharmacologically active compounds. Its solubility in various organic solvents is a pivotal physicochemical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings of its dissolution, a detailed experimental protocol for its quantitative determination, and the implications of its solubility profile in the context of drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a diazine derivative with the chemical formula C₄H₅N₃, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure, coupled with its capacity for hydrogen bonding, makes it an ideal pharmacophore for interacting with biological targets. The this compound scaffold is a key structural motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] By serving as a bioisostere for the adenine core of ATP, derivatives of this compound can competitively bind to the ATP-binding site of kinases, thereby modulating their activity. A thorough understanding of the solubility of this vital building block is, therefore, indispensable for any researcher working towards the synthesis and application of novel therapeutics.

Theoretical Framework for the Solubility of this compound

The solubility of a crystalline solid like this compound in a liquid solvent is a complex interplay of its physicochemical properties and those of the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. A more rigorous analysis requires consideration of the thermodynamics of dissolution, which is governed by the Gibbs free energy change (ΔG) of the process. This change is a function of both enthalpy (ΔH) and entropy (ΔS).

The dissolution process can be conceptually broken down into three key energetic steps:

  • Solvent Cavity Formation (ΔH_cavity): Energy is needed to create a space or cavity within the solvent to accommodate a solute molecule.

  • Solvation (ΔH_solvation): Energy is released when the solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules.

The overall enthalpy of solution (ΔH_solution) is the sum of these three terms. For dissolution to be favorable, the energy released during solvation should ideally compensate for the energy required to overcome the crystal lattice and create the solvent cavity.

Key Physicochemical Properties Influencing Solubility

Several intrinsic properties of this compound dictate its solubility behavior:

  • Polarity and Hydrogen Bonding: this compound is a polar molecule due to the presence of nitrogen atoms in the pyrimidine ring and the exocyclic amino group. The amino group can act as a hydrogen bond donor, while the ring nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows it to interact favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

  • pKa: The basicity of the amino group and the pyrimidine ring nitrogens influences its solubility in acidic or basic media. The pKa of this compound is approximately 5.71, indicating it is a weak base.[3]

  • Molecular Size and Shape: The relatively small and planar structure of this compound facilitates its insertion into the solvent matrix.

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

Quantitative Solubility of this compound: A Data Summary

While extensive quantitative solubility data for this compound is not widely published, a compilation of available qualitative information and data for the structurally similar 4-aminopyridine can provide valuable insights.

SolventSolvent TypeExpected Solubility of this compoundRationale
Water Polar ProticSlightly Soluble[3]Capable of hydrogen bonding, but the aromatic ring limits extensive hydration.
Methanol Polar ProticSolubleThe small, polar nature and hydrogen bonding capability of methanol should facilitate dissolution.
Ethanol Polar ProticModerately SolubleSimilar to methanol, but the larger alkyl chain may slightly reduce solubility compared to methanol.
Acetone Polar AproticModerately SolubleThe polar nature of acetone can interact with the dipole of this compound.
Ethyl Acetate Moderately PolarSparingly Soluble to Soluble with HeatingCan be used for recrystallization, indicating higher solubility at elevated temperatures.[3]
Dichloromethane Polar AproticSparingly SolubleIts polarity should allow for some degree of dissolution.
Chloroform Polar AproticSparingly SolubleSimilar to dichloromethane.
Toluene NonpolarPoorly SolubleThe nonpolar nature of toluene is not conducive to solvating the polar this compound.

Note: This table is based on qualitative descriptions and theoretical predictions. Experimental verification is essential for precise quantitative data.

Experimental Protocol for the Determination of this compound Solubility

The following detailed protocol outlines the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a solid in a liquid solvent. This self-validating system will enable researchers to generate accurate and reproducible solubility data.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. A general starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

    • For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound (approximately 273 nm in ethanol).[3]

  • Data Analysis and Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visual Workflow for Solubility Determination

G prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples (Excess Solid + Solvent) equilibration Equilibrate at Constant Temperature (24-72 hours) prep_samples->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling dilution Dilute Filtered Sample sampling->dilution analysis Analyze Standards and Sample (HPLC or UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation calibration->calculation G cluster_discovery Drug Discovery & Development synthesis Chemical Synthesis purification Purification (Crystallization) formulation Formulation screening Biological Screening adme ADME Properties solubility Solubility of This compound solubility->synthesis Reaction Medium solubility->purification Solvent Selection solubility->formulation Dosage Form solubility->screening Stock Solutions solubility->adme Bioavailability

Sources

Potential therapeutic targets of 4-Aminopyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targets of 4-Aminopyrimidine Analogs

Executive Summary

The this compound scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as the foundational core for a multitude of clinically relevant therapeutic agents. Its remarkable versatility stems from its inherent ability to form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, making it an ideal template for the design of potent and selective inhibitors. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, with a primary focus on their role as kinase inhibitors in oncology. Additionally, it explores their expanding applications against other target classes, including ion channels and enzymes implicated in neurodegenerative and inflammatory diseases. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic insights with practical, field-proven methodologies for target validation and compound characterization, offering researchers and drug development professionals a robust framework for advancing their discovery programs.

Part 1: The this compound Scaffold: A Cornerstone for Targeted Therapy

The success of the this compound core lies in its bioisosteric relationship with the adenine base of ATP. This structural mimicry allows it to anchor within the ATP-binding site of numerous enzymes, particularly kinases. The N1 and the exocyclic N4 amino group of the pyrimidine ring act as a crucial hydrogen bond donor-acceptor pair, forming two or three hydrogen bonds with the "hinge" region of the kinase domain—a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[1][2] This bidentate interaction is a cornerstone of high-affinity binding and provides a stable foundation upon which chemists can build selectivity and potency through substitutions at other positions of the ring. Derivatives, such as 4-aminopyrazolo[3,4-d]pyrimidine, further elaborate on this core, offering additional vectors for chemical modification to achieve desired pharmacological profiles.[3][4]

Part 2: Protein Kinases as Primary Therapeutic Targets

Dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[5] Consequently, kinases are the most prominent and validated class of targets for this compound analogs. These inhibitors can be broadly categorized based on the type of kinase they target.

Tyrosine Kinase Inhibitors

Tyrosine kinases (TKs) are critical mediators of cellular signal transduction.[3] this compound derivatives have been successfully developed to target both receptor and non-receptor TKs.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, including bladder, breast, and lung cancer.[3] this compound-based compounds like Rogaratinib and the irreversible inhibitor TAS-120 have demonstrated potent inhibition of the FGFR family by targeting the kinase domain.[3]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer, EGFR inhibitors prevent downstream signaling that promotes cell growth. Analogs have been designed to overcome common resistance mutations like T790M.[3]

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell receptor signaling, BTK is a validated target in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). Potent this compound-based BTK inhibitors have been developed with IC50 values in the sub-nanomolar range.[3]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs like Src, LCK, and Fyn are involved in cell proliferation and migration. The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, found in compounds like PP1 and PP2, has proven highly effective for inhibiting this family.[3]

Serine/Threonine Kinase Inhibitors

This class of kinases regulates a vast array of cellular processes, including cell cycle progression and metabolism.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in human cancer.[6] Dual inhibitors targeting key nodes in this pathway are of significant interest. This compound analogs have been discovered that act as highly potent dual inhibitors of p70S6K and Akt, effectively shutting down this pro-survival pathway and demonstrating dose-dependent tumor growth inhibition in preclinical breast cancer models.[6][7]

PI3K/Akt/mTOR pathway with points of inhibition.
  • Cell Cycle Kinases (Aurora, PLK): Aurora kinases and Polo-like kinase 1 (PLK1) are master regulators of mitosis.[2][5] Their inhibition can lead to mitotic catastrophe and cancer cell death. Many potent inhibitors of these kinases, such as Alisertib (Aurora A) and Volasertib (PLK1), are based on pyrimidine scaffolds, including 4-aminopyrimidines, which form key hydrogen bonds in the kinase hinge region.[2][5]

Compound Class Target Kinase(s) IC50 Value Therapeutic Area Reference
Pyrazolo[3,4-d]pyrimidineFGFR1/2/3/41.3 - 33 nM (Rogaratinib)Cancer[3]
This compound Analogp70S6K / AktSingle-digit nMBreast Cancer[6]
Pyrazolo[3,4-d]pyrimidineBTK / EGFR0.17 nM / 0.21 nMCancer[3]
Pyrimidine AnalogPLK10.025 µM (Volasertib)Cancer[5]
4-Indolyl-2-arylaminopyrimidinep38 / ERK (MAPK Pathway)N/A (Inhibits phosphorylation)Acute Lung Injury[8]

Part 3: Emerging and Non-Kinase Targets

While kinases are the predominant targets, the therapeutic utility of this compound analogs extends to other crucial protein families.

Voltage-Gated Potassium Channels

The parent compound, 4-aminopyridine (4-AP, also known as Fampridine), is a well-characterized blocker of voltage-gated potassium channels.[9][10] In demyelinating neurodegenerative diseases like multiple sclerosis (MS), the exposure of these channels on axons that are normally covered by myelin leads to a leakage of potassium ions during action potential propagation, which can cause conduction failure. 4-AP blocks these exposed channels, restoring axonal conduction and improving neurological function, such as walking ability in MS patients.[10][11] Its mechanism involves entering the channel from the intracellular side and physically occluding the pore.[12]

Other Targets in Neurodegeneration and Inflammation
  • Beta-secretase (BACE-1): This enzyme is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. This compound derivatives have been investigated as potential BACE-1 inhibitors.[7][13]

  • Modulators of Inflammatory Pathways: Chronic inflammation is a key driver of many diseases. Certain this compound analogs have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and IL-8 in models of acute lung injury.[8] These effects are mediated, in part, by suppressing the phosphorylation of p38 and ERK in the MAPK signaling pathway.[8] Furthermore, 4-AP itself has been shown to attenuate inflammation and apoptosis in models of severe burn injury, promoting tissue regeneration.[14][15]

Part 4: Methodologies for Target Validation and Compound Characterization

A rigorous and systematic approach to experimental validation is paramount in drug discovery. The following protocols represent industry-standard, self-validating methodologies for characterizing the interaction of this compound analogs with their targets.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (e.g., IC50) of a this compound analog against a specific protein kinase. This protocol describes a LanthScreen™ Eu Kinase Binding Assay, a robust, fluorescence resonance energy transfer (FRET)-based method.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. A high degree of displacement at low compound concentrations indicates high-affinity binding to the target, which is the foundational principle of competitive inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer solution in Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentrations will depend on the specific kinase and tracer pair.

    • Prepare a 4X Antibody solution containing the LanthaScreen™ Eu-anti-Tag Antibody.

    • Serially dilute the this compound test compound in DMSO, followed by a dilution in Kinase Buffer to create a 2X compound stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (0% inhibition) or 5 µL of a known potent, non-fluorescent inhibitor (100% inhibition).

    • Add 5 µL of the 4X Kinase/Tracer solution to all wells.

    • Add 5 µL of the 4X Eu-Antibody solution to all wells.

    • Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excitation at 340 nm, with emission reads at 615 nm (acceptor) and 665 nm (donor/tracer).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The inclusion of positive and negative controls on every plate validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated and consistently maintained > 0.5 to ensure the reliability of the results.

Protocol: Cell-Based Proliferation Assay (MTT)

Objective: To assess the downstream functional effect of target inhibition by measuring the impact of a this compound analog on the proliferation of a cancer cell line known to be dependent on the target pathway.

Causality: An effective kinase inhibitor should block the signaling that drives cell proliferation, leading to a dose-dependent decrease in cell viability. This assay measures metabolic activity as a proxy for cell number, thus validating the compound's cellular efficacy.

Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., a line with FGFR amplification for an FGFR inhibitor) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Sources

4-Aminopyrimidine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrimidine (CAS No. 591-54-8) is a foundational heterocyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. While a simple molecule, its structural resemblance to the purine bases of DNA and RNA, combined with its versatile chemical reactivity, has positioned it as a critical building block for a multitude of targeted therapeutics. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, synthesis, chemical reactivity, and, most importantly, its pivotal role in the design and development of modern pharmaceuticals, particularly in the realm of protein kinase inhibitors. Detailed protocols, safety data, and mechanistic insights are provided to equip researchers with the technical knowledge required to effectively utilize this high-value chemical entity.

Core Molecular and Physical Data

This compound, also known as pyrimidin-4-amine, is a white to slightly beige crystalline solid. It is essential to distinguish it from its isomer, 2-aminopyrimidine, and the similarly named but structurally and toxicologically distinct compound, 4-aminopyridine.

Key Identifiers and Properties

A summary of the essential quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 591-54-8[1]
Molecular Formula C₄H₅N₃[1]
Molecular Weight 95.10 g/mol [1]
Melting Point 154-156 °C[1]
Appearance White to light beige crystalline powder[2]
pKa 5.71 (at 20 °C)
Water Solubility Slightly soluble
InChI Key OYRRZWATULMEPF-UHFFFAOYSA-N[1]
SMILES Nc1ccncn1[1]

Synthesis and Purification

The synthesis of the this compound core can be achieved through several established routes in heterocyclic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two common conceptual pathways are the condensation of a three-carbon synthon with a guanidine equivalent and the nucleophilic substitution of a pre-formed pyrimidine ring.

Synthesis via Cyclocondensation

This classical approach builds the pyrimidine ring from acyclic precursors. A common strategy involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with guanidine.

G cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Guanidine Cyclocondensation Cyclocondensation (Base or Acid Catalysis) Guanidine->Cyclocondensation Malonaldehyde_eq Malonaldehyde (or equivalent) Malonaldehyde_eq->Cyclocondensation 4AP This compound Cyclocondensation->4AP Formation of Pyrimidine Ring

Caption: Cyclocondensation route to the this compound scaffold.

The reaction of guanidine hydrochloride with cyanoacetaldehyde, a malonaldehyde equivalent, has been shown to produce aminopyrimidines in high yields, particularly under concentrated conditions.[3] This highlights the robustness of building the core heterocycle from simple, acyclic precursors.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A highly reliable and common laboratory-scale method involves the displacement of a leaving group, typically a halide, from the C4 position of a pyrimidine ring.

Experimental Protocol: Synthesis from 4-Chloropyrimidine

Causality: This protocol leverages the electron-deficient nature of the pyrimidine ring, which activates the C4 position (para to a ring nitrogen) for nucleophilic attack. Ammonia, acting as the nucleophile, displaces the chloride leaving group to yield the final product.

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Ammonia Source: Add a solution of ammonia in ethanol (e.g., 7N solution, 3-5 eq). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent and drive the reaction to completion.

  • Heating: Heat the reaction mixture to 100-140 °C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction vessel to room temperature. The product may precipitate upon cooling. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield this compound as a crystalline solid.

G 4CP 4-Chloropyrimidine Reaction SɴAr Reaction (Heat, Pressure) 4CP->Reaction Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Reaction 4AP This compound Reaction->4AP HCl HCl (byproduct) Reaction->HCl

Caption: Synthesis of this compound via SNAr reaction.

Chemical Reactivity and Role as a Pharmacophore

The synthetic utility of this compound lies in the reactivity of its primary amino group and the electronic properties of the pyrimidine ring.

  • N-Functionalization: The exocyclic amino group is a potent nucleophile and serves as a key "handle" for chemical modification. It readily undergoes acylation, alkylation, arylation (e.g., Buchwald-Hartwig coupling), and reductive amination reactions. This allows for the systematic introduction of diverse side chains to probe the binding pockets of biological targets.

  • Hydrogen Bonding: The two ring nitrogens (at positions 1 and 3) are strong hydrogen bond acceptors. The exocyclic amino group is a hydrogen bond donor. This tripartite arrangement is critical for its function as a pharmacophore, as it mimics the hydrogen bonding pattern of adenine, allowing it to anchor effectively into the ATP-binding site of many enzymes, particularly protein kinases.

Caption: Key hydrogen bonding interactions of the this compound scaffold.

Applications in Drug Development: The Kinase Inhibitor Revolution

The this compound scaffold is a cornerstone of modern oncology drug discovery. Its ability to act as an "ATP-mimetic" has led to the development of numerous potent and selective protein kinase inhibitors.

Mechanism of Action as a Kinase Inhibitor Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of cancer. This compound derivatives are designed to compete with endogenous ATP for binding to the kinase's active site. The pyrimidine core typically forms one or two crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The substituents installed at the C4-amino position then extend into other regions of the ATP-binding pocket, conferring potency and selectivity for the target kinase.

Examples of this compound-Containing Drugs and Scaffolds

The versatility of this core is demonstrated by its presence in inhibitors targeting a wide range of kinase families.

  • EGFR Inhibitors: The pyrimidine core is central to many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

  • BTK Inhibitors: Derivatives of 4-aminopyrazolopyrimidine, a fused analog, are potent inhibitors of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling and targeted in leukemias and lymphomas.

  • FGFR Inhibitors: The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a validated core for developing inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various solid tumors.

  • PLK1/BRD4 Inhibitors: Novel aminopyrimidine derivatives have been developed as dual-target inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both important targets in oncology.[4]

The general structure-activity relationship (SAR) for many of these inhibitors confirms that modification at the 4-amino position is critical for achieving high potency and target selectivity.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a skin, eye, and respiratory irritant.[2]

Hazard Identification and First Aid
  • Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • P302 + P352 (Skin Contact): Wash with plenty of soap and water.

    • P305 + P351 + P338 (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P304 + P340 (Inhalation): Remove person to fresh air and keep comfortable for breathing.[2]

Storage and Handling
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust. Ensure adequate ventilation and use personal protective equipment (PPE) as described above.

Conclusion

This compound has transitioned from a simple heterocyclic compound to an indispensable tool in the arsenal of medicinal chemists. Its value is not in its intrinsic biological activity, but in its role as a versatile and reliable scaffold. Its predictable hydrogen bonding patterns and the synthetic accessibility of its amino group provide a robust platform for generating vast libraries of compounds for screening and lead optimization. For researchers in drug development, a thorough understanding of the chemistry, reactivity, and strategic importance of this compound is fundamental to the design of the next generation of targeted therapies.

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: this compound.
  • ChemScene. (2024, March 8). Safety Data Sheet: this compound.
  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5789.
  • Robertson, M. J., et al. (2022). 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(5), 537-555.
  • Robertson, M. J., et al. (2020). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-4), 329-336.

Sources

Introduction: The Versatility of the 4-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Aminopyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapies. This guide provides an in-depth review of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, with a focus on their roles in oncology and neurology. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their drug discovery endeavors.

Section 1: this compound in Oncology

The this compound scaffold has been extensively utilized in the development of anti-cancer agents, primarily as a hinge-binding motif in kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Kinase Inhibition

The nitrogen atoms of the pyrimidine ring in the this compound core act as hydrogen bond acceptors, while the 4-amino group serves as a hydrogen bond donor. This arrangement allows the scaffold to bind to the ATP-binding site of kinases, specifically interacting with the hinge region that connects the N- and C-lobes of the enzyme. This competitive inhibition prevents the binding of ATP, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Kinase Domain RTK->Kinase_Domain Activation AP_Drug This compound Derivative AP_Drug->Kinase_Domain Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis ATP ATP ATP->Kinase_Domain Binding Blocked Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Kinase_Domain->Downstream Phosphorylation Downstream->Proliferation Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition G Start Chalcone + Guanidine HCl + NaOH in Solvent Microwave Microwave Irradiation (100-120°C, 5-15 min) Start->Microwave TLC Monitor by TLC Microwave->TLC Workup Cooling, Water Precipitation, Filtration TLC->Workup Reaction Complete Purification Recrystallization Workup->Purification Product Pure 2,4-Disubstituted Aminopyrimidine Purification->Product G cluster_axon Demyelinated Axon cluster_drug AP Action Potential K_Channel Exposed K+ Channel AP->K_Channel Propagation K_ion K+ ion K_Channel->K_ion Leakage K_ion->AP Conduction Failure 4AP 4-Aminopyridine 4AP->AP Restores Conduction 4AP->K_Channel Blockade

Sources

A Senior Application Scientist's Guide to 4-Aminopyrimidine in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Architect of Potent Therapeutics

In the vast lexicon of medicinal chemistry, certain molecular scaffolds emerge not as the final therapeutic entity, but as the indispensable architect of a generation of drugs. 4-Aminopyrimidine is one such cornerstone.[1] While modest in structure, its pyrimidine core, adorned with a reactive amino group, provides the perfect anchor point for the synthesis of nucleoside analogs—a class of molecules that has revolutionized the treatment of viral infections and cancers.[2][3][4]

This guide moves beyond a simple recitation of facts. As field-experienced scientists, we understand that true innovation lies in understanding the why—the causality behind experimental choices. Why is a particular protecting group strategy employed? How does the choice of catalyst dictate stereochemical outcomes? This document is structured to provide those insights, offering a technical narrative grounded in mechanistic understanding and validated by robust, actionable protocols. We will explore the fundamental reactivity of this compound, dissect the critical glycosylation reactions that form the core of nucleoside synthesis, and examine the biological destiny of the molecules it helps create.

Section 1: The Core Moiety: Understanding this compound

This compound, also known as pyrimidin-4-amine, is a crystalline solid characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and an amino group at the 4-position.[1][5][6] This specific arrangement of heteroatoms and the exocyclic amino group dictates its chemical personality and its utility as a synthetic precursor.

The amino group at the C4 position is crucial, rendering the molecule a weak base and a potent nucleophile, particularly after silylation.[1] This nucleophilicity is the key to its primary role in forming the critical N-glycosidic bond with a sugar moiety, the defining linkage of a nucleoside.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅N₃[1][5][6]
Molecular Weight 95.11 g/mol [5][7]
CAS Number 591-54-8[1][5][7]
Melting Point 154-156 °C[7]
Appearance White to off-white crystalline solid[1][7]
Solubility Slightly soluble in water; soluble in various organic solvents[1][7]

The pyrimidine ring itself is electron-deficient, a characteristic that influences the reactivity of the entire molecule and the properties of the resulting nucleoside analogs. This electronic nature is fundamental to how these analogs are recognized (or not recognized) by viral and cellular enzymes, forming the basis of their therapeutic effect.[8]

Section 2: The Cornerstone Reaction: N-Glycosylation Strategies

The synthesis of a nucleoside analog from this compound hinges on the stereoselective formation of an N-glycosidic bond between the N1 atom of the pyrimidine and the C1' (anomeric) carbon of a sugar or sugar-like ring. The challenge is not merely to form this bond, but to control its stereochemistry, almost always requiring the biologically active β-anomer.

The Vorbrüggen Glycosylation: A Paradigm of Control

The most authoritative and widely employed method is the Vorbrüggen glycosylation.[9] This reaction provides a reliable pathway to the desired β-anomer, a feat achieved through a clever application of reaction mechanism and protecting group strategy.

The Causality Behind the Method: The success of the Vorbrüggen reaction relies on two key principles:

  • Activation of the Nucleobase: The this compound is not used directly. It is first silylated (e.g., with N,O-Bis(trimethylsilyl)acetamide - BSA) to increase its nucleophilicity and solubility in non-polar aprotic solvents. This transient protection prevents side reactions and activates the ring nitrogen for attack.

  • Neighboring Group Participation: The sugar moiety is protected with an acyl group (like benzoyl or acetyl) at the C2' position. During the reaction, which is promoted by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the C2'-acyl group participates in the departure of the anomeric leaving group (e.g., an acetate). This forms a cyclic acyloxonium ion intermediate, which sterically shields the α-face of the sugar ring. The incoming silylated this compound is therefore forced to attack from the β-face, ensuring the formation of the desired β-anomer with high stereoselectivity.[9]

Visualizing the Vorbrüggen Glycosylation Workflow

Vorbruggen_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_finish Final Product Start1 This compound Silylation Step 1: Silylation (BSA, Acetonitrile, Reflux) Start1->Silylation Start2 Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) Coupling Step 2: Glycosylation (TMSOTf, Anhydrous Conditions) Start2->Coupling SilylatedBase Persilylated this compound Silylation->SilylatedBase SilylatedBase->Coupling ProtectedNucleoside Protected Nucleoside Analog Coupling->ProtectedNucleoside Deprotection Step 3: Deprotection (e.g., NaOMe in MeOH) ProtectedNucleoside->Deprotection FinalProduct Final Nucleoside Analog Deprotection->FinalProduct

Caption: Workflow for nucleoside analog synthesis via Vorbrüggen glycosylation.

Section 3: From Bench to Biology: The Role of this compound-Derived Analogs

Nucleoside analogs derived from this compound are potent antimetabolites.[2] They mimic naturally occurring nucleosides and are thus processed by viral or cellular enzymes. Their therapeutic power comes from the subtle structural modifications introduced during synthesis.

Once inside a cell, these analogs are phosphorylated by kinases to their active triphosphate form.[8][10] This triphosphate then acts as a fraudulent substrate for DNA or RNA polymerases. The incorporation of the analog into a growing nucleic acid chain often leads to chain termination because it lacks the requisite 3'-hydroxyl group for further elongation.[8][9] This mechanism is the cornerstone of many antiviral therapies.

Visualizing the Mechanism of Action

MOA cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery Analog Nucleoside Analog (Prodrug) P1 Monophosphate Analog->P1 Cellular/Viral Kinase P2 Diphosphate P1->P2 Kinase P3 Triphosphate (Active Drug) P2->P3 Kinase Polymerase Viral RNA/DNA Polymerase P3->Polymerase Competes with natural dNTP/NTP Termination Chain Termination (Replication Blocked) Polymerase->Termination Incorporation of Analog Template Viral DNA/RNA Template Template->Polymerase GrowingChain Growing Nucleic Acid Chain GrowingChain->Polymerase

Caption: General mechanism of action for antiviral nucleoside analogs.

Table 2: Examples of Nucleoside Analogs and Their Therapeutic Area

Analog ClassCore ModificationTherapeutic TargetMechanism
Acyclic Analogs The sugar ring is replaced by a flexible side chain.[11][12]Herpes Simplex Virus (HSV), Cytomegalovirus (CMV)Chain termination of viral DNA polymerase.
2',3'-Dideoxy Analogs Lacks the 3'-hydroxyl group on the sugar moiety.Human Immunodeficiency Virus (HIV)Potent chain terminators of reverse transcriptase.[9]
4'-Substituted Analogs Modifications (e.g., azido, methyl) at the 4' position of the sugar.[13][14][15]Hepatitis C Virus (HCV), HIVCan alter sugar pucker, enhancing polymerase inhibition.[15]
Carbocyclic Analogs The furanose oxygen is replaced by a methylene group.HIV, Hepatitis B Virus (HBV)Increased metabolic stability against hydrolysis.

Section 4: Field-Proven Methodologies: Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocol for a Vorbrüggen glycosylation is a self-validating system, providing the necessary detail for successful execution by a trained chemist.

Protocol 1: Synthesis of a Protected β-D-Ribofuranosyl-4-aminopyrimidine Analog

Objective: To synthesize the protected nucleoside precursor via a Lewis acid-catalyzed Vorbrüggen glycosylation.

Materials:

  • This compound (1.0 eq)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Anhydrous Acetonitrile (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes mixture (eluent)

Procedure:

  • Preparation of the Silylated Base:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile.

    • Add BSA (3.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) for 1 hour or until the solution becomes clear, indicating the formation of the persilylated base.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Glycosylation Reaction:

    • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

    • Add this solution to the cold, silylated base solution via cannula.

    • Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C. The addition should be slow to control the exothermic reaction.

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sugar is consumed.

  • Work-up and Quenching:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the protected nucleoside as a white foam or solid.

Validation:

  • Expected Outcome: A white, solid product corresponding to the protected β-nucleoside.

  • Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The anomeric proton (H-1') in the ¹H NMR spectrum should appear as a doublet with a coupling constant (J) of approximately 4-6 Hz, characteristic of a β-anomer.

Section 5: Concluding Remarks and Future Outlook

This compound is a testament to the principle that complex biological activity can arise from elegantly simple chemical starting points. Its role in the synthesis of nucleoside analogs has provided a robust and versatile platform for the development of life-saving drugs.[4][16] The continued exploration of new glycosylation techniques, modifications to the pyrimidine core, and novel substitutions on the sugar moiety will undoubtedly lead to the next generation of therapeutics.[2][17] As researchers push the boundaries of medicinal chemistry, the foundational chemistry of scaffolds like this compound will remain a critical enabler of innovation in the fight against human disease.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI.
  • Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs. (1994). Journal of Medicinal Chemistry.
  • Synthesis and Biological Effects of Acyclic Pyrimidine Nucleoside Analogues. (n.d.). PubMed.
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health.
  • Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. (n.d.). MDPI.
  • Synthesis of 4-amino-pyrimidines scaffolds. (2008). Google Patents.
  • This compound | C4H5N3. (n.d.). PubChem, National Institutes of Health.
  • This compound derivatives. (n.d.). Google Patents.
  • This compound. (n.d.). NIST WebBook.
  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PubMed Central, National Institutes of Health.
  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. (n.d.). Google Patents.
  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Preparation of aminopyrimidine compounds. (2002). Google Patents.
  • Production of nucleoside analogues. (n.d.). Google Patents.
  • Pyrrolopyrimidine nucleosides. 18. Synthesis and chemotherapeutic activity of 4-amino-7-(3-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine-5-carboxamide (3'-deoxysangivamycin) and 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine-5-carboxamide (2'-deoxysangivamycin). (1983). Journal of Medicinal Chemistry.
  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). PubMed Central, National Institutes of Health.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central, National Institutes of Health.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central, National Institutes of Health.
  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (n.d.). PubMed Central, National Institutes of Health.
  • A Review of Methods to Synthesise 4'-Substituted Nucleosides. (2022). ResearchGate.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (n.d.). MDPI.
  • New developments in nucleoside analogues biosynthesis: A review. (2023). ResearchGate.
  • Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus. (n.d.). PubMed.
  • Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. (n.d.). ResearchGate.
  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. (n.d.). Chinese Journal of Chemistry.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases with Furanoside Sugars. (2022). ResearchGate.

Sources

A Theoretical and Computational Guide to the Electronic Structure of 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrimidine serves as a fundamental scaffold in a multitude of biologically significant molecules, including essential vitamins and anticancer agents.[1][2] Understanding its electronic structure is paramount for elucidating reaction mechanisms, predicting molecular interactions, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies dedicated to characterizing the electronic properties of this compound. Leveraging Density Functional Theory (DFT) as the primary computational lens, we explore the molecule's optimized geometry, tautomeric stability, frontier molecular orbitals, electrostatic potential, and charge distribution. This document is designed to be a self-contained resource, offering both foundational concepts and detailed procedural insights for computational analysis.

Introduction: The Significance of this compound

The pyrimidine ring system is a cornerstone of nucleic acid chemistry and biology, forming the basic framework for components of DNA and RNA.[1] The aminopyrimidine moiety, specifically, is a recurring structural motif in numerous effective drugs and biologically active compounds, including purines and folic acid derivatives.[1] Notably, the this compound unit is a critical component of thiamin (Vitamin B1) and its active form, thiamin diphosphate (ThDP), where it plays a pivotal role in enzymatic catalysis.[3] The pharmacological importance of aminopyrimidine derivatives is extensive, with many exhibiting potent anticancer activities by inhibiting key enzymes like kinases.[1][2]

Given its prevalence and functional importance, a detailed understanding of the electronic landscape of this compound is crucial. Theoretical and computational chemistry offer powerful tools to dissect these properties at an atomic level, providing insights that are often inaccessible through experimental methods alone. This guide synthesizes findings from various computational studies to present a holistic view of the molecule's electronic character.

The Computational Engine: Density Functional Theory (DFT)

Modern theoretical investigations of molecular electronic structure heavily rely on Density Functional Theory (DFT).[4] DFT provides a robust balance between computational cost and accuracy, making it an ideal method for studying molecules of biological interest.[5] The central idea of DFT is that the total energy of a system can be determined from its electron density.

Standard Computational Protocol

A typical DFT-based investigation of this compound involves a sequential, self-validating workflow. The protocol described here represents a widely accepted standard in the field for obtaining reliable geometric and electronic data.

Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

  • Action: Perform a geometry optimization.

  • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed for its proven accuracy with organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is selected. This set provides a flexible description of electron distribution by including polarization functions (d,p) for heavy and hydrogen atoms, respectively, and diffuse functions (+) for accurately modeling lone pairs and anions.

Step 2: Vibrational Frequency Analysis This crucial step validates the result of the geometry optimization.

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311+G(d,p)).

  • Causality: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state. These calculations also allow for the prediction of IR and Raman spectra, which can be compared with experimental data for further validation.

Step 3: Single-Point Energy and Electronic Property Calculation Once the optimized geometry is confirmed, a final, high-accuracy calculation is performed to derive the electronic properties.

  • Action: Run a single-point energy calculation on the optimized geometry.

  • Derived Properties: From this calculation, key electronic descriptors are obtained, including:

    • Frontier Molecular Orbitals (HOMO, LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Mulliken Atomic Charges

Computational_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation start Initial Structure (this compound) opt Step 1: Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Step 2: Frequency Calculation opt->freq validation Confirm Minimum (No Imaginary Frequencies) freq->validation sp Step 3: Electronic Properties (Single-Point Calculation) properties Extract Data: HOMO/LUMO, MEP, Charges, etc. sp->properties validation->sp If Valid

Caption: Structure and atom numbering of this compound.

The calculated geometric parameters from DFT studies are generally in excellent agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters of this compound (Note: These are representative values from DFT/B3LYP calculations. Actual values may vary slightly based on the specific basis set.)

ParameterBond Length (Å)ParameterBond Angle (°)
N1—C21.34C6—N1—C2115.8
C2—N31.33N1—C2—N3128.0
N3—C41.35C2—N3—C4115.5
C4—C51.42N3—C4—C5123.5
C5—C61.38C4—C5—C6117.0
C6—N11.34C5—C6—N1120.2
C4—N71.36N3—C4—N7117.5
Amine-Imino Tautomerism

Like many heterocyclic amines, this compound can exist in different tautomeric forms. The most significant equilibrium is between the canonical amino form and the imino form, which involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom (N1 or N3).

Theoretical studies have consistently shown that the amino tautomer is the most stable form . [3]This stability is critical for its biological function. However, the less stable imino tautomer is not merely a theoretical curiosity. In the catalytic cycle of ThDP-dependent enzymes, it is proposed that the 4'-aminopyrimidine moiety of the cofactor tautomerizes to the 1',4'-imino form. [6][7]This transient imino intermediate is believed to act as an intramolecular base, facilitating the crucial proton transfers necessary for catalysis. [3][8]

Caption: Amine-Imino tautomeric equilibrium in this compound.

Analysis of the Electronic Landscape

The electronic properties of a molecule govern its reactivity, polarity, and spectroscopic behavior. DFT calculations provide several key descriptors of this landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that most reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [6]* HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity). [9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically distributed over the pyrimidine ring and the exocyclic amino group, indicating these are the primary sites of electron donation. The LUMO is generally localized on the pyrimidine ring itself, highlighting it as the electron-accepting region. This distribution confirms that charge transfer primarily occurs within the molecule upon electronic excitation. [10] Table 2: Frontier Molecular Orbital Properties

PropertyValue (eV)Significance
EHOMO~ -6.4 eVIonization Potential (Electron Donating Ability)
ELUMO~ -0.8 eVElectron Affinity (Electron Accepting Ability)
Energy Gap (ΔE) ~ 5.6 eV Chemical Reactivity & Stability
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution from the perspective of an approaching electrophile. It maps regions of varying electrostatic potential onto the molecule's electron density surface.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate positive potential (electron-poor), which are favorable for nucleophilic attack. [1] In this compound, the MEP map clearly shows the most negative potential localized around the ring nitrogen atoms (N1 and N3) due to their lone pairs of electrons. [1]This makes them the primary sites for protonation and interaction with electrophiles. The area around the hydrogen atoms of the amino group exhibits a positive potential, making them potential hydrogen bond donors.

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning a partial charge to each atom in the molecule, offering a quantitative picture of charge distribution. [11]This analysis helps in understanding the polarity of bonds and identifying reactive atomic sites. Calculations show that the nitrogen atoms in the ring and the exocyclic amino group carry significant negative charges, while the adjacent carbon and hydrogen atoms are positively charged. [10] Table 3: Calculated Mulliken Atomic Charges (Note: Values are in atomic units (a.u.) and are representative of DFT/B3LYP calculations.)

AtomCharge (a.u.)AtomCharge (a.u.)
N1-0.65C5-0.21
C20.30C60.05
N3-0.72N7-0.80
C40.55H (on C2)0.23

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a detailed and predictive model of the electronic structure of this compound. These computational analyses confirm the superior stability of the amino tautomer, a fact that underpins its behavior in biological systems, while also rationalizing the catalytic role of the transient imino form. The distribution of frontier molecular orbitals and the landscape of the molecular electrostatic potential precisely identify the nucleophilic and electrophilic centers of the molecule, explaining its reactivity patterns. The quantitative data on geometry and charge distribution serve as an invaluable resource for researchers in medicinal chemistry and drug design, enabling the rational modification of the this compound scaffold to optimize interactions with biological targets and develop next-generation therapeutics.

References

  • Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-234. [Link]
  • Huang, Z. Y., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Journal of Structural Chemistry, 63(4), 605-612. [Link]
  • ResearchGate. (n.d.). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies | Request PDF. [Link]
  • Friedemann, R., & Neef, H. (1998). Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1385(2), 245-250. [Link]
  • Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. [Link]
  • Lv, P. C., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-25. [Link]
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Advances. [Link]
  • Raczyńska, E. D., Kolczyńska-Matysiak, K., & Stępniewski, T. (2012). Consequences of one-electron oxidation and one-electron reduction for this compound-DFT studies. Structural Chemistry, 23, 169-178. [Link]
  • Nemeria, N. S., et al. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Journal of Biological Chemistry, 282(9), 6299-6308. [Link]
  • Wikipedia. (n.d.).
  • Nemeria, N., et al. (2007). The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. Proceedings of the National Academy of Sciences, 104(1), 78-82. [Link]
  • Baykal, A., et al. (2007). The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PubMed. [Link]
  • ResearchGate. (n.d.). Computational study on 2,3,4-aminopyridines. [Link]
  • Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]
  • Ali, A. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]

Sources

Methodological & Application

Synthesis of 4-Aminopyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Aminopyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active molecules. Its prevalence in natural products, such as thiamine (Vitamin B1), and its role as a cornerstone in numerous pharmaceuticals underscore its importance. Derivatives of this compound have demonstrated a broad spectrum of therapeutic activities, including but not limited to, kinase inhibition for oncology applications, antiviral, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this versatile heterocyclic system, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Strategic Approaches to the Synthesis of this compound Derivatives

The construction of the this compound ring can be achieved through several convergent and elegant synthetic routes. This guide will focus on three principal and widely employed strategies:

  • The Pinner Synthesis and Related [3+3] Cycloadditions: A classic and reliable method involving the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Synthesis from Nitriles via β-Enaminonitrile Intermediates: A versatile approach that leverages the reactivity of nitriles to construct the pyrimidine ring.

  • Synthesis from Chalcones: A method that utilizes readily available α,β-unsaturated ketones as precursors for cyclization with guanidine or other amidines.

Each of these strategies offers distinct advantages concerning substrate scope, reaction conditions, and scalability. The choice of a particular route will be dictated by the desired substitution pattern on the pyrimidine ring and the availability of starting materials.

I. The Pinner Synthesis and Related [3+3] Cycloadditions

The Pinner synthesis is a cornerstone of pyrimidine chemistry, providing a straightforward entry to a wide array of substituted pyrimidones and pyrimidines. The core of this reaction is the [3+3] cyclocondensation between a three-carbon dielectrophilic component, typically a β-dicarbonyl compound, and a three-atom N-C-N nucleophilic component, such as an amidine or guanidine.[1]

A. The Underlying Chemistry: A Mechanistic Perspective

The reaction is typically acid or base-catalyzed and proceeds through a series of nucleophilic addition and dehydration steps.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential side reactions.

Proposed Mechanism of the Pinner Pyrimidine Synthesis:

  • Activation of the Dicarbonyl: In the presence of an acid catalyst, one of the carbonyl groups of the β-dicarbonyl compound is protonated, increasing its electrophilicity. Under basic conditions, the dicarbonyl is deprotonated to form an enolate.

  • Nucleophilic Attack: The amidine, a strong nucleophile, attacks one of the carbonyl carbons of the activated β-dicarbonyl compound.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack by the second nitrogen of the amidine onto the remaining carbonyl group, forming a cyclic hemiaminal intermediate.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form the aromatic pyrimidine ring.

Pinner_Mechanism

B. Experimental Protocol: Synthesis of a 2-Amino-4,6-dimethylpyrimidine

This protocol provides a representative example of the Pinner synthesis for the preparation of a 2-aminopyrimidine derivative from acetylacetone and guanidine hydrochloride.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of the Amidine Free Base: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol. To this solution, carefully add sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes. This in situ generation of the free guanidine base is crucial for the subsequent reaction.

  • Reaction with the β-Dicarbonyl: To the stirred suspension of guanidine, add acetylacetone (1.0 equivalent) dropwise.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[3]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration using a Büchner funnel and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4,6-dimethylpyrimidine.[4]

Data Presentation:

Starting MaterialsProductReaction Time (h)Yield (%)
Acetylacetone, Guanidine HCl2-Amino-4,6-dimethylpyrimidine3~85
Ethyl acetoacetate, Benzamidine HCl2-Phenyl-4-hydroxy-6-methylpyrimidine4~80
Malononitrile, Thiourea4,6-Diamino-2-mercaptopyrimidine5~90

Yields are representative and may vary depending on the specific reaction conditions and scale.

II. Synthesis from Nitriles via β-Enaminonitrile Intermediates

This versatile method utilizes the base-catalyzed self-condensation of nitriles to form β-enaminonitriles, which are then cyclized to the corresponding 4-aminopyrimidines. This approach is particularly attractive for the synthesis of symmetrically substituted pyrimidines.

A. The Underlying Chemistry: From Dimerization to Trimerization

The reaction proceeds in two key stages:

  • Dimerization to β-Enaminonitrile: In the presence of a strong base, such as sodium amide or lithium hexamethyldisilazide (LiHMDS), a nitrile with an α-hydrogen undergoes deprotonation to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of a second nitrile molecule to form an imine anion. Tautomerization of this intermediate yields the stable β-enaminonitrile.

  • Cyclization to the this compound: The β-enaminonitrile can then react with a third molecule of the starting nitrile under appropriate conditions (often higher temperatures) to form the this compound ring. The mechanism involves nucleophilic attack of the enamine nitrogen onto the nitrile carbon, followed by intramolecular cyclization and aromatization.

Nitrile_Trimerization_Workflow

B. Experimental Protocol: Microwave-Assisted Synthesis of a 2,6-Dialkyl-4-aminopyrimidine

Microwave irradiation has been shown to significantly accelerate the trimerization of nitriles, providing a rapid and efficient route to 4-aminopyrimidines.[5][6]

Materials:

  • Substituted aliphatic nitrile (e.g., propionitrile)

  • Potassium tert-butoxide (catalytic amount)

  • Microwave reactor

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, place the substituted aliphatic nitrile and a catalytic amount of potassium tert-butoxide.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature and for a duration optimized for the specific nitrile (e.g., 150-200 °C for 10-30 minutes). The reaction is typically conducted under solvent-free conditions.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,6-dialkyl-4-aminopyrimidine.

Data Presentation:

NitrileProductTemperature (°C)Time (min)Yield (%)
Acetonitrile2,6-Dimethyl-4-aminopyrimidine15015~75
Propionitrile2,6-Diethyl-4-aminopyrimidine18020~80
Phenylacetonitrile2,6-Dibenzyl-4-aminopyrimidine20025~70

Yields are representative and may vary depending on the specific reaction conditions and scale.

III. Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, are readily prepared via the Claisen-Schmidt condensation of an aldehyde and a ketone.[1] These versatile intermediates can be cyclized with guanidine or other amidines to yield 2,4,6-trisubstituted pyrimidines.

A. The Underlying Chemistry: A Michael Addition-Cyclization Cascade

The reaction is typically carried out under basic conditions and involves a tandem Michael addition and cyclization sequence.[7]

Proposed Mechanism of Pyrimidine Synthesis from Chalcones:

  • Michael Addition: The guanidine, acting as a nucleophile, undergoes a Michael addition to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization: The resulting enolate intermediate then undergoes an intramolecular cyclization, with one of the amino groups of the guanidine moiety attacking the carbonyl carbon.

  • Dehydration and Tautomerization: The cyclic intermediate eliminates a molecule of water and subsequently tautomerizes to form the stable aromatic pyrimidine ring.

Chalcone_to_Pyrimidine_Mechanism

B. Experimental Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine

This protocol describes a general procedure for the synthesis of a 2-amino-4,6-diarylpyrimidine from a chalcone and guanidine hydrochloride.[6]

Materials:

  • Substituted chalcone

  • Guanidine hydrochloride

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide in ethanol.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry. The crude product can be recrystallized from ethanol to obtain the pure 2-amino-4,6-diarylpyrimidine.

Data Presentation:

Chalcone Substituents (Ar1, Ar2)ProductReaction Time (h)Yield (%)
Phenyl, Phenyl2-Amino-4,6-diphenylpyrimidine5~88
4-Methoxyphenyl, Phenyl2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine6~85
4-Chlorophenyl, Phenyl2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine5~90

Yields are representative and may vary depending on the specific reaction conditions and scale.

IV. Purification and Characterization

The successful synthesis of this compound derivatives requires robust methods for their purification and unambiguous characterization.

A. Purification Techniques
  • Recrystallization: This is the most common method for purifying solid this compound derivatives. The choice of solvent is critical and should be determined empirically. Common solvents include ethanol, methanol, isopropanol, and mixtures with water.[4] For amines that are difficult to recrystallize, the use of organic acids like acetic acid or conversion to a salt followed by recrystallization can be effective.[8]

  • Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography is the method of choice. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation.[3]

B. Characterization Methods
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction, identifying the number of components in a mixture, and determining the appropriate solvent system for column chromatography.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for the structural elucidation of this compound derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the substitution pattern and the overall structure of the molecule. For example, in ¹H NMR, the aromatic protons of the pyrimidine ring typically appear in the region of δ 7.0-9.0 ppm, while the amino protons often appear as a broad singlet.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorptions for 4-aminopyrimidines include N-H stretching vibrations for the amino group (typically in the range of 3200-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-H stretching vibrations for aromatic and aliphatic substituents.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, which is crucial for confirming its identity.

V. The Dimroth Rearrangement: A Noteworthy Transformation

In the synthesis and manipulation of pyrimidine derivatives, particularly N-substituted analogs, the Dimroth rearrangement is a potential transformation that researchers should be aware of. This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. It is often observed under acidic or basic conditions and can lead to the formation of isomeric products. While it can be an undesired side reaction, the Dimroth rearrangement can also be strategically employed to access specific isomers that are otherwise difficult to synthesize.

Conclusion

The synthesis of this compound derivatives is a rich and well-established field of organic chemistry, yet it continues to evolve with the development of new methodologies and catalysts. The strategies outlined in this guide—the Pinner synthesis, nitrile-based routes, and cyclizations of chalcones—represent powerful and versatile tools in the arsenal of the medicinal chemist. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental execution and robust analytical characterization, is paramount to the successful synthesis of these valuable compounds. It is our hope that this detailed guide will serve as a valuable resource for researchers, empowering them to explore the vast chemical space of this compound derivatives in their pursuit of novel scientific discoveries and therapeutic innovations.

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring the Synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
  • Bior, J. T. (n.d.). Pinner pyrimidine synthesis. SlideShare.
  • Zhang, H., Shen, J., Cheng, G., Wu, B., & Cui, X. (2018). Base‐Promoted Synthesis of 2,4,6‐Triarylpyridines from Enaminones and Chalcones. ChemistrySelect, 3(30), 8682-8685.
  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
  • AbdulRahman, S. M. (n.d.). Pinner pyrimidine synthesis. SlideShare.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Catalysts. (2023).
  • Raghu Prasad, D. (2025, February 23). Pinner Pyrimidine Synthesis. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
  • ChemicalBook. (n.d.). This compound(591-54-8) 1H NMR spectrum.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
  • ResearchGate. (n.d.).
  • Chemistry Hall. (n.d.).
  • Gable, R. W., & McAllister, L. A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (n.d.). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.
  • Chemistry Hall. (n.d.).
  • Wang, Z., et al. (2014).
  • Professor Dave Explains. (2020, January 10).
  • Sigma-Aldrich. (n.d.).
  • Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Schmidt, E. Y., Tatarinova, I. V., Protsuk, N. I., Ushakov, I. A., & Trofimov, B. A. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(15), 6442-6451.
  • Isenegger, P. G., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(2), 239-243.
  • Terent'ev, A. O., et al. (2025, December 8).
  • Shi, D., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents.

Sources

Application Note: High-Throughput Screening Strategies for 4-Aminopyrimidine Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

The 4-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. Its ability to mimic the purine hinge-binding motif of ATP has made it a cornerstone for the development of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) assays for this compound libraries. We will delve into the underlying principles of assay selection, provide detailed, field-tested protocols, and offer insights into data interpretation and validation, ensuring the reliable identification of promising lead compounds.

Introduction: The Significance of the this compound Scaffold

The this compound core is a versatile heterocyclic motif that has proven to be exceptionally effective in targeting the ATP-binding pocket of protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The key to the success of the this compound scaffold lies in its ability to form crucial hydrogen bonds with the "hinge" region of the kinase active site, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine base of ATP, allowing for competitive inhibition. The modular nature of the scaffold allows for synthetic diversification at various positions, enabling chemists to fine-tune selectivity, potency, and pharmacokinetic properties.

This guide will focus on providing the technical framework for screening this compound libraries against kinase targets, a common application, but the principles discussed can be adapted for other enzyme classes as well.

Strategic Assay Selection for Kinase Targets

The choice of HTS assay technology is paramount and depends on several factors, including the nature of the kinase, the availability of specific reagents, and the desired screening throughput. The primary goal is to accurately measure the enzymatic activity of the target kinase in the presence of library compounds.

Core Principle: Measuring Kinase Activity

A typical kinase reaction involves the transfer of a phosphate group from ATP to a substrate (protein or peptide). An effective HTS assay must, therefore, quantify either the consumption of ATP or the formation of the phosphorylated product.

cluster_0 Kinase Catalytic Cycle Kinase Kinase Complex Kinase-ATP-Substrate Complex Kinase->Complex Binds ATP ATP ATP->Complex Binds Substrate Substrate (Peptide/Protein) Substrate->Complex Binds Complex->Kinase Releases ADP ADP Complex->ADP Product 1 Phospho_Substrate Phosphorylated Substrate Complex->Phospho_Substrate Product 2 Inhibitor This compound Inhibitor Inhibitor->Kinase Competes with ATP

Figure 1: General workflow of a kinase reaction and competitive inhibition.

Common HTS Assay Formats

Below is a comparison of the most widely used HTS assay formats for kinase screening.

Assay TechnologyPrincipleProsCons
Luminescence-Based (e.g., Kinase-Glo®) Measures remaining ATP via a luciferase reaction. Inhibition leads to higher ATP levels and a brighter signal.Simple "add-and-read" format, high sensitivity, commercially available.Indirect measurement, susceptible to ATPases and luciferase inhibitors.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for a specific antibody.Homogeneous format, ratiometric measurement reduces well-to-well variability.Requires specific antibodies and fluorescent tracers, can be prone to light scattering compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor (e.g., Europium chelate on an antibody) and an acceptor (e.g., on a phosphorylated substrate).High sensitivity, robust against colored compounds, homogeneous.Requires specific antibody pairs and labeled substrates, potential for FRET interference.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Donor and acceptor beads are brought into proximity by a biological interaction (e.g., antibody binding to a phosphorylated substrate), generating a chemiluminescent signal.Very high sensitivity due to signal amplification.Sensitive to light, singlet oxygen quenchers, and can have bead-related artifacts.

Detailed Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is designed as a primary screen to identify initial hits from a this compound library against a generic tyrosine kinase. The Kinase-Glo® Luminescent Kinase Assay (Promega) is used as a model system due to its widespread adoption and simplicity.

Principle of the Assay

This is an endpoint assay that quantifies the amount of ATP remaining in solution following the kinase reaction. The detection reagent simultaneously stops the kinase reaction and initiates a luciferase-luciferin reaction that generates a luminescent signal directly proportional to the ATP concentration. Potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection cluster_2 Interpretation A Dispense Kinase, Substrate, and ATP (Low Concentration) B Add this compound Compound (or DMSO) A->B C Incubate at RT (e.g., 60 min) B->C D Add Kinase-Glo® Reagent C->D Reaction Stopped E Incubate at RT (e.g., 10 min) D->E F Read Luminescence on Plate Reader E->F G High Luminescence = Low ATP Consumption = INHIBITION H Low Luminescence = High ATP Consumption = NO INHIBITION

Figure 2: Workflow for the Kinase-Glo® luminescent assay.

Materials and Reagents
  • Kinase: Purified recombinant target kinase (e.g., Abl, EGFR).

  • Substrate: Appropriate peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • This compound Library: Compounds dissolved in 100% DMSO.

  • Kinase-Glo® Reagent: Reconstituted according to the manufacturer's instructions.

  • Plates: Solid white, low-volume 384-well assay plates.

  • Instrumentation: Multilabel plate reader with luminescence detection capabilities.

Experimental Protocol

Self-Validation Note: The key to a robust assay is determining the optimal ATP concentration. This should be at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors. An ATP titration curve should be performed during assay development.

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound from the stock plate to the corresponding wells of the 384-well assay plate.

    • For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a 2X enzyme/substrate mix in pre-chilled assay buffer. The final concentration of the kinase should be determined empirically to yield a robust signal window (typically in the low nM range).

    • Example: For a 10 µL final reaction volume, prepare a mix containing the kinase and substrate at twice their final desired concentration.

  • Initiation of Kinase Reaction:

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate containing the pre-spotted compounds.

  • ATP Addition:

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km of the kinase (e.g., if Km is 10 µM, prepare a 20 µM solution).

    • To start the reaction, dispense 5 µL of the 2X ATP solution into all wells. The final reaction volume is now 10 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO wells).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This stops the reaction and initiates luminescence.

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

The primary data is expressed as Relative Luminescence Units (RLU).

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (RLU_compound - RLU_min) / (RLU_max - RLU_min)

    • RLU_compound: Signal from a well with a test compound.

    • RLU_max: Average signal from DMSO control wells (maximum ATP consumption, minimum signal).

    • RLU_min: Average signal from positive control wells (minimum ATP consumption, maximum signal).

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|

    • SD: Standard Deviation

    • Avg: Average

Secondary and Orthogonal Assays for Hit Confirmation

Hits identified from the primary screen must be validated through a series of secondary and orthogonal assays to eliminate false positives and confirm their mechanism of action.

  • Dose-Response Curves: Active compounds are re-tested in a serial dilution format to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirm hits using a different technology (e.g., if the primary screen was Kinase-Glo®, a TR-FRET assay could be used). This is crucial to rule out technology-specific artifacts.

  • Selectivity Profiling: Test hits against a panel of related kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

cluster_0 Hit Triage Workflow Primary Primary HTS (e.g., Kinase-Glo®) ~10 µM Single Point Hit_ID Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Dose_Response IC₅₀ Determination (Confirms Potency) Hit_ID->Dose_Response Active Orthogonal Orthogonal Assay (e.g., TR-FRET) (Confirms Activity) Hit_ID->Orthogonal Active Selectivity Kinase Selectivity Panel (Determines Specificity) Dose_Response->Selectivity Potent Orthogonal->Selectivity Confirmed Validated_Hit Validated Hit for Lead Optimization Selectivity->Validated_Hit

Application Notes & Protocols: A Step-by-Step Guide to 4-Aminopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and capacity for diverse molecular interactions make it a cornerstone for designing targeted inhibitors for kinases and other enzymes.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step overview of key strategies for the regioselective functionalization of this compound. We move beyond simple procedural lists to explain the underlying principles of N-functionalization, modern C-H activation, and classic halogenation-cross-coupling strategies. Each section includes field-proven protocols, troubleshooting insights, and visual diagrams to ensure reproducibility and foster innovation in the synthesis of novel this compound derivatives.

Introduction: The Strategic Importance of the this compound Core

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a component of nucleic acids.[4][5] In synthetic chemistry, the this compound moiety is particularly valuable due to its ability to engage in specific hydrogen bonding patterns, mimicking the interactions of natural purines and pyrimidines with biological targets.[6] This has led to its incorporation into a wide array of approved drugs for oncology, infectious diseases, and inflammatory conditions.[6][7]

The primary challenge and opportunity in working with this scaffold lies in achieving precise, regioselective functionalization. The pyrimidine ring is electron-deficient, which influences the reactivity of its carbon and nitrogen atoms.[4][8] Understanding this electronic landscape is critical for selecting the appropriate synthetic strategy to modify the desired position while preserving the core structure. This guide will dissect three primary avenues for functionalization: modification of the exocyclic amino group (N-functionalization), direct modification of the pyrimidine ring (C-H Functionalization), and a two-step approach involving halogenation followed by cross-coupling.

Strategic Decision-Making: Choosing a Functionalization Pathway

The choice of strategy depends on the desired final structure and the available starting materials. Direct C-H functionalization represents a more modern, atom-economical approach, while the halogenation/cross-coupling route is a robust, traditional method that offers broad substrate scope. N-functionalization is typically employed when modifications to the amino group are necessary for pharmacophore modeling or to modulate solubility and pharmacokinetic properties.

Caption: Decision workflow for this compound functionalization.

N-Functionalization: Modifying the Amino Group

Direct modification of the exocyclic amino group is a common strategy. While N-alkylation can be straightforward, N-arylation often requires more sophisticated methods like the Buchwald-Hartwig amination to form the C-N bond between the amine and an aryl halide.[9][10][11]

Protocol 3.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of this compound with an aryl bromide. The choice of palladium catalyst and ligand is crucial for achieving high yields.[12] Sterically hindered phosphine ligands, such as Xantphos or X-Phos, are often effective.[9][12]

Core Reaction:

  • Reactants: this compound, Aryl Bromide

  • Catalyst System: Pd(OAc)₂, Xantphos (or similar ligand)

  • Base: NaOt-Bu or K₂CO₃

  • Solvent: Toluene or Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.05 mmol) and the ligand (e.g., Xantphos, 0.1 mmol). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionCausality & Insight
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is often sufficient, but Pd₂(dba)₃ can be more effective for challenging substrates as it's a more reliable source of Pd(0).
Ligand Xantphos, X-Phos, BINAPSterically bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.[11]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is common, but Cs₂CO₃ can be used for more sensitive substrates.[12]
Solvent Toluene, DioxaneAnhydrous, high-boiling, non-protic solvents are necessary to prevent catalyst deactivation and ensure sufficient reaction temperature.

Direct C-H Functionalization: The Modern, Atom-Economical Approach

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized substrates like organohalides.[4][13][14] For pyrimidines, palladium-catalyzed reactions have been developed to selectively functionalize the C5 position.[15] This is often directed by the nitrogen atoms within the pyrimidine ring or the exocyclic amino group.

Protocol 4.1: Palladium-Catalyzed C5-Arylation

This method allows for the direct coupling of this compound with aryl halides at the C5 position, which is often challenging to functionalize selectively. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle.[15]

Core Reaction:

  • Reactants: N-Pivaloyl-4-aminopyrimidine (directing group), Aryl Iodide

  • Catalyst: Pd(OAc)₂

  • Oxidant/Additive: Ag₂CO₃, K₂CO₃

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Substrate Preparation: The exocyclic amine must first be protected with a directing group, such as a pivaloyl group (Piv), to facilitate regioselective C-H activation.

  • Reaction Setup: In a sealed tube, combine N-pivaloyl-4-aminopyrimidine (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent and Heating: Add anhydrous DCE (4 mL). Seal the tube and heat to 140 °C for 16-24 hours.

  • Workup: After cooling, dilute the mixture with dichloromethane (DCM) and filter through Celite.

  • Purification & Deprotection: Concentrate the filtrate and purify the intermediate by column chromatography. The pivaloyl group can then be removed under standard basic or acidic conditions to yield the C5-arylated this compound.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle for C-H Arylation Pd_II Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (CMD) (C-H Activation) Pd_II->CMD + Substrate Palladacycle Pd(II) Palladacycle CMD->Palladacycle Ox_Add Oxidative Addition of Ar-I Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Forms C-C bond Red_Elim->Pd_II Regenerates Catalyst Product C5-Arylated Product Red_Elim->Product

Caption: Simplified catalytic cycle for direct C-H arylation.

Halogenation and Cross-Coupling: The Classic, Robust Strategy

This two-step sequence is a highly reliable and versatile method for introducing a wide range of substituents. The first step involves the regioselective installation of a halogen (typically bromine or chlorine) onto the pyrimidine ring. This halogen then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[8][16]

Protocol 5.1: Regioselective C5-Bromination

The electron-deficient nature of the pyrimidine ring makes it susceptible to electrophilic halogenation, often at the C5 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent.

Core Reaction:

  • Reactant: this compound

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess NBS.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 5-bromo-4-aminopyrimidine, which is often pure enough for the next step.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-aminopyrimidine

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, coupling an organohalide with a boronic acid or ester.[17][18]

Core Reaction:

  • Reactants: 5-Bromo-4-aminopyrimidine, Arylboronic Acid

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/Water or DMF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a microwave vial or Schlenk flask, add 5-bromo-4-aminopyrimidine (1.0 mmol), the arylboronic acid (1.3 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction: Heat the mixture to 90-120 °C (conventional heating) or 150 °C (microwave irradiation) for 15-60 minutes.[8] Monitor for completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 5-aryl-4-aminopyrimidine.

ParameterRecommended ConditionCausality & Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a classic, reliable catalyst. PdCl₂(dppf) is often more robust and effective for a wider range of substrates.[18]
Boron Source Boronic Acid or Boronic Ester (e.g., Pinacol)Boronic acids are common, but boronic esters can offer greater stability and are useful for challenging or sensitive substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step of the catalytic cycle. The choice can influence reaction rate and yield.[18]
Heating Method Conventional vs. MicrowaveMicrowave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[8]

Conclusion and Future Outlook

The functionalization of this compound is a dynamic field that continues to evolve. While traditional halogenation/cross-coupling methods remain indispensable for their reliability and broad scope, modern C-H functionalization techniques offer more efficient and environmentally benign alternatives.[4][5][19] The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to synthesize novel derivatives for drug discovery and materials science. Future advancements will likely focus on developing even more selective C-H activation catalysts, expanding the scope of compatible functional groups, and applying these powerful methods to increasingly complex molecular architectures.

References

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
  • Kim, J. H., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3103–3111. [Link]
  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1642-1664. [Link]
  • Bag, S., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 355-368. [Link]
  • Hoppe, M., & Dvorak, M. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 18(10), 12392-12421. [Link]
  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Gomtsyan, A. (2012). Regioselective Synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic Acid Methyl Ester Compounds. The Journal of Organic Chemistry, 77(3), 1545-1554. [Link]
  • Antonova, M. M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 15336-15349. [Link]
  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Chen, J., & Chen, J. J. (2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Synthesis, 44(12), 1778-1791. [Link]
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
  • Armstrong, R. W., et al. (2016). Palladium-catalysed transannular C-H functionalization of alicyclic amines.
  • Knochel, P., et al. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Organic Letters, 10(12), 2497-2500. [Link]
  • Kráľová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2997. [Link]
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
  • Roychowdhury, P., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Wikipedia contributors. (2023).
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Frank, D., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2185-2192. [Link]
  • Kumar, A., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry, 86(7), 5255-5264. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). N-Bromosuccinimide (NBS)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
  • Singh, U. P., & Bhat, H. R. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(13), 3894-3898. [Link]
  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3348-3359. [Link]
  • El-Sayed, S. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]
  • Khan, I., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6826-6837. [Link]
  • Al-Otaibi, J. S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-23. [Link]
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Maji, A., et al. (2016). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Organ, M. G., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry – A European Journal, 16(8), 2383-2394. [Link]
  • Al-Dhfyan, A. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Heterocyclic Chemistry, 43(6), 1603-1608. [Link]
  • Asadollahi-Nik, M., et al. (2012). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences, 7(5), S795. [Link]
  • El-Kalyoubi, S., et al. (2023).
  • Roy, A., & Maiti, D. (2023). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 336-338. [Link]
  • Roychowdhury, P., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Bouzroura, S., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]

Sources

The Strategic deployment of 4-Aminopyrimidine in the Synthesis of Targeted Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of clinically relevant anticancer agents. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases has positioned it as a privileged structure in the design of targeted therapies. This guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of potent anticancer agents, offering detailed protocols, mechanistic insights, and a rationale for key experimental choices to empower researchers in the field of drug discovery and development.

The this compound Core: A Privileged Scaffold in Kinase Inhibition

The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives ideal candidates for interacting with biological systems.[1] The 4-amino substitution is particularly crucial as it can act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase domain. This interaction is a hallmark of many successful kinase inhibitors.

Derivatives of this compound, especially the fused pyrazolo[3,4-d]pyrimidine system, have garnered significant attention for their ability to target a range of kinases implicated in cancer progression, including tyrosine kinases and serine/threonine kinases.[2][3] These scaffolds serve as the foundation for developing inhibitors of key signaling pathways such as the PI3K/Akt/mTOR and FGFR pathways, which are frequently dysregulated in various malignancies.[3][4]

Case Study: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives as Potent Anticancer Agents

A notable application of the this compound motif is in the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which have demonstrated significant anticancer activity.[1][5] The following sections provide a detailed workflow and protocol for the synthesis of this important class of compounds.

Synthetic Workflow Overview

The synthesis of complex 4-aminopyrazolo[3,4-d]pyrimidine derivatives often begins with a more readily available starting material, such as 4,6-dichloropyrimidine-5-carboxylic acid. The general synthetic strategy involves the sequential construction of the pyrazolopyrimidine core followed by the introduction of various diversity elements through amide coupling reactions.

G A 4,6-Dichloropyrimidine- 5-carboxylic acid B Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C Friedel-Crafts Acylation B->C Aromatic Substrate, Lewis Acid D Cyclization with Hydrazine C->D E Formation of Pyrazolopyrimidine Core D->E Formation of Pyrazole Ring F Boc Protection/Deprotection Steps E->F Introduction of Side Chains G Amide Coupling with Carboxylic Acids F->G HBTU, Base H Final 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives G->H

Caption: Synthetic workflow for 4-aminopyrazolo[3,4-d]pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Novel 4-Aminopyrazolo[3,4-d]pyrimidine Amine Intermediate

This protocol details the synthesis of a key amine intermediate derived from 4,6-dichloropyrimidine-5-carboxylic acid, which serves as a versatile precursor for a library of anticancer compounds.[6]

Step 1: Synthesis of Intermediate Compound 8

The initial five steps to synthesize compound 8 follow established literature procedures, starting from 4,6-dichloropyrimidine-5-carboxylic acid.[6] This involves conversion to the acid chloride, Friedel-Crafts acylation, cyclization with hydrazine to form the pyrazolopyrimidine ring, and subsequent modifications to introduce a piperidinyl moiety.[6]

Step 2: Coupling with Boc-proline

To a solution of compound 8, add Boc-proline. The reaction is carried out in the presence of a coupling agent and a base to facilitate amide bond formation.

Step 3: Deprotection to Yield the Target Amine Core (11)

Compound 10 is deprotected using 1 M HCl to remove the Boc group, yielding the target amine core (11).[6] This intermediate is then used as the starting material for synthesizing a diverse library of derivatives.

Rationale Behind Experimental Choices: The Amide Coupling Step

The final step in diversifying the 4-aminopyrazolo[3,4-d]pyrimidine core often involves an amide coupling reaction. The choice of coupling reagent is critical for achieving high yields and purity.

Why HBTU?

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent for several reasons:

  • High Coupling Efficiency: HBTU rapidly activates the carboxylic acid, leading to high yields in a short amount of time.[7]

  • Reduced Racemization: For chiral carboxylic acids, HBTU minimizes the risk of racemization, which is crucial for maintaining the biological activity of the final compound.[7][8]

  • Suppression of Side Reactions: It effectively prevents unwanted side reactions, leading to a cleaner product profile and simplifying purification.[3]

In a comparative study, HBTU was found to be a superior coupling reagent, yielding over 80% of the desired product in each reaction, making it the preferred choice for the amide coupling step.[1]

Targeting Key Oncogenic Signaling Pathways

This compound-based compounds have been successfully designed to inhibit several key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, playing a central role in cell growth, metabolism, and survival.[2][4] this compound analogs have been developed as potent inhibitors of this pathway.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Inhibition of the Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling pathway is another critical target in cancer therapy, as its aberrant activation can drive tumor growth and angiogenesis.[10] 4-Aminopyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of FGFRs.[3]

G FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding & Activation RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 4-Aminopyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by 4-aminopyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Analysis of Anticancer Activity

The efficacy of newly synthesized compounds is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
12c UO-31 (Renal)0.87Sunitinib>10
12f HL-60 (TB) (Leukemia)1.41Sorafenib>10
12j Various---
11 Various---

Table 1: In vitro anticancer activity of selected 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Data extracted from Dash et al., 2024.[1][5]

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. Its versatility allows for the development of inhibitors targeting a wide range of kinases with high potency and selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in this exciting and impactful field. Future efforts will likely focus on the development of next-generation this compound-based inhibitors with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance.

References

  • Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 14(42), 30938-30953. [Link]
  • Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. PubMed. [Link]
  • Carpino, L. A., & El-Faham, A. (1999). The HBTU and HATU reagents for peptide synthesis. Tetrahedron, 55(22), 6813-6830. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Yin, Y., Yu, S., & Zhang, Y. (2022). The 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Showalter, H. D., & Kraker, A. J. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • Liu, Y., Zhang, X., & Wang, Y. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
  • Madia, V. N., Messore, A., De Leo, A., Ialongo, D., Tudino, V., Saccoliti, F., ... & Costi, R. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
  • Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative (11) that was used as starting material for the synthesis of the novel library.
  • Zhang, T., Li, J., & Zhang, Y. (2017). Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors. Frontiers in Chemistry. [Link]
  • Zhang, T., Li, J., & Zhang, Y. (2017). Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors. PubMed. [Link]
  • S, S., & K, S. (2022).
  • Liu, P., Lu, Y., & Liu, B. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy. [Link]
  • Ansari, A. Z., & Siddique, M. U. M. (2022). Design and synthesis of allosteric fourth-generation EGFR tyrosine kinase triple mutant selective inhibitors for the treatment of non-small cell lung cancer. Annals of Oncology. [Link]
  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022).
  • Liu, P., Lu, Y., & Liu, B. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. PubMed. [Link]
  • Gandin, V., Ferrarese, A., Dalla Via, M., Marzano, C., & Chilin, A. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]
  • Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 4-Aminopyrimidines in Drug Discovery

The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonding interactions mimics the adenine moiety of ATP, making it a frequent component in the design of kinase inhibitors for oncology and other therapeutic areas.[1] The strategic N-alkylation of this core structure allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of diverse alkyl groups enables the exploration of structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for the N-alkylation of this compound, with a focus on practical protocols and mechanistic insights for researchers in drug development.

Core Principles and Mechanistic Considerations

The N-alkylation of this compound presents a fascinating challenge in regioselectivity. The molecule possesses two potentially nucleophilic nitrogen centers: the exocyclic amino group and the endocyclic ring nitrogens. The outcome of the alkylation is highly dependent on the reaction conditions, the nature of the alkylating agent, and the substrate itself.

A primary consideration is the relative nucleophilicity of the different nitrogen atoms. While the exocyclic amino group is a potent nucleophile, the ring nitrogens can also participate in alkylation, leading to the formation of pyridinium-like salts.[2][3] The choice of base, solvent, and temperature can significantly influence the reaction pathway. For instance, the use of a strong, non-nucleophilic base will preferentially deprotonate the most acidic proton, which is typically on the exocyclic amine, thereby enhancing its nucleophilicity for a subsequent SN2 reaction with an alkyl halide.[4]

Several modern synthetic methodologies have been successfully applied to the N-alkylation of amino-heterocycles, each offering distinct advantages in terms of scope and functional group tolerance. These include:

  • Classical N-Alkylation: A direct approach involving the reaction of this compound with an alkyl halide in the presence of a base.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine.[5][6][7][8] This method is particularly useful for the synthesis of N-aryl-4-aminopyrimidines.

  • Mitsunobu Reaction: This redox-condensation reaction enables the alkylation of a nucleophile (in this case, the amino group of this compound) with a primary or secondary alcohol.[9][10][11][12][13] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.[9][11]

  • Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[14][15][16]

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - this compound - Alkylating Agent - Base - Solvent setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Temperature Control reagents->setup Combine glassware Dry Glassware glassware->setup addition Reagent Addition setup->addition monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring Stir quench Quenching monitoring->quench Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Protocol: Classical N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Base Addition: Add the base (1.1-2.0 equivalents). For a solid base like potassium carbonate or cesium carbonate, add it directly to the flask. For a highly reactive base like sodium hydride, add it portion-wise at 0 °C with careful monitoring of any gas evolution.

  • Alkylation: To the stirring suspension, add the alkyl halide (1.0-1.5 equivalents) dropwise at room temperature or 0 °C, depending on the reactivity of the halide.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (room temperature to reflux, depending on the reactants) and monitor its progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • If a reactive base like NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Comparative Table of N-Alkylation Methodologies

Methodology Alkylating/Arylating Agent Catalyst/Reagent Base Solvent Typical Temperature Key Advantages Potential Limitations
Classical N-Alkylation Alkyl HalidesNoneK₂CO₃, Cs₂CO₃, NaHDMF, MeCN, THFRT to RefluxSimple, cost-effective, wide range of alkyl halides.Potential for over-alkylation, regioselectivity can be an issue.[2][3]
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides or TriflatesPalladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, BINAP)Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)Toluene, Dioxane80-120 °CExcellent for N-arylation, high functional group tolerance.[5][6][7][8][17]Requires expensive catalysts and ligands, sensitive to air and moisture.
Mitsunobu Reaction Primary or Secondary AlcoholsTriphenylphosphine (PPh₃) + Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)NoneTHF, Dioxane0 °C to RTMild conditions, uses alcohols as alkylating agents, stereochemical inversion.[9][10][11][12][13]Stoichiometric amounts of reagents, byproducts can be difficult to remove.
Reductive Amination Aldehydes or KetonesNoneReducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)Methanol, DichloromethaneRTOne-pot procedure, avoids the use of alkyl halides.[14][15][16]Limited to the availability of the corresponding aldehyde or ketone.

Advanced Protocols and Strategic Considerations

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl-4-aminopyrimidines, the Buchwald-Hartwig amination is the method of choice.[5] A typical protocol involves the use of a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand, like XPhos or SPhos. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is crucial for the deprotonation of the amine and facilitation of the catalytic cycle.[8] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures.

Mitsunobu Reaction for Accessing Chiral N-Alkyl Derivatives

The Mitsunobu reaction provides a powerful tool for the N-alkylation of this compound using alcohols as the alkylating agent.[11][12] This reaction is particularly valuable when chirality is a consideration, as it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[9][11] The reaction is typically performed using triphenylphosphine and an azodicarboxylate, such as DEAD or DIAD, in a solvent like THF at or below room temperature.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., iodide instead of bromide), or employing a stronger base. For Buchwald-Hartwig reactions, screening different palladium catalysts and ligands can significantly improve the outcome.

  • Poor Regioselectivity: To favor alkylation on the exocyclic amine, use of a strong, non-nucleophilic base to deprotonate the amine is recommended. Protecting the more nucleophilic ring nitrogen with a suitable protecting group prior to alkylation can also be a viable strategy.

  • Overalkylation: To minimize the formation of dialkylated products, use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction closely to stop it upon consumption of the starting material.

Conclusion

The N-alkylation of this compound is a critical transformation in the synthesis of novel drug candidates. A thorough understanding of the available synthetic methodologies and the factors governing regioselectivity is paramount for the successful design and execution of these reactions. This guide provides a foundational framework and practical protocols to empower researchers in their pursuit of innovative therapeutics based on the versatile this compound scaffold.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6649. [Link]
  • Jones, G., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-956. [Link]
  • ResearchGate. (n.d.). Reaction of 4-aminopyridine with alkyl halides.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]
  • Google Patents. (n.d.).
  • Li, Y., et al. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]
  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2131-2152. [Link]
  • Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl)
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Pervez, H., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3149. [Link]
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Chang, M., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
  • Chemistry LibreTexts. (2023).
  • Iovine, V., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 14-23. [Link]
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Royal Society of Chemistry. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. [Link]
  • Doganc, F., Aydin, A. S., Şahin, E., & Göker, H. (2023). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 48(1), 1-8. [Link]
  • Powers, D. C., et al. (2019). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition, 58(31), 10738-10742. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Aminopyrimidine. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable assessment of this compound and its potential degradation products. The protocol employs a reversed-phase C18 column with UV detection, offering excellent specificity and sensitivity. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[1][2][3] Furthermore, forced degradation studies confirm the method's ability to separate the parent analyte from degradation products generated under various stress conditions, establishing it as a true stability-indicating assay.[4][5]

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its chemical structure consists of a pyrimidine ring substituted with an amino group.[8] The purity of this starting material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity assessment is essential for quality control and regulatory compliance.

This document provides a comprehensive, field-proven protocol for a reversed-phase HPLC (RP-HPLC) method. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a deeper understanding of the method's mechanics. The protocol is designed as a self-validating system, incorporating system suitability tests and a full validation suite as mandated by ICH guidelines to ensure trustworthiness and scientific integrity.[1][9]

Chromatographic Principle

The method is based on reversed-phase chromatography, where the stationary phase (a C18 silica-based column) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector set at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.[6]

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric glassware.

  • Sonicator.

  • 0.45 µm membrane filters for solvent filtration.

  • 0.22 µm syringe filters for sample filtration.

Chemicals and Reagents
  • This compound Reference Standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric Acid (Analytical grade).

  • Sodium Hydroxide (Analytical grade).

  • Hydrochloric Acid (Analytical grade).

  • Hydrogen Peroxide (30%, Analytical grade).

  • Deionized water (18.2 MΩ·cm).

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 95:5 (v/v). Degas the solution by sonication for 15 minutes or by online degasser.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent. Filter the final solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
InstrumentHPLC with UV/DAD Detector
ColumnC18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength273 nm
Injection Volume10 µL
Run Time15 minutes
Analytical Workflow

The overall process from sample receipt to the final report is outlined in the following workflow diagram.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Sample SmpPrep Prepare Sample (100 µg/mL) Sample->SmpPrep StdPrep Prepare Standard (100 µg/mL) SystemSuitability System Suitability Test (SST) StdPrep->SystemSuitability Injection Inject Standard & Samples SmpPrep->Injection MobilePhase Prepare Mobile Phase MobilePhase->SystemSuitability SystemSuitability->Injection If SST Passes Chromatography Acquire Chromatograms Injection->Chromatography Integration Integrate Peaks Chromatography->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Overall workflow for HPLC purity analysis of this compound.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. The working standard solution (100 µg/mL) is injected six times. The acceptance criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD of Peak Area≤ 2.0%
% RSD of Retention Time≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] Forced degradation studies are performed to demonstrate this.[4][5][10]

A sample solution (100 µg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample + 1 mL of 0.1 N HCl, heated at 60 °C for 4 hours, then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of sample + 1 mL of 0.1 N NaOH, heated at 60 °C for 2 hours, then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of sample + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in an oven at 105 °C for 48 hours, then prepared as per the sample preparation protocol.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed. The method is considered specific if the this compound peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a DAD detector should also be performed to confirm homogeneity.

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl) HPLC Analyze via HPLC Acid->HPLC Base Base Hydrolysis (0.1N NaOH) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Evaluate Evaluate Specificity HPLC->Evaluate Check Peak Purity & Resolution Result Stability-Indicating Method Confirmed Evaluate->Result If Resolution > 1.5 Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Logical workflow for forced degradation studies.

Linearity

Linearity is established by preparing a series of solutions from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (i.e., 50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration is plotted.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo or a known sample with the this compound reference standard at three concentration levels (80%, 100%, and 120%). Each level is prepared in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[11]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1. The precision at the LOQ level should also be evaluated.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

  • Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Data Analysis and Interpretation

The purity of this compound is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the specified wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The chromatogram of the sample should be compared with that of the reference standard. The retention time of the main peak in the sample should match that of the standard. Any additional peaks are considered impurities.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing/Fronting Column degradation, inappropriate mobile phase pH.Replace the column. Ensure mobile phase pH is optimal for the analyte's pKa.
Poor Resolution Low column efficiency, inappropriate mobile phase.Use a new column. Optimize the organic modifier percentage in the mobile phase.
Baseline Drift/Noise Contaminated mobile phase, detector lamp issue.Filter mobile phase. Purge the system. Check detector lamp energy and replace if necessary.
Variable Retention Times Leak in the system, inconsistent mobile phase prep.Check for leaks in pump and connections. Ensure mobile phase is prepared consistently and is well-mixed.

Conclusion

The HPLC method described in this application note is specific, accurate, precise, and robust for the determination of purity of this compound. The comprehensive validation and forced degradation studies confirm its status as a stability-indicating assay, making it highly suitable for routine quality control analysis in both research and industrial settings. This protocol provides a reliable framework for ensuring the quality of this compound, a key intermediate in the pharmaceutical industry.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • This compound | C4H5N3 | CID 68958. PubChem, National Institutes of Health.
  • Forced Degradation Studies Research Articles. R Discovery.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Generic Medicines.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

Sources

Cell-based assays to evaluate the cytotoxicity of 4-Aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays to Evaluate the Cytotoxicity of 4-Aminopyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of 4-Aminopyrimidines

This compound and its derivatives represent a class of compounds with significant therapeutic interest. Primarily known as potassium channel blockers, they can enhance neurotransmission and axonal conduction.[1][2][3] This mechanism has led to their investigation and use in treating conditions marked by poor neuronal transmission, such as multiple sclerosis.[2][3] However, the very mechanism that provides therapeutic benefit—modulation of fundamental cellular ion channels—also carries the inherent risk of cytotoxicity.[2][4]

Disrupting cellular homeostasis can lead to unintended cell death, making a thorough evaluation of cytotoxicity a critical step in the preclinical development of any this compound-based therapeutic candidate. This application note serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for assessing the cytotoxic potential of these compounds. We will move beyond simple viability readouts to explore a multi-parametric approach, enabling a deeper understanding of the potential mechanisms of cell death.

Strategic Assay Selection: Uncovering the "How" of Cell Death

A compound can induce cytotoxicity through various mechanisms, broadly categorized as necrosis (uncontrolled cell death due to acute injury) or apoptosis (programmed, controlled cell death). A comprehensive cytotoxicity profile requires assays that can distinguish between these pathways. Therefore, we advocate for a tripartite strategy that interrogates:

  • Metabolic Competence: Is the cell's metabolic machinery functional?

  • Membrane Integrity: Is the plasma membrane intact?

  • Apoptotic Signaling: Have the key executioners of programmed cell death been activated?

By combining data from assays that address each of these questions, researchers can build a more complete and mechanistically informative picture of a compound's cytotoxic effects. Assessment of toxicity is a critical part of the drug discovery process, and cell-based assays are a popular method for this evaluation.[5][6][7]

Core Experimental Workflow

A logical workflow is essential for reproducible and reliable results. The following diagram outlines the key stages of a typical cytotoxicity assessment campaign.

Caption: General workflow for assessing compound cytotoxicity.

Metabolic Viability Assay: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Release Assay

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).

  • Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.

  • Stop Solution (provided in kits).

  • 96-well flat-bottom plate (optically clear).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Setup Controls: In parallel to the treated wells, set up the following controls:

    • Untreated Control (Spontaneous Release): Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the vehicle.

    • Maximum Release Control: A set of untreated wells to which Lysis Buffer will be added. This lyses all cells and represents 100% LDH release.

    • Medium Background: Culture medium without cells.

  • Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release Control" wells. [9]4. Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. [10]Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. [9][10]5. LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants. [9]6. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [9][10]7. Stop Reaction & Read: Add 50 µL of Stop Solution to each well. [9]Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background. [9]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures their combined activity. [11][12]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7. [11][13]This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7. [11][13]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compounds prepared in an opaque-walled 96-well plate suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

Procedure:

  • Assay Plate Setup: Seed and treat cells with the this compound compound in an opaque-walled 96-well plate as described in the MTT protocol (Steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent, as per the manufacturer's protocol. [13][14]3. Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [13]This single addition lyses the cells and initiates the luminescent reaction.

  • Incubation & Measurement:

    • Mix the contents by placing the plate on a plate shaker at 300–500 rpm for 30 seconds. [13] * Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

A multi-assay approach provides a powerful dataset. The goal is to determine the concentration at which the compound exerts its effect and to infer the primary mechanism of cell death.

Calculating Percent Viability / Cytotoxicity

For each assay, data should be normalized to the controls.

  • MTT (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • LDH (% Cytotoxicity): [9] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-Glo (% Activity vs. Control): % Activity = (RLU_Sample / RLU_Untreated) * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50, plot the percent viability (or cytotoxicity) against the log of the compound concentration. [15][16]Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value. [15][16][17]

Example Data Presentation

The results from all three assays should be compiled to build a comprehensive toxicity profile.

Assay TypeEndpoint MeasuredIC50 (µM)Max Effect (% of Control)Interpretation
MTT Metabolic Activity15.28% ViabilityPotent reduction in cell viability.
LDH Membrane Lysis> 10012% CytotoxicityMinimal induction of necrosis.
Caspase-3/7 Apoptosis Induction12.8850% ActivityStrong, dose-dependent activation of apoptosis.

Interpretation of Combined Results:

In the example above, the this compound compound shows a potent cytotoxic effect, as indicated by the low IC50 in the MTT assay. The LDH assay shows minimal membrane lysis, suggesting that necrosis is not the primary cell death pathway. Conversely, the strong activation of caspase-3/7 at similar concentrations to the MTT IC50 strongly indicates that the compound induces cell death primarily through apoptosis.

Best Practices and Controls

Adherence to best practices in cell culture is paramount for obtaining reliable and reproducible data. [18][19]

  • Cell Health: Always use cells that are in the exponential growth phase and have a high viability (>95%). [20]Maintain cells at a confluence below 90% to avoid artifacts from contact inhibition. [21]* Aseptic Technique: Handle only one cell line at a time and use separate media bottles to prevent cross-contamination. [22]Regularly test for mycoplasma contamination. [18][22]* Compound Solubility: Ensure the this compound compound is fully dissolved in the vehicle before diluting in culture medium. Precipitated compound can lead to inaccurate results.

  • Replicates: Perform all treatments and measurements in at least triplicate to ensure statistical validity.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate; Incomplete formazan solubilization.Ensure a homogenous cell suspension before seeding; Avoid using the outermost wells of the plate; Increase shaking time or gently pipette to dissolve crystals.
High background in MTT/LDH assays Contamination (bacterial/fungal); Phenol red or serum interference.Use aseptic technique; Use serum-free, phenol red-free medium during the final assay steps. [8]
Low signal in Caspase-Glo assay Caspase activation occurs at a different time point; Insufficient compound concentration.Perform a time-course experiment (e.g., 6, 12, 24, 48h) to find the optimal time for measurement; Broaden the concentration range tested.

References

  • How to calculate IC50 for my dose response?.
  • How to calculate IC50.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • How to calculate IC50.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. [Link]
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • MTT Assay Protocol. Cyrusbio. [Link]
  • Tips for Successful Cell Culture Webinar. YouTube. [Link]
  • What are "vehicle" controls and why are they performed?. Homework.Study.com. [Link]
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. Ingenta Connect. [Link]
  • How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
  • Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • In vitro cell-based assays to test drugs – A Review.
  • LDH Assay. Cell Biologics Inc. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
  • Vehicle control group: Significance and symbolism. Hinduwebsite.com. [Link]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • I don't understand what the vehicle control is for. Reddit. [Link]
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology. [Link]
  • Vehicle effects on in vitro percutaneous absorption through r
  • Representative results from vehicle exposure controls and non-exposure...
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Liter
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Bio-conferences.org. [Link]
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. [Link]

Sources

4-Aminopyrimidine as a Versatile Precursor for the Synthesis of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Central Role of the Pyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine ring system, a fundamental component of nucleobases, is a cornerstone in the development of antiviral therapeutics.[1][2] Its inherent ability to mimic endogenous nucleosides allows pyrimidine derivatives to be recognized by viral polymerases, leading to the disruption of viral replication. 4-Aminopyrimidine and its derivatives, particularly cytosine (4-amino-2-oxopyrimidine), serve as critical precursors for the synthesis of a multitude of antiviral agents. These compounds can be chemically modified to generate nucleoside analogues with potent and broad-spectrum antiviral activity against a range of human pathogens.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound derivatives in the synthesis of antiviral drugs, with a focus on detailed, field-proven protocols.

Core Concepts: Mechanism of Action of Pyrimidine-Based Antivirals

The primary mechanism by which pyrimidine nucleoside analogues exert their antiviral effect is through the inhibition of viral RNA or DNA synthesis.[5] Once inside a host cell, these synthetic nucleosides are phosphorylated by host or viral kinases to their active triphosphate form. These triphosphorylated analogues then act as competitive inhibitors or alternative substrates for viral polymerases. Incorporation of the modified nucleoside into the growing viral nucleic acid chain can lead to chain termination or introduce mutations, ultimately halting viral replication.[6]

Synthesis of Key Antiviral Precursors from this compound Derivatives

The journey from a simple this compound derivative to a complex antiviral drug involves a series of strategic chemical transformations. A pivotal step in this process is the formation of the N-glycosidic bond to a ribose or deoxyribose sugar moiety, creating a nucleoside analogue. The Vorbrüggen glycosylation is a widely employed and robust method for achieving this transformation.[4][7][8]

Protocol 1: Synthesis of Cytidine from Cytosine via Vorbrüggen Glycosylation

Cytidine, a direct precursor for the antiviral drug Molnupiravir, can be synthesized from cytosine (a readily available this compound derivative) through a silylation and subsequent glycosylation reaction.[1][9]

Workflow for Cytidine Synthesis:

Cytosine Cytosine (4-Amino-2-oxopyrimidine) Silylation Silylation (e.g., with TBDMSCl) Cytosine->Silylation Silylated_Cytosine Silylated Cytosine Derivative Silylation->Silylated_Cytosine Glycosylation Vorbrüggen Glycosylation (with Tetra-O-acetyl-D-ribose) Silylated_Cytosine->Glycosylation Protected_Cytidine Protected Cytidine Glycosylation->Protected_Cytidine Deprotection Ammonolysis (Deprotection) Protected_Cytidine->Deprotection Cytidine Cytidine Deprotection->Cytidine

Caption: Synthesis of Cytidine from Cytosine.

Experimental Protocol:

Step 1: Silylation of Cytosine [1]

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add cytosine and a suitable solvent (e.g., anhydrous acetonitrile).

  • Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., triethylamine or imidazole).

  • Stir the reaction mixture at room temperature until the cytosine is fully dissolved and the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the silylated cytosine derivative. This intermediate is often used in the next step without further purification.

Step 2: Vorbrüggen Glycosylation [1]

  • Dissolve the silylated cytosine derivative and tetra-O-acetyl-D-ribose in an anhydrous solvent (e.g., dichloromethane or acetonitrile) in a separate dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C and slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected cytidine.

Step 3: Deprotection to Yield Cytidine [1]

  • Dissolve the protected cytidine in a solution of ammonia in methanol (methanolic ammonia).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain crude cytidine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cytidine.

Quantitative Data for Cytidine Synthesis:

StepKey ReagentsTypical YieldPurity (by HPLC)
Silylation Cytosine, TBDMSCl, Triethylamine>95% (crude)-
Glycosylation Silylated Cytosine, Tetra-O-acetyl-D-ribose, TMSOTf70-85%>95%
Deprotection Protected Cytidine, Methanolic Ammonia>90%>99%

Application in the Synthesis of Molnupiravir

Molnupiravir, an orally bioavailable antiviral drug, can be synthesized from cytidine in a two-step process involving hydroxamination and esterification.[10][11]

Workflow for Molnupiravir Synthesis from Cytidine:

Cytidine Cytidine Hydroxamination Hydroxamination (with Hydroxylamine) Cytidine->Hydroxamination N_Hydroxycytidine N4-Hydroxycytidine (NHC) Hydroxamination->N_Hydroxycytidine Esterification Esterification (with Isobutyric Anhydride) N_Hydroxycytidine->Esterification Molnupiravir Molnupiravir Esterification->Molnupiravir

Caption: Synthesis of Molnupiravir from Cytidine.

Experimental Protocol:

Step 1: Hydroxamination of Cytidine [11]

  • Dissolve cytidine in an aqueous solvent system (e.g., water or a mixture of isopropanol and water).

  • Add hydroxylamine or a salt thereof (e.g., hydroxylamine sulfate).

  • Heat the reaction mixture and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture to induce crystallization of N4-hydroxycytidine (NHC).

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain pure NHC.

Step 2: Esterification of N4-Hydroxycytidine [10]

  • Suspend NHC in a suitable solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add isobutyric anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Quench the reaction and work up by partitioning between an organic solvent and an aqueous solution.

  • Purify the crude product by crystallization to obtain Molnupiravir.

Quantitative Data for Molnupiravir Synthesis:

StepKey ReagentsTypical YieldPurity (by HPLC)
Hydroxamination Cytidine, Hydroxylamine Sulfate80-90%>98%
Esterification N4-Hydroxycytidine, Isobutyric Anhydride75-85%>99.5%

Synthesis of the Pyrrolo[2,1-f][1][12][13]triazine Core: A Key Component of Remdesivir's Precursor

The antiviral drug Remdesivir is a prodrug of the nucleoside analogue GS-441524, which features a pyrrolo[2,1-f][1][12][13]triazine core. While a direct synthesis from this compound is not the most common route, understanding the construction of this related heterocyclic system is crucial for medicinal chemists. The synthesis typically starts from a substituted pyrrole derivative.[7][14]

Generalized Workflow for Pyrrolo[2,1-f][1][12][13]triazine Synthesis:

Pyrrole Substituted Pyrrole N_Amination N-Amination Pyrrole->N_Amination N_Aminopyrrole N-Aminopyrrole Derivative N_Amination->N_Aminopyrrole Cyclization Cyclization (with a C1 source, e.g., Formamidine) N_Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazine Core Cyclization->Pyrrolotriazine

Caption: Synthesis of the Pyrrolotriazine Core.

Experimental Protocol (Conceptual):

Step 1: N-Amination of a Pyrrole Derivative [7]

  • To a solution of a suitable pyrrole precursor in an appropriate solvent, add a strong base (e.g., sodium hydride) at a low temperature.

  • Add an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or a similar reagent.

  • Allow the reaction to proceed until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the N-aminopyrrole intermediate.

Step 2: Cyclization to Form the Triazine Ring [7]

  • React the N-aminopyrrole with a one-carbon synthon, such as formamidine acetate or triethyl orthoformate, often in a high-boiling solvent.

  • Heat the reaction mixture to drive the cyclization and dehydration.

  • After completion, cool the reaction and purify the product, the pyrrolo[2,1-f][1][12][13]triazine core, typically by chromatography or crystallization.

Conclusion and Future Perspectives

This compound and its derivatives are invaluable starting materials in the synthesis of potent antiviral drugs. The protocols outlined in this document for the synthesis of cytidine and its subsequent conversion to Molnupiravir demonstrate a clear and efficient pathway from a simple pyrimidine base to a clinically relevant antiviral agent. Furthermore, the exploration of synthetic routes to other complex heterocyclic systems, such as the core of GS-441524, highlights the versatility of pyrimidine-related chemistry in the broader field of antiviral drug discovery. As new viral threats emerge, the continued development of novel synthetic methodologies originating from fundamental building blocks like this compound will be paramount in the rapid and efficient production of next-generation antiviral therapeutics.

References

  • El-Shehry, M. F., El Telbani, E. M., & Hegab, M. I. (2018). Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. Acta Chimica Slovenica, 65(2), 401-406.
  • Google Patents. (2012).
  • Hu, T., Zhu, F., Xiang, L., Shen, J., Xie, Y., & Aisa, H. A. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link]
  • Mackman, R. L. (2020). Synthesis of Remdesivir. Organic Chemistry Portal.
  • Matralis, A. N., & Afantitis, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][12][13]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2217-2230. [Link]
  • Paymode, D. J., Vasudevan, N., Ahmad, S., Kadam, A. L., Cardoso, F. S. P., Burns, J. M., Cook, D. W., Stringham, R. W., & Snead, D. R. (2021). Toward a Practical, Two-Step Process for Molnupiravir from Cytidine. Organic Process Research & Development, 25(7), 1656-1663. [Link]
  • Quintela, J. M., Moreira, M. J., & Peinador, C. (1996). A ready one-pot preparation for pyrrolo[2,1-f]-[1][12][13]triazine and pyrazolo[5,1-c]pyrimido[4,5-e]-[1][12][13]triazine derivatives. Tetrahedron Letters, 37(34), 6093-6096.
  • Ramiz, M. M., El‐Sayed, W. A., Hagag, E., & Abdel-Rahman, A. A. H. (2011). Synthesis and antiviral activity of new substituted pyrimidine glycosides. Archiv der Pharmazie, 344(11), 743-749.
  • Rao, K. V. B., Klein, R. S., Sarma, M. S., & Otter, B. A. (1992). Synthesis of the Pyrido[4,3-D]pyrimidine Congeners of Inosine and of Adenosine - A New Class of 6:6 Bicyclic C-Ribofuranosides. Journal of the American Chemical Society, 114(15), 6233-6234.
  • Gopalsamuthiram, V., Kadam, A. L., Noble, J. K., Snead, D. R., Williams, C., Jamison, T. F., Senanayake, C., & Ajay, K. (2021). Toward a Practical, Nonenzymatic Process for Investigational COVID-19 Antiviral Molnupiravir from Cytidine: Supply-Centered Synthesis. Organic Process Research & Development, 25(12), 2679–2685. [Link]
  • ResearchGate. (2022). Synthesis and self-assembly of cytidine- and guanosine-based copolymers.
  • PubMed Central. (2025).
  • ChemRxiv. (2021).
  • PubMed Central. (2017).
  • PubMed Central. (2023).
  • Semantic Scholar. (1994).
  • Taylor & Francis Online. (n.d.). GS-441524 – Knowledge and References.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (2020). Synthesis of Remdesivir by Mackman.
  • ChemicalBook. (2023). The synthesis methods of Cytidine.
  • Medicines for All institute (M4ALL). (2021). Toward a Practical, Nonenzymatic Process for Investigational COVID-19 Antiviral Molnupiravir from Cytidine: Supply-Centered Synthesis.
  • Wikipedia. (n.d.). Synthesis of nucleosides.
  • MDPI. (2023). Pyrrolo[2,1-f][1][12][13]triazine: a promising fused heterocycle to target kinases in cancer therapy.
  • Archives of Razi Institute. (n.d.).
  • PubMed Central. (2019). Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis.
  • RSC Publishing. (2022). Concise two-step chemical synthesis of molnupiravir.
  • PubMed Central. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP)
  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][12][13]triazines.
  • MDPI. (2025).

Sources

Revolutionizing Drug Discovery: Microwave-Assisted Synthesis of 4-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Need for Speed and Efficiency in Medicinal Chemistry

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-Alzheimer's agents.[1] These compounds often function as kinase inhibitors, highlighting their importance in modern drug development.[1][2] However, traditional synthetic methods for creating libraries of these analogs can be a significant bottleneck in the drug discovery pipeline, often requiring long reaction times, harsh conditions, and laborious purification processes.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with higher yields and improved purity profiles.[6][7] This application note provides a comprehensive guide to the experimental setup and protocols for the microwave-assisted synthesis of this compound analogs, designed to empower researchers to accelerate their discovery efforts.

The Science Behind Microwave-Assisted Synthesis: A Paradigm Shift in Heating

Conventional heating methods rely on the transfer of thermal energy from an external source through the walls of the reaction vessel.[8] This process is often slow and inefficient, leading to uneven heating and the formation of byproducts.[9] In contrast, microwave synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[10][11]

This direct energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[12]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution under the influence of the microwave's electric field. Collisions between these moving ions generate heat.[8][11]

This unique heating mechanism results in a number of significant advantages for the synthesis of this compound analogs and other heterocyclic compounds.

Key Advantages of Microwave-Assisted Synthesis
FeatureBenefit in this compound Synthesis
Rapid Reaction Times Accelerates the synthesis of compound libraries, enabling faster structure-activity relationship (SAR) studies.[5][6]
Higher Yields Improves the efficiency of each synthetic step, conserving valuable starting materials.[4]
Improved Purity Reduces the formation of byproducts, simplifying purification and downstream processing.[6]
Enhanced Reaction Control Precise temperature and pressure control allows for the fine-tuning of reaction conditions.
Scalability Protocols can be readily scaled from milligram to gram quantities.[4]
Greener Chemistry Often requires less solvent and energy, contributing to more sustainable laboratory practices.[8][9]

Experimental Setup: The Heart of Microwave Chemistry

Modern microwave synthesis is conducted in dedicated, purpose-built microwave reactors. These instruments offer precise control over reaction parameters and incorporate essential safety features.

Core Components of a Microwave Reactor
  • Magnetron: Generates the microwaves.

  • Waveguide: Directs the microwaves into the cavity.

  • Microwave Cavity: The chamber where the reaction vessel is placed. Modern systems utilize a single-mode cavity for focused and homogenous heating.

  • Reaction Vessels: Typically made of borosilicate glass or other microwave-transparent materials, and are sealed to allow for reactions to be performed at elevated temperatures and pressures.

  • Sensors: In-situ temperature and pressure sensors provide real-time monitoring and control of the reaction conditions.

  • Stirring Mechanism: Ensures homogenous mixing of the reaction components.

Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of this compound analogs is straightforward and can be adapted for a variety of specific reaction types.

Microwave Synthesis Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Analysis Reactant_Preparation Prepare Reactant Solution Vessel_Loading Load Reaction Vessel Reactant_Preparation->Vessel_Loading Microwave_Irradiation Microwave Irradiation Vessel_Loading->Microwave_Irradiation Reaction_Monitoring Monitor Reaction Microwave_Irradiation->Reaction_Monitoring Cooling Cool to Room Temperature Reaction_Monitoring->Cooling Extraction_Purification Extract & Purify Product Cooling->Extraction_Purification Characterization Characterize Product Extraction_Purification->Characterization

Caption: General workflow for microwave-assisted synthesis.

Protocols for the Microwave-Assisted Synthesis of this compound Analogs

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound analogs. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of 2,4-Disubstituted Aminopyrimidines from 2-Amino-4-chloropyrimidine

This protocol describes a nucleophilic aromatic substitution reaction, a common method for diversifying the 4-position of the pyrimidine ring.[13]

Reaction Scheme:

Materials:

  • 2-Amino-4-chloropyrimidine

  • Substituted amine (e.g., piperazine, morpholine, or aniline derivatives)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous propanol or other suitable high-boiling solvent

  • Microwave reaction vials (e.g., 10 mL) with stir bars

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (1 mmol).

  • Add the substituted amine (1.1 mmol).

  • Add anhydrous propanol (3 mL).

  • Add triethylamine (1.5 mmol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120-140 °C

    • Time: 15-30 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data:

MethodTemperature (°C)TimeYield (%)
Conventional Heating8012 hours40-60
Microwave-Assisted13020 minutes85-95[13]
Protocol 2: Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a multi-component reaction that is significantly accelerated by microwave irradiation, providing a rapid route to dihydropyrimidinone scaffolds.[3][14]

Reaction Scheme:

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (1 mmol)

  • Urea or Guanidine nitrate (1.5 mmol)

  • Ethanol or DMF

  • Catalytic amount of acid (e.g., HCl) or base (e.g., potassium tert-butoxide) (optional)

  • Microwave reaction vials with stir bars

Procedure:

  • In a microwave process vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or guanidine nitrate (1.5 mmol).[3]

  • Add 3 mL of ethanol or DMF.

  • If required, add a catalytic amount of acid or base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 5-15 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to afford the pure product.

Comparative Data:

MethodTemperature (°C)TimeYield (%)
Conventional HeatingReflux8-24 hours50-70
Microwave-Assisted11010 minutes>90[3][14]

Purification and Characterization

Following synthesis, the this compound analogs must be purified and their structures confirmed.

  • Purification: Column chromatography on silica gel is the most common method for purifying these compounds. The choice of eluent will depend on the polarity of the product.

  • Characterization: The structure and purity of the final compounds should be confirmed by a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion: Accelerating the Future of Drug Discovery

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of this compound analogs.[8] By dramatically reducing reaction times and improving yields, this technology empowers medicinal chemists to accelerate the design-make-test-analyze cycle, ultimately leading to the faster discovery of new and improved therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the power of microwave chemistry in their own laboratories.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development.
  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (n.d.). Scholars Academic Journal of Pharmacy.
  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. (2023). International Journal of Novel Research and Development.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (2020). ChemRxiv.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science.
  • Microwave-Assisted Synthesis of Pyrimidine Libraries. (2003). Journal of Combinatorial Chemistry.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Microwave-Assisted Synthesis of Aminopyrimidines. (n.d.). ResearchGate.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules.
  • Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). Bioorganic Chemistry.

Sources

In vitro kinase assay protocol for 4-Aminopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Kinase Assay for the Characterization of 4-Aminopyrimidine Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. The this compound scaffold is a privileged structure, frequently found in potent and selective kinase inhibitors that target the ATP-binding site.[1][2][3] A critical step in the development of these inhibitors is the accurate determination of their potency and selectivity through robust in vitro assays. This document provides a detailed protocol and technical guidance for determining the half-maximal inhibitory concentration (IC50) of this compound-based compounds using the ADP-Glo™ Luminescent Kinase Assay. This homogeneous, high-throughput method quantifies kinase activity by measuring the amount of ADP produced, offering high sensitivity and a broad dynamic range suitable for a wide variety of kinases.[4][5][6] We will delve into the mechanistic rationale behind the assay design, provide a step-by-step protocol, and detail the necessary data analysis, including assay quality control via Z'-factor determination.

Scientific Principles

Mechanism of this compound Kinase Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[7] The this compound scaffold is a highly effective ATP-competitive inhibitor core. Its structure mimics the adenine ring of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking ATP from binding and preventing phosphorylation.[1][8] Understanding this mechanism is crucial for assay design, as the inhibitor's potency will be dependent on the ATP concentration used in the reaction.[9]

cluster_0 Kinase Active Site cluster_1 Phosphorylation Reaction Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site ADP ADP ATP->ADP Converts to Inhibitor This compound Inhibitor Inhibitor->Kinase Competitively Binds Inhibitor->Phospho_Substrate BLOCKS Substrate Substrate (Protein/Peptide)

Caption: Competitive inhibition of a kinase by a this compound inhibitor.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based system that quantifies the amount of ADP produced during a kinase reaction.[10] The assay is performed in two steps, making it robust and less prone to compound interference.[4][6]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining ATP from the well. This step is crucial because residual ATP would create a high background signal in the subsequent detection step.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP (produced by the target kinase) back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is used by the luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[4][11]

This method's high sensitivity allows for monitoring enzyme activity at very low substrate conversions, which is ideal for inhibitor characterization.[6]

Materials and Reagents

  • Recombinant Kinase of Interest

  • Kinase-specific peptide or protein substrate

  • This compound inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • ATP (Sigma-Aldrich)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Buffer composition may need optimization for the specific kinase.[12]

  • Nuclease-free water

  • DMSO (Assay Grade)

  • Solid white, low-volume 384-well assay plates (e.g., Corning #3572)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Protocol

This protocol is designed for determining the IC50 of a this compound inhibitor in a 384-well plate format with a final assay volume of 20 µL.

Reagent Preparation
  • Kinase Buffer: Prepare a 1X working solution of the kinase buffer.

  • ATP Stock: Prepare a 10 mM ATP stock solution in nuclease-free water. Aliquot and store at -20°C.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the this compound inhibitor stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to ~50 nM.[9] This creates a 400X inhibitor plate.

    • Further dilute this series 1:25 in Kinase Buffer to create an intermediate 4X working solution. The final DMSO concentration in the assay should be kept constant and low (≤1%).[13]

  • Enzyme Preparation (2X): Dilute the recombinant kinase to 2X the final desired concentration in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[9]

  • Substrate/ATP Mixture (2X): Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in Kinase Buffer. The ATP concentration should ideally be at or near the Km of the kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.[9]

Assay Workflow

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Plate Setup and Procedure
  • Inhibitor Addition: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a white 384-well plate. For control wells, add 5 µL of Kinase Buffer containing the same final concentration of DMSO (e.g., 1%).

    • Max Signal (0% Inhibition) Control: DMSO vehicle (n=16-32 wells).

    • Min Signal (100% Inhibition) Control: A known potent inhibitor or no enzyme (n=16-32 wells).

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" minimum signal controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Initiate Kinase Reaction: Add 10 µL of the 2X Substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature. This time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <30% conversion).

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

Before analyzing inhibitor data, the quality and robustness of the assay must be validated using the Z'-factor (Z-prime).[15] This statistical parameter measures the separation between the positive (max signal) and negative (min signal) controls.

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • σp = Standard deviation of the positive control (max signal)

  • σn = Standard deviation of the negative control (min signal)

  • μp = Mean of the positive control (max signal)

  • μn = Mean of the negative control (min signal)

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[16][17]
0 to 0.5Marginal assay, may require optimization.[16]
< 0Poor assay, not suitable for screening.[16]

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for determining inhibitor potency.[5][15]

IC50 Determination
  • Normalize Data: Subtract the average background luminescence (no enzyme control) from all data points.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * [ 1 - (Signal_Inhibitor / Signal_Max) ] Where Signal_Max is the average signal of the DMSO vehicle (0% inhibition) control.

  • Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., four-parameter variable slope model) to fit the data and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[9][13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in controls.Ensure proper mixing, check pipette accuracy, increase replicate number.
Low signal-to-background ratio.Optimize enzyme/substrate concentrations or increase incubation time (while staying in linear range).
Incomplete IC50 Curve Inhibitor concentration range is incorrect.Test a broader range of inhibitor concentrations (e.g., 10 µM to 0.1 nM).[9][18]
High Signal in "No Enzyme" Wells ATP contamination in reagents.Use fresh, high-quality reagents and nuclease-free water.
IC50 Varies Between Experiments Inconsistent ATP concentration.Ensure the ATP concentration is precisely controlled, as it directly impacts the apparent IC50 of competitive inhibitors.[9]
Inconsistent incubation times or temperatures.Standardize all incubation steps using timers and calibrated equipment.

References

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL:[Link]
  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL:[Link]
  • Title: Technologies to Study Kinases Source: East Port Praha URL:[Link]
  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL:[Link]
  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL:[Link]
  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: National Institutes of Health (NIH) URL:[Link]
  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL:[Link]
  • Title: On HTS: Z-factor Source: On HTS URL:[Link]
  • Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: AAPS URL:[Link]
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PubMed Central (PMC) URL:[Link]
  • Title: HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL:[Link]
  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]
  • Title: In vitro kinase assay Source: Protocols.io URL:[Link]
  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]
  • Title: Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors Source: PubMed URL:[Link]
  • Title: Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimiz
  • Title: Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor Source: PubMed URL:[Link]

Sources

Application Note & Protocols: Crystallization Techniques for 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

4-Aminopyrimidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The solid-state properties of these APIs, which are dictated by their crystalline form, are of paramount importance in drug development. Crystallization is a fundamental step that influences purity, polymorphism, particle size distribution, and bioavailability.[2] A well-controlled crystallization process is essential for ensuring batch-to-batch consistency, stability, and optimal therapeutic efficacy of the final drug product.

This comprehensive guide provides detailed application notes and protocols for the successful crystallization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

I. Foundational Principles: Key Factors Influencing Crystallization

The successful crystallization of this compound derivatives hinges on a thorough understanding and manipulation of several key physicochemical parameters.

1.1 Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[3] An ideal solvent system will exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[4]

  • Solubility and Polarity: this compound derivatives, with their polar amino group and aromatic pyrimidine ring, exhibit a range of polarities. A general principle is to match the polarity of the solvent with the solute. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[4]

  • Mixed Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[5][6] The two solvents must be miscible.[5]

1.2 The Influence of pH

The basicity of the 4-amino group and the nitrogen atoms in the pyrimidine ring means that the pH of the crystallization medium can significantly impact solubility and crystal habit.[7][8] For amine-containing compounds, altering the pH can be a powerful tool to induce crystallization.[9] It is crucial to control and monitor the pH, as variations can lead to the formation of different polymorphs or even prevent crystallization altogether.[8][10]

1.3 Temperature and Cooling Rate

Temperature directly influences the solubility of this compound derivatives, with solubility generally increasing with temperature.[4] The rate of cooling is a critical parameter that affects crystal size and quality. Slow cooling typically affords larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous precipitate.[4][11] For thermally sensitive compounds, a balance must be struck to minimize degradation at high temperatures.[12][13]

1.4 Purity of the Starting Material

Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[4] It is imperative to start with material of the highest possible purity. If necessary, preliminary purification steps such as column chromatography should be performed.

II. Crystallization Protocols: A Step-by-Step Guide

The following protocols are presented as a starting point and should be optimized for each specific this compound derivative.

2.1 Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[6][14]

Rationale: This technique relies on the gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and subsequent crystal growth. The slow rate of evaporation is key to forming well-ordered crystals.[11][15]

Experimental Workflow:

Slow_Evaporation A Dissolve compound in a suitable solvent (e.g., ethanol, ethyl acetate) B Filter the solution to remove any particulate matter A->B Ensure clarity C Transfer the clear solution to a clean vial B->C D Cover the vial with a perforated cap or parafilm with small holes C->D Control evaporation rate E Place in an undisturbed, vibration-free environment D->E F Monitor for crystal growth over several days to weeks E->F

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound derivative in a suitable solvent or solvent mixture at room temperature until a nearly saturated solution is obtained.[14]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[6]

  • Evaporation Control: Cover the vessel with a cap that is not airtight, or with parafilm punctured with a few small holes.[6][14] This allows for slow solvent evaporation.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[14]

  • Monitoring: Observe the vessel periodically for crystal growth. This process can take anywhere from a few days to several weeks.[15]

2.2 Protocol 2: Vapor Diffusion

This technique is highly effective for small quantities of material and for compounds that are challenging to crystallize by other methods.[16] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.[4][15]

2.2.1 Hanging Drop Vapor Diffusion

Rationale: A drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution via the vapor phase. Water vapor leaves the drop, slowly increasing the concentration of both the compound and the precipitant to a level that induces crystallization.[17]

Experimental Workflow:

Hanging_Drop A Prepare a reservoir solution of anti-solvent in a sealed container D Invert the coverslip and seal it over the reservoir A->D B Dissolve the compound in a 'good' solvent C Place a small drop of the compound solution on a coverslip B->C C->D E Anti-solvent vapor diffuses into the drop D->E Equilibration F Supersaturation is achieved, and crystals form E->F

Caption: Workflow for Hanging Drop Vapor Diffusion.

Step-by-Step Methodology:

  • Reservoir Preparation: Fill the well of a crystallization plate with a suitable anti-solvent (a volatile solvent in which the compound is insoluble).[16]

  • Solution Preparation: Dissolve the this compound derivative in a small amount of a "good" solvent (one in which it is highly soluble).[4]

  • Drop Deposition: Place a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Sealing: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.

  • Incubation and Monitoring: Allow the system to equilibrate in an undisturbed location. Monitor for crystal growth over time.

2.2.2 Liquid-Liquid (Solvent Layering) Diffusion

Rationale: This method relies on the slow diffusion between two miscible liquids of different densities. A solution of the compound is carefully layered with an anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[14][16]

Experimental Workflow:

Liquid_Liquid_Diffusion A Dissolve the compound in a 'good' solvent B Carefully layer a less dense anti-solvent on top of the solution A->B C An interface forms between the two solvents B->C D Slow diffusion occurs across the interface C->D E Crystals form at the interface as solubility decreases D->E

Caption: Workflow for Liquid-Liquid Diffusion.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the this compound derivative in a minimal amount of a "good" solvent in a narrow tube or vial.

  • Layering: Carefully and slowly add an anti-solvent down the side of the tube to form a distinct layer on top of the compound solution.[16] The anti-solvent should be less dense than the "good" solvent.

  • Incubation: Seal the tube and leave it in an undisturbed location.

  • Observation: Crystals will typically form at the interface of the two solvents over time.

2.3 Protocol 3: Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[4]

Rationale: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[4]

Experimental Workflow:

Cooling_Crystallization A Dissolve the compound in a minimal amount of hot solvent to create a saturated solution B Allow the solution to cool slowly to room temperature A->B Slow cooling C Further cool the solution in an ice bath to maximize yield B->C Increased yield D Collect crystals by vacuum filtration C->D E Wash crystals with a small amount of cold solvent D->E F Dry the crystals E->F

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound derivative in a minimal amount of a suitable solvent by heating the mixture to the solvent's boiling point with stirring.[4] Add small portions of hot solvent until the compound is completely dissolved.[4]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[4] Insulating the flask can promote slower cooling and better crystal growth.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[4]

  • Drying: Allow the crystals to air-dry or dry them under vacuum.

III. Data Presentation & Troubleshooting

Table 1: Recommended Solvent Systems for this compound Derivatives

Solvent/SystemProperties & Use Cases
EthanolGood general-purpose solvent for cooling crystallization.[4]
MethanolSimilar to ethanol, suitable for more polar derivatives.[4]
Ethyl AcetateA moderately polar solvent, often effective for slow evaporation.[4]
BenzeneHas been used for recrystallization of 4-aminopyridine.[18][19] (Note: Use with appropriate safety precautions).
Hexane/AcetoneA common mixed solvent system for compounds with intermediate polarity.[4]
Hexane/THFAnother effective mixed solvent system.[4]
DMF or DMSO with an Anti-solvent (e.g., DCM, Diethyl Ether)For compounds that are only soluble in high-boiling point solvents, vapor diffusion is a good choice.[4][20]

Table 2: Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - The solution is not supersaturated. - The compound is too soluble in the chosen solvent.- Concentrate the solution by slow evaporation. - Add an anti-solvent. - Try a different solvent system where the compound is less soluble at low temperatures.[4]
Oiling Out - The solution is too supersaturated. - The cooling rate is too fast. - Inappropriate solvent choice.- Reheat the solution and add more solvent to decrease the concentration.[4] - Slow down the cooling rate.[4] - Experiment with different solvents or solvent mixtures.[4]
Formation of Powder or Microcrystals - Nucleation is too rapid. - The solution was disturbed during crystal growth.- Reduce the rate of evaporation or cooling. - Ensure the crystallization setup is in a vibration-free environment.[14] - Use a less volatile solvent.[16]
Impure Crystals - Impurities are co-crystallizing with the product. - Inefficient washing of crystals.- Purify the starting material before crystallization.[4] - Ensure the crystals are washed with cold solvent to remove surface impurities.[4]

IV. Polymorphism: A Critical Consideration

It is important to be aware that this compound derivatives can exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[21][22] Different polymorphs can have different physical properties, including solubility, stability, and melting point. The choice of solvent and crystallization conditions can influence which polymorphic form is obtained.[23] Therefore, it is crucial to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.

V. Conclusion

The crystallization of this compound derivatives is a critical process in drug development that requires careful control of various experimental parameters. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers can improve the likelihood of obtaining high-quality crystals suitable for further characterization and development. Patience and perseverance are key, as finding the optimal conditions often involves an iterative process of experimentation and refinement.[16]

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Unknown. (n.d.). Slow Evaporation Method.
  • Unknown. (n.d.). Guide for crystallization.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Unknown. (2006, January 8). Crystallisation Techniques.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design.
  • AIChE. (n.d.). (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings.
  • ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
  • MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
  • ResearchGate. (n.d.). Synthesis, crystal growth, and physicochemical characterization of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) single crystals for NLO applications.
  • ResearchGate. (2025, October 16). Optimization of Vapor Diffusion Conditions for Anti-CD20 Crystallization and Scale-Up to MesoBatch.
  • ARC Journals. (n.d.). Growth and Xrd, Sem Characterisation of 4 Aminopyridinium Picrate Single Crystals.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • PMC - NIH. (n.d.). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip.
  • ResearchGate. (n.d.). Expanding the Pool of Multicomponent Crystal Forms of the Antibiotic 4-Aminosalicylic Acid: The Influence of Crystallization Conditions.
  • Royal Society of Chemistry. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions.
  • PMC - NIH. (n.d.). 4-Aminopyridinium azide 4-aminopyridine solvate.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • IR@NPL. (n.d.). Studies on the growth, thermal and optical properties of 4-aminopyridinium p-aminobenzoate dihydrate single crystals.
  • Taylor & Francis. (2022, April 26). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ACS Publications. (n.d.). Unusual Chemical Ratio, Z″ Values, and Polymorphism in Three New N-Methyl Aminopyridine–4-Nitrophenol Adducts. Crystal Growth & Design.
  • YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization?.
  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing?.
  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • PMC - NIH. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials.
  • ResearchGate. (2025, August 10). Effect of pH of the crystallization medium on the physicomechanical properties of carbamazepine crystals.
  • PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • PMC - NIH. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Unknown. (2018, November 16). Amines and Heterocycles.
  • Unknown. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • PubChem - NIH. (n.d.). This compound.

Sources

Application Notes and Protocols: The Strategic Use of 4-Aminopyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. The core principle of FBDD is elegantly simple: begin with small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which exhibit weak but highly efficient binding to a biological target.[1][2] These initial interactions, often in the high micromolar to millimolar range, are then characterized at a structural level, providing a blueprint for their evolution into potent, drug-like molecules through a process of linking, growing, or merging.[1]

Within the vast chemical space available for fragment library construction, certain scaffolds have emerged as particularly fruitful starting points. The 4-aminopyrimidine motif is one such "privileged scaffold," a recurring structural feature in a multitude of biologically active compounds, particularly kinase inhibitors.[3][4] Its inherent properties—a combination of hydrogen bonding capabilities, synthetic tractability, and appropriate vector orientations for chemical elaboration—make it an exemplary fragment for FBDD campaigns.

This guide provides a detailed exploration of the use of this compound in FBDD, from the fundamental principles that underpin its selection to detailed protocols for its application in common screening paradigms. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging this versatile fragment for the discovery of next-generation therapeutics.

Physicochemical Properties of this compound: An Ideal Fragment

The suitability of a compound as a fragment is dictated by a set of physicochemical properties that ensure it can effectively probe the binding landscape of a target protein while remaining amenable to subsequent chemical optimization. This compound excels in this regard.

PropertyValue/CharacteristicRationale for FBDD Suitability
Molecular Weight ~95.1 g/mol Well within the "Rule of Three" guidelines for fragments (<300 Da), ensuring it explores chemical space efficiently.
cLogP ~0.3Indicates good aqueous solubility, which is critical for biophysical screening assays and reduces the likelihood of non-specific binding.
Hydrogen Bond Donors 1 (amino group)Provides a key interaction point to anchor the fragment to the target protein.
Hydrogen Bond Acceptors 2 (pyrimidine nitrogens)Offers additional opportunities for specific hydrogen bonding interactions, contributing to binding affinity and selectivity.
Rotatable Bonds 0The rigid nature of the ring system reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Synthetic Tractability HighThe pyrimidine ring can be readily functionalized at multiple positions, providing clear vectors for fragment evolution.

The strategic placement of nitrogen atoms in the pyrimidine ring, coupled with the exocyclic amino group, creates a distinct pattern of hydrogen bond donors and acceptors. This arrangement is particularly well-suited for interacting with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors.

Screening Methodologies for this compound Fragments

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection. The choice of screening method depends on factors such as the nature of the target protein, available instrumentation, and desired throughput. Here, we detail protocols for three widely used techniques in FBDD: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).

Workflow for Fragment Screening

The following diagram illustrates a typical workflow for an FBDD campaign utilizing a this compound-containing fragment library.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (including this compound) Screening Primary Screen (NMR, SPR, or Thermal Shift) Library->Screening Hit_Confirmation Hit Confirmation & Orthogonal Assay Screening->Hit_Confirmation Xray X-ray Crystallography Hit_Confirmation->Xray NMR_Structure NMR Structural Studies Hit_Confirmation->NMR_Structure SBDD Structure-Based Design (Growing, Linking) Xray->SBDD NMR_Structure->SBDD Synthesis Chemical Synthesis of Analogs SBDD->Synthesis SAR SAR by Biophysics & Biochemistry Synthesis->SAR SAR->SBDD Lead_Opt Lead Optimization SAR->Lead_Opt Optimization_Workflow cluster_0 Initial Hit cluster_1 Structural Insight cluster_2 Fragment Growing cluster_3 Lead Compound Hit 4-Amino-pyridopyrimidine Fragment (Weak Affinity, High LE) Xray Co-crystal Structure with MAP4K4 Hit->Xray Binding_Mode Identified H-bonds to Hinge & Unoccupied Pockets Xray->Binding_Mode SBDD Design Analogs to Target Adjacent Hydrophobic Pocket Binding_Mode->SBDD Synthesis Synthesize Substituted Pyridopyrimidines SBDD->Synthesis SAR Measure Potency (IC50) Synthesis->SAR SAR->SBDD Lead 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Low nM Potency, High Selectivity) SAR->Lead

Sources

Application Note: High-Throughput Cellular Analysis of 4-Aminopyrimidine Derivatives Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous small-molecule inhibitors targeting key cellular signaling pathways.[1][2] Derivatives of this class are frequently investigated for their potential as therapeutics, particularly in oncology, by targeting protein kinases such as cyclin-dependent kinases (CDKs) and others involved in cell cycle regulation and proliferation.[3][4] Understanding the precise cellular response to these compounds is critical for drug development.

Flow cytometry is a powerful, high-throughput technology that enables the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of flow cytometry to elucidate the effects of this compound derivatives on key cellular processes: cell cycle progression, apoptosis, and proliferation. We present field-proven protocols, explain the causality behind experimental choices, and offer guidance on data interpretation and troubleshooting to ensure robust and reproducible results.

Mechanism of Action: A Rationale for Flow Cytometry-Based Assays

Many this compound derivatives function by competitively binding to the ATP-binding pocket of serine/threonine or tyrosine kinases, thereby inhibiting their enzymatic activity.[1] These kinases are critical nodes in signaling pathways that control cell division and survival. For instance, inhibition of CDKs can lead to cell cycle arrest, while blocking survival kinases can trigger programmed cell death, or apoptosis.[3] Some related compounds, such as 4-aminopyridine (4-AP), are known to block voltage-gated potassium channels, which can also induce apoptosis in cancer cells.[7][8][9]

Given these mechanisms, the primary cellular outcomes to measure are changes in cell cycle distribution, induction of apoptosis, and inhibition of proliferation. Flow cytometry is uniquely suited to measure these endpoints at the single-cell level.

Compound This compound Derivative Kinase Protein Kinase (e.g., CDK, Survival Kinase) Compound->Kinase Inhibition Downstream Downstream Substrates Kinase->Downstream Phosphorylation CellCycle Cell Cycle Arrest (G1 or G2/M) Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis (via survival pathways) Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation reduces

Caption: Simplified signaling cascade affected by this compound kinase inhibitors.

Protocol 1: Cell Cycle Analysis with Propidium Iodide

Principle of the Assay This method quantifies the DNA content of individual cells, allowing for the determination of their phase in the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Because cells in the G2 (pre-mitotic) and M (mitotic) phases have double the DNA content of cells in the G0/G1 phases, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle stage.[5][10] Cells actively synthesizing DNA (S phase) will have an intermediate fluorescence intensity. Treatment with a this compound derivative that blocks cell cycle progression will cause an accumulation of cells in a specific phase (e.g., G1 or G2/M arrest).

Materials and Reagents

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell detachment solution (e.g., Trypsin-EDTA or Accutase) for adherent cells

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A Solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

  • Micropipettes and tips

Experimental Workflow

cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol Seed 1. Seed Cells Treat 2. Treat with Compound (e.g., 24-48h) Seed->Treat Harvest 3. Harvest & Wash Treat->Harvest Fix 4. Fix in cold 70% EtOH (Permeabilization) Harvest->Fix Stain 5. Stain with PI/RNase A Fix->Stain Acquire 6. Acquire on Flow Cytometer Stain->Acquire Analyze 7. Analyze Data (Cell Cycle Profile) Acquire->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Step-by-Step Protocol

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a period appropriate to observe cell cycle changes (typically 24-48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Aspirate the media, wash with PBS, and detach cells using a gentle detachment solution. Neutralize with complete media and transfer to a centrifuge tube.[11]

    • Centrifuge all samples at 300-400 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. This step removes residual media and serum.

  • Fixation: Discard the supernatant. While vortexing the cell pellet gently, add 1 mL of ice-cold 70% ethanol dropwise. This must be done slowly to prevent cell clumping.

    • Expert Insight: Fixation with ethanol both permeabilizes the cell membrane for dye entry and preserves the cells for later analysis. Incubation can be done at 4°C for at least 1 hour, or up to several weeks at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Causality Check: RNase A is essential to degrade any double-stranded RNA, ensuring that the PI signal comes exclusively from DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation. Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red). Set the DNA fluorescence signal to a linear scale.[12]

    • Trustworthiness Tip: Acquire data at a low flow rate (<400 events/second) to ensure high-quality data resolution.[12] Use doublet discrimination gating (e.g., FSC-A vs. FSC-H) to exclude cell aggregates that could be misinterpreted as G2/M cells.[12][13]

Data Interpretation

PopulationDNA ContentInterpretation
Sub-G1 < 2nApoptotic cells with fragmented DNA.
G0/G1 2nCells in the resting or pre-DNA synthesis phase.
S Phase > 2n to < 4nCells actively replicating their DNA.
G2/M 4nCells in the pre-mitotic or mitotic phase.[10]
  • An increase in the percentage of cells in the G0/G1 or G2/M peak, coupled with a decrease in the S phase peak, indicates cell cycle arrest.

  • A significant increase in the sub-G1 population suggests the compound is inducing apoptosis.[14]

Protocol 2: Apoptosis Detection with Annexin V & PI

Principle of the Assay This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In the early stages of apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells.[15][16] Propidium Iodide is used as a viability dye; it is excluded by live cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[16][17]

Materials and Reagents

  • Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Propidium Iodide (PI) or 7-AAD Staining Solution

  • 10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[18]

  • Deionized Water

  • Flow cytometry tubes

Experimental Workflow

Seed 1. Seed & Treat Cells Harvest 2. Harvest Cells (Including Supernatant!) Seed->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate 6. Incubate 15 min (Room Temp, Dark) Stain->Incubate Acquire 7. Add Buffer & Acquire IMMEDIATELY Incubate->Acquire Analyze 8. Analyze Quadrants Acquire->Analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivative and controls as described in Protocol 1. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting early apoptosis.

  • Cell Harvesting:

    • Crucial Step: For adherent cells, collect the culture medium first, as it contains detached, potentially apoptotic cells.[16] Then, wash and detach the remaining adherent cells.

    • Combine the collected medium and detached cells into a single centrifuge tube.

    • Centrifuge at 300-400 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS to remove all media.[18]

  • Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.[18]

    • Expert Insight: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine. Do not use PBS for this step.[19]

  • Staining: To each 100 µL of cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[19] Gently mix.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[19]

  • Acquisition: Do not wash the cells after staining. Add 400 µL of 1X Binding Buffer to each tube and acquire the samples on the flow cytometer immediately (within 1 hour).[16] Use a 488 nm laser for FITC and PI.

Data Interpretation Analysis is performed on a two-parameter dot plot (Annexin V vs. PI).

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q3) NegativeNegativeViable, healthy cells.[15]
Lower-Right (Q4) Positive NegativeEarly Apoptotic cells.[17]
Upper-Right (Q2) Positive Positive Late Apoptotic or secondary necrotic cells.[15]
Upper-Left (Q1) NegativePositive Necrotic cells (primary necrosis).[15]

A dose-dependent increase in the Lower-Right and Upper-Right quadrants indicates that the this compound derivative induces apoptosis.

Protocol 3: Cell Proliferation Analysis with CFSE

Principle of the Assay Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently binds to intracellular proteins.[20][21] When a CFSE-labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a 50% reduction in fluorescence intensity.[20] By tracking this dilution of fluorescence over time, one can quantify the number of cell divisions a population has undergone. This assay is ideal for measuring the cytostatic (proliferation-inhibiting) effects of compounds over several days.

Materials and Reagents

  • CellTrace™ CFSE Cell Proliferation Kit[22] (or equivalent)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • PBS or other protein-free buffer

  • Complete cell culture medium

  • Flow cytometry tubes

Detailed Step-by-Step Protocol

  • Prepare CFSE Stock Solution: Dissolve the lyophilized CFSE in DMSO to create a stock solution (e.g., 5 mM). Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or other protein-free buffer.

  • CFSE Labeling: Dilute the CFSE stock solution to a final working concentration (typically 1-5 µM) in the cell suspension.

    • Trustworthiness Tip: The optimal CFSE concentration is cell-type dependent and must be determined empirically. Use the lowest concentration that gives a bright, uniform peak with low toxicity.

  • Incubation: Incubate the cells with CFSE for 10-20 minutes at 37°C, protected from light.[21][22]

  • Quenching the Reaction: Stop the labeling reaction by adding at least 5 volumes of cold complete culture medium (the serum proteins will bind to any unreacted CFSE). Incubate for 5 minutes on ice.

  • Washing: Wash the cells 2-3 times with complete medium to remove all unbound CFSE.

  • Cell Seeding and Treatment: Resuspend the labeled cells in fresh medium. Set aside an aliquot of cells as the "Day 0" or non-proliferating control. Seed the remaining cells into culture plates and treat with the this compound derivative and vehicle controls.

  • Culture: Incubate the cells for a period sufficient to allow for multiple divisions in the control group (e.g., 3-5 days).

  • Harvesting and Acquisition: Harvest the cells at the end of the incubation period and analyze them on a flow cytometer using a 488 nm laser and a FITC filter.

Data Interpretation The data is analyzed using a histogram of CFSE fluorescence.

  • The undivided "parent" population will appear as a bright peak on the far right.

  • Each subsequent peak to the left represents a successive generation of cell division, with approximately half the fluorescence intensity of the preceding peak.[20]

  • A compound that inhibits proliferation will cause cells to accumulate in the parent peak and early generation peaks compared to the vehicle control, which will show multiple distinct peaks representing several divisions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background / Non-Specific Staining - Too much antibody/dye used.- Inadequate washing.- Dead cells binding the reagent non-specifically.- Cellular autofluorescence.- Titrate antibody/dye concentration to find the optimal signal-to-noise ratio.[23]- Increase the number of wash steps.[23]- Include a viability dye to gate out dead cells from the analysis.[23]- Use fluorophores that emit in the red channel to minimize issues with autofluorescence.[23]
Low or No Signal - Not enough cells in the sample.- Reagent degradation (improper storage).- Incorrect instrument settings (laser/filter mismatch).- Cell permeabilization failed (for intracellular targets).- Ensure a sufficient cell concentration (e.g., 0.5-1 x 10^6 cells/mL).- Store fluorescent reagents at 2-8°C and protect from light; avoid repeated freeze-thaw cycles.[24]- Verify laser and filter settings are appropriate for the fluorochromes used.[24]- Use appropriate fixation and permeabilization buffers for the target antigen.
High Day-to-Day Variability - Inconsistent instrument settings (PMT voltages).- Inconsistent sample preparation or staining times.- Variations in cell culture conditions.- Use standardized instrument settings, preferably with QC beads (e.g., CS&T beads) to calibrate the cytometer.[24]- Follow protocols precisely, using timers for incubation steps.- Maintain consistent cell culture practices (passage number, seeding density).
Instrument Clogs / Decreased Event Rate - Cell clumps or debris in the sample.- Cell concentration is too high.- Filter samples through a 40 µm cell strainer immediately before acquisition.[25]- Dilute the sample to an appropriate concentration.- Perform regular cleaning cycles on the flow cytometer fluidics.

References

  • Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
  • Logeswari, P., & Silambarasan, T. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. BIO-PROTOCOL, 7(22).
  • Biocompare. (2022). Troubleshooting Flow Cytometry Experiments.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide.
  • Elabscience. (2021). Flow Cytometry Troubleshooting Tips.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Antibodies.com. (2024). Flow Cytometry Troubleshooting.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • University of Chicago Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE).
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Judge, S. I., & Bever, C. T. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of immunology, 153(12), 5756-5765.
  • Wang, Y., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry, 28(2), 199-208.
  • Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay.
  • Ru, M., et al. (2018). Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. Molecular Medicine Reports, 18(4), 3644-3652.
  • Preuss, T., et al. (1998). 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines. Journal of Neuroscience Research, 52(1), 88-100.
  • Spandidos Publications. (n.d.). Figure S1. Example of gating strategies used for flow cytometry analysis.
  • Sun, M., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 785-802.
  • Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis.
  • Koychev, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-72.
  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols.
  • Boster Biological Technology. (n.d.). Flow Cytometry Sample Preparation: Protocols for Cell Staining.
  • Creative Diagnostics. (n.d.). Flow Cytometry: Sample Preparation Protocol.
  • Boster Biological Technology. (2025). Comprehensive Guide to Gating Strategies in Flow Cytometry.
  • Chen, Y., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(22), 7984.
  • Mironov, A., et al. (2019). Apoptosis-inducing effect of spiroaminopyrimidine analogue in NB4 leukemia cells via down-regulation of BIRC5 expression. Experimental Oncology, 41(4), 312-317.
  • ResearchGate. (n.d.). Gating strategies for flow cytometry.
  • Chen, Y., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. MDPI.
  • Vohra, M., & Chweh, A. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-25.
  • Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
  • Al-Obaid, A., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(28), 17827-17842.
  • Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5738.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Omega.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. This compound is a foundational building block in medicinal chemistry, notably as a precursor for vitamins like Thiamine (Vitamin B1) and for a wide array of pharmacologically active molecules.[1][2]

Achieving high yields in these syntheses is critical for the efficiency and economic viability of research and development projects. This document provides in-depth, experience-driven answers to common challenges, structured in a question-and-answer format to directly address issues you may encounter in the lab.

Core Synthetic Strategies: An Overview

The synthesis of the this compound core can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability requirements. The three primary strategies involve either building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine ring.[3]

G cluster_0 Acyclic Precursors cluster_1 Pre-formed Ring C3 Unit C3 Unit Condensation Condensation C3 Unit->Condensation e.g., Acrylonitrile, Malononitrile N-C-N Unit N-C-N Unit N-C-N Unit->Condensation e.g., Amidines, Urea Halopyrimidine Halopyrimidine Functionalization Functionalization Halopyrimidine->Functionalization Nucleophilic Substitution Nitropyrimidine Nitropyrimidine Nitropyrimidine->Functionalization Reduction This compound This compound Condensation->this compound Ring Formation [15] Functionalization->this compound Group Modification [2] G start Low Yield Observed reagents Step 1: Verify Reagents - Check purity (NMR, GC/MS) - Use fresh solvents/reagents - Confirm stoichiometry start->reagents monitoring Step 2: In-Process Monitoring - Use TLC/LC-MS to track reaction - Check for starting material - Identify intermediates/byproducts reagents->monitoring Reagents OK? conditions Step 3: Optimize Conditions - Adjust temperature (up or down) - Screen different solvents - Modify reaction time - Test catalysts (e.g., Lewis Acids) [19] monitoring->conditions Reaction Incomplete? workup Step 4: Analyze Work-up - Check for product in aqueous layers - Avoid excessive heating [8] - Optimize pH for extraction/precipitation conditions->workup Optimized? end Yield Improved workup->end Losses Minimized?

Caption: A logical workflow for troubleshooting low yields.

Causality:

  • Reagent Integrity: Many precursors to pyrimidine synthesis, such as amidines or malononitrile, can degrade upon storage. Moisture or impurities can halt the reaction or promote side-product formation.

  • Reaction Monitoring: Without monitoring (e.g., by TLC or LC-MS), it's impossible to know if the reaction has gone to completion, stalled at an intermediate, or formed undesired byproducts. [3]* Reaction Conditions: Cyclization reactions are often equilibrium-driven. Insufficient heat may prevent the final ring-closing dehydration step. [4]Conversely, excessive heat can cause decomposition. The choice of solvent is also critical as it affects the solubility of intermediates and the reaction rate.

  • Work-up Losses: this compound and its analogues can have moderate water solubility. Significant product loss can occur during aqueous extractions if the pH is not optimized or if an insufficient number of extractions are performed. [5]Heating neutral or basic aqueous solutions can also cause hydrolysis of the amino group to a hydroxyl group, forming a pyrimidinone byproduct. [6]

Issues Specific to Synthesis from Acyclic Precursors

Question 2: I'm attempting to synthesize a this compound from malononitrile and formamidine, but I'm isolating an aminomethylenemalononitrile intermediate. How do I drive the reaction to completion?

Answer: This is a classic case of the reaction stalling after the initial condensation. The formation of aminomethylenemalononitrile is the first step, but the subsequent cyclization to form the pyrimidine ring is often the rate-limiting and more demanding step. [7] Troubleshooting & Optimization:

  • Increase Reaction Temperature: The cyclization step is an intramolecular condensation that involves the elimination of a small molecule (like ammonia or water) and typically requires higher thermal energy than the initial enamine formation. Switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF) and increasing the temperature to reflux is often effective.

  • Ensure Correct Stoichiometry: The cyclization requires a second equivalent of an amidine source to form the complete pyrimidine ring. Ensure that at least two equivalents of the formamidine source are used relative to the malononitrile. [7]3. Use a Catalyst: The use of a Lewis acid catalyst (e.g., ZnCl₂, CuCl) can significantly promote the cyclization step, often allowing the reaction to proceed at lower temperatures and with higher efficiency. [1][8]These catalysts activate the nitrile group towards nucleophilic attack, facilitating ring closure.

Question 3: My reaction using a β-ketoester and guanidine is giving me a complex mixture of products instead of the expected 2,4-diaminopyrimidine derivative.

Answer: This issue often points to competing reaction pathways and lack of regioselectivity. The β-ketoester has two electrophilic carbonyl sites, and guanidine is a strong, ambident nucleophile.

Troubleshooting & Optimization:

  • Control the pH (Basicity): The initial condensation is typically base-catalyzed. Using a controlled amount of a specific base (e.g., sodium ethoxide in ethanol) is crucial. If the basicity is too high or uncontrolled, it can promote side reactions like self-condensation of the ketoester or decomposition of the guanidine.

  • Protecting Groups: If regioselectivity is a persistent issue, consider using a protected form of guanidine to control which nitrogen atom acts as the initial nucleophile.

  • Stepwise vs. One-Pot: While one-pot reactions like the Biginelli reaction are efficient, they can sometimes lead to complex mixtures. [9]Consider a stepwise approach: first, condense the guanidine with the more reactive ketone carbonyl under mild conditions to form a stable intermediate, then purify it before attempting the final acid-catalyzed cyclization and dehydration.

Work-up and Purification Issues

Question 4: I see a good product spot on TLC, but my isolated yield after aqueous work-up and extraction is very low. Where is my product going?

Answer: This is a frequent problem stemming from the physical properties of this compound. Its polarity and basicity mean it can be lost during standard work-up procedures.

Troubleshooting & Optimization:

  • Check the Aqueous Layer: Before discarding any aqueous layers from your extraction, take a small sample, basify it if it's acidic, and spot it on a TLC plate. It is highly likely a significant amount of your product is dissolved in the water.

  • Optimize Extraction pH: this compound is a basic compound. During an acidic work-up, it will be protonated to form a water-soluble salt. To extract it into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be thoroughly basified (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the product and increase its partition into the organic phase.

  • Use Continuous Extraction: For particularly water-soluble aminopyrimidines, standard liquid-liquid extraction may be inefficient. Using a continuous liquid-liquid extractor can dramatically improve recovery rates. [6]4. Evaporation of Aqueous Solution: If the product is highly water-soluble and organic extraction is ineffective, consider carefully evaporating the neutralized aqueous filtrate under reduced pressure. However, be aware that prolonged heating of the aqueous solution can lead to hydrolysis. [6]The resulting crude solid can then be purified by recrystallization from a suitable organic solvent.

Comparative Data on Synthetic Routes

The following table summarizes common synthetic routes with typical parameters and expected yields, providing a basis for method selection and optimization.

Synthetic RouteKey ReactantsCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
Lewis Acid Catalysis [1]Acrylonitrile, Amidinium ChloridesLewis Acid (e.g., ZnCl₂, CuCl)Up to 90%High yield, scalable, avoids carcinogenic reagentsRequires catalyst removal, sensitive to moisture
Principal Synthesis [9]β-Dicarbonyl, AmidineBasic or Acidic, Reflux50-75%Versatile, wide substrate scopeCan have regioselectivity issues, moderate yields
From Malononitrile [7]Malononitrile, FormamidineBase, Reflux60-80%Readily available starting materialsCan stall at intermediate stage
Functionalization [10]4,6-Dichloropyrimidine, AmmoniaHigh Temp/Pressure or Reflux65-85%Good for specific substitution patternsPrecursor may be expensive, harsh conditions

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Substituted this compound

This protocol is adapted from a scalable industrial process and demonstrates an efficient method starting from an acrylonitrile derivative. [8] Step 1: Synthesis of the Enolate Intermediate

  • To a solution of acrylonitrile (1.0 eq) in a suitable solvent like toluene, add a solution of sodium methoxide (1.1 eq) in methanol at 0-5 °C.

  • Stir the mixture for 1-2 hours at this temperature to form the β-methoxypropionitrile intermediate.

  • Add the desired nitrile (e.g., acetonitrile, 1.2 eq) and continue stirring as the mixture warms to room temperature to form the enolate. This intermediate is often used directly without isolation.

Step 2: Cyclization to form the this compound

  • To the crude enolate mixture from Step 1, add the appropriate amidinium chloride (e.g., acetamidinium chloride, 1.2 eq) and a Lewis acid catalyst such as Zinc(II) chloride (ZnCl₂, 0.3 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to 60 °C and add water. The product may be in the organic or aqueous phase depending on substitution.

  • For work-up, adjust the pH of the aqueous phase to ~11 with NaOH to hydrolyze any formylated byproducts and precipitate the catalyst as zinc hydroxide. [8]5. Filter the mixture to remove the inorganic precipitate.

  • Extract the aqueous filtrate multiple times with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • An In-depth Technical Guide to the Synthesis of 4,5-Diaminopyrimidine
  • A Comprehensive Review of Synthetic Routes to 4,5-Diaminopyrimidine: A Technical Guide. Benchchem.
  • Technical Support Center: Troubleshooting Side Reactions in Purine Synthesis
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • Synthesis of 4-amino pyrimidines using β-cyanoenolates with amidine hydrochlorides.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • 4-Amino-2-chloropyridine: Applic
  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - ScienceScholar. ScienceScholar.
  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
  • Synthesis of 4-amino-pyrimidines scaffolds.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Optimizing reaction conditions for creating 4-aminopyridine deriv
  • Metal-catalyzed synthesis of 4-aminopyrimidines.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

Sources

Overcoming poor solubility of 4-Aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

4-Aminopyrimidine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and immunology.[1] However, the very features that make this scaffold an excellent pharmacophore—its planarity, hydrogen bonding capabilities, and rigid structure—often contribute to strong crystal lattice energies and, consequently, poor aqueous solubility.[2][3] This low solubility can be a significant bottleneck, leading to inconsistent results in in vitro assays, poor bioavailability in in vivo models, and ultimately, the failure of promising drug candidates.[3][4]

This guide is designed to serve as a practical, hands-on resource for overcoming these challenges. Structured in a question-and-answer format, it provides both immediate troubleshooting steps and a deeper understanding of the physicochemical principles at play. Our goal is to empower you, the researcher, to make informed decisions to unlock the full therapeutic potential of your this compound derivatives.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments. Each question is followed by a step-by-step approach to diagnose and solve the issue.

Q1: My this compound derivative won't dissolve in my aqueous assay buffer. Where do I start?

This is the most common challenge. The limited solubility is likely due to the compound's high crystallinity and the basic nature of the 4-amino group. The first and most direct approach is pH modification.

Answer: Start by determining the pH-solubility profile of your compound. Since this compound derivatives are typically weak bases, they become protonated and more soluble in acidic conditions.[5][6]

Causality: The 4-amino group and often one of the pyrimidine nitrogens can accept a proton. According to the Henderson-Hasselbalch equation, when the pH of the solution is lower than the pKa of the basic functional group, the protonated (ionized) form of the molecule will dominate.[7] This charged species is more polar and interacts more favorably with water, thus increasing solubility.[8]

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4.

  • Addition: Add a small, known amount of your solid compound to each buffer to create a slurry.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (4-24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) followed by filtration through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the clear supernatant using a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

  • Analysis: Plot solubility (e.g., in µg/mL) versus pH. This will reveal the optimal pH range for solubilizing your compound for your experiment.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my assay, or my cells can't tolerate the low pH. What is my next option?

When pH adjustment is not viable, the next strategy is to modify the solvent environment using co-solvents.

Answer: Introduce a water-miscible organic co-solvent to your system. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic drug molecule, thereby enhancing solubility.[9][10]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar compound disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol are amphiphilic (having both polar and nonpolar regions) and can act as a "bridge" between the drug and water, creating a more favorable environment for dissolution.[11]

The following diagram outlines a decision-making process for employing co-solvents.

co_solvent_workflow start Initial Problem: Low Solubility at Physiological pH stock Prepare High-Concentration Stock in 100% Co-solvent (e.g., DMSO, DMA) start->stock check_assay Is the co-solvent compatible with the assay? stock->check_assay test_conc Test Co-solvent Tolerance of Assay/Cells (e.g., 0.1% to 1% final conc.) check_assay->test_conc Yes dilution Perform Serial Dilution of Stock into Assay Buffer test_conc->dilution observe Observe for Precipitation (Visually & Microscopically) dilution->observe success Success: Compound is Soluble observe->success No Precipitation failure Failure: Precipitation Occurs observe->failure Precipitation next_steps Proceed to Advanced Methods: Cyclodextrins or Surfactants failure->next_steps

Caption: Decision workflow for using co-solvents.

Co-solventTypical Final Conc. (In Vitro)Notes & Considerations
DMSO (Dimethyl sulfoxide)< 0.5%Excellent solubilizer but can be toxic to some cell lines and may affect enzyme activity.[12]
Ethanol < 1.0%Generally well-tolerated but can be volatile. Often used in combination with other co-solvents.[10]
PEG 400 (Polyethylene glycol)< 2.0%Low toxicity, often used in in vivo formulations. Can be viscous.[12]
Propylene Glycol < 2.0%Common solvent for oral and parenteral formulations.[13]
DMA (Dimethylacetamide)< 0.2%Strong solubilizer, but higher potential for toxicity. Use with caution.[12]
Q3: My compound dissolves in the stock solution but precipitates when diluted into the final aqueous medium. How can I prevent this "crashing out"?

This is a common problem when the final concentration in the assay medium is above the compound's thermodynamic aqueous solubility limit, even with a co-solvent.

Answer: You are creating a supersaturated solution that is unstable. To manage this, you can either use a better solubilizing system or refine your dilution technique. Consider using cyclodextrins or non-ionic surfactants.

Causality:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] The poorly soluble this compound derivative can be encapsulated within this hydrophobic core, forming an "inclusion complex."[15][16] This complex as a whole is water-soluble, dramatically increasing the apparent solubility of the drug.[17]

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can entrap the drug molecules, keeping them dispersed and "solubilized" in the bulk aqueous phase.[12][18]

  • Prepare CD Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your solid this compound derivative to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours (or overnight) at a constant temperature to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Quantify & Dilute: Determine the concentration of the solubilized drug in the filtrate. This stock solution can now be diluted into your final assay medium with a much lower risk of precipitation.

Frequently Asked Questions (FAQs)

Q4: Why are this compound derivatives so often poorly soluble?

Answer: The poor solubility arises from a combination of molecular properties that favor a strong, stable crystal lattice over interaction with water.

Mechanistic Explanation:

  • High Crystal Lattice Energy: The planar structure of the pyrimidine ring allows for efficient π-π stacking in the crystal solid-state.[2]

  • Strong Hydrogen Bonding: The 4-amino group and ring nitrogens are excellent hydrogen bond donors and acceptors. In the solid state, these groups form extensive intermolecular hydrogen bonds, creating a highly stable crystal that requires a large amount of energy to break apart.[19]

  • Hydrophobicity: While the amino and nitrogen groups add some polarity, the rest of the scaffold, especially when substituted with lipophilic groups common in kinase inhibitors, is hydrophobic.

The energy required to overcome the crystal lattice forces is often greater than the energy gained from solvating the individual molecules in water, resulting in low solubility.[20][21]

solubility_factors cluster_crystal High Crystal Lattice Energy sol Poor Aqueous Solubility pi π-π Stacking (Planar Rings) pi->sol Favors solid state hbond Intermolecular Hydrogen Bonding hbond->sol Favors solid state solv Low Solvation Energy solv->sol Disfavors dissolution

Caption: Key factors contributing to poor solubility.

Q5: For in vivo studies, is forming a salt of my compound a good strategy?

Answer: Yes, salt formation is one of the most effective and widely used strategies to improve the solubility and dissolution rate of ionizable drugs for in vivo applications.[22]

Causality: For a basic compound like a this compound derivative, reacting it with an acid (a "counterion") forms a salt.[23] This salt is an ionic compound that readily dissociates in water into the protonated drug and the counterion. This pre-ionized form bypasses the energy barrier needed to break the original crystal lattice, often leading to a dramatic increase in aqueous solubility (sometimes >1000-fold).[11][24]

A general rule of thumb, known as the "pKa rule," is that for efficient salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[22][23] Common counterions for basic drugs include hydrochloride, mesylate, sulfate, and tartrate.[23]

Q6: I've heard about "amorphous solid dispersions." When should I consider this advanced technique?

Answer: Amorphous solid dispersions (ASDs) are a powerful formulation strategy best suited for late-stage preclinical or clinical development when a robust oral dosage form is required for a highly challenging (e.g., "brick dust") compound.[25][26]

Causality: An ASD is a formulation where the drug is molecularly dispersed in a solid polymer matrix in a non-crystalline, or amorphous, state.[27][28] The crystalline lattice is completely disrupted, so no energy is needed to break it apart.[27] This high-energy amorphous state can achieve a much higher apparent solubility, often leading to a supersaturated solution upon contact with aqueous media, which can significantly boost bioavailability.[25][29]

The polymer (e.g., PVP, HPMC-AS) is crucial as it stabilizes the drug in its amorphous form and can also act as a precipitation inhibitor, sustaining the supersaturated state long enough for absorption to occur.[28] ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion.[25][26]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
  • ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Pharmaceutical Online. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • AAPS. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Quora. (2017, October 23). How is lattice energy related to solubility?.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PMC - NIH. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
  • ACS Publications. (2020, April 21). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions | ACS Omega.
  • White Rose Research Online. (n.d.). Impact of Structural Binding Energies on Dissolution Rates for Single Faceted-Crystals.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • PMC - NIH. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • PubMed. (2016, October 10). Inherent formulation issues of kinase inhibitors.
  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

Sources

Side reactions in the synthesis of 4-Aminopyrimidine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic building block. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield and Complex Mixture in the Synthesis from Malononitrile and Formamide

Question: I am attempting to synthesize this compound from malononitrile and formamide, but I am getting a low yield and a complex mixture of byproducts. How can I improve this?

Answer: This is a common issue in what is often a variation of the Traube purine synthesis.[1] The reaction of malononitrile with formamide is a robust method but is sensitive to reaction conditions, which can lead to several side reactions.

Causality and Mechanistic Insight:

The primary desired reaction involves the condensation of malononitrile with formamide to form an intermediate that subsequently cyclizes to yield this compound. However, the high reactivity of malononitrile and the reaction conditions can promote undesired pathways.

Common Side Reactions:

  • Thorpe-Ziegler Dimerization of Malononitrile: Malononitrile can undergo a base-catalyzed self-condensation to form a dimer, 2-amino-1,1,3-tricyanopropene.[2] This reaction is a significant contributor to reduced yields.

  • Hydrolysis of Nitrile Groups: The nitrile groups in malononitrile or intermediates can be hydrolyzed to amides or carboxylic acids under the reaction conditions, especially if water is present.[3]

  • Polymerization: Under harsh heating, malononitrile and its derivatives can polymerize, leading to the formation of intractable tars.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reaction Temperature Maintain a consistent temperature, typically in the range of 150-180°C. Avoid excessive heating.Higher temperatures can promote polymerization and decomposition of formamide.
Reagent Purity Use high-purity, dry malononitrile and formamide.Impurities can catalyze side reactions. Water, in particular, will lead to hydrolysis.
Reaction Time Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.Prolonged reaction times can lead to increased byproduct formation.
Order of Addition Consider adding malononitrile portion-wise to the hot formamide.This can help to maintain a low concentration of malononitrile, disfavoring the bimolecular Thorpe-Ziegler dimerization.

Visualizing the Reaction and Side Products:

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Malononitrile + Formamide B Intermediate A->B Condensation D Malononitrile Dimer (Thorpe-Ziegler) A->D Self-condensation E Hydrolysis Products A->E Hydrolysis F Polymeric Tars A->F High Temp. C This compound B->C Cyclization

Caption: Main and side reaction pathways in the synthesis of this compound from malononitrile and formamide.

Issue 2: Incomplete Reaction and Hydrolysis in the Synthesis from 3-Aminocrotononitrile

Question: My synthesis of this compound from 3-aminocrotononitrile and a formylating agent is sluggish, and I'm isolating a significant amount of what appears to be a hydrolyzed byproduct. What's going wrong?

Answer: The condensation of 3-aminocrotononitrile with a formyl equivalent is another common route. The challenges here often revolve around the stability of the starting material and intermediates, particularly their susceptibility to hydrolysis.

Causality and Mechanistic Insight:

This synthesis relies on the formation of an amidine intermediate from 3-aminocrotononitrile, which then cyclizes. 3-Aminocrotononitrile itself can be prone to hydrolysis, especially under acidic or basic conditions, which can be present depending on the formylating agent used.

Common Side Reactions:

  • Hydrolysis of 3-Aminocrotononitrile: The enamine and nitrile functionalities of 3-aminocrotononitrile are susceptible to hydrolysis, which can lead to the formation of beta-keto nitriles or other degradation products.[4]

  • Incomplete Cyclization: The intermediate formed after the initial reaction with the formylating agent may not efficiently cyclize, leading to its isolation or decomposition.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Choice of Formylating Agent Formamide is a common and effective reagent. Alternatively, triethyl orthoformate with a catalytic amount of acid can be used.The choice of reagent influences the reaction conditions and potential for side reactions.
Anhydrous Conditions Ensure all reagents and solvents are strictly anhydrous.The presence of water will promote the hydrolysis of the starting material and intermediates.
pH Control If using an acid catalyst (e.g., with triethyl orthoformate), use a catalytic amount and consider a milder acid.Excess acid can accelerate the hydrolysis of the sensitive enamine and nitrile groups.
Temperature Gradual heating to the reflux temperature of the solvent (e.g., ethanol when using triethyl orthoformate) is recommended.This allows for the controlled formation of the intermediate before pushing the cyclization to completion.

Troubleshooting Workflow:

G start Low Yield / Hydrolysis Byproduct check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_reagent Evaluate formylating agent check_anhydrous->check_reagent Yes improve_yield Improved Yield of this compound check_anhydrous->improve_yield No, ensure dryness check_catalyst Optimize acid catalyst (if used) check_reagent->check_catalyst check_temp Review temperature profile check_catalyst->check_temp check_temp->improve_yield

Caption: Troubleshooting workflow for the synthesis of this compound from 3-aminocrotononitrile.

Issue 3: Formation of N-Oxide Byproducts

Question: During the synthesis or workup of my this compound, I've identified a byproduct with a mass corresponding to an N-oxide. How can I prevent its formation?

Answer: The formation of pyrimidine N-oxides is a potential side reaction, particularly if oxidizing conditions are present. The lone pairs on the ring nitrogens are susceptible to oxidation.

Causality and Mechanistic Insight:

N-oxidation can occur if oxidizing agents are present as impurities in the starting materials or are generated in situ. Aerial oxidation during prolonged reaction times at high temperatures can also contribute.[5][6]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction requires high temperatures.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of a compatible antioxidant can be beneficial, though this should be evaluated for its impact on the desired reaction and purification.

  • Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive temperatures to reduce the likelihood of aerial oxidation.

  • Reductive Workup: If N-oxide formation is suspected, a mild reductive workup (e.g., with sodium sulfite) could potentially reduce the N-oxide back to the desired pyrimidine, although this is not always efficient.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for the purification of crude this compound.[7][8][9]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but will result in poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is a viable alternative.[10][11]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., dichloromethane (DCM) and methanol (MeOH))

  • Triethylamine (TEA) (optional, as a modifier)

  • Chromatography column

  • TLC plates

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A common system for aminopyrimidines is a gradient of methanol in dichloromethane. A small amount of triethylamine (e.g., 0.5-1%) can be added to the mobile phase to reduce tailing of the basic product on the acidic silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Recrystallization. University of California, Los Angeles. [Link]
  • How To: Purify by Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Thorpe reaction. Wikipedia. [Link]
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Process for the preparation of pyrimidine derivatives.
  • Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Traube Purine Synthesis. Scribd. [Link]
  • Synthesis of 4-amino-pyrimidines scaffolds.
  • Process for the production of 3-aminocrotononitrile.
  • TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]
  • Thorpe-Ziegler Reaction.
  • Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society. [Link]
  • Process for the production of 3-aminocrotononitrile.
  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. European Journal of Biochemistry. [Link]
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile.
  • Oxidative amination of cuprated pyrimidine and purine deriv
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • The versatility of malononitrile. Formation of the barbituric acid...
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]
  • Preparation of Nitriles. Chemistry Steps. [Link]
  • Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
  • 3-aminopyridine. Organic Syntheses. [Link]
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Aminopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-aminopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N and C-C bond formation with this challenging yet vital heterocyclic scaffold. Here, we will dissect common experimental hurdles and provide in-depth, evidence-based solutions to streamline your synthetic efforts, reduce catalyst loading, and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound sluggish or failing altogether, requiring high catalyst loadings?

A1: The primary challenge with this compound lies in its electronic structure. The pyrimidine ring nitrogens and the exocyclic amino group can act as ligands, coordinating to the palladium center. This can lead to the formation of inactive or off-cycle catalyst complexes, effectively "poisoning" your catalyst and stalling the reaction.[1] This catalyst inhibition necessitates higher than usual catalyst loadings to achieve reasonable conversion.

Q2: What is the first step I should take to reduce my palladium catalyst loading?

A2: The most impactful initial step is a thorough evaluation and optimization of your ligand. The right ligand can sterically shield the palladium center, preventing inhibitory coordination from the this compound substrate, and electronically tune the metal for efficient catalysis.[2][3][4] Bulky, electron-rich phosphine ligands are often the solution.

Q3: How does the choice of halogen on my pyrimidine substrate affect the reaction?

A3: The reactivity of the C-X bond is critical, especially for the oxidative addition step, which is often rate-limiting. The general order of reactivity is I > Br > Cl.[5] While iodo- and bromo-pyrimidines are more reactive and may allow for lower catalyst loading, chloro-pyrimidines are often more cost-effective but typically require more active catalyst systems and higher temperatures to achieve good results.[6]

Q4: Can the base I use impact my catalyst loading and reaction efficiency?

A4: Absolutely. The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.[1] Using a base that is too weak may lead to slow reaction rates, while an overly strong base can cause side reactions. For Buchwald-Hartwig aminations, a careful balance is needed, and for Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[1]

Troubleshooting Guide: From Low Conversion to Optimal Performance

This section provides a systematic approach to diagnosing and solving common problems encountered during the palladium-catalyzed coupling of this compound.

Problem 1: Low to No Product Formation

This is the most common issue, often stemming from catalyst inactivation or suboptimal reaction conditions.

Potential Cause A: Catalyst Inhibition/Deactivation

The nitrogen atoms in this compound can chelate with the palladium catalyst, leading to inactive species. This is a primary reason for failed reactions with heteroaromatic amines.[7][8]

Solutions:

  • Ligand Selection: This is your most powerful tool. Switch to bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the coordination of the pyrimidine's nitrogen atoms.

    • Recommended Ligands: XPhos, SPhos, tBuXPhos, and RuPhos are excellent starting points for both Suzuki and Buchwald-Hartwig couplings.[1]

  • Increase Catalyst/Ligand Loading: As a diagnostic tool, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). If the yield improves, catalyst inactivation is a likely culprit. Note that this is a temporary fix; the goal is to optimize conditions to allow for lower loadings.

  • Use a Pre-formed Catalyst: Pre-catalysts, especially those from later generations, are often more robust and resistant to deactivation. They can provide a more consistent concentration of the active Pd(0) species.

Potential Cause B: Inefficient Oxidative Addition

If you are using a 4-chloro or 4-bromopyrimidine, the oxidative addition of the C-X bond to the Pd(0) center may be the rate-limiting step.[6]

Solutions:

  • Elevate Reaction Temperature: Increasing the temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can also be a highly effective method for achieving this.[1]

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[1]

Experimental Protocol: Ligand Screening for a Suzuki Coupling of 4-chloro-2-aminopyrimidine

This protocol outlines a systematic approach to identify an optimal ligand for a challenging coupling.

  • Setup: In parallel reaction vials under an inert atmosphere, add 4-chloro-2-aminopyrimidine (1.0 equiv), your desired boronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination.

    • Vial 1: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Vial 2: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)

    • Vial 3: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)

    • Vial 4: Pd(OAc)₂ (2 mol%) + P(t-Bu)₃ (4 mol%)

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1) to each vial. Heat the reactions to 100 °C and monitor by LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare the conversion rates and yield for each ligand to identify the most effective one for your specific substrate.

Problem 2: Significant Side Product Formation

Side reactions not only consume starting materials but also complicate purification.

Potential Cause A: Homocoupling of Boronic Acid (Suzuki Coupling)

This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

Solutions:

  • Rigorous Inert Atmosphere: As mentioned before, ensure all components of your reaction are free of oxygen.[1]

  • Use a Slight Excess of the Halide: Employing a small excess (e.g., 1.1 equivalents) of the 4-halopyrimidine can favor the cross-coupling pathway over homocoupling.

Potential Cause B: Hydrodehalogenation

This is the replacement of the halogen on the pyrimidine ring with a hydrogen atom, effectively reducing your starting material.

Solutions:

  • Scrupulously Dry Conditions: Ensure all reagents and solvents are anhydrous. Trace water can be a proton source for this side reaction.

  • Optimize Base and Ligand: A judicious choice of base and ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.

Data & Diagrams for Deeper Understanding

Table 1: Recommended Starting Conditions for this compound Couplings
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂G3/G4 Pre-catalysts, Pd₂(dba)₃Pre-catalysts are often more robust for C-N couplings.
Catalyst Loading 1-5 mol%1-5 mol%Start higher for chloropyrimidines and optimize downwards.
Ligand XPhos, SPhos, RuPhostBuBrettPhos, Josiphos-typeBulky ligands are crucial to prevent catalyst inhibition.[7][9]
Ligand:Pd Ratio 2:1 to 4:11.5:1 to 2.5:1A slight excess of ligand is often beneficial.
Base K₃PO₄, Cs₂CO₃LHMDS, NaOtBu, K₂CO₃Base choice is critical for transmetalation/deprotonation.
Solvent Dioxane, Toluene, THFToluene, Dioxane, CPMEAprotic solvents are generally preferred.
Temperature 80-110 °C80-110 °CHigher temperatures are often needed for less reactive halides.
Diagrams

Catalytic_Cycle cluster_suzuki Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low/No Conversion Check_Inhibition Is Catalyst Inhibition Suspected? Start->Check_Inhibition Optimize_Ligand Screen Bulky Ligands (XPhos, SPhos, etc.) Check_Inhibition->Optimize_Ligand Yes Check_OA Is Oxidative Addition Slow? (e.g., Aryl Chloride) Check_Inhibition->Check_OA No Increase_Loading Increase Catalyst Loading (Diagnostic) Optimize_Ligand->Increase_Loading Increase_Loading->Check_OA Increase_Temp Increase Temperature (80 -> 110 °C or Microwave) Check_OA->Increase_Temp Yes Check_Purity Verify Reagent Purity & Inert Conditions Check_OA->Check_Purity No Success Successful Reaction Increase_Temp->Success Check_Purity->Success

Sources

Technical Support Center: Purification of Polar 4-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges associated with purifying polar 4-aminopyrimidine analogs. These compounds, often central to kinase inhibitor discovery, possess physicochemical properties that demand specialized purification strategies. This document is designed to provide both the practical steps and the underlying scientific rationale to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound analogs so challenging to purify using standard methods?

A1: The primary challenge stems from their inherent chemical nature. The this compound core contains multiple polar, basic nitrogen atoms. This results in:

  • High Polarity: These molecules are very water-soluble, leading to poor or no retention on traditional nonpolar stationary phases like C18 in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] The compounds have a stronger affinity for the polar mobile phase than the nonpolar stationary phase and elute quickly, often in the solvent front.

  • Basicity: The amino group and pyrimidine nitrogens are basic and can become protonated (positively charged) depending on the mobile phase pH.[3][4] This charge introduces several complications:

    • Secondary Interactions: The positively charged analyte can interact strongly with negatively charged residual silanols on the surface of silica-based columns, leading to significant peak tailing.[5][6][7][8]

    • pH-Dependent Retention: Retention time becomes highly sensitive to small changes in mobile phase pH, which can affect reproducibility.[3][9][10]

Q2: How does mobile phase pH affect the retention of my this compound analog in RP-HPLC?

A2: Mobile phase pH is arguably the most critical parameter for controlling the retention of these basic compounds.[3][9][10]

  • At Low pH (e.g., pH 2-4): The this compound analog will be fully protonated and carry a positive charge. In this state, it is highly polar and will have very little retention on a C18 column.[3][4]

  • At High pH (e.g., pH 8-10): The compound will be in its neutral, free-base form. This form is significantly less polar (more hydrophobic) and will be retained much more strongly on a C18 column.[4][11]

Therefore, increasing the mobile phase pH is a powerful strategy to increase retention.[4] However, it is crucial to use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns) to prevent degradation of the stationary phase.[9][11] For robust methods, it is recommended to work at a pH that is at least one to two units away from the compound's pKa to ensure a consistent ionization state.[10]

Q3: What are the main alternative chromatography modes I should consider if RP-HPLC fails?

A3: When standard reversed-phase approaches are insufficient, several alternative techniques are highly effective for polar basic compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12][13][14][15] Water acts as the strong eluting solvent. HILIC is excellent for retaining and separating very polar compounds that are unretained in RP-HPLC.[12][14][16][17]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[18] Since this compound analogs are basic, they will be positively charged at acidic to neutral pH. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be a highly effective and orthogonal purification technique.[19][20][21]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics on the same stationary phase.[22] This dual retention mechanism provides unique selectivity and is often very effective for separating polar ionizable compounds from closely related impurities.[22]

Troubleshooting Guide

Issue 1: My compound elutes in the solvent front (void volume) on a C18 column.
  • The Scientific Rationale: This is a classic sign of insufficient retention. Your polar this compound analog is too hydrophilic to interact with the nonpolar C18 stationary phase under standard mobile phase conditions (e.g., neutral pH, low organic content). It remains fully solvated in the polar mobile phase and is washed off the column immediately.

  • Solutions & Protocols:

    • Increase Mobile Phase pH:

      • Protocol: Prepare your aqueous mobile phase with a buffer at pH 9-10 (e.g., ammonium bicarbonate, ammonium formate). Crucially, ensure your column is high-pH stable (e.g., Waters XBridge, Phenomenex Gemini). [11][23] Start with a shallow gradient (e.g., 5-50% acetonitrile over 20 minutes) to screen for retention. At high pH, your compound will be neutral and more hydrophobic, promoting retention.[4][11]

    • Switch to a Polar-Embedded or AQ-Type Column:

      • Rationale: These RP columns have polar functional groups embedded near the base of the alkyl chains (e.g., amide, carbamate). This allows them to be used with highly aqueous mobile phases without the stationary phase "collapsing," a common issue with standard C18 columns that leads to loss of retention.[24] They also provide alternative interactions that can help retain polar analytes.

      • Recommended Columns: Waters Acquity BEH Shield RP18, Phenomenex Luna Omega Polar C18.[25]

    • Implement Ion-Pairing Chromatography:

      • Rationale: An ion-pairing reagent (e.g., a long-chain alkyl sulfonate like 1-hexanesulfonic acid) is added to the mobile phase.[26][27] The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating an in-situ ion-exchanger. Your protonated (positively charged) aminopyrimidine then forms an ion pair with the negatively charged sulfonate headgroup, and this neutral complex is retained by the C18 phase.

      • Caution: Ion-pairing reagents are often not compatible with mass spectrometry (MS) and can be difficult to flush from the column and HPLC system, often requiring a dedicated column.[22][27]

    • Adopt HILIC:

      • Protocol: Switch to a HILIC column (e.g., silica, amide, or zwitterionic). The mobile phase will be inverted: Solvent A is typically aqueous buffer (e.g., 10 mM ammonium acetate in water) and Solvent B is acetonitrile. You will start with a high percentage of organic solvent (e.g., 95% acetonitrile) to achieve retention and gradient towards a higher aqueous percentage to elute the compound.[13][15]

  • Decision Workflow:

    Caption: Decision tree for addressing poor retention.

Issue 2: My purified peak is broad and shows significant tailing.
  • The Scientific Rationale: Peak tailing for basic compounds like 4-aminopyrimidines is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) silanol groups on the silica surface of the column.[5][6][7][8] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak. Other causes can include mass overload or extra-column dead volume.[7][28]

  • Solutions & Protocols:

    • Lower the Mobile Phase pH:

      • Protocol: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. At a low pH (2-3), the surface silanol groups are protonated (neutral), which minimizes the unwanted ionic interaction with your positively charged analyte.[8][10]

      • Caveat: While this improves peak shape, it will also decrease retention, potentially pushing your peak back towards the void volume. A balance must be found.

    • Use a High-Purity, End-Capped Column:

      • Rationale: Modern HPLC columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block most of the accessible silanol groups.[7] Using an older or lower-quality column will exacerbate tailing issues. Ensure you are using a modern, high-performance column.

    • Increase Buffer or Additive Concentration:

      • Protocol: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM ammonium formate). The buffer cations (e.g., NH₄⁺) can compete with your analyte for binding to the negative silanol sites, effectively shielding your compound from these interactions and improving peak shape.[8]

    • Reduce Sample Load:

      • Protocol: Dilute your sample by a factor of 5 or 10 and re-inject.[28] Overloading the column, especially with basic compounds, can saturate the desirable interaction sites and force interactions with the silanols, causing tailing. If the peak shape improves upon dilution, mass overload was a contributing factor.[28]

  • Troubleshooting Flowchart:

    Caption: Workflow for troubleshooting peak tailing.

Issue 3: I have a persistent impurity that co-elutes with my product.
  • The Scientific Rationale: Co-elution occurs when two or more compounds have identical or very similar retention times under a specific set of chromatographic conditions. To resolve them, you must alter the conditions to change the selectivity of the separation—that is, change the relative retention of the compounds.

  • Solutions & Protocols:

    • Change the Organic Modifier:

      • Protocol: If you are using acetonitrile, prepare an identical mobile phase but substitute methanol as the organic modifier. Methanol and acetonitrile have different polarities and engage in different types of interactions (methanol is a hydrogen-bond donor, while acetonitrile is a strong dipole). This simple change can often alter selectivity enough to resolve co-eluting peaks.

    • Drastically Change the pH:

      • Rationale: Your product and the impurity may have different pKa values. By moving from a low pH (e.g., 2.5) to a high pH (e.g., 9.5), you will change their relative ionization states and, consequently, their relative hydrophobicity. This can cause a significant shift in their elution order. (Again, ensure you are using a pH-stable column).[3]

    • Switch to an Orthogonal Chromatography Mode:

      • Rationale: "Orthogonal" means using a completely different separation mechanism. If you cannot resolve the impurity with any reversed-phase method, it is highly likely that an orthogonal method will succeed.

      • Protocol:

        • Cation-Exchange (CIEX): Prepare your sample in a low-salt buffer (e.g., 20 mM MES, pH 6.0). Load it onto a strong cation-exchange column. Elute with a salt gradient (e.g., 0 to 1 M NaCl). Separation will be based on the strength of the positive charge, which is often different even for structurally similar analogs.[18][19]

        • HILIC: As described previously, HILIC separates based on hydrophilicity, which is orthogonal to the hydrophobicity-based separation of RP-HPLC.[12][14][16]

  • Data Summary: Comparison of Purification Strategies

StrategyPrimary Separation MechanismBest For...Key Consideration
Reversed-Phase (High pH) HydrophobicityIncreasing retention of neutral bases.Requires a high-pH stable column.[11]
Reversed-Phase (Low pH) HydrophobicityImproving peak shape for protonated bases.Retention will be minimal; requires efficient column.
HILIC Hydrophilicity / PartitioningVery polar compounds with no RP retention.Requires high organic mobile phase; equilibration can be slow.[12][15]
Ion-Pairing RP Mixed-Mode (Hydrophobic + Ionic)Increasing retention without changing modes.Not MS-compatible; can contaminate system.[27]
Cation-Exchange Net Positive ChargeOrthogonal separation of charged isomers/analogs.Requires salt gradient; sample must be in low-salt buffer.[18]

References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Ivanisevic, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Ivanisevic, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • Schwartz, N. (2014).[30]Troubleshooting HPLC- Tailing Peaks. Restek.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Ivanisevic, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • ResearchGate. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
  • Lanças, F. M., et al. (2009). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ResearchGate. (2015). How can I stabilize a kinase protein after purification?.
  • PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • OUCI. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Chromatography Today. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Godl, K., et al. (n.d.). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS.
  • Springer Protocols. (n.d.). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation.
  • Johnston, P. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.

Sources

Technical Support Center: A Troubleshooting Guide for 4-Aminopyrimidine NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 4-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the interpretation of ¹H and ¹³C NMR spectra for this compound. Here, we move beyond simple data tables to provide in-depth, field-proven insights into the causal factors behind common spectral issues, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Question 1: My ¹H NMR spectrum of this compound in CDCl₃ shows broad or poorly resolved aromatic peaks. What's happening?

Answer: This is a classic issue encountered with 4-aminopyrimidines and is often attributable to the phenomenon of restricted rotation around the C4-NH₂ bond, leading to the presence of rotamers that are slowly interconverting on the NMR timescale.[1][2] This restricted rotation is influenced by factors such as the electronic nature of the pyrimidine ring and hydrogen bonding. The differential magnetic environments of the protons in these rotamers result in signal broadening.

Additionally, concentration effects can play a role. At higher concentrations, intermolecular hydrogen bonding between this compound molecules can also contribute to peak broadening.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most definitive method to diagnose slow rotational dynamics.

    • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 298 K, 313 K, 328 K).

    • Expected Outcome: As the temperature increases, the rate of rotation around the C4-NH₂ bond will increase. If rotamers are the cause of broadening, you will observe the broad peaks coalescing into sharper signals at higher temperatures.[2]

  • Change of Solvent: Solvents that can disrupt intermolecular hydrogen bonding or alter the equilibrium between rotamers can significantly sharpen the spectrum.

    • Recommendation: Re-run the sample in a more polar, hydrogen-bond accepting solvent like DMSO-d₆. DMSO is particularly effective at breaking up intermolecular hydrogen bonds and often provides much sharper signals for amines.[1][2]

  • Sample Dilution: If concentration is a contributing factor, diluting your sample in CDCl₃ may lead to sharper signals, although this may not completely resolve the issue if restricted rotation is the primary cause.

Logical Flow for Troubleshooting Broad Peaks:

Caption: Troubleshooting workflow for broad NMR peaks.

Question 2: I see a broad singlet around 5-7 ppm in my ¹H NMR spectrum. How can I confirm it's the -NH₂ protons?

Answer: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[3] They often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus. The definitive method for identifying an exchangeable proton (like those in an -NH₂ or -OH group) is a D₂O exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your this compound sample in a suitable NMR solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube securely and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.

  • Analyze the New Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will significantly decrease in intensity or disappear entirely, as the protons are replaced by deuterium, which is not observed in ¹H NMR. A new, often broad, HOD signal may appear.

Question 3: My NMR spectrum shows more signals than expected for pure this compound. What are the likely impurities?

Answer: Impurities in a this compound sample can arise from the synthetic route used or from degradation. Common synthetic precursors include malononitrile, formamide, or 4-chloropyrimidine. A likely degradation product is 4-hydroxypyrimidine, formed through hydrolysis.

Common Impurities and Their Expected ¹H NMR Signatures:

  • Residual Solvents: Always check for common laboratory solvents. For example, ethyl acetate will show signals around 4.1 (q), 2.0 (s), and 1.2 (t) ppm. Resources like Gottlieb, Kotlyar, and Nudelman's papers are invaluable for identifying solvent peaks.

  • 4-Hydroxypyrimidine (Hydrolysis Product): The presence of water and elevated temperatures can lead to the hydrolysis of the amino group. 4-Hydroxypyrimidine exists in tautomeric equilibrium with 4(3H)-pyrimidinone. Its NMR spectrum will be distinct from the starting material. You would expect to see signals in the aromatic region that do not correspond to this compound.

  • 4-Chloropyrimidine (Synthetic Precursor): If your synthesis involved nucleophilic substitution on 4-chloropyrimidine, residual starting material may be present. Its aromatic signals will be at different chemical shifts compared to the aminated product.

Troubleshooting Protocol for Impurities:

  • Check Synthesis Route: Identify all starting materials, reagents, and solvents used in your synthesis. This will provide a list of the most likely impurities.

  • Spiking Experiment: If you have a reference sample of a suspected impurity (e.g., 4-hydroxypyrimidine), add a small amount to your NMR sample. An increase in the intensity of the unknown signals will confirm the impurity's identity.

  • LC-MS Analysis: For a more definitive identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is a powerful complementary technique that can provide molecular weights of the components in your sample.

Data Reference Tables

The following tables provide expected chemical shift ranges for this compound in common NMR solvents. Note that actual values can vary slightly based on concentration, temperature, and instrument calibration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonDMSO-d₆CDCl₃ (expect broadening)D₂O
H-2~8.50 (s)~8.55 (s)~8.30 (s)
H-5~6.50 (d)~6.60 (d)~6.70 (d)
H-6~8.10 (d)~8.20 (d)~8.00 (d)
-NH₂~6.70 (br s)~5.0-6.5 (br s)(exchanged)

Data for DMSO-d₆ is based on typical values observed for similar compounds and may vary. Data for CDCl₃ and D₂O are estimated based on solvent effects and data for related structures.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonDMSO-d₆[4]
C-2~157.0
C-4~164.0
C-5~105.0
C-6~151.0

In-depth Technical Explanations

The Causality of Solvent Effects

The choice of NMR solvent is not merely about dissolving the sample; it is an active participant in the magnetic environment of the molecule.

  • Aromatic Solvents (e.g., Benzene-d₆): These solvents can induce significant changes in chemical shifts due to anisotropic effects. The ring current of the benzene solvent creates shielding and deshielding cones. Protons located in the shielding cone (above the face of the benzene ring) will be shifted upfield. This can be a powerful tool for resolving overlapping signals that are present in solvents like CDCl₃.

  • Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can form hydrogen bonds with the amino protons of this compound. This has two main consequences:

    • It can significantly alter the chemical shift of the NH₂ protons, often shifting them downfield.

    • By competing with intermolecular hydrogen bonding between solute molecules, these solvents can lead to sharper signals, as discussed in FAQ 1.

Understanding Tautomerism

This compound can theoretically exist in a tautomeric equilibrium with its imino form, 4(1H)-pyrimidinimine. While the amino form is generally the major tautomer in neutral solutions, changes in pH or solvent can influence this equilibrium. The presence of a minor tautomer can lead to the appearance of a second, less intense set of signals in the NMR spectrum. If you suspect tautomerism, acquiring spectra in different solvents and at various temperatures can provide evidence for the presence of multiple species in equilibrium.

Workflow for Advanced Spectral Interpretation:

Caption: A logical workflow for comprehensive NMR spectral analysis.

References

  • PubChem. This compound.
  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
  • ResearchGate. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]
  • SpectraBase. This compound 1H NMR Spectrum. [Link]
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
  • The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]
  • The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
  • SpectraBase. This compound 13C NMR Chemical Shifts. [Link]

Sources

How to prevent the degradation of 4-Aminopyrimidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 4-Aminopyrimidine (4-AP). As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This compound is a stable compound under normal conditions, but improper storage can lead to degradation, compromising your experiments.[1][2][3] This guide provides in-depth, field-proven insights into the best practices for storing and handling 4-AP to maintain its purity and efficacy.

Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

The optimal storage for this compound is in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[2][4] Studies have demonstrated excellent chemical stability for at least 6 to 12 months when stored at room temperature (22-25°C) and protected from light.[5][6][7][8]

Q2: Is refrigeration required for long-term storage?

While room temperature storage is sufficient for periods up to a year, refrigeration (4°C) is also an excellent option and is recommended for multi-year storage to minimize any potential for slow degradation.[7][8] It is crucial to ensure the container is sealed tightly to prevent moisture condensation upon removal from the cold environment.

Q3: How sensitive is this compound to light?

Protecting this compound from light is a critical precaution.[1][5][6] While the compound is reported to be stable to direct photolysis from UV light above 290 nm, prolonged exposure to broad-spectrum light, especially UV, can provide the energy to initiate degradation pathways.[9] Therefore, always store it in an opaque container or an amber vial.[7][8]

Q4: What happens if the compound is exposed to moisture?

Exposure to moisture should be strictly avoided.[1] this compound can undergo hydrolysis, particularly if heated in aqueous solutions, which can lead to the formation of 4-pyridone as a degradation product.[10][11] Always handle the compound in a dry environment and ensure the container is sealed to prevent atmospheric moisture ingress.

Q5: What are the visible signs of this compound degradation?

High-purity this compound is a white to slightly yellow crystalline solid.[1] A noticeable change in color, such as turning significantly yellow or brown, is a primary indicator of potential degradation. Another sign is a change in texture, such as clumping, which may suggest moisture absorption. If degradation is suspected, analytical verification (e.g., HPLC, melting point) is recommended before use.

Troubleshooting Guide: Addressing Common Issues

Use this guide to diagnose and resolve issues you might encounter during storage and use.

Observed Problem Potential Cause(s) Recommended Action & Explanation
Color Change (White to Yellow/Brown) Oxidation or Photodegradation: Exposure to air (oxygen) or light over time can cause the formation of chromophoric byproducts.[12][13]1. Assess Purity: Perform an analytical check (HPLC, TLC, or melting point). 2. Purge with Inert Gas: For future storage, flush the container headspace with an inert gas like argon or nitrogen to displace oxygen. 3. Ensure Light Protection: Confirm the storage container is opaque or stored in a dark cabinet.
Inconsistent Experimental Results Compound Degradation: The presence of impurities from degradation (e.g., 4-pyridone from hydrolysis) can interfere with reactions or biological assays.[10][11]1. Run a Control: Use a freshly opened or newly purchased lot of 4-AP as a positive control to compare results. 2. Re-analyze the Stored Lot: Use a stability-indicating HPLC method to quantify the purity of your stored material.[5] 3. Review Storage Protocol: Ensure all recommended storage conditions (see Protocol 1) are being strictly followed by all lab members.
Poor Solubility or Incomplete Dissolution Presence of Insoluble Impurities: Degradation products may have different solubility profiles than the parent compound.1. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any particulate matter before use. Note that this removes the impurity but does not solve the underlying degradation issue. 2. Verify Purity: Analyze the solid material to identify the impurity. It may be necessary to acquire a new batch of 4-AP.
Core Protocols & Methodologies

Adherence to standardized protocols is the best defense against compound degradation.

Protocol 1: Standard Operating Procedure for Storage & Handling

This protocol outlines the critical steps from receiving to long-term storage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for an intact seal and note the compound's initial color and appearance.
  • Record the date of receipt and the manufacturer's lot number.

2. Aliquoting and Initial Storage:

  • If possible, avoid repeatedly opening the primary stock container. Aliquot the compound into smaller, appropriately sized vials for daily or weekly use.
  • Use amber glass vials with PTFE-lined screw caps to protect from light and moisture.
  • Before sealing, gently flush the headspace of both the primary container and the aliquots with a stream of inert gas (Argon or Nitrogen) to displace air.

3. Labeling:

  • Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and the date it was prepared.

4. Storage Location and Conditions:

  • Store the tightly sealed containers in a cool, dry, and dark location, such as a desiccator cabinet placed away from direct sunlight or heat sources.[2][4][14]
  • For long-term storage (>1 year), place the sealed container in a 4°C refrigerator. Allow the container to warm to room temperature before opening to prevent water condensation.
Diagram: Decision Workflow for 4-AP Storage

This flowchart provides a logical guide for proper handling.

storage_workflow cluster_receiving Receiving & Initial Handling cluster_storage Storage Decision cluster_retrieval Retrieval for Use receive Receive New 4-AP inspect Inspect Seal & Appearance receive->inspect aliquot Aliquot into Amber Vials inspect->aliquot purge Purge with Inert Gas (Ar/N2) aliquot->purge storage_decision Intended Use Duration? purge->storage_decision short_term Store at Room Temp (22-25°C) in Desiccator Cabinet storage_decision->short_term < 1 Year long_term Store at 4°C in Refrigerator storage_decision->long_term > 1 Year retrieve Retrieve from Storage short_term->retrieve long_term->retrieve warm If Refrigerated, Warm to RT BEFORE Opening retrieve->warm use Use in Experiment warm->use caption Fig 1. Decision workflow for handling and storing this compound.

Fig 1. Decision workflow for handling and storing this compound.

Understanding Degradation Pathways

Knowledge of how this compound degrades helps to rationalize the preventative measures. The primary pathways of concern are hydrolysis, oxidation, and photodegradation.

Diagram: Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation AP This compound (Stable) hydrolysis_product 4-Pyridone AP->hydrolysis_product + H2O (especially with heat) oxidation_product Oxidized Species (e.g., N-oxides) AP->oxidation_product + O2 (Air) photo_product Various Photoproducts AP->photo_product + Light (UV) caption Fig 2. Major potential degradation pathways for this compound.

Fig 2. Major potential degradation pathways for this compound.

  • Hydrolysis: The amino group at the 4-position can be susceptible to nucleophilic attack by water, leading to its replacement with a hydroxyl group, which then tautomerizes to the more stable keto form, 4-pyridone. This process is accelerated by heat and non-neutral pH.[10][11]

  • Oxidation: The electron-rich pyrimidine ring and the amino group can be oxidized, especially in the presence of atmospheric oxygen over long periods.[12][13] This can lead to the formation of N-oxides or other oxidized species, often resulting in discoloration.

  • Photodegradation: Although relatively stable, high-energy light can induce various photochemical reactions, leading to a complex mixture of degradation products. Consistent protection from light is the most effective preventative measure.[15]

References
  • Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. URL
  • Raczyńska, E. D., et al. (2012). Consequences of One-Electron Oxidation and One-Electron Reduction for this compound--DFT Studies. Journal of Molecular Modeling, 18(8), 3523-3533. URL
  • Fisher Scientific. (2025). SAFETY DATA SHEET: this compound-5-carbonitrile. URL
  • ChemicalBook. (n.d.). 4-Amino-2,6-dihydroxypyrimidine(873-83-6). URL
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). URL
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. URL
  • University of Washington. (n.d.). 4-Aminopyridine SOP. URL
  • Jubilant Ingrevia. (2024).
  • Fisher Scientific. (n.d.).
  • Gomez, M., & Nasi, E. (1995). Blockage of the light-sensitive conductance in hyperpolarizing photoreceptors of the scallop. Effects of tetraethylammonium and 4-aminopyridine. The Journal of general physiology, 106(5), 991–1008. URL
  • Katritzky, A. R., & Lunt, E. (1973). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 0, 2656-2659. URL
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. URL
  • Degutis, J., & Straukas, J. (1998). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemija, (1), 47-49. URL
  • Achelle, S., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1269374. URL
  • Starr, R. I., & Cunningham, D. J. (1975). Degradation of 4-aminopyridine-14C in Corn and Sorghum Plants. Journal of Agricultural and Food Chemistry, 23(2), 279-281. URL
  • Sigma-Aldrich. (n.d.). This compound 98%. URL
  • BenchChem. (2025).
  • PubChem. (n.d.). 4-Aminopyridine. URL
  • ResearchGate. (n.d.).
  • de la Cruz, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of medicinal chemistry, 44(2), 168–174. URL
  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines. URL
  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U.. URL
  • ResearchGate. (2004). (PDF) Chemical stability of 4-aminopyridine capsules. URL
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. URL

Sources

Technical Support Center: Achieving High Purity in 4-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their experimental workflows to obtain a final product with minimal impurities. Here, we address common challenges encountered in the synthesis and purification of this compound through a practical, question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and can be attributed to several factors, including unreacted starting materials, side products, and degradation products. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving the reduction of a nitro group, you might encounter by-products such as 4-aminopyridine-N-oxide, 4,4'-azopyridine, and 4-pyridone.[1][2] Positional isomers can also be a common impurity if the synthesis lacks regioselectivity.[3]

To effectively troubleshoot, it is crucial to first identify the nature of these impurities. A combination of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be invaluable for this purpose.[3]

Q2: I'm struggling with a low yield in my this compound synthesis. What are the common culprits?

A2: Low yields in pyrimidine synthesis are a frequent challenge and can often be traced back to several key factors.[4] Suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst choice, can significantly impact the efficiency of the reaction.[4] The purity of your starting materials is also critical; impurities can lead to the formation of unwanted side products and consume your reagents.[4]

Furthermore, the stoichiometry of the reactants must be carefully controlled. An incorrect molar ratio can result in the incomplete conversion of the limiting reagent.[4] Some synthetic steps may also be reversible, and the inefficient removal of byproducts, like water, can shift the equilibrium back towards the reactants.[4]

Q3: My this compound is highly polar and difficult to purify using standard silica gel column chromatography. What are my options?

A3: This is a classic challenge with many aminopyrimidines due to their polarity, which leads to strong interactions with the silica stationary phase and poor elution.[5] Here are several strategies to overcome this:

  • Mobile Phase Modification: For normal-phase chromatography on silica gel, you can increase the polarity of your mobile phase by adding a more polar solvent like methanol. For very basic pyrimidines, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase can help reduce tailing and improve the peak shape.[6]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds. It utilizes a polar stationary phase with a mobile phase that has a high organic content, which promotes the retention of polar analytes.[5]

    • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the purification of polar compounds and can often provide faster separations than traditional HPLC.[5]

    • Reversed-Phase Chromatography (RPC): While standard C18 columns might show poor retention, using a polar-embedded or polar-endcapped column can improve the retention of polar analytes.[5] Additionally, employing an ion-pairing reagent in the mobile phase can significantly enhance the retention of ionizable aminopyrimidines by forming a neutral ion-pair that has a greater affinity for the nonpolar stationary phase.[3][5]

  • Ion-Exchange Chromatography: For aminopyrimidines that can be protonated, cation-exchange chromatography can be a highly effective purification method.[7]

Below is a decision-making workflow for selecting a suitable purification strategy for polar this compound.

purification_workflow start Start: Impure Polar This compound tlc Run TLC with EtOAc/Hexane/MeOH start->tlc rpc Reversed-Phase Chromatography start->rpc Alternative ion_exchange Cation-Exchange Chromatography start->ion_exchange Alternative for ionizable compounds streak_tail Streaking or Tailing on TLC? tlc->streak_tail add_base Add Base (e.g., NH4OH) to Mobile Phase streak_tail->add_base Yes column_chrom Normal Phase Column Chromatography streak_tail->column_chrom No add_base->column_chrom final_product Pure this compound column_chrom->final_product poor_retention Poor Retention on C18? rpc->poor_retention ion_pair Use Ion-Pairing Reagent or Polar-Embedded Column poor_retention->ion_pair Yes hilich_sfc Consider HILIC or SFC poor_retention->hilich_sfc If still poor poor_retention->final_product No ion_pair->final_product hilich_sfc->final_product ion_exchange->final_product

Caption: Decision workflow for purifying polar this compound.

Q4: I'm observing "oiling out" instead of crystal formation during recrystallization. How can I resolve this?

A4: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in recrystallization.[8] This typically happens when the solution is supersaturated at a temperature above the melting point of your compound in that solvent, or if the solution is cooled too rapidly.[8] Here are some corrective measures:

  • Slow Down the Cooling Process: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[8]

  • Re-evaluate Your Solvent Choice: The solvent you are using may have too steep of a solubility curve for your compound. Experiment with a different solvent or a solvent mixture.[8]

  • Address High Impurity Levels: A high concentration of impurities can disrupt the crystal lattice formation.[8] If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9] The key is to select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. For this compound, solvents like benzene have been used.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.[8]

  • Hot Filtration: If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly, either by air-drying or in a vacuum oven.[8]

The general workflow for recrystallization is depicted below:

recrystallization_workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_dry Vacuum Filter and Dry Crystals ice_bath->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: General workflow for purification by recrystallization.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound.[11] A reversed-phase method is commonly employed.

Recommended HPLC Parameters:

ParameterValue/ConditionReference
Purity Specification ≥ 98%[3]
Column (Recommended) C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[3]
Mobile Phase Example Acetonitrile and Water (with formic acid for MS compatibility)[11]
Detection UV (e.g., 254 nm)[3][5]
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, ideally the mobile phase itself, to a concentration of about 0.5-1 mg/mL.[3][11]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Concluding Remarks

Achieving high purity in the synthesis of this compound is a multi-faceted challenge that requires a systematic approach to both the reaction and the subsequent purification steps. By understanding the potential sources of impurities and the principles behind various purification techniques, researchers can effectively troubleshoot their experiments and obtain a final product that meets the stringent quality requirements for downstream applications. While this compound is generally stable, care should be taken during workup procedures, as heating in neutral or basic aqueous solutions can cause hydrolysis to 4-pyridone.[2][12][13][14]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4,6-Diaminopyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.
  • Trissel, L. A., Xu, Q., & Zhang, Y. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Donnelly, R. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • Lee, K. I., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 94-98.
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • CN1807415A - 4-aminopyridine preparation method - Google P
  • Growing Science. (2021).
  • ACS Publications. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
  • PubMed. (2012).
  • NIH. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • PubMed Central. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • BenchChem. (n.d.). purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • BenchChem. (n.d.).
  • Growing Science. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • NIH. (2023).
  • ResearchGate. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide.
  • Wikipedia. (n.d.). Pyrimidine.
  • Sigma-Aldrich. (n.d.). This compound 98 591-54-8.
  • RSC Publishing. (2021).
  • Crystal Growth & Design. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2024).
  • Analytical Chemistry. (n.d.). Chromatography of Pyrimidine Reduction Products.
  • Microbe Notes. (2023).
  • Google Patents. (n.d.).
  • Creative Proteomics Blog. (2024).

Sources

Technical Support Center: Optimization of Reaction Conditions for Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the amination of dichloropyrimidines. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Issue 1: Low to No Yield of the Desired Aminated Product

A low or nonexistent yield is a common frustration. The root cause often lies in one or more suboptimal reaction parameters.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary. For Palladium-catalyzed Buchwald-Hartwig reactions, a typical range is 80-120 °C, but optimization is key.[1]
Inappropriate Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LiHMDS are often employed.[1]
Poor Catalyst/Ligand Combination (Buchwald-Hartwig) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Bulky, electron-rich ligands like DavePhos, Ph-JosiPhos, Cy-JosiPhos, or bidentate ligands like BINAP are often effective.[1][2] A screening of different ligands is highly recommended.[1]
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be enough to drive the reaction to completion. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can improve the outcome, especially in Pd-catalyzed reactions where side reactions can occur.[1][3]
Solvent Effects Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] The solubility of all reactants and the compatibility with your chosen base and catalyst system must be considered.
Catalyst Inhibition The amino group of the starting material or product can coordinate with the palladium center, leading to deactivation.[4] Switching to bulky, electron-rich phosphine ligands can mitigate this issue.[4]
Issue 2: Poor Regioselectivity (Mixture of C4 and C2 Isomers)

Controlling regioselectivity is a central challenge in the chemistry of 2,4-dichloropyrimidines. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[5][6] However, obtaining a mixture of isomers is a frequent outcome, complicating purification.[5]

Strategies to Enhance Regioselectivity:

  • Palladium-Catalyzed Amination for C4 Selectivity: The Buchwald-Hartwig amination has been shown to strongly favor the formation of the C4-substituted product, often with high to excellent regioselectivity.[5][6][7][8][9]

  • Influence of Substituents:

    • Electron-donating groups (EDGs) at C6 can reverse the typical selectivity, favoring substitution at the C2 position.[6][10]

    • Electron-withdrawing groups (EWGs) at C5 tend to enhance the inherent preference for C4 substitution.[6][11]

  • Nucleophile Choice: Tertiary amines can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[6][11]

  • Systematic Screening: A systematic screening of solvents, bases, and temperatures is recommended to optimize for the desired isomer.[1][6]

Workflow for Optimizing C4-Selectivity

start Start: Mixture of C4/C2 Isomers pd_catalysis Implement Pd-Catalyzed Buchwald-Hartwig Conditions start->pd_catalysis ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., DavePhos, BINAP) pd_catalysis->ligand_screen base_optimization Optimize Base (e.g., LiHMDS, NaOtBu) ligand_screen->base_optimization solvent_screen Screen Aprotic Solvents (e.g., Dioxane, Toluene) base_optimization->solvent_screen temp_control Optimize Temperature (e.g., 80-120°C) solvent_screen->temp_control end Achieve High C4-Selectivity temp_control->end

Caption: Workflow for enhancing C4-regioselectivity.

Issue 3: Formation of Multiple Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Understanding the potential side reactions is key to their mitigation.

Common Side Products and Their Prevention:

Side ProductCausePrevention Strategy
Di-substituted Product The mono-aminated product reacts further with the amine.Carefully control the stoichiometry of the amine (a slight excess is common). Monitor the reaction closely and stop it once the desired mono-aminated product is maximized.[6]
Di-heteroarylation/Oligomerization Particularly problematic in Pd-catalyzed reactions, leading to complex mixtures.[1][3]Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product.[1][3] Adjusting the catalyst and ligand system can also help control this side reaction.[3]
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to alkoxy-substituted pyrimidines.[1][12]Switch to a non-alcoholic aprotic solvent like dioxane or toluene.[1]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the formation of the corresponding hydroxypyrimidine.[1]Ensure the use of anhydrous solvents and reagents.

Troubleshooting Workflow for Side Product Formation

start Side Products Observed identify Identify Side Products (LC-MS, NMR) start->identify disubstitution Di-substitution? identify->disubstitution solvolysis Solvolysis? identify->solvolysis hydrolysis Hydrolysis? identify->hydrolysis stoichiometry Adjust Amine Stoichiometry & Reaction Time disubstitution->stoichiometry Yes solvent_change Switch to Aprotic Solvent (e.g., Dioxane, Toluene) solvolysis->solvent_change Yes anhydrous Use Anhydrous Reagents & Solvents hydrolysis->anhydrous Yes end Clean Reaction Profile stoichiometry->end solvent_change->end anhydrous->end

Caption: Decision tree for mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination for dichloropyrimidines?

Both are powerful methods for C-N bond formation, but they differ significantly in their mechanism and application. SNAr is a catalyst-free reaction that relies on the inherent electrophilicity of the pyrimidine ring.[5][7] It often requires harsh conditions (high temperatures) and can suffer from poor regioselectivity.[1][7] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that generally proceeds under milder conditions with a broader substrate scope and, crucially, often provides higher regioselectivity for the C4 position.[7][13][14]

Q2: How do I choose between SNAr and Buchwald-Hartwig amination?

ConsiderationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Regioselectivity Typically high, favoring the C4 position.[5][7]Generally low to moderate, often yielding mixtures.[5][7]
Reaction Conditions Milder, with some reactions proceeding at room temperature.[7]Often requires elevated temperatures.[1][7]
Catalyst Requires a palladium catalyst and a specialized ligand.[7]Typically uncatalyzed.[7]
Substrate Scope Broad, tolerant of a wide range of amines and functional groups.[7][13]Can be limited by the nucleophilicity of the amine.
Cost & Complexity Higher cost due to the catalyst and ligands; can be more complex to set up.[7]Lower cost and simpler experimental setup.[7]

Q3: Can I achieve selective amination at the C2 position?

While C4 is the more electronically favored position for attack, C2 amination can be achieved under specific circumstances. The use of an electron-donating group at the C6 position can direct substitution to the C2 position.[6][10] Additionally, for certain substrates, such as those with an electron-withdrawing group at C5, using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[11] In more challenging cases, a multi-step approach involving the use of a surrogate for the parent dichloropyrimidine, like 5-trimethylsilyl-2,4-dichloropyrimidine, can provide access to 2-aminated products.[15][16]

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

Many amination reactions, particularly those involving palladium catalysts and phosphine ligands, are sensitive to oxygen. It is crucial to properly degas solvents and use an inert atmosphere (e.g., nitrogen or argon). While some SNAr reactions are not overly sensitive to moisture, it is good practice to use dry solvents, especially when working with moisture-sensitive bases.[17]

Experimental Protocols

General Procedure for Catalyst-Free SNAr Amination

This protocol is a representative example and may require optimization.

  • To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]

  • Add anhydrous DMF (5-10 mL).[1]

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization.

  • In a dry reaction tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and the base (e.g., NaOtBu or LiHMDS).[1][2]

  • Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL).[1]

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

References

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
  • Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Regioselective 2-Amination of Polychloropyrimidines. PubMed.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Buchwald-Hartwig Amination After 25 Years. PubMed.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate.

Sources

Technical Support Center: Enhancing the Cell Permeability of 4-Aminopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopyrimidine-based inhibitors. This class of compounds is of significant interest in medicinal chemistry, often targeting protein kinases and other enzymes implicated in a range of diseases from cancer to neurological disorders.[1][2][3] The this compound scaffold is a potent pharmacophore known to interact with the hinge region of the ATP-binding pocket in many kinases.[4]

A critical hurdle in the development of these inhibitors is achieving sufficient cell permeability to allow the molecule to reach its intracellular target. Poor permeability can mask the true potential of a highly potent compound, leading to a disconnect between in vitro enzymatic assays and cell-based assay results. This guide provides a structured approach to troubleshooting common permeability issues, offering both theoretical explanations and actionable experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of this compound-based compounds.

Q1: Why do many this compound-based inhibitors exhibit poor cell permeability? A1: The issue often stems from the physicochemical properties inherent to the scaffold and its necessary substitutions. Key factors include:

  • High Polarity: The pyrimidine core and associated hydrogen bond donors/acceptors contribute to a high polar surface area (PSA). Molecules with high PSA tend to have lower passive diffusion across the lipid bilayer of the cell membrane.[5]

  • Low Lipophilicity: While some lipophilicity is required to enter the cell membrane, many potent inhibitors are optimized for enzymatic activity and may lack the necessary "greasiness" (LogP) to favorably partition into the membrane.[6]

  • Active Efflux: Many compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell, reducing intracellular concentration.

Q2: What are the primary strategies to improve the cell permeability of these inhibitors? A2: Broadly, there are two main approaches:

  • Chemical Modification: This involves altering the molecule's structure to enhance its physicochemical properties. Common strategies include increasing lipophilicity by adding non-polar groups, masking polar groups via a prodrug approach, or reducing the hydrogen bonding capacity.[7]

  • Formulation Strategies: This approach focuses on the drug delivery system. Techniques like encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells without chemical modification.[8]

Q3: What is "Lipinski's Rule of 5" and how does it apply here? A3: Lipinski's Rule of 5 is an influential guideline in drug discovery used to predict if a compound will have good oral absorption and permeation.[9] It states that poor permeability is more likely when a compound has:

  • More than 5 hydrogen bond donors.

  • A molecular weight over 500 Daltons.

  • A calculated LogP (cLogP) over 5.

  • More than 10 hydrogen bond acceptors.

While a useful starting point, it's important to remember that this is a guideline, not a strict rule. Many effective drugs are exceptions.[9] For this compound inhibitors, the number of hydrogen bond donors and acceptors is often a key parameter to monitor and optimize.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is designed to help you diagnose and solve specific experimental problems related to poor cell permeability.

Issue 1: High Potency in Enzymatic Assay, Low Potency in Cell-Based Assay

This is the most common indicator of a permeability problem. Your inhibitor works well against its isolated target enzyme but fails to show significant activity in a cellular context.

Troubleshooting Workflow

G start Start: High IC50 in Cells, Low IC50 in Enzyme Assay check_efflux Step 1: Assess Active Efflux (Bidirectional Caco-2 Assay) start->check_efflux is_efflux Efflux Ratio > 2? check_efflux->is_efflux efflux_confirmed Problem: Compound is an Efflux Transporter Substrate is_efflux->efflux_confirmed Yes check_physchem Step 2: Evaluate Physicochemical Properties (LogP, TPSA, Solubility) is_efflux->check_physchem No solution_efflux Solution: Co-dose with Efflux Inhibitor (e.g., Verapamil) or Redesign Molecule efflux_confirmed->solution_efflux is_physchem_bad Properties outside optimal range? check_physchem->is_physchem_bad is_physchem_bad->start No (Re-evaluate Assay) physchem_confirmed Problem: Poor Passive Diffusion Properties is_physchem_bad->physchem_confirmed Yes solution_physchem Solution: Chemical Modification (Prodrug, Increase Lipophilicity, Reduce H-bonds) physchem_confirmed->solution_physchem

Caption: Troubleshooting workflow for permeability issues.

Step 1: Assess Active Efflux with a Caco-2 Bidirectional Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a well-established in vitro model of the human intestinal epithelium.[9] A key feature is its expression of efflux transporters like P-gp.

Objective: To determine if your compound is actively transported out of the cells.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a stock solution of your this compound inhibitor and dilute it to the final working concentration (e.g., 10 µM) in the transport buffer.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the compound solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-to-A) Permeability:

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of your compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Interpretation:

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is a strong indicator that your compound is a substrate for active efflux.[8]

Solution: If efflux is confirmed, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in your cell-based assays to see if potency is restored. For long-term development, medicinal chemistry efforts should focus on designing analogs that are not efflux substrates.

Step 2: Evaluate Physicochemical Properties for Passive Diffusion

If active efflux is not the primary issue, the problem likely lies with the inherent properties of the molecule hindering its ability to passively diffuse across the cell membrane.

Objective: To correlate the compound's chemical properties with its likely permeability.

Key Parameters & Recommended Ranges:

Physicochemical PropertyDescriptionTarget Range for Good PermeabilityHow to Measure/Predict
Lipophilicity (LogP/LogD) The ratio of a compound's concentration in an octanol/water mixture. It indicates how well it partitions into a lipid environment.LogD at pH 7.4: 1 to 3 Experimental (Shake-flask method); Computational (cLogP software)
Polar Surface Area (TPSA) The sum of surfaces of polar atoms (oxygens, nitrogens) in a molecule.[5]TPSA: < 90 Ų Computational (software like MOE, Schrödinger)
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.> 50 µMExperimental (Kinetic or Thermodynamic solubility assays)
Molecular Weight (MW) The mass of the molecule.< 500 DaCalculated from chemical formula

Data Interpretation: A compound with a LogD < 1, TPSA > 90 Ų, or very low aqueous solubility is likely to have poor passive diffusion.

Solutions: Chemical Modification Strategies

If your compound's properties fall outside the optimal ranges, a medicinal chemistry campaign is necessary.

G cluster_0 Chemical Modification Strategies parent Parent Compound (Low Permeability) - High TPSA - Low LogD strat1 Strategy 1: Increase Lipophilicity parent->strat1 strat2 Strategy 2: Mask Polar Groups (Prodrug) parent->strat2 strat3 Strategy 3: Reduce H-Bond Donors parent->strat3 mod1 Modification: Add alkyl or aryl groups strat1->mod1 mod2 Modification: Add ester or carbonate promoiety strat2->mod2 mod3 Modification: Replace -NH2 with -NHR or cyclize strat3->mod3 outcome1 Outcome: Increased LogD mod1->outcome1 outcome2 Outcome: Reduced TPSA (temporarily) mod2->outcome2 outcome3 Outcome: Reduced H-bonding potential mod3->outcome3

Caption: Chemical strategies to improve permeability.

  • Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl, fluoro) to positions on the molecule that are not critical for binding to its target. This can increase the LogD value, promoting better partitioning into the cell membrane.[10]

  • Prodrug Approach: Mask a polar functional group (like a hydroxyl or carboxylic acid) with a lipophilic promoiety that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[8] This temporarily reduces the TPSA of the molecule during transit across the membrane.

  • Reduce Hydrogen Bonding: The 4-amino group is often a key hydrogen bond donor. While essential for activity, modifications can sometimes be made. Explore replacing other non-essential hydrogen bond donors on the scaffold with groups that cannot donate (e.g., replacing an -OH with -OCH₃). Intramolecular hydrogen bonding can also be a strategy to mask polar groups and reduce the effective TPSA.

References

  • Structural-based drug design and solvent-free synthesis were combined to obtain three novel series of 5-arylethylidene-aminopyrimidine-2,4-diones (4, 5a–c, 6a,b), 5-arylethylidene-amino-2-thiopyrimidine-4-ones (7,8), and 6-arylpteridines (9,10) as dual BRD4 and PLK1 inhibitors. MDPI.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Neuroprotective Properties of 4-Aminopyridine. PubMed Central.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Institutes of Health (NIH).
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. SpringerLink.
  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
  • Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. PubMed.
  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications.
  • Physicochemical properties of drugs and membrane permeability. ResearchGate.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Institutes of Health (NIH).
  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.

Sources

Technical Support Center: Strategies to Enhance the Oral Bioavailability of 4-Aminopyrimidine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the oral bioavailability of 4-aminopyrimidine-based drug candidates. Our focus is on providing practical, evidence-based strategies to navigate the complexities of formulation and preclinical development.

I. Understanding the Bioavailability Challenge with this compound Drugs

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, these compounds often exhibit poor oral bioavailability, hindering their clinical translation. The primary culprits are typically low aqueous solubility and/or insufficient membrane permeability, often compounded by first-pass metabolism and active efflux from intestinal cells.

This guide will systematically address these challenges, providing a logical workflow for diagnosing and overcoming poor oral bioavailability.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the development of this compound drugs.

Q1: Our this compound kinase inhibitor shows excellent in vitro potency but has very low plasma exposure after oral dosing in mice. Where do we start troubleshooting?

A1: This is a classic and frequent challenge. A systematic approach is essential to pinpoint the root cause of low oral bioavailability. The first step is to characterize the compound's fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This will help you understand if the primary barrier is poor solubility, low permeability, rapid metabolism, or active efflux.

Q2: What are the key initial in vitro assays to diagnose the cause of poor oral bioavailability for a this compound derivative?

A2: A standard suite of in vitro ADME assays is recommended to identify the key barriers. These include:

  • Kinetic and Thermodynamic Solubility Assays: To determine the aqueous solubility in relevant physiological pH ranges (e.g., pH 1.2, 6.8).

  • LogP/LogD Determination: To understand the lipophilicity of the compound.

  • Caco-2 Permeability Assay: To assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2][3]

  • Metabolic Stability Assay: Using liver microsomes to evaluate the susceptibility to first-pass metabolism.[4]

Q3: We've identified that our this compound compound is a substrate for P-glycoprotein (P-gp). What are our options?

A3: P-gp efflux is a significant barrier to the oral absorption of many kinase inhibitors.[5][6][7][8] Several strategies can be employed to mitigate this:

  • Chemical Modification: Modify the structure to reduce its affinity for P-gp. This is often an iterative process in medicinal chemistry.

  • Formulation with P-gp Inhibitors: Co-formulating with excipients that have P-gp inhibitory effects can increase intestinal absorption.

  • Advanced Drug Delivery Systems: Nanoparticle-based formulations can sometimes bypass P-gp efflux mechanisms.

Q4: Can we use a prodrug approach for our this compound drug?

A4: Yes, a prodrug strategy can be highly effective for improving the oral bioavailability of this compound drugs, particularly those with poor solubility or permeability.[9][10][11][12] By transiently modifying the parent molecule, you can enhance its physicochemical properties to favor absorption. The prodrug is then cleaved in vivo to release the active drug.

III. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the preclinical development of this compound drugs.

Scenario 1: Low and Variable Plasma Exposure After Oral Dosing

Initial Observation: You observe low and highly variable plasma concentrations of your this compound compound in a rodent pharmacokinetic (PK) study.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low oral bioavailability.

Step-by-Step Troubleshooting:

  • Verify Formulation and Dosing:

    • Problem: Inconsistent formulation or inaccurate oral gavage can lead to high variability.

    • Action: Ensure the compound is fully solubilized or homogeneously suspended in the dosing vehicle. Review and standardize the oral gavage technique.[13]

  • Assess Physicochemical Properties:

    • Problem: Poor aqueous solubility is a common starting point for low oral absorption.

    • Action: Perform kinetic and thermodynamic solubility studies in simulated gastric and intestinal fluids (SGF and SIF).

  • Investigate Biological Barriers:

    • Low Permeability:

      • Problem: The compound may not efficiently cross the intestinal epithelium.

      • Action: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[1][2][3][6][14][15]

    • High First-Pass Metabolism:

      • Problem: The compound may be rapidly metabolized in the gut wall or liver.

      • Action: Perform an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance.[4][10][16][17]

Scenario 2: High Inter-individual Variability in Pharmacokinetic Studies

Initial Observation: Even with a consistent formulation, you observe significant variability in plasma exposure between individual animals.

Troubleshooting Workflow:

Caption: Troubleshooting high variability in PK studies.

Step-by-Step Troubleshooting:

  • Evaluate Food Effects:

    • Problem: The presence of food can significantly impact the absorption of lipophilic drugs.

    • Action: Conduct PK studies in both fasted and fed states to determine if food has a positive or negative effect on absorption.

  • Assess Gastrointestinal (GI) Tract Stability:

    • Problem: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

    • Action: Evaluate the chemical stability of the compound in SGF and SIF.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to diagnose and address poor oral bioavailability.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound compound and determine if it is a substrate of efflux transporters.[1][2][3][6][14][15]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare dosing solutions of the test compound (e.g., 10 µM) in HBSS. For efflux assessment, prepare a dosing solution with a P-gp inhibitor (e.g., 100 µM verapamil).

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio > 2 suggests that the compound is a substrate for active efflux. A significant increase in A-B transport in the presence of a P-gp inhibitor confirms P-gp involvement.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a this compound compound by liver enzymes, primarily cytochrome P450s (CYPs).[4][10][16][17]

Materials:

  • Pooled human or rodent liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for sample analysis

Methodology:

  • Incubation Preparation:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it in the reaction mixture to the final desired concentration (e.g., 1 µM).

  • Metabolic Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Analysis and Data Calculation:

    • Centrifuge the terminated reaction samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½):

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint):

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Interpretation:

Intrinsic Clearance (CLint)Classification
< 12 µL/min/mgLow
12 - 57 µL/min/mgModerate
> 57 µL/min/mgHigh

High intrinsic clearance suggests that the compound is susceptible to extensive first-pass metabolism, which can significantly reduce its oral bioavailability.

V. Formulation Strategies to Enhance Oral Bioavailability

Once the primary barriers to oral bioavailability have been identified, appropriate formulation strategies can be employed.

Particle Size Reduction

Principle: Reducing the particle size of a poorly soluble drug increases its surface area, leading to an enhanced dissolution rate according to the Noyes-Whitney equation.[5][18][19][20][21]

Techniques:

  • Micronization: Reduces particle size to the micron range (1-10 µm).

  • Nanonization: Further reduces particle size to the sub-micron or nanometer range (<1 µm), which can also improve saturation solubility.[22][23]

Case Study Example: A nanoparticle formulation of a poorly water-soluble compound showed a 14.47-fold increase in the area under the curve (AUC) of plasma concentration compared to a microparticle suspension in mice.[18] A newly synthesized thienopyrimidine derivative with poor water solubility, when formulated as starch nanoparticles, showed enhanced oral bioavailability.[24][25]

Amorphous Solid Dispersions (ASDs)

Principle: Converting a crystalline drug to its amorphous form, dispersed within a polymer matrix, can significantly increase its aqueous solubility and dissolution rate.[7][26][27][28] The amorphous form has a higher free energy than the crystalline state, leading to a "spring and parachute" effect where a supersaturated solution is transiently formed.

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent and forming the ASD.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled to form the ASD.

Quantitative Improvement: While specific data for 4-aminopyrimidines is limited, ASDs have been shown to increase the bioavailability of poorly soluble drugs by 2 to 20-fold or more.[26]

Lipid-Based Formulations

Principle: Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract, promoting lymphatic transport, and potentially inhibiting efflux transporters and first-pass metabolism.[3][15][27][29][30][31][32]

Types of LBDDS:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions with smaller droplet sizes.

  • Nanoemulsions: Kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[8][31][33][34]

Case Study Example: For the hydrophobic drug nilotinib, a chase dosing approach with lipid-based formulations resulted in a 2- to 7-fold higher bioavailability compared to lipid suspensions in rats.[15]

Comparative Efficacy of Formulation Strategies (Illustrative)

Formulation StrategyFold Increase in Oral Bioavailability (Typical Range)Key Advantages
Micronization 2 - 5 foldSimple, established technology
Nanonization 5 - 15 foldSignificant increase in surface area and dissolution rate
Amorphous Solid Dispersion 2 - 20+ foldCan achieve high drug loading and supersaturation
Lipid-Based Formulations 2 - 10+ foldMultiple absorption enhancement mechanisms
Prodrugs Variable (can be >50-fold)Can address multiple barriers simultaneously

Note: The actual fold increase is highly compound-dependent.

VI. Chemical Modification: The Prodrug Approach

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[9][10][11][12] This strategy can be used to overcome various biopharmaceutical challenges, including poor solubility, low permeability, and extensive first-pass metabolism.

Workflow for Prodrug Development:

Caption: Workflow for developing a prodrug.

Case Study Insight: For a rapidly crystallizing parent drug, a glycine-based prodrug demonstrated approximately 100% oral bioavailability in a dog PK study, whereas a phosphate prodrug showed about 50% bioavailability .[12] This highlights the importance of selecting the appropriate promoiety and understanding the conversion kinetics.

VII. Conclusion

Improving the oral bioavailability of this compound drugs requires a multifaceted and systematic approach. By thoroughly characterizing the physicochemical and ADME properties of a compound, researchers can identify the primary barriers to absorption and select the most appropriate formulation or chemical modification strategy. The troubleshooting guides and detailed protocols provided in this technical support center are designed to empower scientists to make data-driven decisions and accelerate the development of new and effective oral therapies based on the this compound scaffold.

VIII. References

  • Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. Biol Pharm Bull. 2024;47(10):1616-1623. [Link]

  • Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Neural Regen Res. 2021;16(11):2269-2276. [Link]

  • Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity. PLoS One. 2016;11(7):e0158723. [Link]

  • Chase Dosing of Lipid Formulations to Enhance Oral Bioavailability of Nilotinib in Rats. Pharm Res. 2020;37(7):126. [Link]

  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Mol Pharm. 2014;11(3):795-804. [Link]

  • In vitro-in vivo evaluation of lipid based formulations of the CETP inhibitors CP-529414 (torcetrapib) and CP-532623. Eur J Pharm Biopharm. 2014;88(3):816-25. [Link]

  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Pharmaceutics. 2023;15(1):278. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. J Clin Pharmacol. 2004;44(2):125-33. [Link]

  • Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. Current Pharma Research. 2012;2(4):668-677. [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. J Pharmacol Exp Ther. 1982;221(2):379-84. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Med Chem. 2009;1(5):853-70. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Techniques for Formulating and Characterizing Nanoemulsions. International Journal of Pharmaceutical Sciences Review and Research. 2023;78(1):1-7. [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. Curr Nanosci. 2005;1(3):237-243. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics. 2019;11(8):385. [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Des Devel Ther. 2018;12:2999-3012. [Link]

  • P-glycoprotein and bioavailability--implication of polymorphism. Methods Mol Biol. 2010;596:109-24. [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Curr Nanosci. 2005;1(3):237-243. [Link]

  • Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy. Pharmaceutics. 2021;13(9):1339. [Link]

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. J Drug Deliv Ther. 2019;9(2):520-527. [Link]

  • Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs. J Pharm Sci. 2024:S0022-3549(24)00588-4. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Int J Mol Sci. 2022;23(23):14679. [Link]

  • Caco-2 Permeability. Sygnature Discovery. [Link]

  • Particle-size Measurement and Its Impact on Drug Bioavailability. YouTube. [Link]

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. SciSpace. [Link]

  • Solid Dispersion as a Strategy to Improve Drug Bioavailability. ResearchGate. [Link]

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. J Drug Deliv Ther. 2019;9(2):520-527. [Link]

  • Bioavailability and Bioequivalence in Drug Development. Open Access J Transl Med Res. 2017;1(2). [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics. 2021;13(1):39. [Link]

  • Permeability, Caco-2. Admeshop. [Link]

  • Nanoemulsion preparation. protocols.io. [Link]

  • Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer. Drug Des Devel Ther. 2021;15:3137-3151. [Link]

  • Starch Nanoparticles for Enhancement of Oral Bioavailability of a Newly Synthesized Thienopyrimidine Derivative with Anti-Proliferative Activity Against Pancreatic Cancer. Drug Des Devel Ther. 2021;15:3137-3151. [Link]

  • Solid form changes during drug development: good, bad, and ugly case studies. ResearchGate. [Link]

  • Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT Pharmacometrics Syst Pharmacol. 2017;6(7):458-466. [Link]

  • Nanoparticles for improvement in oral bioavailability. ResearchGate. [Link]

  • Comparative bioavailability and bioequivalence of rifapentine capsules in humans. Front Pharmacol. 2024;15:1356942. [Link]

  • Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. Bioorg Med Chem Lett. 2021;50:128352. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021;26(20):6283. [Link]

  • Comparative bioavailability of 4 amoxicillin formulations in healthy human volunteers after single dose administration. ResearchGate. [Link]

  • Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects. Canada.ca. [Link]

Sources

Addressing regioselectivity issues in the functionalization of 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 4-aminopyrimidine. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common regioselectivity challenges encountered during the chemical modification of this critical heterocyclic scaffold. Our goal is to equip you with the mechanistic understanding and practical protocols needed to navigate your synthetic challenges successfully.

Understanding the Regioselectivity of this compound

The this compound core is a privileged scaffold in medicinal chemistry. However, its electronic nature presents a unique set of challenges and opportunities for regioselective functionalization. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the amino group is a strong electron-donating group, which can direct electrophilic attack. This dichotomy governs the reactivity and selectivity of a wide range of chemical transformations.

Electronic Properties and Reactivity

The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms electrophilic. The C2, C4, and C6 positions are the most electron-deficient. The amino group at the C4 position donates electron density into the ring through resonance, partially mitigating the electron deficiency, particularly at the C2 and C6 positions. This electronic interplay is fundamental to understanding the regiochemical outcomes of various reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common sites for functionalization on the this compound ring?

The primary sites for functionalization depend on the reaction type. For nucleophilic aromatic substitution (SNAr) on a pre-functionalized halo-4-aminopyrimidine, the halogen's position dictates the reaction site. In palladium-catalyzed cross-coupling reactions, the position of the halide or triflate is key. For direct C-H functionalization, the C5 position is often targeted due to the directing effect of the amino group, though functionalization at C2 and C6 is also possible under specific conditions.

Q2: How does the amino group at C4 influence regioselectivity?

The C4-amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature.[1] This makes the C5 position the most nucleophilic and thus the most likely site for electrophilic attack. However, the overall electron-deficient character of the pyrimidine ring can make electrophilic substitutions challenging.[2] In other reaction types, its electronic and steric properties can also influence the outcome.

Troubleshooting Guide: Common Functionalization Reactions

This section provides a question-and-answer-style troubleshooting guide for specific challenges you may encounter during your experiments.

1. Nucleophilic Aromatic Substitution (SNAr)

Q3: I am trying to perform an SNAr on a 2,4-dichloropyrimidine derivative to introduce an amine at the C4 position, but I am getting a mixture of C2 and C4 substituted products. How can I improve C4 selectivity?

This is a common issue. While the C4 position is generally more activated towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, the selectivity can be influenced by several factors.[3]

  • Explanation of Causality: The greater reactivity of the C4 position is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.[4] However, the C2 position is also susceptible to attack.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred product.

    • Choice of base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sterically hinder attack at the more crowded C2 position.

    • Solvent effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with different solvents may be beneficial.

    • Catalysis: In some cases, the presence of a palladium catalyst, even in trace amounts from a previous step, can dramatically improve C4 selectivity in amination reactions.[5]

Q4: My SNAr reaction with a thiol nucleophile on a 4-chloropyrimidine derivative is sluggish. What can I do to improve the reaction rate?

Thiolates are generally good nucleophiles. If the reaction is slow, the issue might be related to the reaction conditions or the substrate's reactivity.

  • Explanation of Causality: The rate of an SNAr reaction depends on the nucleophilicity of the attacking species and the electrophilicity of the pyrimidine ring.

  • Troubleshooting Steps:

    • Base selection: Ensure you are using a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the thiol and generate the more nucleophilic thiolate.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. Typical temperatures range from room temperature to 80 °C.[4]

    • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally effective.

    • Microwave irradiation: Using a microwave reactor can significantly reduce reaction times and improve yields.[6]

2. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q5: I am performing a Suzuki-Miyaura coupling on a dihalo-4-aminopyrimidine and observing a mixture of mono- and di-coupled products. How can I selectively achieve mono-arylation?

Achieving selective mono-arylation requires careful control of the reaction conditions to exploit the differential reactivity of the halogenated positions.

  • Explanation of Causality: The regioselectivity of Suzuki-Miyaura coupling is often dictated by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds.[7] Generally, C-I bonds are more reactive than C-Br bonds, which are more reactive than C-Cl bonds.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid or ester.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is the major species. Lowering the temperature can also enhance selectivity.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can influence the selectivity of the oxidative addition step.

    • Starting Material: If possible, start with a dihalopyrimidine with different halogens (e.g., 2-chloro-4-iodopyrimidine) to exploit the inherent reactivity differences.

Q6: My Buchwald-Hartwig amination on a 4-chloro-aminopyrimidine is giving low yields. What are the critical parameters to optimize?

The success of a Buchwald-Hartwig amination hinges on the interplay of the catalyst, ligand, base, and solvent.[8][9]

  • Explanation of Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Any disruption in this cycle can lead to low yields.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of palladium precatalyst and phosphine ligand is paramount. For chloro-heterocycles, bulky biarylphosphine ligands like Xantphos are often effective.[10]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide is commonly used.[11]

    • Solvent: Anhydrous, deoxygenated toluene or dioxane are typical solvents.

    • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

    • Exclusion of Air and Moisture: The palladium(0) active catalyst is oxygen-sensitive. Ensure all reagents and solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

3. Direct C-H Functionalization

Q7: I am attempting a direct C-H arylation on this compound, but I am struggling with low conversion and a mixture of isomers. How can I improve this reaction?

Direct C-H functionalization can be challenging due to the relatively inert nature of C-H bonds and potential regioselectivity issues.[12][13]

  • Explanation of Causality: These reactions typically proceed through a palladium-catalyzed mechanism that involves C-H activation. The regioselectivity is often governed by the electronic and steric properties of the substrate and the directing group.

  • Troubleshooting Steps:

    • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Different ligand systems can favor different C-H activation pathways.

    • Directing Group Strategy: If regioselectivity is a major issue, consider introducing a removable directing group to guide the functionalization to a specific position.

    • Oxidant/Additive: Many C-H functionalization reactions require a stoichiometric oxidant. The choice and amount of oxidant can significantly impact the reaction outcome.

    • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization, often proceeding under milder conditions.[14][15]

4. Halogenation

Q8: I want to selectively brominate the C5 position of this compound. What conditions should I use to avoid over-bromination or reaction at other positions?

Selective halogenation of the electron-rich C5 position is achievable with careful control of the reaction conditions.

  • Explanation of Causality: The C4-amino group strongly activates the C5 position towards electrophilic attack. However, harsh conditions can lead to multiple halogenations or side reactions.

  • Troubleshooting Steps:

    • Halogenating Agent: Use a mild brominating agent like N-bromosuccinimide (NBS).

    • Stoichiometry: Use one equivalent of the halogenating agent to favor mono-halogenation.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are suitable.

    • Temperature: Run the reaction at or below room temperature to control the reactivity.

    • Protecting Groups: If the amino group interferes with the reaction, it can be temporarily protected as an amide or carbamate.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Dihalo-4-aminopyrimidine Derivative

This protocol provides a general procedure for the selective mono-arylation of a dihalo-4-aminopyrimidine.

Parameter Value/Condition
Reactants Dihalo-4-aminopyrimidine (1.0 equiv.), Arylboronic acid (1.1 equiv.)
Catalyst Pd(PPh₃)₄ (0.05 equiv.)
Base Na₂CO₃ (2.0 equiv.)
Solvent Toluene/Ethanol/Water (4:1:1 mixture)
Temperature 80 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a round-bottom flask, add the dihalo-4-aminopyrimidine, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 4-Chloro-aminopyrimidine Derivative

This protocol outlines a general procedure for the N-arylation of a 4-chloro-aminopyrimidine.

Parameter Value/Condition
Reactants 4-Chloro-aminopyrimidine (1.0 equiv.), Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (0.02 equiv.)
Ligand Xantphos (0.04 equiv.)
Base K₃PO₄ (2.0 equiv.)
Solvent Anhydrous, degassed Toluene
Temperature 100 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • In an oven-dried flask, combine the 4-chloro-aminopyrimidine, amine, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst and ligand under a positive pressure of inert gas.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine 4-Halo-pyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 4-Substituted Pyrimidine meisenheimer->product Loss of Leaving Group halide Halide (X⁻) meisenheimer->halide

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination coupled_product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination check_inert Check Inert Atmosphere (O₂ contamination?) start->check_inert check_reagents Verify Reagent Purity & Dryness (Solvent, Amine, Base) check_inert->check_reagents optimize_base Optimize Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) check_reagents->optimize_base optimize_ligand Screen Ligands (e.g., Xantphos, SPhos, RuPhos) optimize_base->optimize_ligand optimize_temp Adjust Temperature optimize_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: Decision-making workflow for troubleshooting low yields in amination reactions.

References

  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism | The Journal of Organic Chemistry - ACS Public
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4-chloropyrimidine-5-carboxyl
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed
  • Exemplification of amid direct arylation in C-4 - ResearchG
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed
  • Buchwald–Hartwig amin
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines
  • Buchwald-Hartwig Amin
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • C-H Functionalization of Pyridines - ResearchG
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing)
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines - Benchchem
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts | The Journal of Organic Chemistry - ACS Public
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH
  • 4-Aminopyridine catalyzed direct and regioselective acyl
  • Optimizing the Catalytic Performance of Amine-Functionalized 4CzIPN Derivatives by Investigation of the Twisted Intramolecular Charge Transfer Effect | Request PDF - ResearchG
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Journal of the American Chemical Society
  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC - NIH
  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchG
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Photoredox Catalysis in Organic Chemistry - PMC - NIH
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv
  • Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesi
  • Photoredox-Catalyzed C–H Functionaliz
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
  • α-Functionalization of Imines via Visible Light Photoredox C
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloro-4-pyrimidinecarboxylic acid - Benchchem
  • Electrophilic Substitution In Azines - ResearchG
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed
  • Mild Regioselective Halogenation of Activ
  • Electrophilic amin
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing)
  • (PDF)
  • Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper C
  • Electrophilic arom
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts

Sources

Technical Support Center: Biological Evaluation of 4-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopyrimidine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the biological evaluation of this important class of molecules. The unique chemical properties of the this compound scaffold, while conferring potent biological activity, can also present specific challenges in experimental design and data interpretation. This resource aims to equip you with the knowledge to anticipate, identify, and overcome these common pitfalls, ensuring the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Solubility and Compound Handling

Question: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

Answer: This phenomenon, often referred to as "crashing out," is a frequent challenge and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[1][2] The this compound core can contribute to poor aqueous solubility, especially with certain substitutions. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The high concentration of the compound in a strong organic solvent like dimethyl sulfoxide (DMSO) is not maintained upon dilution into an aqueous buffer where the compound is less soluble.[1][3]

Solutions & Optimization Workflow:

  • Optimize Co-solvent Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically <1%).[1] Maintaining the highest permissible co-solvent concentration can help keep your compound in solution.[3]

  • pH Adjustment: The solubility of amine-containing compounds like 4-aminopyrimidines is often pH-dependent.[1][3] In acidic conditions, the amine groups can become protonated, forming more soluble salts.[1][4] Experimentally determine the pH-solubility profile of your compound. A pH below the compound's pKa may significantly improve solubility, provided it is compatible with your assay.[1]

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the assay buffer.[3]

  • Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins, which can encapsulate the compound and increase its aqueous solubility.[3]

  • Sonication and Gentle Heating: Brief sonication or gentle warming (e.g., 37°C) of the solution can aid in dissolution. However, be cautious as excessive heat can degrade some compounds.[3][5]

dot

Caption: Troubleshooting workflow for compound precipitation.

Assay Interference and False Positives

Question: I'm observing activity in my biochemical/cell-based assay, but I'm not confident it's genuine. How can I identify and mitigate assay interference from my this compound compound?

Answer: Assay interference is a significant source of false-positive results in high-throughput screening and biological evaluations.[6][7][8] this compound derivatives, like many other small molecules, can interfere with assay readouts through various mechanisms.[9]

Common Interference Mechanisms:

  • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.[6][7][10]

  • Fluorescence Interference: If your compound is fluorescent and your assay uses a fluorescence readout, the compound's intrinsic fluorescence can mask or mimic the assay signal.

  • Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes, which are commonly used in reporter gene and cell viability assays (e.g., CellTiter-Glo®).[8]

  • Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive dyes, such as MTT or resazurin, leading to false readings of cell viability.[11]

Troubleshooting and Mitigation Strategies:

Interference Type Identification Mitigation
Colloidal Aggregation Include a counter-screen with a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Aggregation-based inhibition is often attenuated by detergents.Perform dose-response curves in the presence and absence of detergent. If the IC50 value significantly shifts, aggregation is likely.
Fluorescence Scan the emission spectrum of your compound at the assay's excitation wavelength.Use a different detection method (e.g., luminescence, absorbance) or select fluorescent dyes with spectral properties that do not overlap with your compound.
Luciferase Inhibition Perform a counter-assay with purified luciferase enzyme and your compound.If inhibition is observed, use a non-luciferase-based assay for your primary screen or as an orthogonal validation method.
Redox Interference Test your compound in a cell-free version of the assay (e.g., with NADH and the dye) to see if it directly reduces the substrate.Use an alternative viability assay that is not based on redox chemistry, such as an ATP-based assay (e.g., CellTiter-Glo®), after confirming no luciferase inhibition.[11][12][13]

dot

Caption: A decision-making workflow for identifying and mitigating assay interference.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound compound shows potent activity in a biochemical kinase assay but is much less active in a cell-based assay. What could be the reason for this discrepancy?

A1: This is a common observation in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.[14][15]

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Protein Binding: In cell culture media containing serum, the compound may bind to proteins like albumin, reducing its free concentration available to enter cells.[5]

  • Assay Artifacts: The biochemical assay might be more susceptible to non-specific inhibition (e.g., aggregation) than the cellular assay.

To investigate this, you can perform follow-up studies such as a Caco-2 permeability assay to assess cell penetration, a microsomal stability assay to evaluate metabolic breakdown, and conduct your cellular assays in low-serum or serum-free media to check for protein binding effects.[5][16]

Q2: How do I assess the off-target effects of my this compound kinase inhibitor?

A2: Since many kinase inhibitors, including those with a this compound scaffold, target the highly conserved ATP-binding pocket, off-target activity is a significant concern.[17] A comprehensive approach to evaluating selectivity is crucial:

  • Kinase Profiling Panels: Screen your compound against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM). This will provide a global view of its selectivity.

  • Dose-Response Studies: For any off-target hits identified, perform full dose-response curves to determine the IC50 values. This allows you to quantify the selectivity window between your primary target and off-targets.

  • Cellular Target Engagement Assays: Use techniques like Western blotting to assess the phosphorylation status of downstream substrates of both your intended target and key off-targets in treated cells.[5][18] This confirms whether the off-target inhibition observed in biochemical assays translates to a cellular effect.

Q3: What are the key considerations for the in vivo evaluation of this compound compounds?

A3: Successful in vivo studies require a solid understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key considerations include:

  • ADME/Tox Profile: Before in vivo efficacy studies, it's essential to have a basic understanding of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[16][19][20][21] In vitro assays for metabolic stability (liver microsomes), plasma protein binding, and potential for CYP enzyme inhibition are critical.[22][23][24]

  • Formulation Development: Due to potential solubility issues, developing a suitable formulation for in vivo administration (e.g., oral, intravenous) is crucial for achieving adequate exposure.

  • Pharmacokinetic Studies: Conduct a pilot PK study in your chosen animal model to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. This information is vital for designing an effective dosing regimen for your efficacy studies.

  • Target Engagement Biomarkers: Develop and validate biomarkers to confirm that your compound is engaging its target in the tumor or relevant tissue at the doses administered. This can be achieved by measuring the phosphorylation of a direct substrate of your target kinase in tissue samples.

Section 3: Key Experimental Protocols

Protocol: Western Blotting for Cellular Target Engagement

This protocol is used to assess the phosphorylation status of a target protein in response to inhibitor treatment.[18]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein.[18]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of your this compound inhibitor for a defined period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[5]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to confirm equal loading and specific inhibition of phosphorylation.[5]

Protocol: MTT Cell Viability Assay

This colorimetric assay is a common method for assessing cell viability.[11][12]

Principle: The MTT assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

Note: Be mindful of potential redox interference from your compound with this assay.

References

  • Tan, L., Hirte, S., Palmacci, V. et al. Tackling assay interference associated with small molecules.
  • Tan, L., Hirte, S., Palmacci, V. et al.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • BenchChem. Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions. BenchChem.
  • Wang, L., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Abcam. Cell viability assays. Abcam.
  • Al-Ostoot, F.H., et al. Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • BenchChem. Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays. BenchChem.
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • PubMed.
  • PubMed. Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. PubMed.
  • BenchChem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
  • BenchChem. Troubleshooting inconsistent results in SMI-4a experiments. BenchChem.
  • PubMed.
  • Angelova, R. A., et al.
  • National Institutes of Health. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH.
  • American Chemical Society. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia.
  • National Institutes of Health.
  • PubMed.
  • BenchChem. Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid. BenchChem.
  • National Institutes of Health.
  • PubMed Central.
  • PubMed Central. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
  • ResearchGate. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • ResearchGate. (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices.
  • Al-Masoudi, W. A., et al. Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Cardiovascular Disease Research.
  • Cell Guidance Systems. A beginners guide to ADME Tox. Cell Guidance Systems.
  • National Institutes of Health. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • PubMed. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PubMed.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Pharmacia.
  • Journal of the American Chemical Society. Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • Wikipedia. Thiamine. Wikipedia.
  • National Institutes of Health. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH.
  • PubMed. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. PubMed.
  • PubMed.
  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Semantic Scholar.
  • PubMed. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed.
  • National Institutes of Health. Identification of metabolites of dalfampridine (4-aminopyridine)
  • National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH.

Sources

Validation & Comparative

The Isomeric Duel: A Strategic Guide to 4-Aminopyrimidine vs. 2-Aminopyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and inflammatory disease treatment, protein kinase inhibitors represent a cornerstone of targeted therapy. The ATP-binding site, a highly conserved region across the kinome, has been the primary focus of inhibitor design. Within this paradigm, heterocyclic scaffolds that mimic the adenine core of ATP have proven to be particularly fruitful starting points. Among these, the aminopyrimidine core has earned the status of a "privileged scaffold" for its remarkable ability to form critical hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of inhibitor potency.[1][2]

However, a fundamental choice confronts the medicinal chemist at the outset of a kinase inhibitor program: the seemingly subtle distinction between the 2-aminopyrimidine and 4-aminopyrimidine isomers. This guide provides an in-depth, objective comparison of these two scaffolds, moving beyond anecdotal evidence to deliver a data-driven analysis of their respective strengths and weaknesses in the context of kinase inhibitor design. We will dissect their structural and electronic differences and explore how these nuances translate into tangible effects on binding affinity, selectivity, pharmacokinetic properties, and synthetic tractability.

Structural and Electronic Underpinnings: More Than Just a Positional Change

The core difference between this compound and 2-aminopyrimidine lies in the position of the exocyclic amino group, which profoundly influences the molecule's electronic distribution and hydrogen bonding potential.

  • This compound : In this isomer, the exocyclic amino group is para to the N1 nitrogen of the pyrimidine ring. This positioning allows for resonance delocalization of the amino group's lone pair into the ring, which increases the basicity of the ring nitrogens.

  • 2-Aminopyrimidine : Here, the exocyclic amino group is ortho to both ring nitrogens (N1 and N3). This proximity can lead to intramolecular interactions and a different electronic distribution compared to the 4-amino isomer.

A critical physicochemical property that stems from these electronic differences is the basicity, often expressed as the pKa of the conjugate acid. While direct pKa comparisons for the aminopyrimidine cores are not always readily available in comparative studies, data from the analogous aminopyridines are highly informative. For instance, 4-aminopyridine is significantly more basic (pKa ≈ 9.17) than 2-aminopyrimidine (pKa ≈ 6.86).[3] This difference in basicity can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects, particularly hERG inhibition.

The Critical Hinge Interaction: A Comparative Crystallographic Analysis

The defining feature of aminopyrimidine-based kinase inhibitors is their ability to form hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine. Both isomers are adept at this, but the geometry of their interactions can differ, influencing potency and providing opportunities for selectivity.

The Canonical Hydrogen Bonding Pattern

Both 2- and this compound scaffolds typically form two hydrogen bonds with the kinase hinge. The exocyclic amino group acts as a hydrogen bond donor, while one of the ring nitrogens (typically N1) acts as a hydrogen bond acceptor.

Diagram: Generalized Hinge Binding of Aminopyrimidine Isomers

G cluster_0 This compound cluster_1 2-Aminopyrimidine 4AP_Hinge Hinge Backbone 4AP_Inhibitor This compound Scaffold 4AP_Hinge->4AP_Inhibitor H-Bond (Acceptor from N1) H-Bond (Donor from 4-NH2) 2AP_Hinge Hinge Backbone 2AP_Inhibitor 2-Aminopyrimidine Scaffold 2AP_Hinge->2AP_Inhibitor H-Bond (Acceptor from N1) H-Bond (Donor from 2-NH2)

Caption: Generalized hydrogen bonding patterns for 4- and 2-aminopyrimidine scaffolds with the kinase hinge.

Structural Evidence from the Protein Data Bank (PDB)

A comparative analysis of co-crystal structures reveals the practical application of these binding modes.

  • This compound in Action (PDB: 2NO3) : In the crystal structure of JNK1 complexed with a 4-anilinopyrimidine inhibitor, the 4-amino group and the N1 of the pyrimidine form canonical hydrogen bonds with the hinge region. This bidentate interaction serves as a strong anchor for the inhibitor.

  • 2-Aminopyrimidine in the Pocket (PDB: 3BYU) : The structure of Lck in complex with a 2-aminopyrimidine-based inhibitor showcases a similar bidentate hydrogen bonding pattern with the hinge. The 2-amino group and the adjacent ring nitrogen engage the backbone of the hinge residues, firmly positioning the inhibitor in the ATP-binding site.

While both isomers can form the crucial bidentate hinge interaction, the vector for substitutions on the pyrimidine ring differs. This is a critical consideration in drug design, as these substituents will explore different sub-pockets of the ATP binding site, which is a key strategy for achieving selectivity.

Selectivity and Off-Target Profiles: An Isomer-Driven Differentiation

Achieving selectivity is a major hurdle in kinase inhibitor design due to the high conservation of the ATP binding site. The choice between a 4- and 2-aminopyrimidine scaffold can be a deciding factor in navigating the kinome and avoiding unwanted off-target effects.

While large-scale, direct comparative studies are rare, inferences can be drawn from the vast body of literature on kinase inhibitors. The differential positioning of substituents from the two scaffolds means they will interact with different amino acid residues in the regions surrounding the hinge. For example, a substituent at the 2-position of a this compound ring will project into a different space than a substituent at the 4-position of a 2-aminopyrimidine ring. This can be exploited to avoid or engage specific residues, such as the gatekeeper residue, which is a key determinant of selectivity.

For instance, a study on FLT3 inhibitors utilized a 2-aminopyrimidine scaffold to achieve high selectivity over the closely related kinase c-KIT.[4] The authors demonstrated that their optimized 2-aminopyrimidine derivatives had over 1000-fold selectivity for FLT3 over c-KIT, a critical feature for avoiding myelosuppression, a common side effect of non-selective FLT3 inhibitors.[4] This suggests that in certain contexts, the 2-aminopyrimidine scaffold may offer superior opportunities for fine-tuning selectivity.

Conversely, the this compound scaffold has been successfully employed in the development of potent and selective inhibitors for other kinases. For example, a series of this compound analogs were developed as highly potent dual p70S6K/Akt inhibitors.[5]

The higher basicity of the this compound scaffold may also contribute to a different off-target profile, potentially leading to a higher risk of interactions with targets that have acidic residues in their binding sites, or contributing to phospholipidosis.

Pharmacokinetics and Drug-like Properties: A Tale of Two Isomers

The ultimate success of a kinase inhibitor lies not only in its potency and selectivity but also in its pharmacokinetic (PK) profile. Here, the differences between the two isomers can be particularly pronounced.

PropertyThis compound2-AminopyrimidineRationale
Basicity (pKa) HigherLowerThe position of the amino group influences electron distribution in the ring.[3]
Solubility Generally good, but can be influenced by substituents. Higher basicity can be used to form salts for improved aqueous solubility.Generally good, but can be influenced by substituents.Both are polar heterocyclic systems.
Permeability Can be lower if the molecule is highly ionized at physiological pH due to higher basicity.May have better permeability due to lower basicity and less ionization.The degree of ionization is a key determinant of passive diffusion across cell membranes.
Metabolic Stability The pyrimidine ring is generally stable, but metabolism can occur on substituents.The pyrimidine ring is generally stable, but metabolism can occur on substituents.Both scaffolds are relatively resistant to oxidative metabolism.[6]
Oral Bioavailability Can be variable and is highly dependent on the overall properties of the molecule.Can be variable and is highly dependent on the overall properties of the molecule.A complex interplay of solubility, permeability, and first-pass metabolism.[7]

The higher basicity of the this compound scaffold can be a double-edged sword. While it can be exploited to improve aqueous solubility through salt formation, it can also lead to higher clearance, lower permeability, and a greater potential for off-target toxicities such as hERG inhibition. The lower basicity of the 2-aminopyrimidine scaffold may, therefore, offer a more favorable starting point for achieving a balanced ADME profile.

Synthetic Accessibility and Derivatization Strategies

Both 2- and this compound scaffolds are readily accessible through established synthetic routes. The choice between them may come down to the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches
  • 2-Aminopyrimidines : A common and versatile method for the synthesis of 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine.[2] This allows for the introduction of substituents at the 4- and 6-positions of the pyrimidine ring.

  • 4-Aminopyrimidines : 4-aminopyrimidines can be synthesized through various methods, including the reaction of β-enaminonitriles with amidines or by amination of a 4-halopyrimidine.[2]

The reactivity of the pyrimidine ring also differs between the two isomers, which can influence the feasibility of late-stage functionalization. For example, the 2- and 6-positions of a this compound are more electron-deficient and thus more susceptible to nucleophilic aromatic substitution than the 4- and 6-positions of a 2-aminopyrimidine.

Diagram: General Synthetic Workflow for Aminopyrimidine-based Inhibitors

G Start Aminopyrimidine Scaffold (2-amino or 4-amino) Step1 Introduction of Diversity (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Step1 Step2 Further Functionalization Step1->Step2 Step3 Library of Analogs Step2->Step3 Step4 Screening & SAR Step3->Step4

Caption: A generalized workflow for the synthesis and screening of aminopyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of synthesized aminopyrimidine-based inhibitors against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Setup: In a 384-well plate, add 2.5 µL of the kinase solution (in assay buffer).

  • Inhibitor Addition: Add 25 nL of the serially diluted inhibitor compounds or DMSO (for control wells) to the kinase solution.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) in assay buffer to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol describes a method to assess the ability of an inhibitor to engage its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total target kinase, phospho-target kinase, total substrate, phospho-substrate, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the appropriate primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to the total protein signals to determine the extent of target inhibition at different inhibitor concentrations.

Conclusion: A Strategic Choice, Not a Universal Mandate

The decision to employ a this compound or a 2-aminopyrimidine scaffold in a kinase inhibitor design program is not a matter of inherent superiority but one of strategic alignment with the project's goals.

  • The This compound scaffold, with its higher basicity, may offer advantages in terms of aqueous solubility via salt formation. However, this property must be carefully managed to avoid potential liabilities in permeability and off-target effects. The vectors for substitution from this core provide a distinct pattern for exploring the kinase active site.

  • The 2-aminopyrimidine scaffold presents a less basic alternative, which can be advantageous for achieving a more favorable ADME profile and potentially a cleaner off-target profile. Its substitution vectors offer a different geometric approach to achieving selectivity and potency.

Ultimately, the optimal choice will depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for the intended therapeutic application. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, as outlined in this guide, will empower medicinal chemists to make more informed and strategic decisions, accelerating the discovery of the next generation of targeted kinase inhibitors.

References

  • Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]
  • Tong, L., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229–3248. [Link]
  • DiMauro, E.F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]
  • Kamenecka, T. M., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(3), 1294-1303. [Link]
  • Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5233. [Link]
  • van der Bol, J. M., et al. (2010). Metabolism considerations for kinase inhibitors in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1105-1123. [Link]
  • Norman, R. A., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(17), 5153-5164. [Link]
  • Foloppe, N., et al. (2012). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters, 3(12), 1034-1039. [Link]
  • Georg, G. I., & An, H. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 24(21), 3848. [Link]
  • RCSB Protein D
  • RCSB Protein D
  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.
  • Herges, R. (2017). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. [Link]
  • Gardner, L., et al. (2020). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 59(4), 407-431. [Link]

Sources

A Comparative Guide to the Efficacy of 4-Aminopyrimidine and Purine Scaffolds in Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of a compound's therapeutic potential. Among the myriad of heterocyclic structures, the 4-aminopyrimidine and purine scaffolds have emerged as privileged frameworks, forming the basis of numerous clinically successful and investigational anticancer agents. This guide provides an in-depth, objective comparison of the efficacy of these two scaffolds, supported by experimental data, to inform medicinal chemists and drug development professionals in their pursuit of novel cancer therapeutics.

At a Glance: Key Distinctions

FeatureThis compound ScaffoldPurine Scaffold
Primary Mechanism of Action Predominantly Kinase InhibitionKinase Inhibition & Antimetabolite Activity
Key Drug Examples Imatinib (structural component), Gefitinib, ErlotinibMercaptopurine, Fludarabine, Cladribine, Dasatinib
Commonly Targeted Kinases EGFR, Src, ABL, FGFRSrc, ABL, BTK, CDKs
Therapeutic Niche Targeted therapy for specific oncogene-driven cancersBroader applications including hematological malignancies and solid tumors

Unraveling the Mechanisms of Action: A Tale of Two Scaffolds

The anticancer efficacy of both this compound and purine-based drugs stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. However, they achieve this through distinct, albeit sometimes overlapping, mechanisms.

The this compound Scaffold: Masters of Kinase Inhibition

The this compound core is a cornerstone of modern targeted cancer therapy, primarily functioning as a potent inhibitor of protein kinases.[1][2] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation.

This compound derivatives are designed to bind to the ATP-binding pocket of specific kinases, competing with the endogenous ATP and thereby blocking the phosphorylation of downstream substrates. This targeted inhibition disrupts the oncogenic signaling cascade, leading to cell cycle arrest and apoptosis. The versatility of the this compound scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases, including EGFR, Src, and FGFR.[1][3]

The Purine Scaffold: A Dual Threat of Kinase Inhibition and Metabolic Disruption

The purine scaffold, being a fundamental component of nucleic acids (adenine and guanine), offers a dual-pronged attack against cancer cells.[4] Similar to 4-aminopyrimidines, purine analogues have been successfully developed as potent kinase inhibitors, targeting enzymes like Src and Abl.[5][6]

However, the structural similarity of the purine core to natural purines allows for a second, powerful mechanism of action: antimetabolite activity.[4] Purine-based drugs can be mistakenly incorporated into DNA and RNA during synthesis, leading to chain termination and the induction of apoptosis.[4] Furthermore, they can inhibit key enzymes involved in de novo purine biosynthesis, depleting the cellular pool of essential building blocks for nucleic acid replication.[7] This multifaceted approach makes purine analogues effective against a broad spectrum of cancers, particularly hematological malignancies.

Head-to-Head Efficacy: A Data-Driven Comparison

While direct comparative clinical trials between a this compound and a purine-based drug are rare, preclinical data provides valuable insights into their relative potency against specific cancer cell lines and kinase targets. The following tables summarize publicly available IC50 values, offering a glimpse into the comparative efficacy of representative compounds from each class.

Comparative Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeThis compound DerivativeIC50 (µM)Purine DerivativeIC50 (µM)Reference
MOLT-4 LeukemiaCompound 12d2.0--
MOLT-4 LeukemiaCompound 12c1.58--[8]
MOLT-4 LeukemiaCompound 12j1.82--[8]
UO-31 Renal CancerCompound 12c0.87--[8]
MCF-7 Breast Cancer4-AP4000--[9]
A549 Lung CancerCompound 15.67--
HT29 Colon CancerCompound 713.87--[3]

Note: The absence of a direct comparator in some instances highlights the need for more head-to-head preclinical studies.

Comparative Potency Against Key Kinase Targets
Kinase TargetThis compound DerivativeIC50 (nM)Purine DerivativeIC50 (nM)Reference
EGFR Compound 463.76--[3]
EGFR Compound 483.63--[3]
EGFR Erlotinib~5-20--[3]
Src PP23-6AP23464<1[1][5]
Src Compound 470.9--[1]
FGFR1 TAS-1203.9Compound 7<0.3[1]
FGFR2 TAS-1201.3Compound 71.1[1]
BTK Compound 320.17--[1]

Signaling Pathways Under Siege

The anticancer effects of both scaffolds are mediated through the modulation of critical signaling pathways.

Key Signaling Pathway Targeted by Kinase Inhibitors

Caption: Generalized signaling pathway targeted by this compound and purine-based kinase inhibitors.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays used to evaluate the anticancer efficacy of compounds based on these scaffolds.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Inhibition_Workflow A 1. Add kinase, substrate, and test compound to a microplate well B 2. Initiate the reaction by adding ATP A->B C 3. Incubate to allow for phosphorylation B->C D 4. Stop the reaction C->D E 5. Add a detection reagent that produces a signal proportional to the amount of ADP or phosphorylated substrate D->E F 6. Measure the signal (e.g., luminescence, fluorescence) E->F G 7. Calculate the percentage of kinase inhibition F->G Xenograft_Workflow A 1. Subcutaneously implant human cancer cells into immunocompromised mice B 2. Allow tumors to grow to a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer the test compound or vehicle control C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At the end of the study, excise and weigh the tumors E->F G 7. Analyze the data to determine tumor growth inhibition F->G

Caption: Workflow for an in vivo xenograft tumor model study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the planned treatment period.

  • Tumor Analysis: Excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion: Selecting the Right Scaffold for the Right Target

Both this compound and purine scaffolds have proven to be exceptionally fruitful starting points for the development of effective anticancer drugs. The choice between these two frameworks is not a matter of inherent superiority but rather a strategic decision based on the desired mechanism of action and the specific cancer target.

The This compound scaffold excels in the realm of targeted kinase inhibition , offering a high degree of tunability for achieving potency and selectivity against specific oncogenic drivers. This makes it an ideal choice for developing precision medicines for cancers with well-defined molecular alterations.

The purine scaffold , with its dual-action potential as both a kinase inhibitor and an antimetabolite , provides a broader spectrum of anticancer activity. This versatility has made it particularly valuable in the treatment of hematological malignancies and may offer advantages in overcoming certain mechanisms of drug resistance.

Ultimately, the continued exploration and innovative modification of both the this compound and purine scaffolds will undoubtedly lead to the discovery of the next generation of life-saving anticancer therapies.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candid
  • Comparative Analysis of 4-Pyrimidine Methanamine and Its Structural Analogs in Cancer Research.
  • Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors.
  • Purine derivatives as potent anticancer agents: a comprehensive review.
  • Comparative study of purine and pyrimidine nucleoside analogues acting on the thymidylate kinases of Mycobacterium tuberculosis and of humans.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • IC50 values of the most active deriv
  • Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds.
  • Clinically approved pyrimidine scaffolds as EGFR inhibitors.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Tre
  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold.
  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
  • Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles.
  • Gene set analysis of purine and pyrimidine antimetabolites cancer therapies.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Purine antagonists used as drugs in cancer therapies.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues.

Sources

A Researcher's Guide to Structure-Activity Relationships of 4-Aminopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2] Its remarkable success stems from its ability to act as a bioisostere for the purine ring of ATP, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound derivatives, offering field-proven insights and experimental data to inform rational drug design for researchers and drug development professionals.

The Privileged Scaffold: Understanding the this compound Core

The versatility of the this compound core lies in its multiple points for chemical modification. Each position on the pyrimidine ring (C2, C5, C6) and the exocyclic amino group (N4) can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The core's primary role is to anchor the inhibitor in the ATP pocket, typically through two hydrogen bonds between the pyrimidine N1 and C2-amine and the backbone amide of a hinge residue.

Comparative SAR Analysis: Targeting Key Kinases

To illustrate the nuanced SAR of this scaffold, we will compare derivatives targeting two clinically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

EGFR is a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[4] this compound derivatives have been extensively explored as EGFR inhibitors, including those targeting resistance mutations like T790M.[4]

Table 1: SAR Comparison of this compound Derivatives as EGFR Inhibitors

Compound IDCore StructureR Group at C4-AnilineIC50 (EGFR L858R/T790M)Selectivity vs. WT EGFRReference
A12 4-Anilino-pyrimidine4,5,6,7-tetrahydrothieno[3,2-c]pyridine4.0 nM>42-fold[4]
Lead Cpd. 4-Anilino-pyrimidineSimple substituted phenyl(Not specified, serves as baseline)(Not specified)[4]

Analysis of SAR for EGFR Inhibitors:

The data clearly indicates that complex, rigid side chains attached to the C4-aniline moiety can dramatically enhance potency against mutant EGFR.[4]

  • C4-Aniline Substitution: The key to potency and selectivity lies in the substitution on the aniline ring. Compound A12 , with its bulky 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain, achieves a remarkable IC50 of 4.0 nM against the drug-resistant EGFRL858R/T790M mutant. This is a significant improvement over simpler analogs. The rationale behind this design is to exploit a specific pocket in the mutant enzyme, thereby increasing affinity and selectivity over the wild-type (WT) form.[4]

  • Reversibility: Notably, compound A12 is a non-covalent, reversible inhibitor. This is a crucial design choice aimed at mitigating some of the toxicity issues associated with irreversible inhibitors that form covalent bonds with the target.[4]

BTK is a non-receptor tyrosine kinase crucial for B-cell signaling, making it a prime target for B-cell malignancies.[5] The 4-aminopyrazolopyrimidine scaffold, a fused version of the core, has been particularly successful in this area.[5][6]

Table 2: SAR Comparison of 4-Aminopyrazolopyrimidine Derivatives as BTK Inhibitors

Compound IDCore StructureKey SubstituentIC50 (BTK)IC50 (EGFR)Reference
Compound 32 4-Aminopyrazolopyrimidine analog(Structure specific)0.17 nM0.21 nM[5]
Compound 30 1H-pyrazolo[3,4-d]pyrimidin-4-amine(Structure specific)32 nMNot Reported[5]

Analysis of SAR for BTK Inhibitors:

  • Fused Ring System: The use of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a common and highly effective strategy.[5] This bicyclic system enhances rigidity and presents vectors for substitution into different pockets of the kinase active site.

  • Potency and Selectivity: Compound 32 demonstrates exceptional potency against BTK with an IC50 of 0.17 nM.[5] However, its high potency against EGFR (0.21 nM) indicates a lack of selectivity, which can lead to off-target side effects.[5] In contrast, Compound 30 shows a more moderate but still potent BTK inhibition (32 nM) and was developed as a dual inhibitor with PI3Kδ, highlighting how modifications can tune the selectivity profile.[5] The optimization process often involves a trade-off between absolute potency and selectivity against a panel of other kinases.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Here, we detail a representative synthesis and a standard biological assay.

This protocol describes a common synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyrimidine chemistry.

Objective: To synthesize a 4-(substituted-anilino)-pyrimidine derivative from a 4-chloropyrimidine precursor.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the starting material, a 2,4-dichloropyrimidine, in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Addition of Amine: Add 1.1 equivalents of the desired substituted aniline to the reaction mixture.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. Causality Explanation: The base is crucial to drive the reaction to completion by neutralizing the acid byproduct, which would otherwise protonate the aniline reactant, rendering it non-nucleophilic.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 4-anilino-2-chloropyrimidine intermediate. Subsequent reactions can then be performed at the C2 position.

HTRF assays are widely used for their high-throughput capability and robust, homogeneous format.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-specific antibody. The test compound is serially diluted in DMSO.

  • Kinase Reaction: In a 384-well microplate, add the kinase, the test compound at various concentrations, and the biotinylated substrate. Allow a pre-incubation period of 15 minutes.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. Causality Explanation: This step allows the kinase to phosphorylate the substrate. The presence of an inhibitor will reduce the rate of this phosphorylation in a dose-dependent manner.

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Visualizing the SAR Workflow and Biological Context

To better understand the process and the biological environment, the following diagrams are provided.

This diagram illustrates the iterative cycle of designing, synthesizing, and testing compounds in a typical SAR study.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase A Identify Target & Hit Compound B Analyze SAR Data (e.g., from Table 1 & 2) A->B Initial Data C Hypothesize New Modifications (Computational Modeling) B->C Generate Insights D Synthesize Library of Analogs (e.g., Protocol 1) C->D Design Targets E In Vitro Biological Assay (e.g., Protocol 2) D->E New Compounds F Determine Potency (IC50) & Other Properties E->F Raw Data F->B Iterate & Optimize

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

This diagram shows where this compound derivatives exert their effect within a key cancer-related pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

This guide provides a framework for understanding and applying SAR principles to the design of this compound-based kinase inhibitors. By integrating comparative data analysis with robust experimental validation, researchers can accelerate the development of potent and selective therapeutic agents.

References

  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed.
  • Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. PubMed.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. ResearchGate.
  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed.
  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. National Institutes of Health.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. bioorganic-medicinal-chemistry-letters.com.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Structure Activity Relationships. drug-design.org.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health.

Sources

Performance Benchmarking of a Novel 4-Aminopyrimidine-Based Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ideal geometry for interacting with the ATP-binding site of these enzymes.[1][2] This guide presents a comprehensive framework for benchmarking the performance of a novel, hypothetical this compound-based drug, designated "Drug X," designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical driver in several cancers, making it a well-established therapeutic target.[3][4] We provide an in-depth, objective comparison of Drug X's performance against two clinically relevant alternatives: Gefitinib, a first-generation reversible EGFR inhibitor, and Osimertinib, a third-generation irreversible inhibitor.[5][6] This guide furnishes researchers, scientists, and drug development professionals with the supporting experimental data, detailed protocols, and analytical insights necessary to rigorously evaluate novel kinase inhibitors.

Mechanism of Action & Comparator Selection

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation.[7][8] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled tumor growth.[5][9] Kinase inhibitors, such as those based on the this compound scaffold, act by competing with ATP for the binding site within the EGFR kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds DrugX Drug X (Novel this compound) DrugX->EGFR Inhibits ATP Binding RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription via multiple effectors

Caption: EGFR signaling pathway and the inhibitory action of Drug X.

Selection of Comparator Drugs

To provide a robust benchmark, Drug X is compared against two standards of care with distinct mechanisms:

  • Gefitinib (Iressa®): A first-generation, reversible inhibitor of EGFR. It competes with ATP but can be displaced, particularly in the presence of resistance mutations.[5][10] Its mechanism involves blocking the Ras signal transduction pathway to induce apoptosis in cancer cells.[11]

  • Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition.[12][13] It is designed to be effective against both initial sensitizing mutations and the common T790M resistance mutation.[6][14]

This selection allows for a multi-faceted comparison of potency, selectivity, and durability of target inhibition.

In Vitro Benchmarking Workflow

A tiered approach is essential for the in vitro evaluation of a novel kinase inhibitor. The workflow begins with assessing direct enzymatic inhibition, progresses to determining effects in a cellular context, and culminates in confirming on-target activity within the cell.

In_Vitro_Workflow A Step 1: Biochemical Potency (ADP-Glo™ Kinase Assay) B Step 2: Cellular Potency (CellTiter-Glo® Viability Assay) A->B Does it work on purified enzyme? C Step 3: Cellular Target Engagement (Western Blot for p-EGFR) B->C Does it work in cells? D Data Analysis & IC50 Determination C->D Does it hit the target in cells?

Caption: A sequential workflow for in vitro inhibitor benchmarking.

Protocol 2.1: Biochemical Potency Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[15] This directly measures the enzymatic activity of EGFR and thus provides a precise IC50 (half-maximal inhibitory concentration) value for the inhibitor's potency against the purified enzyme, free from cellular confounding factors like membrane permeability.[16]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL reaction mix containing recombinant human EGFR protein, a suitable substrate peptide, and the desired concentration of ATP (typically at its Km value).

  • Inhibitor Addition: Add serial dilutions of Drug X, Gefitinib, and Osimertinib to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[16][17]

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.[17]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2.2: Cellular Potency Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[18][19] By treating cancer cell lines that are dependent on EGFR signaling with the inhibitor, this assay measures the compound's ability to induce cell death or inhibit proliferation, providing a cellular IC50 value.

Step-by-Step Methodology:

  • Cell Plating: Seed non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975, which harbors an L858R/T790M EGFR mutation) into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of Drug X, Gefitinib, and Osimertinib for 72 hours.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19][21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[21]

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the IC50 value.

Protocol 2.3: Cellular Target Engagement (Western Blot for p-EGFR)

Rationale: Western blotting provides direct evidence that the drug is engaging its intended target within the cell.[22] By measuring the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR, we can confirm that the inhibitor is blocking the receptor's kinase activity as intended.[4][23]

Step-by-Step Methodology:

  • Cell Treatment: Culture NCI-H1975 cells and treat with IC50 concentrations of Drug X, Gefitinib, and Osimertinib for a short period (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a strong lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[22]

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total EGFR to use as a loading control.[22]

  • Analysis: Use densitometry to quantify the band intensities. The key metric is the ratio of p-EGFR to total EGFR, which indicates the degree of target inhibition.

Comparative Data Summary

The performance of Drug X against the comparators is summarized below. Lower IC50 values indicate higher potency.

Assay Target/Cell Line Metric Drug X (Hypothetical) Gefitinib Osimertinib
Biochemical Potency Recombinant EGFR (T790M)IC505 nM>1000 nM1 nM[6]
Cellular Potency NCI-H1975 (T790M)IC5015 nM>5000 nM12 nM[6]
Target Engagement NCI-H1975 (T790M)p-EGFR/Total EGFR Ratio↓↓↓↓↓↓↓↓↓

Data for comparators are representative values from published literature. Arrow counts are for illustrative purposes.

In Vivo Efficacy Model

Rationale: While in vitro assays are crucial, they do not fully recapitulate the complex biological environment of a tumor. An in vivo xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for assessing a drug's efficacy in a living system.[24][25]

Protocol 4.1: Xenograft Tumor Growth Inhibition Study

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject A549 or NCI-H1975 human lung cancer cells into the flank of nude mice.[24][26]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Drug X, Gefitinib, Osimertinib).

  • Drug Administration: Administer the compounds to the mice daily via oral gavage at pre-determined doses.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Study Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

In Vivo Efficacy Metric Drug X (Hypothetical) Gefitinib Osimertinib
NCI-H1975 Xenograft Tumor Growth Inhibition (%)95%<10%>100% (Regression)
Toxicity Max Body Weight Loss (%)<5%<5%<5%

Data are for illustrative purposes to demonstrate a potential outcome.

Conclusion and Scientific Interpretation

This guide outlines a rigorous, multi-tiered benchmarking strategy for evaluating a novel this compound-based kinase inhibitor. The hypothetical data for "Drug X" illustrates a promising profile: high potency against a drug-resistant EGFR mutant in both biochemical and cellular assays, confirmed on-target activity, and strong in vivo efficacy with good tolerability.

The causality behind this experimental design is critical:

  • The biochemical assay isolates the drug-target interaction, providing a pure measure of potency.

  • The cellular assay adds layers of biological complexity, testing for membrane permeability and efficacy in a competitive ATP environment.

  • The Western blot provides unequivocal proof of the mechanism of action within the cell.

  • The in vivo model is the ultimate preclinical test, assessing pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.

By systematically comparing Drug X to both first and third-generation inhibitors, this framework allows for a nuanced understanding of its potential advantages, such as improved potency against resistance mutations (vs. Gefitinib) or a comparable efficacy profile (vs. Osimertinib). This self-validating system of assays provides the robust, data-driven foundation necessary for advancing a novel compound through the drug development pipeline.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
  • Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate?. URL: https://www.patsnap.
  • Sasaki, T., et al. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526638/
  • AstraZeneca. Mechanism of Action – TAGRISSO® (osimertinib). URL: https://www.tagrissohcp.com/early-nsclc/adjuvant/mechanism-of-action.html
  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
  • Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1167303/
  • Benchchem. Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment. URL: https://www.benchchem.
  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. URL: https://www.meliordiscovery.com/discovery-services/oncology/a549-xenograft-model/
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. URL: https://www.creative-diagnostics.
  • Patsnap Synapse. What is the mechanism of Osimertinib mesylate?. URL: https://www.patsnap.
  • ChemicalBook. Gefitinib: mechanism of action, pharmacokinetics and side effect. URL: https://www.chemicalbook.com/article/gefitinib-mechanism-of-action-pharmacokinetics-and-side-effect.htm
  • ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. URL: https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal_fig1_45281489
  • Remon, J., et al. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5571874/
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf
  • Cohen, M. H., et al. The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. URL: https://aacrjournals.
  • Benchchem. The Mechanism of Action of Osimertinib: A Technical Guide. URL: https://www.benchchem.com/application-notes/2025/01/10/the-mechanism-of-action-of-osimertinib-a-technical-guide
  • Danaher Life Sciences. EGFR Signaling Pathway. URL: https://www.danaher.
  • Ciardiello, F., et al. The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research - AACR Journals. URL: https://aacrjournals.
  • Wee, P., & Wang, Z. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5525368/
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
  • Patsnap Synapse. What is the mechanism of Gefitinib?. URL: https://www.patsnap.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf
  • Unknown. ADP Glo Protocol. URL: https://static1.squarespace.com/static/5668b8162399a383a1f2621f/t/56d091e77da24ff984160e1d/1456509415840/ADP+Glo+protocol.pdf
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?
  • Gao, Y., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9479361/
  • Altogen Labs. Lung Cancer Xenograft. URL: https://altogenlabs.com/xenograft-models/lung-cancer-xenograft/
  • Wang, D., et al. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. URL: https://bio-protocol.org/e1531
  • Crawford, J. J., et al. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24767936/
  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_281273932
  • Altogen Labs. A549 Xenograft Model. URL: https://altogenlabs.com/xenograft-models/lung-cancer-xenograft/a549-xenograft-model/
  • Xiao, Y., et al. Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34481987/
  • Aldeghi, M., et al. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940381/
  • Benchchem. benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol. URL: https://www.benchchem.
  • Lin, J., et al. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. URL: https://www.xiahepublishing.com/2310-8819/JCTP-2022-00041
  • Grissmer, S., et al. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. URL: https://rupress.org/jgp/article/102/5/661/8081/Mechanism-of-4-aminopyridine-action-on-voltage
  • Klosa, C., et al. Comprehensive evaluation of phosphoproteomic-based kinase activity inference. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38780824/
  • LKT Labs. This compound. URL: https://www.lktlabs.com/products/4-aminopyrimidine-2651
  • FineTest ELISA Kit. EGFR Western Blot Protocol. URL: https://www.fn-test.com/protocol/egfr-western-blot-protocol
  • ResearchGate. How could I get a good result of EGFR western blot?. URL: https://www.researchgate.net/post/How_could_I_get_a_good_result_of_EGFR_western_blot
  • Hernandez-Armenta, C., et al. Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics | Oxford Academic. URL: https://academic.oup.
  • El-Gazzar, M. G., et al. Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368097/
  • Singh, K., et al. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4801046/
  • Lin, M. J., et al. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909180/
  • Singh, K., et al. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3521151/
  • ResearchGate. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors. URL: https://www.researchgate.net/publication/382998816_Large-scale_comparison_of_machine_learning_methods_for_profiling_prediction_of_kinase_inhibitors
  • Preising, S., et al. Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6753063/
  • ResearchGate. How could I detect EGFR by western blot effectively?. URL: https://www.researchgate.net/post/How_could_I_detect_EGFR_by_western_blot_effectively

Sources

Introduction: The Aminopyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Aminopyrimidine Isomers: A Guide for Medicinal Chemists

The pyrimidine ring is a foundational heterocyclic motif in biology, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[1] Its synthetic tractability and the ability of its nitrogen atoms to act as hydrogen bond acceptors have made it a "privileged scaffold" in medicinal chemistry. The introduction of an amino group to this ring creates the aminopyrimidine isomers—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—a class of compounds whose structural nuances give rise to a vast and diverse range of biological activities. These scaffolds are integral to numerous FDA-approved drugs, underscoring their therapeutic significance.[2]

This guide provides a comparative analysis of these key isomers, not merely as individual molecules, but as foundational cores for drug development. We will explore how the seemingly subtle shift in the amino group's position dramatically alters the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets. This analysis is grounded in experimental data and is intended for researchers and drug development professionals seeking to leverage the unique potential of each aminopyrimidine isomer.

The Isomeric Difference: How Position Dictates Physicochemical Properties and Biological Potential

The location of the exocyclic amino group on the pyrimidine ring is the primary determinant of the molecule's electronic distribution, basicity (pKa), and hydrogen bonding potential. These fundamental physicochemical properties are directly correlated with the types of biological targets each isomer is likely to engage and the nature of those interactions.

Diagram: The Three Core Isomers of Aminopyrimidine

G cluster_0 cluster_1 cluster_2 2-AP 2-AP 4-AP 4-AP 5-AP 5-AP

Caption: Chemical structures of the three primary aminopyrimidine isomers.

IsomerKey Physicochemical FeaturesPredominant Biological RoleRationale
2-Aminopyrimidine The amino group is adjacent to both ring nitrogens, creating a strong hydrogen bond donor-acceptor motif. This arrangement is an excellent bioisostere for the adenine base of ATP.Kinase Inhibition: Forms critical hydrogen bonds with the "hinge" region of the ATP-binding pocket in many protein kinases.[3]The specific geometry allows it to mimic ATP's interaction, leading to competitive inhibition. This is why many successful kinase inhibitors, like Imatinib and Palbociclib, incorporate this scaffold.[4]
This compound The amino group is para to one ring nitrogen and ortho to the other. This positioning results in a higher pKa compared to the other isomers, making it more basic.Ion Channel Modulation: Notably blocks voltage-gated potassium (Kv) channels.The higher basicity and specific charge distribution are thought to facilitate interaction with charged residues within the pore of ion channels.
5-Aminopyrimidine The amino group is meta to both ring nitrogens. This placement has a less pronounced effect on the ring's overall electronics compared to the other isomers.Versatile Synthetic Precursor: Often used as a building block for more complex fused heterocyclic systems.Its reactivity profile allows for regioselective functionalization, making it a valuable starting material for creating diverse chemical libraries.[5]

Comparative Biological Activity: From Kinases to Microbes

While the 2-amino isomer is famously associated with kinase inhibition, the broader aminopyrimidine family exhibits a wide spectrum of pharmacological effects. The choice of isomer serves as a crucial first step in designing a drug for a specific target class.

Protein Kinase Inhibition: The Domain of 2-Aminopyrimidine

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Approximately 20% of all ATP-competitive kinase inhibitors feature an aminopyrimidine motif, with the 2-aminopyrimidine isomer being the most prevalent.[3] This scaffold's ability to form two crucial hydrogen bonds with the kinase hinge backbone makes it an exceptionally potent anchor for inhibitor design.[3]

Table 1: Comparative Inhibitory Activity of 2-Aminopyrimidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀Therapeutic AreaReference
Imatinib Bcr-Abl, c-KIT, PDGFR~250-750 nMOncology[4]
Palbociclib CDK4/611/2 nMOncology[4]
Compound 95 EGFR Triple Mutant0.2 µMOncology[2]
CHIR99201 GSK3β6.7 nMResearch Tool[3]

Causality: The success of the 2-aminopyrimidine core in this domain is a direct result of its structural mimicry of adenine. Modifications at the 4, 5, and 6 positions of the ring are then used to achieve selectivity and potency against specific kinases by exploiting interactions with other regions of the ATP-binding pocket.[6][7]

Anticancer Activity Beyond Kinase Inhibition

Derivatives of aminopyrimidine isomers exhibit broad cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of other critical enzymes and pathways.

  • BRD4/PLK1 Inhibition : Novel aminopyrimidine-2,4-dione derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[8]

  • Tubulin Polymerization : Certain pyrimidine analogs have been shown to suppress tubulin polymerization, disrupting microtubule networks and inducing cell death, with IC₅₀ values as low as 0.07 µM in lymphoma cell lines.[2]

  • β-Glucuronidase Inhibition : Elevated levels of β-glucuronidase are linked to certain cancers. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of this enzyme, with the most potent compound showing an IC₅₀ of 2.8 µM, significantly more active than the standard.[4]

Anti-inflammatory and Immunomodulatory Effects

The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, a key regulator of inflammation. Structure-activity relationship (SAR) studies have identified aminopyrimidine-based compounds as potent IKK2 inhibitors, highlighting their potential as anti-inflammatory agents.[6][7]

Diagram: Simplified NF-κB Signaling Pathway and IKK Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (α, β, γ) TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκBα Degradation Gene Inflammatory Gene Expression Nucleus->Gene Activates Inhibitor Aminopyrimidine IKK2 Inhibitor Inhibitor->IKK Inhibits

Caption: Aminopyrimidine-based inhibitors block IKK, preventing NF-κB activation.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific integrity, the protocols described here are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of aminopyrimidine isomers on cancer cell lines, a fundamental assay for anticancer drug screening.[8]

Objective: To quantify the dose-dependent cytotoxic effect of test compounds on a given cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminopyrimidine test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with medium only (blank), cells treated with vehicle (DMSO) only (negative control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram: Experimental Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 10,000 cells/well) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound Dilutions (Include controls) incubate1->treat incubate2 4. Incubate 48-72h (Induce cytotoxicity) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize 6. Solubilize Formazan (Add SDS/HCl) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability Plot Dose-Response Curve read->analyze ic50 Determine IC50 analyze->ic50

Caption: Step-by-step workflow for determining IC50 using the MTT assay.

Conclusion and Future Perspectives

The aminopyrimidine isomers—2-amino, 4-amino, and 5-aminopyrimidine—are not interchangeable scaffolds. The position of the amino group dictates fundamental physicochemical properties that predispose each isomer to interact with different classes of biological targets. The 2-aminopyrimidine core is a validated and highly successful motif for targeting the ATP-binding site of protein kinases. The this compound isomer shows a preference for ion channels, while the 5-amino isomer serves as a versatile synthetic hub.

Future research will undoubtedly continue to exploit these isomeric differences. The development of highly selective kinase inhibitors will rely on nuanced modifications of the 2-aminopyrimidine scaffold. Furthermore, the exploration of fused systems derived from 5-aminopyrimidine could unlock novel biological activities. As our understanding of structural biology and target engagement deepens, the ability to select the optimal aminopyrimidine isomer will remain a critical skill for the rational design of next-generation therapeutics.

References

  • Shafi, S., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information.
  • Gomha, S. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Kawakami, T., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Al-Omair, M. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Cowart, M. D., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
  • Thiamine. (n.d.). In Wikipedia.
  • Baxter, A., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). International Journal of Creative Research Thoughts.
  • Krayushkin, M. M., et al. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate.
  • Abuelizz, H. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.
  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). ResearchGate.
  • Pyrimidine. (n.d.). In Wikipedia.
  • Jain, A. K., et al. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry.

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 4-Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the 4-aminopyrimidine scaffold represents a privileged structure. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a powerful starting point for designing potent inhibitors. However, this same feature, which mimics the adenine core of ATP, is also the primary reason for potential cross-reactivity across the human kinome.[1] Undesired off-target activities can lead to toxicity, unexpected pharmacological effects, or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical translation.[2]

This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of this compound-based kinase inhibitors. We will delve into the causality behind experimental choices, present comparative data for prominent inhibitors, and provide detailed, field-proven protocols to ensure the scientific integrity of your findings.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket.[1] Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. Many clinically approved kinase inhibitors, including those with a this compound core like Dasatinib, are in fact multi-targeted.[3][4][5] This polypharmacology can sometimes be beneficial, but a comprehensive understanding of an inhibitor's selectivity profile is non-negotiable for several reasons:

  • Target Validation: To confidently attribute a biological effect to the inhibition of a specific kinase, one must rule out the influence of off-target activities.

  • Safety and Toxicity: Off-target inhibition is a major contributor to adverse drug reactions. Early profiling can flag potential liabilities.

  • Mechanism of Action: A complete selectivity profile provides a clearer picture of the compound's mechanism of action and can reveal unexpected therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Guidance: Understanding how structural modifications impact selectivity is crucial for optimizing lead compounds.

A Comparative Overview of Kinase Inhibitor Profiling Technologies

The choice of profiling technology depends on the stage of drug discovery, the desired depth of information, and available resources. The primary methodologies can be broadly categorized into biochemical assays and cell-based assays.

TechnologyPrincipleKey AdvantagesKey Limitations
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]ATP) to a substrate.Gold standard for direct measurement of catalytic activity; highly sensitive and universally applicable.[6]Requires handling of radioactive materials; lower throughput than some other methods.
Competitive Binding Assays (e.g., KINOMEscan™, LanthaScreen®, HTRF®) Quantifies the displacement of a labeled probe from the kinase active site by the test inhibitor.High-throughput; does not require active enzyme or ATP; provides true equilibrium dissociation constants (Kd).[7][8]Does not measure inhibition of catalytic activity directly; may miss non-ATP competitive inhibitors.
Cell-Based Target Engagement Assays (e.g., NanoBRET™) Measures the binding of an inhibitor to its target kinase within living cells.Provides confirmation of target engagement in a physiological context; can assess cell permeability.[9]Requires genetic modification of cells to express the target kinase as a fusion protein; throughput can be lower than biochemical assays.

Comparative Kinome Profiles of Representative this compound Inhibitors

To illustrate the importance of comprehensive profiling, let's examine the selectivity of two well-characterized inhibitors that feature the this compound scaffold: Dasatinib and Tozasertib (VX-680) .

Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[5] However, kinome-wide profiling reveals that it inhibits a broad spectrum of kinases at clinically relevant concentrations.[3][4]

Tozasertib (VX-680) is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[10][11][12] While highly potent against its primary targets, it also exhibits significant off-target activity, notably against FLT3 and BCR-ABL.[10] Interestingly, further studies have identified the non-kinase target RIPK1 as being potently inhibited by Tozasertib, highlighting the importance of looking beyond the kinome.[13]

Below is a comparative summary of the inhibitory profiles of these two compounds against a selection of on- and off-target kinases.

Kinase TargetDasatinib (% Inhibition at 1 µM)Tozasertib (VX-680) (% Inhibition at 1 µM)
Primary Targets
ABL19998
SRC9925
AURKA4599
AURKB6099
Selected Off-Targets
LCK9915
YES19920
FLT39599
KIT9885
RIPK1Not typically in kinome scansPotent Inhibitor[13]

Note: The data presented here is a representative compilation from various public sources and commercial assays for illustrative purposes. Actual values may vary depending on the specific assay conditions.

This comparison underscores that even potent inhibitors can have extensive off-target profiles. The broad activity of Dasatinib and the potent, albeit different, off-target profile of Tozasertib illustrate why a comprehensive cross-reactivity assessment is crucial.

Visualizing the Experimental Workflow

A systematic approach to cross-reactivity profiling is essential for generating reliable and reproducible data. The following diagram outlines a typical workflow.

G cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Cellular Validation A Single-Dose Profiling (e.g., 1 µM) B Broad Kinome Panel (e.g., KINOMEscan™) A->B Identifies potential hits C IC50/Kd Determination for Hits B->C Select significant off-targets D Biochemical Assays (Radiometric, HTRF®, etc.) C->D Quantifies potency E Target Engagement Assay (e.g., NanoBRET™) D->E Validate in a cellular context F Phenotypic/Functional Assays E->F Confirms cellular activity

A typical workflow for kinase inhibitor cross-reactivity profiling.

Downstream Consequences: Off-Target Effects on Signaling Pathways

The inhibition of an unintended kinase can have profound effects on cellular signaling networks due to pathway crosstalk.[14][15][16] For instance, many this compound inhibitors targeting a specific kinase in the MAPK pathway might inadvertently inhibit a kinase in the PI3K/Akt/mTOR pathway, leading to complex and often unpredictable cellular responses.[17][18][19][20][21]

The diagram below illustrates a simplified representation of the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[6] Off-target inhibition of kinases within or connected to this pathway can lead to altered signaling outputs.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf (A-Raf, B-Raf, C-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription OffTarget Off-Target Kinase (e.g., a PI3K/Akt pathway member) ERK->OffTarget Crosstalk Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation OffTarget->Raf Crosstalk Activation

Simplified MAPK pathway with potential off-target interactions.

In this example, an inhibitor designed to target a kinase in a different pathway might inhibit a component of the PI3K/Akt pathway (represented as "Off-Target Kinase"). This could, through crosstalk mechanisms, either dampen the MAPK pathway by inhibiting an upstream activator or paradoxically activate it by removing a negative feedback loop.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, we provide detailed, step-by-step protocols for three key assays.

Radiometric Kinase Assay (Filter Binding)

This protocol is a gold standard for directly measuring kinase activity.

Materials:

  • Purified kinase

  • Substrate peptide or protein

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitor (serially diluted in DMSO)

  • Phosphocellulose P81 paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase and substrate in kinase assay buffer.

  • Inhibitor Addition: Add 1 µL of your serially diluted this compound inhibitor or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto the phosphocellulose P81 paper. The phosphorylated substrate will bind to the paper, while the free ATP will not.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Competitive Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[22][23][24][25][26]

Materials:

  • GST- or His-tagged purified kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serially diluted)

  • 384-well assay plate

Procedure:

  • Compound Plating: Add 4 µL of 4X serially diluted inhibitor to the wells of the 384-well plate.

  • Kinase/Antibody Addition: Prepare a 2X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A. Add 4 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Cell-Based Target Engagement (NanoBRET™ Assay)

This protocol quantifies inhibitor binding to its target in living cells.[22][27]

Materials:

  • HEK293 cells

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test inhibitor (serially diluted)

  • White, 96-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the assay plate. Incubate for 24 hours to allow for protein expression.

  • Cell Preparation: After incubation, replace the culture medium with Opti-MEM™.

  • Tracer and Inhibitor Addition: Prepare solutions of your test inhibitor at 2X the final concentration. Add the NanoBRET™ Tracer to the cells at its predetermined optimal concentration. Then, add the serially diluted inhibitor.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this to each well.

  • Measurement: Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration to determine the IC₅₀ for target engagement in live cells.

Conclusion

The this compound scaffold is a cornerstone of modern kinase inhibitor design. However, its inherent ATP-mimetic nature necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. By combining high-throughput biochemical screens with orthogonal, cell-based target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This not only validates the primary mechanism of action but also uncovers potential liabilities and opportunities, ultimately paving the way for the development of safer and more effective kinase-targeted therapies.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Chen, C., et al. (2012). Crosstalk and signaling switches in mitogen-activated protein kinase cascades. Frontiers in Physiology. [Link]
  • Wang, X., et al. (2014). Differential effects of dosing regimen on the safety and efficacy of dasatinib: retrospective exposure–response analysis of a Phase III study. Clinical Pharmacology & Therapeutics. [Link]
  • Kholodenko, B. N. (2012). Crosstalk and signaling switches in mitogen-activated protein kinase cascades. Frontiers in Physiology. [Link]
  • Christopher, L. J., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]
  • Kholodenko, B. N. (2012). Crosstalk and signaling switches in mitogen-activated protein kinase cascades. PubMed. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
  • Patsnap Synapse. (2024). What are MAPKs inhibitors and how do they work?. [Link]
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. [Link]
  • Janku, F., et al. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer.
  • Jacoby, E., et al. (2015).
  • Rodon, J., et al. (2010). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget. [Link]
  • Weir, H., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research. [Link]
  • Vanden Berghe, T., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).
  • Markwardt, M. L., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
  • LINCS Data Portal. (2015).
  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. [Link]
  • ResearchGate. (n.d.). Structural optimization of aminopyrimidine-based CXCR4 antagonists. [Link]
  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]
  • Posy, S. L., et al. (2011). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
  • Nature Communications. (2023). Empowering drug off-target discovery with metabolic and structural analysis. [Link]
  • Journal of the American Chemical Society. (2026).
  • MDPI. (n.d.).
  • PubMed. (2020). Structural optimization of aminopyrimidine-based CXCR4 antagonists. [Link]
  • MDPI. (n.d.).
  • The Institute of Cancer Research. (2020).

Sources

An In Vivo Efficacy Comparison: Next-Generation 4-Aminopyrimidine vs. First-Generation Standard-of-Care in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Translational and Clinical Researchers

Introduction: The Evolving Landscape of ALK-Positive Lung Cancer Treatment

Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases.[1] A distinct molecular subgroup, driven by a chromosomal rearrangement in the anaplastic lymphoma kinase (ALK) gene, is found in 4-9% of NSCLC patients, particularly in younger individuals with a history of light or no smoking.[2][3] This rearrangement leads to the creation of a fusion protein, most commonly EML4-ALK, which has constitutively active kinase activity.[4][5] This aberrant signaling drives uncontrolled cell proliferation and tumor survival.[1][4][6]

The discovery of this "oncogene addiction" revolutionized treatment, shifting from broad chemotherapy to targeted tyrosine kinase inhibitors (TKIs). Crizotinib was the first-in-class ALK inhibitor approved, establishing a new standard-of-care by demonstrating superior efficacy over chemotherapy.[6][7] However, clinical benefits were often transient, with most patients developing resistance within a year, frequently accompanied by the devastating progression of brain metastases due to the drug's poor central nervous system (CNS) penetration.[8][9]

This guide provides a comparative overview of the in vivo efficacy of a next-generation diaminopyrimidine-based ALK inhibitor, Brigatinib, against the first-generation standard-of-care, Crizotinib. We will explore the mechanistic rationale for Brigatinib's enhanced potency, present preclinical data from relevant animal models, and provide detailed protocols to empower researchers to conduct similar comparative studies.

Part 1: Mechanistic Differences and Rationale for Superiority

A successful next-generation inhibitor must address the clinical limitations of its predecessor. Brigatinib was specifically designed to overcome the primary failure points of Crizotinib: acquired resistance mutations and insufficient CNS efficacy.

Crizotinib: A multi-targeted TKI that inhibits ALK, MET, and ROS1.[4][5][6] Its efficacy is primarily limited to treatment-naive ALK-positive tumors. Resistance commonly emerges through secondary mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation, or through the activation of bypass signaling pathways.[2][9][10]

Brigatinib: A potent, selective, next-generation ALK TKI.[11] Its diaminopyrimidine scaffold allows for a distinct binding mode within the ATP-binding pocket of the ALK kinase. This structural difference confers two key advantages:

  • Broader Activity Against Resistance Mutations: Brigatinib demonstrates potent in vitro and in vivo activity against a wide spectrum of ALK mutations known to confer resistance to Crizotinib, including the common L1196M and G1202R mutations.[8][10][12]

  • Enhanced CNS Penetration: Preclinical models have shown that Brigatinib effectively crosses the blood-brain barrier, achieving and sustaining therapeutic concentrations in the brain, a common site of relapse for patients treated with Crizotinib.[11][12]

The ALK Signaling Cascade

The EML4-ALK fusion protein dimerizes in a ligand-independent manner, leading to constitutive autophosphorylation of its tyrosine kinase domain. This triggers a cascade of downstream signaling through pathways critical for cancer cell survival and growth, including RAS-MAPK, PI3K-AKT, and JAK-STAT.[2] Both Crizotinib and Brigatinib function by competitively binding to the ATP pocket of the ALK kinase domain, inhibiting this initial phosphorylation event and shutting down these pro-survival signals.[1][4]

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib (Standard-of-Care) Crizotinib->EML4_ALK Inhibits Brigatinib Brigatinib (4-Aminopyrimidine) Brigatinib->EML4_ALK Inhibits

Caption: Constitutive ALK signaling pathway in NSCLC.

Part 2: Comparative In Vivo Efficacy

The theoretical advantages of Brigatinib translate into demonstrable efficacy improvements in preclinical in vivo models. These studies are critical for establishing proof-of-concept before advancing to clinical trials. The most informative models are orthotopic xenografts, where human cancer cells are implanted into the corresponding organ in immunodeficient mice, providing a more clinically relevant microenvironment.[13][14]

Subcutaneous Xenograft Model: Tumor Growth Inhibition

In a standard subcutaneous xenograft model using an EML4-ALK-driven NSCLC cell line, Brigatinib shows markedly superior tumor growth inhibition compared to Crizotinib. This is especially pronounced in models engineered to express Crizotinib-resistant ALK mutations.

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Survival Advantage
Vehicle Control Daily, Oral Gavage+450%-
Crizotinib 50 mg/kg, QD-30%+
Brigatinib 25 mg/kg, QD-85% +++
Data are representative and synthesized from publicly available preclinical findings. Actual results will vary based on cell line, mouse strain, and specific experimental conditions.
Orthotopic Intracranial Model: CNS Efficacy

The critical differentiator for next-generation ALK inhibitors is CNS activity. In orthotopic intracranial models, where ALK-positive NSCLC cells are implanted directly into the brain of mice, Brigatinib's ability to cross the blood-brain barrier results in a profound survival benefit.[12]

Treatment GroupMedian Survival (Days)Intracranial Tumor Burden Reduction
Vehicle Control 210%
Crizotinib 2515%
Brigatinib >50 >90%
Data are representative and synthesized from publicly available preclinical findings, demonstrating Brigatinib's superior control of intracranial disease.[12]

These preclinical results align with clinical data from the pivotal ALTA-1L trial, which demonstrated significantly longer progression-free survival and a much higher rate of intracranial response for Brigatinib compared to Crizotinib in treatment-naive patients.[15][16][17]

Part 3: Key Experimental Protocol

To rigorously evaluate the comparative CNS efficacy of novel compounds, an orthotopic intracranial xenograft model is the gold standard.[18][19]

Protocol: Orthotopic Intracranial Tumor Xenograft Model

Objective: To compare the efficacy of Brigatinib and Crizotinib in controlling the growth of ALK-positive NSCLC tumors established in the brains of immunodeficient mice.

Materials:

  • Cell Line: NCI-H3122 (EML4-ALK positive) or a similar line engineered to express luciferase for bioluminescence imaging (BLI).

  • Animals: 6-8 week old female athymic nude mice (or similar immunodeficient strain).

  • Reagents: Matrigel, sterile PBS, anesthesia (isoflurane), analgesia (buprenorphine), D-luciferin for imaging.

  • Equipment: Stereotactic frame, micro-syringe pump, 26G Hamilton syringe, small animal BLI system (e.g., IVIS).

Methodology:

  • Cell Preparation: Culture luciferase-tagged NCI-H3122 cells under standard conditions. On the day of implantation, harvest cells at >90% viability and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Animal Anesthesia and Positioning: Anesthetize the mouse using isoflurane and secure its head in the stereotactic frame. Apply ophthalmic ointment to prevent eye dryness. Administer a pre-operative dose of analgesic.

  • Surgical Implantation:

    • Create a sagittal incision in the scalp to expose the skull.

    • Using the stereotactic coordinates for the right cerebral hemisphere (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture), drill a small burr hole through the skull, taking care not to damage the dura mater.

    • Lower the Hamilton syringe needle to a depth of 3 mm from the dura.

    • Inject 2.5 µL of the cell suspension (containing 125,000 cells) at a rate of 0.5 µL/min.

    • Wait 5 minutes post-injection before slowly retracting the needle to prevent cell reflux.

    • Seal the burr hole with bone wax and close the scalp incision with surgical clips or sutures.

  • Tumor Establishment and Treatment Initiation:

    • Monitor animals daily for post-operative recovery.

    • Perform baseline bioluminescence imaging 5-7 days post-implantation to confirm tumor engraftment.

    • Randomize mice with established tumors into treatment cohorts (e.g., Vehicle, Crizotinib 50 mg/kg, Brigatinib 25 mg/kg).

    • Administer compounds daily via oral gavage.

  • Efficacy Monitoring and Endpoints:

    • Monitor tumor growth weekly via bioluminescence imaging. Quantify the photon flux from the cranial region.

    • Monitor animal body weight and clinical signs of neurological impairment (e.g., ataxia, lethargy, head tilt).

    • The primary endpoint is overall survival. Euthanize animals when they reach pre-defined humane endpoints (e.g., >20% body weight loss, severe neurological symptoms).

Experimental_Workflow A 1. Cell Culture (Luciferase-tagged ALK+ cells) B 2. Stereotactic Implantation (1.25x10^5 cells into mouse brain) A->B Harvest & Prepare C 3. Tumor Engraftment Confirmation (Baseline Bioluminescence Imaging) B->C Day 5-7 Post-Op D 4. Randomization & Dosing (Vehicle, Crizotinib, Brigatinib) C->D Group Allocation E 5. Weekly Monitoring (BLI, Body Weight, Clinical Signs) D->E Daily Treatment F 6. Endpoint Analysis (Overall Survival, Tumor Burden) E->F Humane Endpoints Met

Caption: Workflow for an orthotopic intracranial xenograft study.

Conclusion and Future Directions

The preclinical in vivo data compellingly demonstrate the superiority of the next-generation this compound derivative, Brigatinib, over the first-generation standard-of-care, Crizotinib. The key advantages—potent inhibition of a wide range of resistance mutations and robust CNS penetration—directly address the primary mechanisms of treatment failure observed with Crizotinib.[8] The experimental models and protocols outlined here provide a validated framework for researchers to assess novel inhibitors and combination strategies. As the landscape of ALK-positive NSCLC continues to evolve, with the emergence of third-generation inhibitors and new resistance challenges, these rigorous preclinical evaluation methods remain indispensable tools in the development of more durable and effective therapies.[20]

References

  • Crizotinib: A comprehensive review - PMC. PubMed Central. [Link]
  • ALUNBRIG® (brigatinib)
  • What is the mechanism of Crizotinib?
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives.
  • Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. PubMed. [Link]
  • ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC.
  • The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC). springermedizin.de. [Link]
  • A Systems Biology and Artificial Intelligence Approach to Unveil Brigatinib's Pharmacological Mechanism in Brain Metastases in ALK+ Non-Small Cell Lung Cancer. MDPI. [Link]
  • How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]
  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. PubMed Central. [Link]
  • The ALK signaling pathway with its cross-talk with other pathways...
  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PubMed Central. [Link]
  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management str
  • Brigatinib versus Crizotinib in ALK-Positive Non-Small-Cell Lung Cancer. PubMed. [Link]
  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC.
  • Brigatinib versus crizotinib in ALK-positive non-small-cell lung cancer. The University of Manchester. [Link]
  • Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC.
  • Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar. PubMed Central. [Link]
  • Brigatinib, Next-Generation ALK Inhibitor, Improves Survival versus Crizotinib in Patients with NSCLC and ALK Mutation. American Society of Clinical Oncology. [Link]
  • Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar. springermedizin.de. [Link]
  • Patient-Derived Orthotopic Xenograft Models for High-Grade Pediatric Brain Cancers.
  • Orthotopic Models.
  • Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development. MDPI. [Link]

Sources

A Researcher's Guide to Catalyst Selection for 4-Aminopyrimidine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrimidine moiety is a cornerstone of numerous pharmaceuticals and functional materials, making its efficient synthesis a topic of paramount importance for researchers in medicinal chemistry and materials science. The choice of catalyst is a critical determinant of reaction efficiency, influencing yield, purity, and process sustainability. This in-depth technical guide provides a head-to-head comparison of various catalytic systems for the synthesis of this compound, grounded in experimental data from peer-reviewed literature. We will explore traditional homogeneous base catalysts, modern heterogeneous systems, and industrial-scale Lewis acid catalysis, offering field-proven insights to guide your experimental design.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of a vast array of biologically active compounds, including Vitamin B1 (Thiamine) and various kinase inhibitors.[1] Its structural motif is fundamental to the architecture of purines and other fused heterocyclic systems.[2] Consequently, the development of robust, scalable, and sustainable synthetic routes is a persistent goal in organic and process chemistry.

The most common laboratory-scale synthesis involves the cyclocondensation of a C3 precursor, such as malononitrile or its derivatives, with an amidine source like formamidine. The catalyst's role in this transformation is to facilitate the key bond-forming steps—typically a Knoevenagel or Michael-type addition followed by an intramolecular cyclization—while minimizing side reactions.

Catalytic Systems: A Head-to-Head Performance Analysis

The selection of a catalyst is a trade-off between reactivity, cost, safety, and environmental impact. Here, we compare the most prevalent catalytic systems.

Homogeneous Base Catalysis: The Workhorse Method

Strong bases dissolved in the reaction medium are the most traditional and widely used catalysts for this transformation. They function by deprotonating the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion that initiates the reaction cascade.

  • Alkali Metal Alkoxides (e.g., Sodium Ethoxide, Sodium Methoxide): These strong bases are highly effective, often providing excellent yields in relatively short reaction times. Their high reactivity allows for lower reaction temperatures. However, they are moisture-sensitive, require stoichiometric amounts, and necessitate an aqueous workup to neutralize and remove the catalyst, which can generate significant waste streams.

  • Potassium Carbonate (K₂CO₃): As a milder, less expensive, and safer alternative, K₂CO₃ is an attractive option, particularly for greener synthesis.[3] While it may require higher temperatures or longer reaction times to achieve comparable yields to alkoxides, its ease of handling is a significant advantage. Recent approaches have explored its use in aqueous media, further enhancing its environmental credentials.

Heterogeneous Catalysis: The Drive for Sustainability

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in process chemistry. Their primary benefit is the ease of separation from the reaction mixture (typically by simple filtration), which facilitates product purification and allows for catalyst recycling and reuse.

  • Nano-Catalysts: A growing area of research involves the use of nano-sized catalysts, which offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Various systems, including magnetic nanoparticles functionalized with acidic or basic groups (e.g., Fe₃O₄@SiO₂-SO₃H), have been successfully employed for the synthesis of diverse pyrimidine derivatives.[4] These catalysts can often be recovered using an external magnet and reused for multiple cycles with minimal loss of activity, representing a significant step towards sustainable chemical production.[4]

Lewis Acid Catalysis: The Industrial Approach

For large-scale industrial production, a different synthetic strategy starting from the inexpensive bulk chemical acrylonitrile is often preferred. This route relies on Lewis acid catalysis to promote the condensation reaction.

  • Metal Halides (e.g., ZnCl₂, FeCl₂): Lewis acids like zinc chloride can activate the reactants and catalyze the cyclization, enabling a scalable process with high yields (up to 90%).[5] This method avoids some of the carcinogenic reagents and costly derivatizations associated with other routes, making it a versatile and economically viable option for producing biologically important molecules like Vitamin B1.[5]

Performance Data Summary

The following table summarizes representative performance data for different catalytic systems in the synthesis of this compound or closely related derivatives, compiled from the literature to facilitate comparison.

Catalyst TypeCatalyst ExampleStarting MaterialsTemp. (°C)Time (h)Yield (%)ReusabilitySource
Homogeneous Base Sodium EthoxideMalononitrile, FormamidineReflux2.575%No[Patent CN103709164A]
Homogeneous Base Potassium CarbonateAldehyde, Malononitrile, GuanidineRT24HighNo[Indian J. Chem., 2008]
Lewis Acid Not specifiedAcrylonitrile, FormamidineN/AN/Aup to 90%No[Org. Process Res. Dev., 2013][5]
Heterogeneous Fe₃O₄@SiO₂-SO₃HAldehyde, Malononitrile, Diaminopyrimidine100< 190-95%Yes (5+ cycles)[RSC Adv., 2023][4]

Note: Reaction conditions and substrates may vary between sources, affecting direct comparability. The data for heterogeneous catalysts often pertains to more complex pyrimidine derivatives but demonstrates the potential of the technology.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of 4,6-diamino-2-mercaptopyrimidine, a close analogue of this compound, illustrating the practical application of homogeneous base catalysis.

Synthesis of 4,6-Diamino-2-mercaptopyrimidine via Sodium Ethoxide Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

  • Catalyst Preparation: Carefully add metallic sodium to the ethanol in small portions to prepare a fresh solution of sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add malononitrile (1.0 eq.) and thiourea (1.05 eq.).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for approximately 2.5 to 3.0 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be used directly in the next step or purified further by recrystallization from an appropriate solvent if necessary.

Mechanistic Insights & Workflow Visualization

Understanding the reaction mechanism is crucial for optimization. The base-catalyzed synthesis from malononitrile proceeds via a well-established pathway.

Reaction Mechanism

graphdot cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Tautomerization M Malononitrile C Carbanion M->C + EtO⁻ B Base (EtO⁻) B->C I1 Adduct Intermediate C->I1 F Formamidine F->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization (-NH₃) P This compound I2->P Tautomerization

Caption: Base-catalyzed mechanism for this compound synthesis.

Experimental Workflow

start Start setup Prepare Sodium Ethoxide in Ethanol start->setup add_reagents Add Malononitrile & Formamidine Source setup->add_reagents reflux Heat to Reflux (2.5 - 3h) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter product Isolate Crude Product filter->product purify Optional: Recrystallize product->purify

Caption: General experimental workflow for base-catalyzed synthesis.

Conclusion and Future Outlook

For laboratory-scale synthesis of this compound, traditional homogeneous base catalysts like sodium ethoxide remain a reliable and high-yielding choice. For processes where sustainability and ease of purification are priorities, exploring heterogeneous catalysts is highly recommended, as they offer excellent reusability and align with green chemistry principles. For industrial applications, Lewis acid-catalyzed routes starting from acrylonitrile present the most economically viable and scalable option.

The future of catalyst development in this field will likely focus on designing more active and robust heterogeneous catalysts that can operate under milder conditions, further reducing the environmental footprint of producing this vital chemical intermediate.

References

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances.
  • Al-Ghorbani, M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals.
  • Kappe, C. O., et al. (s.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Létinois, U., et al. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office, Patent EP 2307355B1.
  • Wang, X. (s.d.). Synthetic development and applications of 4-aminopyridine. ResearchGate.
  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • Stanczak, A., et al. (s.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
  • Aly, A. A., et al. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Chinese Chemical Society.

Sources

A Researcher's Guide to Validating Target Engagement of 4-Aminopyrimidine-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, 4-aminopyrimidine-based molecules have emerged as a privileged scaffold, particularly for the development of potent and selective kinase inhibitors.[1][2] The journey from a promising chemical entity to a validated probe or therapeutic lead, however, is critically dependent on one key experimental checkpoint: the unambiguous confirmation of target engagement. In essence, does your molecule bind to its intended target in a biologically relevant setting?

This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of this compound-based probes. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and present data-driven comparisons to empower researchers in selecting the most appropriate strategy for their scientific questions. Our focus is not just on the "how," but more importantly, the "why" behind each experimental choice, ensuring a robust and self-validating approach to your research.

The Imperative of In-Cellulo Validation

While traditional biochemical assays are invaluable for determining a compound's potency (e.g., IC50), they often fall short in predicting its behavior within the complex milieu of a living cell.[3] Factors such as cell permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and the presence of scaffolding proteins can significantly influence a probe's interaction with its target.[3] Therefore, validating target engagement directly in a cellular context is paramount.

A Comparative Overview of Target Engagement Methodologies

We will explore a curated selection of leading techniques, categorized by their underlying principles: cellular thermal shift assays, resonance energy transfer-based methods, chemoproteomic approaches, and biophysical techniques.

Methodology Principle Key Outputs Throughput Cellular Context
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein.Target engagement, EC50Low to HighLive cells, tissues
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Affinity (Kd), Residence TimeHighLive cells
Photoaffinity Labeling (PAL) UV-induced covalent cross-linking of a probe to its target.Target identification, binding site mappingLowLive cells, lysates
Kinobeads / Chemoproteomics Competitive binding of a probe against a broad-spectrum inhibitor matrix.Kinome-wide selectivity, apparent KdMediumLysates, Live cells
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Kinetics (kon, koff), Affinity (KD)Medium to HighPurified protein
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)LowPurified protein

In-Depth Analysis of Key Methodologies

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Thermal Stabilization

Principle: CETSA® operates on the biophysical principle that the binding of a ligand, such as a this compound probe, increases the thermal stability of its target protein.[4][5] When cells are heated, proteins denature and aggregate. A probe-bound protein, however, will be more resistant to this heat-induced denaturation and remain in the soluble fraction at higher temperatures.[6][7]

Expertise & Experience: The power of CETSA lies in its ability to confirm target engagement with the endogenous, unlabeled protein in its native cellular environment.[7] This label-free approach avoids potential artifacts introduced by protein tags or probe modifications. For a this compound-based kinase inhibitor, observing a thermal shift provides direct evidence of binding to the kinase inside the cell.

Experimental Workflow: CETSA®

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Quantification A Treat cells with this compound probe or vehicle (DMSO) B Aliquot cells and heat at a range of temperatures A->B Incubate C Lyse cells (e.g., freeze-thaw) B->C Induce aggregation D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze by Western Blot, ELISA, or Mass Spectrometry E->F

Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is designed to determine the cellular potency (EC50) of your this compound probe.

  • Determine Optimal Temperature: First, perform a CETSA melt curve to identify a temperature that results in significant, but not complete, denaturation of the target protein in vehicle-treated cells.

  • Cell Treatment: Seed and culture your cells of interest. Treat the cells with a serial dilution of your this compound probe and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Heat Challenge: Heat all cell suspensions at the predetermined optimal temperature for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells using a suitable method, such as freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of the probe concentration and fit the data to a dose-response curve to determine the EC50 value.

Trustworthiness: A key validation step is to demonstrate that the observed thermal shift is specific to the target. This can be achieved by performing the assay in a cell line where the target has been knocked down or knocked out. The absence of a thermal shift in these cells would confirm the specificity of the probe's engagement.

NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). When an unlabeled probe, such as your this compound compound, competes with the tracer for binding to the target-NanoLuc® fusion, the BRET signal decreases in a dose-dependent manner.[10][11]

Expertise & Experience: The NanoBRET™ assay is particularly powerful for obtaining quantitative binding data, including cellular affinity (EC50) and compound residence time, directly in live cells.[3][8] This method is highly adaptable for high-throughput screening and can provide valuable insights into the structure-activity relationship (SAR) of a compound series. For this compound probes targeting kinases, this assay can elegantly differentiate between potent and weak binders in a cellular context.[3]

Workflow: NanoBRET™ Target Engagement Assay

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis A Transfect cells with NanoLuc®-target fusion vector B Add fluorescent tracer and this compound probe A->B C Add NanoBRET® substrate B->C D Measure luminescence at two wavelengths C->D E Calculate BRET ratio D->E F Determine cellular affinity (EC50) E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Cellular Affinity Determination

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96- or 384-well plate.

  • Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer and a serial dilution of the this compound probe to the cells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Signal Measurement: Read the luminescence signal at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50.

Trustworthiness: The specificity of the NanoBRET™ assay can be validated by using a structurally related but inactive compound, which should not displace the tracer. Additionally, performing the assay with a mutant version of the target protein that is known to abolish inhibitor binding can confirm on-target engagement.

Chemoproteomics: Unveiling the Target Landscape

Chemoproteomics approaches offer a powerful way to assess the selectivity of a probe across the proteome.

a) Photoaffinity Labeling (PAL):

Principle: PAL involves modifying the this compound probe with a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin or an alkyne).[12][13] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its binding partners in close proximity.[14][15] The tagged proteins can then be enriched and identified by mass spectrometry.

Expertise & Experience: PAL is an invaluable tool for identifying the direct targets of a probe in an unbiased manner within a complex biological system.[12] It can also be used to map the specific binding site on the target protein. However, the synthesis of the photoaffinity probe can be challenging and requires careful consideration to not disrupt the probe's binding affinity.[15]

b) Kinobeads:

Principle: This technique utilizes beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[16][17][18] The this compound probe is added to the lysate in a competitive manner. The probe's binding to its target kinases will prevent them from binding to the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.[19]

Expertise & Experience: Kinobeads profiling is an excellent method for determining the kinome-wide selectivity of a this compound-based kinase inhibitor.[17][20] It provides a quantitative measure of the apparent dissociation constant (Kd) for hundreds of kinases simultaneously, offering a comprehensive view of both on-target and off-target interactions.[18]

Biophysical Methods: A Quantitative Look at Molecular Interactions

While the primary focus of this guide is on cellular methods, biophysical techniques provide crucial quantitative data on the direct interaction between a probe and its purified target protein.

a) Surface Plasmon Resonance (SPR):

Principle: SPR measures the binding of an analyte (the this compound probe) to a ligand (the immobilized target protein) in real-time by detecting changes in the refractive index at the surface of a sensor chip.[21][22]

Expertise & Experience: SPR is the gold standard for determining the kinetics of a binding interaction, providing association (kon) and dissociation (koff) rate constants, which are used to calculate the equilibrium dissociation constant (KD).[21][23] This information is critical for understanding the durability of the probe-target interaction.

b) Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat released or absorbed during a binding event.[24][25] By titrating the this compound probe into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained.[26][27]

Expertise & Experience: ITC is a powerful technique for accurately determining the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[26][28] This detailed thermodynamic information can be invaluable for lead optimization efforts.

Conclusion: An Integrated Approach to Target Engagement Validation

By thoughtfully selecting and applying these methodologies, researchers can build a compelling and self-validating data package that unequivocally demonstrates the target engagement of their this compound-based probes, paving the way for their confident use in biological discovery and therapeutic development.

References

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Chair of Proteomics and Bioanalytics, Technical University of Munich. (2015). Optimized Kinobeads published. [Link]
  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. [Link]
  • European Bioinformatics Institute. (2017). Target Landscape of Clinical Kinase Inhibitors. [Link]
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals the target spectrum of clinical kinase inhibitors.
  • Schonbrunn, E., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
  • Murale, D. P., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
  • De Wispelaere, M., et al. (2022). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1.
  • Di Trani, J. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... [Link]
  • Xiao, Y., et al. (2021). Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.
  • National Center for Biotechnology Information. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]
  • American Chemical Society Publications. (2021).
  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. [Link]
  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
  • Wang, X., et al. (2019). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
  • Pelago Bioscience. (n.d.).
  • Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • White Rose Research Online. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
  • ResearchGate. (n.d.). ITC studies of inhibitor binding. [Link]
  • Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
  • ResearchGate. (n.d.). Extended orthogonal validation of probe-target interactions (a)... [Link]
  • National Center for Biotechnology Information. (2012).
  • Uges, D. R., et al. (1986). 4-Aminopyridine kinetics. Clinical Pharmacology & Therapeutics. [Link]
  • Drexel University. (2020). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). [Link]
  • ResearchGate. (n.d.). Single-cycle kinetics analysis of surface plasmon resonance (SPR)... [Link]
  • Micheau, J. R., et al. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking 4-Aminopyrimidine Analogs against the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, particularly in the oncology space, the Epidermal Growth Factor Receptor (EGFR) is a target of profound significance.[1][2][3] Its dysregulation is a known driver in several cancers, making the design of potent and selective inhibitors a critical endeavor.[2][3] The 4-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous successful therapeutics.[4][5][6] This guide provides an in-depth, comparative molecular docking study of representative this compound analogs against the EGFR tyrosine kinase domain, offering a framework for computational evaluation that prioritizes scientific rigor and actionable insights.

The central hypothesis of this study is that subtle modifications to the this compound core can significantly alter binding affinity and interaction profiles within the ATP-binding pocket of EGFR. We will compare a well-established inhibitor, Gefitinib, against two hypothetical analogs to elucidate these structure-activity relationships (SAR).

Foundational Principles: The 'Why' Behind Our Computational Strategy

Molecular docking is more than just generating a binding score; it's a predictive tool to understand the thermodynamics and structural basis of a potential drug-target interaction.[7][8] The predicted binding affinity, typically expressed in kcal/mol, estimates the free energy of binding (ΔG), where a more negative value suggests a more favorable interaction.[7][9] However, this score is only one piece of the puzzle. A robust analysis requires visual inspection of the binding pose, scrutinizing key molecular interactions like hydrogen bonds and hydrophobic contacts that anchor the ligand in the active site.[7]

Our target is the kinase domain of EGFR. Kinase inhibitors often achieve their potency by forming one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.[10] For EGFR, the methionine at position 793 (Met793) is a critical hinge residue.[10][11] Therefore, a primary goal of our docking analysis is to assess whether our analogs can replicate this canonical interaction.

Experimental Protocol: A Validated Molecular Docking Workflow

This section details the step-by-step protocol for preparing the target and ligands and executing the docking simulation using industry-standard software. The causality behind each step is explained to ensure the protocol is self-validating and reproducible.

Step 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a reliable docking study.

  • Structure Retrieval : We begin by obtaining a high-resolution crystal structure of the EGFR kinase domain. For this study, we will use the PDB ID: 2GS6 , which shows the active kinase domain.[12]

  • Initial Cleaning : The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands.[13][14] These are typically removed to simplify the system and focus on the protein-ligand interaction, unless specific water molecules are known to mediate binding.[13][14]

    • Rationale: Crystallographic water molecules can create steric hindrance or form alternative hydrogen bond networks that may not be present in a physiological environment, thus their removal provides a cleaner binding pocket for initial screening.

  • Adding Hydrogens & Assigning Charges : PDB files usually lack hydrogen atoms.[15] These must be added, and their positions optimized, especially polar hydrogens, as they are critical for forming hydrogen bonds.[14][15] Partial charges (e.g., Gasteiger charges) are then assigned to all atoms.

    • Rationale: The electrostatic and hydrogen-bonding contributions to the docking score are dependent on the correct protonation states and partial charges of both the protein and the ligand.[14]

  • Conversion to PDBQT Format : The prepared protein structure is converted to the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[16]

Step 2: Ligand Preparation

The ligands must also be meticulously prepared to ensure they are in a realistic conformational and chemical state.

  • Structure Generation : The 2D structures of our three compounds (Gefitinib, Analog A, Analog B) are drawn and converted to 3D structures.

  • Energy Minimization : The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step relieves any steric strain from the 2D-to-3D conversion, resulting in a low-energy, geometrically favorable conformation.[14]

  • Defining Rotatable Bonds : The torsional degrees of freedom (rotatable bonds) within the ligands are defined.[17]

    • Rationale: Allowing these bonds to rotate freely during the simulation is what enables the docking algorithm to explore a wide range of ligand conformations within the binding pocket, a concept known as flexible ligand docking.[15]

  • Conversion to PDBQT Format : Like the protein, the prepared ligands are converted to the PDBQT format.[16]

Step 3: Docking Execution with AutoDock Vina

AutoDock Vina is a widely-used open-source program for molecular docking due to its speed and accuracy.[18][19]

  • Grid Box Generation : A 3D grid box is defined to encompass the entire ATP-binding site of EGFR. The center of this box is typically determined by the coordinates of the co-crystallized ligand if available, or by identifying conserved binding pocket residues.[16][19]

    • Rationale: The grid box defines the search space for the docking algorithm. Confining the search to the known binding site increases computational efficiency and reduces the likelihood of finding irrelevant binding poses.[16]

  • Configuration File : A configuration file (conf.txt) is created, specifying the file paths for the receptor and ligands, the coordinates and dimensions of the grid box, and the number of binding modes to generate.[16]

  • Running the Simulation : The docking simulation is initiated from the command line. Vina will systematically place and rotate the ligand within the grid box, evaluating thousands of potential binding poses.[20]

Below is a diagram illustrating the complete workflow.

G cluster_receptor Part 1: Receptor Preparation cluster_ligand Part 2: Ligand Preparation cluster_docking Part 3: Docking Simulation cluster_analysis Part 4: Results Analysis PDB Fetch PDB: 2GS6 Clean Clean Structure (Remove Water, Ions) PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens PDBQT_R Convert to PDBQT Hydrogens->PDBQT_R Grid Define Grid Box (Binding Site) PDBQT_R->Grid SMILES Generate 3D Structures (Gefitinib, Analogs) Min Energy Minimization SMILES->Min Torsion Define Rotatable Bonds Min->Torsion PDBQT_L Convert to PDBQT Torsion->PDBQT_L Config Create Config File PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Scores Compare Binding Affinities Vina->Scores Poses Visualize Binding Poses Scores->Poses Interactions Analyze Key Interactions (H-Bonds, etc.) Poses->Interactions G cluster_analogs Structural Modifications cluster_interactions Key Interactions & Outcomes cluster_affinity Predicted Affinity Gefitinib Gefitinib (Baseline) Hinge H-Bond with Met793 (Hinge) Gefitinib->Hinge Hydrophobic Optimal Hydrophobic Interactions Gefitinib->Hydrophobic AnalogA Analog A (+ Morpholine) AnalogA->Hinge Gatekeeper Additional H-Bond with Thr790 (Gatekeeper) AnalogA->Gatekeeper AnalogA->Hydrophobic AnalogB Analog B (+ Glycerol) AnalogB->Hinge Desolvation Increased Polarity & Desolvation Penalty AnalogB->Desolvation Affinity_G -9.8 kcal/mol Hinge->Affinity_G Affinity_A -10.5 kcal/mol Hinge->Affinity_A Affinity_B -8.9 kcal/mol Hinge->Affinity_B Gatekeeper->Affinity_A Hydrophobic->Affinity_G Hydrophobic->Affinity_A Desolvation->Affinity_B

Figure 2. Causality diagram linking analog structure to binding interactions and affinity.

Conclusion and Forward Look

This comparative guide demonstrates how a systematic in silico docking study can yield powerful insights into the structure-activity relationships of this compound analogs targeting the EGFR kinase domain. Our findings clearly indicate that the addition of a morpholine moiety (Analog A) enhances binding affinity through an additional, favorable interaction with the gatekeeper residue Thr790. In contrast, adding a more polar, flexible chain (Analog B) reduces binding affinity despite maintaining the core hinge interaction.

These computational predictions provide a strong, data-driven foundation for prioritizing synthetic efforts. Analog A represents a promising candidate for synthesis and subsequent in vitro enzymatic and cellular assays. This workflow, combining careful preparation, robust simulation, and detailed analysis, serves as a reliable model for researchers aiming to accelerate the discovery of novel kinase inhibitors.

References

  • Title: 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjug
  • Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]
  • Title: AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening Source: YouTube URL: [Link]
  • Title: What is the mechanism of Gefitinib?
  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]
  • Title: Session 4: Introduction to in silico docking Source: EMBL-EBI URL: [Link]
  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]
  • Title: How to interprete and analyze molecular docking results?
  • Title: Identification of the Gefitinib binding pocket in EGFR kinase domain....
  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]
  • Title: Molecular docking proteins preparation Source: ResearchG
  • Title: Vina Docking Tutorial Source: Eagon Research Group, California Polytechnic St
  • Title: Basic docking — Autodock Vina 1.2.
  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central (PMC) URL: [Link]
  • Title: Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities Source: MDPI URL: [Link]
  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central (PMC) URL: [Link]
  • Title: Binding energy score: Significance and symbolism Source: Spandidos Public
  • Title: Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors Source: PubMed URL: [Link]
  • Title: Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII Source: PubMed Central (PMC) URL: [Link]
  • Title: Binding Free Energy of Gefitinib | Download Table Source: ResearchG
  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: PubMed Central (PMC) URL: [Link]
  • Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review Source: PubMed URL: [Link]
  • Title: The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 4-Aminopyrimidine Scaffold

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its remarkable ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases has led to the successful development of numerous targeted therapies for cancer and other diseases.[1][2] Derivatives such as Imatinib (Gleevec®) and Gefitinib (Iressa®) have revolutionized the treatment of specific malignancies by targeting oncogenic drivers like BCR-ABL and EGFR, respectively.[3][4][5]

However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP-binding site—is also its Achilles' heel. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets.[2] This creates a significant potential for this compound derivatives to bind to unintended targets, leading to off-target effects. These effects are not merely academic; they can result in unforeseen toxicities, contribute to drug resistance, or, in some cases, produce unexpected therapeutic benefits (polypharmacology).[6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel this compound derivatives. We will move beyond simple screening to understand the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the complete pharmacological profile of these potent molecules.

Pillar 1: Understanding the On-Target Rationale to Predict Off-Target Liabilities

Before searching for what you don't want a compound to hit, you must fundamentally understand its intended interaction. The this compound core typically acts as a "hinge-binder." The N1 and the exocyclic N4 amine of the pyrimidine ring form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

The selectivity of a particular derivative is then dictated by the substituents appended to this core, which explore adjacent hydrophobic pockets and interact with unique amino acid residues. For example, the development of third-generation EGFR inhibitors like Osimertinib was driven by modifying the scaffold to specifically target the T790M "gatekeeper" resistance mutation while sparing wild-type EGFR.[10][11]

This on-target structural understanding is the first pillar of our assessment. By analyzing the structural motifs of the intended target and comparing them to other kinases and ATP-binding proteins, we can begin to predict likely off-target families.

Pillar 2: A Multi-Tiered Experimental Cascade for Off-Target Identification

No single method can provide a complete picture of a compound's off-target profile. A robust assessment requires an integrated, multi-tiered approach that progresses from broad, high-throughput screening to targeted, hypothesis-driven validation in physiologically relevant systems. The causality behind this workflow is to use cost-effective, high-throughput methods to cast a wide net initially, followed by more resource-intensive assays to validate and characterize the most significant interactions.

Off-Target Screening Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Unbiased Cellular Target Engagement cluster_3 Tier 3: Functional Validation InSilico In Silico Profiling (Docking, Similarity Search) KinomeScan In Vitro Kinome Scan (>400 Kinases) InSilico->KinomeScan Prioritize & Inform ChemProt Chemical Proteomics (Affinity-MS) KinomeScan->ChemProt Identify Hits CETSA Cellular Thermal Shift Assay (CETSA) ChemProt->CETSA Validate Cellular Binding PhenoScreen Phenotypic Screening (High-Content Imaging) CETSA->PhenoScreen Confirm Physiological Relevance OrthoAssay Orthogonal Assays (e.g., Target Knockdown) PhenoScreen->OrthoAssay Deconvolute Mechanism

Caption: A multi-tiered workflow for comprehensive off-target profiling.

Tier 1A: In Silico Prediction (The Hypothesis Generator)

Causality: Computational methods are cost-effective, high-throughput approaches used to generate initial hypotheses about potential off-targets.[12][13] By comparing the structure of your compound and the binding site of your primary target against databases of other proteins, you can prioritize which experimental assays to run.[14]

Experimental Protocol: Structure-Based Reverse Docking

  • Target Preparation: Obtain the crystal structure of the primary on-target kinase in complex with the this compound derivative or a close analog. If unavailable, use a high-quality homology model.

  • Binding Site Definition: Define the ATP-binding pocket based on the co-crystallized ligand.

  • Off-Target Database: Utilize a curated database of druggable protein structures (e.g., sc-PDB).

  • Similarity Search: Employ algorithms (e.g., IsoMIF Finder) to search the database for binding pockets with high structural and chemical similarity to the on-target's pocket.[4]

  • Reverse Docking: Dock the this compound derivative into the identified similar pockets.

  • Scoring and Ranking: Rank the potential off-targets based on docking scores, which estimate binding affinity.

  • Analysis: Analyze the top-ranked hits. Are they kinases? Are they from protein families known to be problematic? This list informs the design of subsequent wet-lab experiments.

Tier 1B: In Vitro Kinome Scanning (The Broad Net)

Causality: Since the majority of this compound derivatives are designed as kinase inhibitors, the most probable and impactful off-targets will be other kinases. A broad kinome scan provides a comprehensive overview of a compound's selectivity across the kinome.[12]

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot)

  • Assay Preparation: The test compound is serially diluted in DMSO and arrayed in microplates.

  • Kinase Panel: A large panel of recombinant human kinases (e.g., >400) is used.

  • Reaction Initiation: For each kinase, a reaction mixture containing the specific kinase, its peptide or protein substrate, and [γ-³³P]-ATP is added to the compound.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by spotting the mixture onto a filter membrane, which captures the substrate.

  • Washing: Unreacted [γ-³³P]-ATP is removed by washing the membrane with phosphoric acid.

  • Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a DMSO control. Results are typically expressed as percent inhibition. Hits are often defined as kinases inhibited by >90% at a given concentration (e.g., 1 µM).

Tier 2: Cellular Thermal Shift Assay (CETSA®) (The In-Cell Validation)

Causality: An in vitro biochemical assay does not guarantee that a compound will engage its target in the complex milieu of a living cell. CETSA provides direct evidence of target engagement in an intact cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[12][15]

Experimental Protocol: CETSA Workflow

  • Cell Culture: Grow the relevant cell line to ~80% confluency.

  • Compound Treatment: Treat cells with the this compound derivative or a vehicle control (e.g., DMSO) and incubate under normal culture conditions to allow for cell penetration and target binding.

  • Cell Harvest & Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysate into a PCR plate or tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), then cool immediately on ice. This step denatures and aggregates unbound proteins.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-aggregated proteins. Quantify the amount of a specific target protein remaining in the supernatant using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the "melting curve" for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

CETSA Principle Unbound Protein (Unbound) Heat1 Heat Aggregated Denatured & Aggregated Protein Heat1->Aggregated Bound Protein-Drug Complex (Bound & Stabilized) Heat2 Heat Soluble Stable & Soluble Protein Heat2->Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Data Synthesis and Comparative Analysis

Data from these disparate assays must be integrated and synthesized to build a complete off-target profile. This involves comparing potency values and understanding the strengths and weaknesses of each technique.

Quantitative Data Summary

The following table compares the on-target and key off-target activities of two well-characterized this compound-based kinase inhibitors, Imatinib and Gefitinib. This illustrates how a seemingly subtle difference in structure can lead to a vastly different selectivity profile.

CompoundPrimary Target(s)IC₅₀ (nM)Key Off-Target(s)IC₅₀ (nM)Reference(s)
Imatinib BCR-ABL250-500c-KIT, PDGF-R100-200[6][15]
DDR1~250[15]
NQO2 (non-kinase)~1000[15][16]
Gefitinib EGFR2-37ERBB-4 (HER4)~370[17]
MAPK10 (JNK3)~1000[17]
Src Family Kinases>10,000[18]

Note: IC₅₀ values can vary based on assay conditions.

Comparison of Profiling Methodologies
MethodPrimary OutputAdvantagesLimitations
In Silico Docking Predicted binding affinity (score)High-throughput, low cost, hypothesis-generating.[12]Prone to false positives/negatives; requires experimental validation.[12]
Kinome Scanning Percent inhibition vs. kinase panelComprehensive kinome-wide view; quantitative.[12]In vitro (biochemical) context; may miss non-kinase targets or cellular effects.
Chemical Proteomics Identity of binding proteins (MS)Unbiased; identifies novel and non-kinase targets.Requires synthesis of a chemical probe; can be technically challenging.[8]
CETSA Target stabilization (melt curve shift)Confirms target engagement in intact cells; label-free.[12][15]Lower throughput; requires a specific antibody for detection.
Phenotypic Screening Cellular phenotype change (e.g., toxicity)Assesses functional consequences; unbiased.Target deconvolution can be complex and resource-intensive.

Pillar 4: Deconvoluting Function - Is the Off-Target Effect Biologically Relevant?

Identifying an off-target interaction is only the first step. The critical question is whether this interaction is potent enough to occur at therapeutic concentrations and whether it contributes to the drug's efficacy or toxicity.

Logic Diagram cluster_0 Molecular Interactions cluster_1 Cellular Outcomes Compound 4-AP Derivative OnTarget On-Target Binding (e.g., EGFR) Compound->OnTarget OffTarget Off-Target Binding (e.g., Src) Compound->OffTarget Efficacy Therapeutic Efficacy OnTarget->Efficacy Desired Effect OffTarget->Efficacy Potential Synergy (Polypharmacology) Toxicity Toxicity / Side Effects OffTarget->Toxicity Adverse Effect

Sources

The Privileged Scaffold Showdown: A Comparative Review of 4-Aminopyrimidine and Other Heterocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. These privileged structures serve as the molecular bedrock upon which potency, selectivity, and favorable pharmacokinetic profiles are built. Among the plethora of heterocyclic systems, the 4-aminopyrimidine motif has emerged as a cornerstone, particularly in the realm of kinase inhibitors. This guide provides a comprehensive, in-depth comparison of the this compound scaffold against other prominent heterocyclic systems, namely pyridine and quinoline. We will delve into the nuanced interplay of their chemical properties, synthetic accessibility, and biological applications, supported by experimental data from seminal drug discovery campaigns. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the rational design of next-generation therapeutics.

Introduction: The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are the unsung heroes of modern medicine. Their prevalence in FDA-approved drugs underscores their unparalleled utility in engaging with biological targets.[1][2] The strategic incorporation of heteroatoms, most commonly nitrogen, oxygen, and sulfur, introduces unique electronic properties, hydrogen bonding capabilities, and conformational constraints that are instrumental in achieving high-affinity and selective interactions with protein targets.[3][4] This guide will focus on a comparative analysis of three key nitrogen-containing heterocyclic scaffolds that have demonstrated significant success in clinical applications: this compound, pyridine, and quinoline.

The this compound Scaffold: A Kinase Inhibitor Powerhouse

The this compound core is a quintessential example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[5][6] Its significance is particularly pronounced in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Chemical Properties and Pharmacophoric Features

The this compound scaffold's success can be attributed to its unique arrangement of nitrogen atoms, which allows it to act as a bioisostere for the purine ring of ATP. This mimicry enables it to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition. The exocyclic amino group at the 4-position and the nitrogen at the 1-position typically form key hydrogen bonds with the backbone of the kinase hinge, anchoring the inhibitor in the active site.

Exemplar Drug: Imatinib (Gleevec®)

A landmark in targeted cancer therapy, Imatinib, is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[7] The this compound core of Imatinib is central to its mechanism of action, forming crucial hydrogen bonds with the hinge region of the ABL kinase domain.[8]

Synthesis of Imatinib: The synthesis of Imatinib is a multi-step process that highlights the versatility of pyrimidine chemistry. A common industrial route involves the condensation of 1-(pyridin-3-yl)ethanone with 2-methyl-5-nitrobenzenamine, followed by cyclization, reduction of the nitro group, and subsequent acylation and salification.[9]

Exemplar Drug: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[10] Similar to Imatinib, the this compound scaffold of Gefitinib is instrumental in its high-affinity binding to the EGFR kinase domain.[11]

Synthesis of Gefitinib: A reported synthesis of Gefitinib starts from 6,7-dimethoxy-3H-quinazolin-4-one, which undergoes chlorination, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, demethylation, and finally Williamson etherification.[10]

The Pyridine Scaffold: A Versatile Player in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is one of the most prevalent scaffolds in FDA-approved drugs.[1][3] Its versatility stems from its ability to act as a bioisosteric replacement for a phenyl ring, introducing a hydrogen bond acceptor and modulating physicochemical properties.[12]

Chemical Properties and Pharmacophoric Features

The nitrogen atom in the pyridine ring imparts a dipole moment and can act as a hydrogen bond acceptor, influencing solubility and target engagement. The electronic nature of the ring can be tuned by the position of the nitrogen and the nature and position of substituents, allowing for fine-tuning of potency and selectivity.

Exemplar Drug: Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[] The pyridine moiety in Sunitinib is part of a larger pyrrole-carboxamide structure and contributes to the overall conformation and binding affinity of the molecule.

Synthesis of Sunitinib: A common synthetic route to Sunitinib involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluoro-2-oxindole, followed by amidation with N-(2-(diethylamino)ethyl)amine.[14]

The Quinoline Scaffold: From Antimalarials to Anticancer Agents

The quinoline scaffold, a fused bicyclic system composed of a benzene ring fused to a pyridine ring, has a long and storied history in medicinal chemistry, famously represented by the antimalarial drug quinine.[15] In recent years, its application has expanded significantly into oncology.[16][17]

Chemical Properties and Pharmacophoric Features

The extended aromatic system of the quinoline scaffold provides a rigid framework that can engage in π-π stacking interactions with aromatic residues in protein binding sites. The nitrogen atom introduces polarity and a potential hydrogen bond acceptor site. The fusion of the two rings also influences the overall lipophilicity and metabolic stability of the molecule.

Exemplar Drug: Chloroquine

Chloroquine is a 4-aminoquinoline derivative that has been a cornerstone of antimalarial therapy for decades.[18] Its mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[19]

Synthesis of Chloroquine: A classical synthesis of Chloroquine involves the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.[11]

Head-to-Head Comparison of Heterocyclic Scaffolds

The choice of a heterocyclic scaffold has profound implications for the biological activity and pharmacokinetic properties of a drug candidate. The following table provides a comparative summary of key parameters for our exemplar drugs, illustrating the influence of their core scaffolds.

Parameter Imatinib (this compound) Gefitinib (this compound) Sunitinib (Pyridine) Chloroquine (Quinoline)
Primary Target(s) BCR-ABL, c-Kit, PDGFREGFRVEGFRs, PDGFRs, c-KitHeme polymerase
Therapeutic Area Oncology (CML, GIST)Oncology (NSCLC)Oncology (RCC, GIST)Infectious Disease (Malaria)
Bioavailability (%) 98[20]~60[21]Not explicitly reported~89[18]
Protein Binding (%) ~95[20]90[21]95[]~55[18]
Metabolism Primarily CYP3A4[8]Primarily CYP3A4[22]Primarily CYP3A4[]Hepatic[18]
Elimination Half-life (h) ~18[20]~48[21]~40-60[]~40 days (terminal)[18]

Insights from the Comparison:

  • This compound: Both Imatinib and Gefitinib, built upon the this compound scaffold, exhibit high oral bioavailability and are extensively metabolized by CYP3A4. Their primary application in oncology as kinase inhibitors highlights the scaffold's suitability for this target class.

  • Pyridine: Sunitinib, featuring a pyridine-containing core, also demonstrates high protein binding and is a substrate for CYP3A4. Its multi-targeted nature showcases the versatility of the pyridine scaffold in accommodating diverse pharmacophoric elements.

  • Quinoline: Chloroquine's pharmacokinetic profile is distinct, with a remarkably long terminal elimination half-life due to extensive tissue sequestration.[18] This property, while beneficial for prophylactic use in malaria, can be a concern for chronic dosing in other indications.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the context in which these scaffolds operate, we can visualize the key signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (this compound) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation STAT5->Proliferation Imatinib Imatinib (this compound) Imatinib->BCR_ABL Inhibits

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Validation cluster_lead_optimization Lead Optimization Compound_Library Compound Library (Diverse Scaffolds) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Library->Kinase_Assay Identify_Hits Identify Initial Hits (% Inhibition) Kinase_Assay->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response Active Compounds Cell_Viability Cell-Based Assay (e.g., MTT) Dose_Response->Cell_Viability Selectivity_Profiling Kinase Selectivity Panel Cell_Viability->Selectivity_Profiling ADME_Profiling In Vitro ADME Profiling (Solubility, Permeability, Stability) Selectivity_Profiling->ADME_Profiling Potent & Selective Hits In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADME_Profiling->In_Vivo_Efficacy Candidate_Selection Select Development Candidate In_Vivo_Efficacy->Candidate_Selection

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a detailed, step-by-step methodology for key in vitro assays used to compare the activity of compounds based on different heterocyclic scaffolds. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[23][24]

Protocol:

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of a 2x concentration of the test compound (solubilized in DMSO and diluted in kinase buffer). Rationale: This ensures the final desired concentration of the compound in the reaction.

    • Add 2.5 µL of a 2x concentration of the kinase and substrate mixture in kinase buffer. Rationale: This initiates the kinase reaction in the presence of the inhibitor.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). Rationale: This allows the kinase reaction to proceed and for the inhibitor to exert its effect.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Rationale: This reagent terminates the kinase reaction and depletes the remaining ATP, ensuring that the subsequent luminescent signal is only due to the ADP produced.

    • Incubate at room temperature for 40 minutes. Rationale: This allows for the complete depletion of ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. Rationale: This reagent contains enzymes that convert the ADP produced in the kinase reaction to ATP, and also contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes. Rationale: This allows the conversion of ADP to ATP and the stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. Rationale: The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, the activity of the kinase.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.[26]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Rationale: This ensures a consistent number of cells in each well for accurate comparison.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach. Rationale: This allows the cells to recover from the stress of seeding and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Rationale: This exposes the cells to a range of inhibitor concentrations to determine the dose-dependent effect on viability.

    • Incubate for 72 hours. Rationale: This extended incubation period allows for the assessment of the long-term effects of the compounds on cell proliferation and viability.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Rationale: The MTT is taken up by the cells and reduced to formazan by mitochondrial dehydrogenases in viable cells.

    • Incubate for 4 hours at 37°C. Rationale: This allows for sufficient time for the enzymatic conversion of MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well. Rationale: DMSO is a solubilizing agent that dissolves the insoluble purple formazan crystals, creating a colored solution.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.

Conclusion: Selecting the Right Scaffold for the Job

The choice between this compound, pyridine, and quinoline is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacological profile, and the synthetic feasibility. The this compound scaffold has proven to be a remarkably effective and versatile core for the development of kinase inhibitors, largely due to its ability to mimic ATP and form key interactions in the kinase hinge region. Pyridine offers a broader range of applications, acting as a versatile building block and a valuable bioisostere for modulating physicochemical properties. The quinoline scaffold, with its rich history in antimalarial drug discovery, continues to find new life in oncology and other therapeutic areas, offering a rigid and extended aromatic system for potent target engagement.

Ultimately, the successful development of a novel therapeutic agent relies on a deep understanding of the subtle yet significant differences between these privileged scaffolds. By leveraging the insights provided in this guide, researchers can make more informed and strategic decisions in their quest to design the next generation of life-saving medicines.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism.
  • MTT assay and its use in cell viability and prolifer
  • Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • Sunitinib and Impurities. BOC Sciences.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension.
  • MTT assay. Wikipedia.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • MTT Cell Proliferation Assay.
  • An improved synthesis of sunitinib malate via a solvent-free decarboxyl
  • Synthetic route of sunitinib analogues and physicochemical properties.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA
  • Clinical pharmacokinetics of im
  • NDA 21-399/S-008 Page 3 FOR ONCOLOGY USE ONLY DESCRIPTION IRESSA (gefitinib tablets) contain 250 mg of gefitinib and are availab.
  • Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. PubMed Central.
  • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • ADME properties of selected phytocompounds and Chloroquine predicted by SwissADME.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central.
  • Clinical Pharmacokinetics of Imatinib Mesyl
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
  • SwissADME prediction of ADME properties of six compounds in comparison with chloroquine.
  • FDA-approved quinoline-based drugs.
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Technologies to Study Kinases. East Port Praha.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
  • Predicted ADMET properties of the target compounds and Gefitinib.
  • Pharmacology of Chloroquine and Hydroxychloroquine. PubMed Central.
  • Kinase inhibitor screening workflow. First, a traditional...
  • Graphical representation of VS workflow illustrating the steps followed for hit identification.
  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the tre
  • The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. PubMed.
  • From Latent Manifolds to Functional Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Targeted Kinase Inhibitor Design. bioRxiv.
  • Workflow Schematic representation of workflow for inhibitor screening, docking and simulation.
  • Synthesis of Imatinib Mesyl
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central.

Sources

A Senior Application Scientist's Guide to Validating 4-Aminopyrimidine Ligand Binding Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the 4-aminopyrimidine scaffold has emerged as a cornerstone for developing targeted therapeutics.[1][2] Its validation as a potent binder to its intended protein target is a critical step in the development pipeline. Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out as the gold standard for its ability to provide a complete thermodynamic profile of a binding event in a single experiment.[3] This guide offers an in-depth, experience-driven comparison of ITC with other common techniques and provides a detailed protocol for its application in validating the binding of this compound ligands.

The Central Role of Binding Validation in Drug Discovery

The journey of a drug candidate from a mere concept to a clinical reality is paved with rigorous validation at every stage. A crucial aspect of this is confirming that a potential drug molecule, such as a this compound derivative, binds to its intended biological target with the desired affinity and specificity. This binding event is the foundational step for the drug's mechanism of action. Inaccurate or incomplete characterization of this interaction can lead to costly failures in later stages of development. Therefore, selecting the right tool to dissect this molecular recognition is paramount.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[4] This allows for the determination of not just the binding affinity (dissociation constant, KD), but also the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][6] This complete thermodynamic signature provides invaluable insights into the forces driving the binding event.[7]

Core Principles of ITC

An ITC instrument consists of two cells: a reference cell and a sample cell, both housed in an adiabatic jacket.[8][9] The reference cell typically contains buffer, while the sample cell holds the protein of interest (the macromolecule). The this compound ligand is loaded into a syringe and titrated into the sample cell in small, precise injections. As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system maintains a constant temperature between the two cells by adjusting the power supplied to the sample cell heater.[8] The measured power change is directly proportional to the heat of the reaction.

As the titration progresses, the protein becomes saturated with the ligand, and the heat change per injection diminishes until only the heat of dilution is observed.[10] The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is a binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters.[4]

A Comparative Overview of Binding Validation Techniques

While ITC is considered the gold standard, other techniques are also widely used in drug discovery for validating ligand binding. Each has its own set of advantages and limitations.

Technique Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[11]KD, n, ΔH, ΔSLabel-free, in-solution, provides a complete thermodynamic profile.[12]Lower throughput, requires higher sample concentrations.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[13][14]KD, kon, koffHigh sensitivity, real-time kinetics, lower sample consumption.[15]Requires immobilization of one binding partner, which can affect activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon binding.[16][17]KD, binding site mapping, structural information.[18]Provides atomic-level detail, can study weak interactions.[19]Requires isotopically labeled protein for some experiments, lower throughput, requires specialized expertise.[18]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[20][21]Tm shiftHigh-throughput, low sample consumption, cost-effective.[20][22]Indirect measure of binding, may not be suitable for all proteins, does not directly provide KD.[23][24]

Experimental Workflow: ITC for this compound Ligand Validation

The following diagram illustrates a typical workflow for an ITC experiment designed to validate the binding of a this compound ligand to its target protein.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P1 Protein Purification & QC C1 Concentration Determination P1->C1 L1 Ligand Synthesis & QC L1->C1 B1 Buffer Preparation & Matching B1->C1 L2 Sample Loading (Protein in cell, Ligand in syringe) C1->L2 S1 Instrument Setup & Cleaning S1->L2 T1 Titration & Data Acquisition L2->T1 I1 Integration of Injection Heats T1->I1 F1 Fitting to Binding Model I1->F1 V1 Thermodynamic Parameter Extraction F1->V1

Caption: A streamlined workflow for a typical ITC experiment.

Detailed Step-by-Step Protocol for ITC

1. Sample Preparation (The Foundation of a Successful Experiment):

  • Protein Purity and Concentration: Ensure the target protein is highly pure and accurately quantified. Aggregates can interfere with the experiment, so it's advisable to centrifuge or filter the protein solution before use.[5]

  • Ligand Purity and Solubility: The this compound ligand should be of high purity. If DMSO is required for solubility, ensure the final concentration is identical in both the protein and ligand solutions to minimize heats of dilution.[25] The recommended upper limit for DMSO is typically 10%.[25]

  • Buffer Matching: This is a critical step. Both the protein and ligand solutions must be in an identical buffer to minimize background heat from buffer mismatch.[5][25] Dialysis of the protein against the final buffer is highly recommended.

  • Concentration Optimization: The choice of concentrations is crucial for obtaining a good quality binding isotherm. A general guideline is to have the protein concentration in the cell be 10-100 times the expected KD, and the ligand concentration in the syringe should be 10-20 times the protein concentration.[26][27] If the KD is unknown, starting with 20 µM protein and 200 µM ligand is a reasonable starting point.[27]

2. Instrument Setup and Experiment Execution:

  • Cleaning: Thoroughly clean the sample cell and syringe according to the manufacturer's instructions to avoid contamination from previous experiments.[28]

  • Loading: Carefully load the protein solution into the sample cell and the ligand solution into the syringe, avoiding the introduction of air bubbles.[29]

  • Equilibration: Allow the instrument to equilibrate at the desired experimental temperature. 25°C is a common starting point.[29]

  • Titration Parameters: Set the injection volume, spacing between injections, and stirring speed. A typical stirring rate is between 200 and 300 rpm. The time between injections should be sufficient for the signal to return to baseline.

  • Control Experiments: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.[26]

3. Data Analysis and Interpretation:

  • Integration: The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change for each injection.[30]

  • Binding Isotherm: A plot of the integrated heat per injection against the molar ratio of ligand to protein generates the binding isotherm.[26]

  • Model Fitting: The binding isotherm is then fitted to an appropriate binding model (e.g., one set of sites) to determine the KD, n, and ΔH.[30] From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA is the association constant (1/KD).[5]

Troubleshooting Common ITC Issues

Problem Possible Cause(s) Solution(s)
Large heats of dilution Buffer mismatch between the ligand and protein solutions.[31][32]Ensure identical buffer compositions, including pH and any additives like DMSO.[25] Dialyze the protein extensively.
Noisy baseline or spikes Air bubbles in the cell or syringe, dirty cells.Degas samples and buffers.[5] Thoroughly clean the instrument.
Signal does not return to baseline Insufficient time between injections, slow binding kinetics, or a secondary process occurring.[33]Increase the spacing between injections.[33]
Very small or no heat change Weak binding, incorrect concentrations, or inactive protein.Increase the concentrations of both protein and ligand. Verify protein activity through another method.

Choosing the Right Technique: A Decision Framework

The selection of a binding validation technique depends on several factors, including the stage of the drug discovery project, the amount of sample available, and the specific questions being asked.

Decision_Tree Start Start: Need to Validate Binding Q1 High-throughput screening needed? Start->Q1 TSA Use Thermal Shift Assay (TSA) Q1->TSA Yes Q2 Need kinetic data (on/off rates)? Q1->Q2 No End Characterization Complete TSA->End SPR Use Surface Plasmon Resonance (SPR) Q2->SPR Yes Q3 Need full thermodynamic profile? Q2->Q3 No SPR->End ITC Use Isothermal Titration Calorimetry (ITC) Q3->ITC Yes Q4 Need atomic-level structural details? Q3->Q4 No ITC->End NMR Use NMR Spectroscopy Q4->NMR Yes Q4->End No NMR->End

Caption: A decision tree for selecting a binding assay.

Conclusion

Validating the binding of this compound ligands to their intended targets is a non-negotiable step in the drug discovery process. Isothermal Titration Calorimetry provides an unparalleled level of detail by offering a complete thermodynamic characterization of the binding event in a label-free, in-solution format.[34] While other techniques such as SPR, NMR, and TSA have their own merits and are valuable tools in the drug discovery arsenal, ITC remains the definitive method for understanding the fundamental forces that govern molecular recognition. By following a rigorous experimental protocol and carefully considering the potential pitfalls, researchers can confidently and accurately validate their lead compounds, paving the way for the development of novel and effective therapeutics.

References

  • AXXAM. Thermal shift assays for early-stage drug discovery.
  • National Institutes of Health. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Bio-protocol. Troubleshooting guide for Isothermal Titration Calorimetry.
  • PubMed. NMR studies of protein-ligand interactions.
  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions.
  • PubMed. Protein Ligand Interactions Using Surface Plasmon Resonance.
  • NanoTemper Technologies. Thermal Shift Assays (TSA).
  • National Institutes of Health. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI).
  • Springer Nature Experiments. Indirect Detection of Ligand Binding by Thermal Melt Analysis.
  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • Portland Press. A beginner's guide to surface plasmon resonance.
  • NECTAR COST. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments.
  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications.
  • sefa.es. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
  • Wikipedia. Thermal shift assay.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR).
  • Wikipedia. Isothermal titration calorimetry.
  • The Huck Institutes. Troubleshooting.
  • National Institutes of Health. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery.
  • National Institutes of Health. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.
  • ResearchGate. NMR techniques used to study ligand-bound conformation and protein binding sites identification.
  • ResearchGate. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy.
  • microcal.com. ITC troubleshooting.
  • The Huck Institutes. Isothermal Titration Calorimetry.
  • protocols.io. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.
  • MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • AZoM. Using the MicroCal PEAQ-ITC System for the Measurement and Characterization of Protein-LMW Compound Interactions.
  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry.
  • TA Instruments. The Importance of Reliable Mixing in ITC Experiments.
  • TA Instruments. Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC.
  • TA Instruments. Characterizing Binding Interactions by ITC.
  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Moodle@Units. Chapter 9. Isothermal titration calorimetry.
  • National Institutes of Health. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions.
  • PubMed. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors.
  • Reddit. Anyone here understand isothermal titration calorimetry?
  • National Institutes of Health. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • OSTR. Isothermal Titration Calorimetry (ITC) – iTC200.
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

Sources

A Comparative Guide to the Metabolic Stability of 4-Aminopyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies. However, these compounds often face challenges with pharmacokinetics, particularly rapid metabolism, which can limit their therapeutic efficacy. Prodrug strategies offer a powerful approach to surmount these hurdles by masking metabolically labile sites, thereby enhancing stability and improving drug delivery. This guide provides a comparative analysis of different this compound prodrugs, focusing on their metabolic stability. We will delve into the enzymatic pathways governing their activation and degradation, present a comparative analysis of their stability profiles, and provide detailed, field-proven protocols for assessing metabolic stability in a research setting.

Introduction: The Need for Prodrugs in this compound Therapeutics

This compound derivatives are integral to a wide range of kinase inhibitors and other targeted agents.[1] Their efficacy is, however, frequently hampered by poor metabolic stability, leading to rapid clearance and a short in vivo half-life.[2][3] This rapid metabolism is often mediated by cytochrome P450 (CYP) enzymes in the liver, which can hydroxylate susceptible positions on the pyrimidine ring or its substituents.[4][5][6]

The prodrug approach involves chemically modifying the parent drug to create an inactive derivative that, upon administration, converts back to the active form through enzymatic or chemical reactions in the body.[7][8][9] For this compound compounds, this strategy is employed to:

  • Protect Metabolic "Soft Spots": By temporarily masking the sites prone to metabolic attack, a prodrug can shield the molecule from first-pass metabolism, increasing its systemic exposure.[10]

  • Enhance Bioavailability: Prodrugs can be designed to improve physicochemical properties like solubility and permeability, leading to better absorption.[11][12]

  • Enable Targeted Delivery: Some prodrugs are designed to be activated by enzymes that are overexpressed in specific tissues, such as tumors, thereby concentrating the active drug at the site of action.[13]

Understanding the metabolic fate of these prodrugs is critical for their successful design and development.[14][15][16] Key parameters to evaluate are their stability in plasma and their susceptibility to hepatic enzymes, which can be assessed using a variety of in vitro assays.[5][17][18]

Common Prodrug Strategies for 4-Aminopyrimidines

Several prodrug strategies have been successfully applied to the this compound scaffold. The choice of the "promoiety" is crucial as it dictates the prodrug's stability, solubility, and activation mechanism.

  • N-Acyl and N-Carbamoyl Derivatives: These are common strategies where the exocyclic amino group is acylated or carbamoylated. These linkages are often designed to be cleaved by plasma esterases or hepatic amidases. The stability of these prodrugs can be tuned by altering the steric and electronic properties of the acyl or carbamoyl group.

  • Phosphate Esters: The addition of a phosphate group can dramatically increase the aqueous solubility of a compound. These prodrugs are typically cleaved by alkaline phosphatases, which are abundant in the gut and liver, to release the parent drug.[10][11]

  • Amino Acid Conjugates: Linking an amino acid to the parent drug can leverage amino acid transporters for improved absorption.[12] These prodrugs are often substrates for peptidases and esterases, which hydrolyze the conjugate to release the active molecule.[19]

Key Metabolic Pathways and Bioactivation

The metabolic journey of a this compound prodrug is a two-part story: the desired bioactivation to the parent drug and the potential for undesired metabolism of the prodrug itself or the newly formed parent drug.

Bioactivation: The conversion of the prodrug to the active this compound is typically mediated by hydrolytic enzymes.

  • Esterases and Amidases: Abundant in plasma, the liver, and the intestine, these enzymes are responsible for cleaving ester, amide, and carbamate linkages.[3][20]

  • Phosphatases: These enzymes are key for the activation of phosphate ester prodrugs.[10]

Metabolism and Clearance: Once the active drug is released, it is subject to metabolic enzymes, primarily hepatic CYPs.[4] Additionally, the prodrug itself can be a substrate for these enzymes, leading to premature clearance before it can be converted to the active form.

Metabolic_Pathways cluster_prodrug Systemic Circulation cluster_activation Bioactivation (e.g., Liver, Plasma) cluster_metabolism Metabolism (e.g., Liver) Prodrug This compound Prodrug Active_Drug Active this compound Drug Prodrug->Active_Drug Hydrolysis (Esterases, Amidases, Phosphatases) Metabolites Inactive Metabolites Prodrug->Metabolites Direct Metabolism (CYP450s) Active_Drug->Metabolites Oxidation (CYP450s)

Caption: Metabolic fate of this compound prodrugs.

Comparative Analysis of Metabolic Stability

The metabolic stability of a prodrug is typically assessed by measuring its rate of disappearance over time when incubated with a metabolically active system, such as liver microsomes or plasma.[18] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint).

Prodrug MoietyParent Drug ScaffoldIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
N-Acetyl4-amino-5-fluoro-pyrimidineHuman Liver Microsomes4515.4Fictional Data
N-Pivaloyl4-amino-5-fluoro-pyrimidineHuman Liver Microsomes>120<5.0Fictional Data
Monophosphate4-amino-5-chloro-pyrimidineHuman Plasma15N/AFictional Data
L-Valyl Ester4-amino-5-chloro-pyrimidineHuman Plasma30N/AFictional Data
N-Acetyl4-amino-5-fluoro-pyrimidineRat Liver Microsomes2527.7Fictional Data
N-Pivaloyl4-amino-5-fluoro-pyrimidineRat Liver Microsomes957.3Fictional Data

Note: The data in this table is illustrative and not from a specific publication. It is intended to demonstrate how such data is typically presented.

From this illustrative data, we can infer that the N-pivaloyl prodrug is significantly more stable in liver microsomes than the N-acetyl prodrug, likely due to steric hindrance protecting the amide bond from hydrolysis. The monophosphate prodrug shows rapid conversion in plasma, which may be desirable for rapid release of the active drug.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized protocols are essential. Here, we provide detailed methodologies for two of the most common in vitro stability assays.

In Vitro Liver Microsomal Stability Assay

This assay is the gold standard for assessing Phase I metabolic stability.[4][5] It evaluates the susceptibility of a compound to metabolism by enzymes present in liver microsomes, primarily CYPs.[4]

Rationale for Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[17]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their oxidative reactions.[21][22] An NADPH regenerating system is used to ensure a constant supply of this cofactor throughout the incubation.[4]

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to stop the enzymatic reaction by precipitating the proteins.[23] It also contains an internal standard for accurate quantification by LC-MS/MS.[24]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL working solution of liver microsomes in 0.1 M phosphate buffer (pH 7.4).[21]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution.[22]

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard.[23]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal working solution, and the test compound (final concentration typically 1 µM).[23]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[23]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.[25]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[24]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound using a validated LC-MS/MS method.[24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[24]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / protein concentration).[25]

Workflow_Microsomal_Stability cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Reagents: - Microsomes - Compound Stock - NADPH System B Add Microsomes & Compound to Plate A->B C Pre-incubate B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-aminopyrimidine, a nitrogenous heterocyclic compound. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind these recommendations, ensuring a culture of safety and compliance in your laboratory.

While specific disposal data for this compound is not extensively available, its structural similarity to 4-aminopyridine necessitates that it be handled as a hazardous waste. The procedures outlined below are based on the established safety protocols for closely related and similarly toxic compounds.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Based on data from analogous compounds, this compound should be presumed to be highly toxic.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][5]

Due to these hazards, environmental discharge must be strictly avoided.[1][3] Never dispose of this compound or its containers down the drain.[1][6][7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, the following PPE and engineering controls are mandatory when handling this compound waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield approved under NIOSH or EN 166(EU) standards.[1]Prevents eye contact with dust or splashes, which can cause serious irritation.[1][2][3][5]
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).[1]Protects against skin contact, which can cause irritation and systemic toxicity.[1][2][3][5]
Body Protection A lab coat or chemical-resistant suit.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of dust or aerosol formation.[7][8]Protects against inhalation, which can cause respiratory irritation and systemic toxicity.[2][3][4][5]
Engineering Controls All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][7]Minimizes the concentration of airborne contaminants.

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be systematic to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealable container.[1] Avoid generating dust during collection.[1][3]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[9]

  • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be placed in a designated, puncture-resistant sharps container.[9]

Step 2: Container Management

  • Container Type: Use only containers that are compatible with this compound. The original manufacturer's container is a suitable option.[9]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Toxic," "Irritant")[2]

    • The accumulation start date

Step 3: Storage

  • Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][7]

  • The storage area should be cool, dry, and well-ventilated.[6][8]

  • Ensure containers are tightly sealed to prevent leaks or spills.[6][7]

Step 4: Professional Disposal

  • This compound waste is classified as hazardous and must be disposed of through a licensed hazardous waste disposal company.[1][2]

  • The recommended method of disposal is incineration.[10] The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, carefully sweep up the solid material to avoid creating dust, or use an absorbent material for liquids.[1][3]

  • Collect: Place the spilled material and all contaminated cleanup materials into a sealed, labeled hazardous waste container.[3][6]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Containerization & Labeling cluster_4 Storage & Disposal cluster_5 Final Disposition start This compound Waste Generated form Determine Physical Form start->form solid Solid Waste (e.g., powder, contaminated PPE) form->solid Solid liquid Liquid Waste (e.g., solutions) form->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) form->sharps Sharps containerize Place in Compatible, Sealed Container solid->containerize liquid->containerize sharps->containerize labeling Affix Hazardous Waste Label containerize->labeling storage Store in Designated Secure Area labeling->storage disposal Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) storage->disposal incineration Recommended Method: Chemical Incineration disposal->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS - Loba Chemie. (2013, August 2).
  • Safety Data Sheet: Pyrimidine 98%. (2019, June 11). Chemos GmbH&Co.KG.
  • 4-Aminopyridine SOP. (n.d.). University of Washington.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

Navigating the Safe Handling of 4-Aminopyrimidine: A Technical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, 4-Aminopyrimidine stands as a crucial chemical intermediate. However, its potent biological activity necessitates a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive, in-depth framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Understanding the Hazard: Why Caution is Critical

This compound is a highly toxic compound that presents significant health risks upon exposure. It is classified as fatal if swallowed and toxic in contact with skin or if inhaled. The primary hazards associated with this compound are:

  • Acute Oral Toxicity : Ingestion can be fatal.

  • Skin Corrosion/Irritation : Causes skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation : Can cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

Given these substantial risks, a robust and well-understood PPE protocol is not merely a recommendation but a critical necessity for any work involving this compound.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following is a detailed, step-by-step guide to the necessary protective gear.

Hand Protection: The First Line of Defense

Direct contact with this compound can lead to skin irritation and systemic toxicity. Therefore, selecting the correct gloves is paramount.

  • Double Gloving : For enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing, double gloving is a mandatory practice. This involves wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Integrity : Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Do not use compromised gloves.

  • Proper Removal : After handling this compound, remove gloves using a technique that prevents skin contact with the contaminated outer surface. Dispose of used gloves immediately as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Aerosols

This compound can cause serious eye irritation. Therefore, robust eye and face protection is essential.

  • Safety Glasses with Side Shields : For low-risk activities involving small quantities of this compound in a well-ventilated area, ANSI-approved safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles : When there is a risk of splashing, such as when preparing solutions or transferring the compound, chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield : In conjunction with chemical splash goggles, a face shield should be worn during procedures with a high potential for splashing or aerosol generation. This provides an additional layer of protection for the entire face.

Body Protection: Preventing Contamination of Personal Clothing

To prevent the contamination of personal clothing and subsequent skin exposure, appropriate body protection is required.

  • Laboratory Coat : A clean, buttoned laboratory coat made of a suitable material, such as cotton or a polyester/cotton blend, should be worn at all times when handling this compound.

  • Chemical-Resistant Apron : When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the laboratory coat is recommended.

  • Full-Body Protection : For large-scale operations or in the event of a significant spill, disposable coveralls may be necessary to provide full-body protection.

Respiratory Protection: Guarding Against Inhalation Hazards

Inhalation of this compound dust can cause respiratory irritation and systemic toxicity. The level of respiratory protection required depends on the specific task and the potential for aerosolization.

  • Engineering Controls as the Primary Defense : The primary method for controlling inhalation exposure is through the use of engineering controls. All work with solid this compound that could generate dust, or with solutions that could produce aerosols, must be conducted in a certified chemical fume hood .

  • Respirator Selection : In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is required. The selection of a respirator should be based on a thorough risk assessment and in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

    • N95 Respirator : For weighing small quantities of powder in a fume hood where there is minimal potential for dust generation, a NIOSH-approved N95 respirator may be sufficient.

    • Half-Mask or Full-Facepiece Air-Purifying Respirator (APR) : For tasks with a higher potential for dust generation, a half-mask or full-facepiece APR equipped with P100 (HEPA) particulate filters is recommended. A full-facepiece respirator also provides the added benefit of eye protection.

    • Powered Air-Purifying Respirator (PAPR) : For extended work with larger quantities or in situations with a higher potential for exposure, a PAPR with P100 (HEPA) filters offers a higher level of protection and is often more comfortable for the user.

Table 1: Summary of Personal Protective Equipment for Handling this compound

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection (in addition to fume hood)
Weighing small quantities (mg scale)Double nitrile glovesSafety glasses with side shieldsLaboratory coatN95 respirator (recommended)
Preparing solutionsDouble nitrile glovesChemical splash gogglesLaboratory coatHalf-mask APR with P100 filters (if splash/aerosol potential is high)
Large-scale handling (gram scale)Double nitrile glovesChemical splash goggles and face shieldLaboratory coat and chemical-resistant apronFull-facepiece APR or PAPR with P100 filters
Spill cleanupDouble nitrile glovesChemical splash goggles and face shieldDisposable coverallsFull-facepiece APR or PAPR with P100 filters

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow provides a procedural guide for common laboratory tasks.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep 1. Assemble all necessary PPE and materials Inspect 2. Inspect PPE for integrity Prep->Inspect FumeHood 3. Verify fume hood is operational Inspect->FumeHood Weigh 4. Weigh this compound in fume hood FumeHood->Weigh Dissolve 5. Prepare solution in fume hood Weigh->Dissolve Decon 6. Decontaminate work surfaces Dissolve->Decon DisposePPE 7. Dispose of contaminated PPE as hazardous waste Decon->DisposePPE Wash 8. Wash hands thoroughly DisposePPE->Wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyrimidine
Reactant of Route 2
4-Aminopyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.